4-Chloro-3-nitroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFUZDDJSQVQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460883 | |
| Record name | 4-Chloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39061-97-7 | |
| Record name | 4-Chloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Chloro-3-nitroquinoline stands as a pivotal chemical intermediate, most notably recognized for its integral role in the synthesis of the immune response modifier, Imiquimod.[1][2] Its unique molecular architecture, featuring a quinoline core substituted with both a chloro and a nitro group, imparts a distinct reactivity profile that is leveraged in the construction of more complex pharmaceutical agents. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its synthesis, spectral characteristics, reactivity, and stability. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, facilitating a deeper understanding of this important building block.
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as a white to off-white or pale yellow powder.[2][3] A thorough understanding of its fundamental physical and chemical properties is essential for its effective handling, storage, and application in synthetic chemistry.
Structural and Molecular Data
The foundational characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | 3-Nitro-4-chloroquinoline | |
| CAS Number | 39061-97-7 | [5] |
| Molecular Formula | C₉H₅ClN₂O₂ | [5] |
| Molecular Weight | 208.60 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [6] |
Physicochemical Parameters
The following table outlines the key physicochemical properties of this compound. These parameters are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Melting Point | 121-122 °C | [7] |
| Boiling Point | 333.8 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Flash Point | 155.7 ± 22.3 °C | [6] |
| Refractive Index | 1.688 | [6] |
| LogP | 2.46 | |
| pKa | Experimental data not readily available in public sources. | |
| Solubility | Insoluble in water. Soluble in organic solvents such as acetic acid, acetone, and ethanol.[3] Quantitative solubility data is not widely reported. |
Synthesis of this compound
The principal and most well-documented method for the synthesis of this compound commences with 4-hydroxyquinoline. This transformation involves a two-step process of nitration followed by chlorination. A general workflow for this synthesis is depicted below.
Caption: General synthetic route to this compound.
Experimental Protocol: Chlorination of 4-Hydroxy-3-nitroquinoline
The conversion of 4-hydroxy-3-nitroquinoline to its 4-chloro derivative is a critical step. The use of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is standard. The following protocol is a representative example of this procedure.
Materials:
-
4-Hydroxy-3-nitroquinoline
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (optional, as a catalyst)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-hydroxy-3-nitroquinoline in a suitable solvent like dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add the chlorinating agent (e.g., thionyl chloride) to the suspension. A catalytic amount of DMF can also be added.[8]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature and then slowly pour it into ice water with vigorous stirring.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Choice of Chlorinating Agent: Both POCl₃ and SOCl₂ are effective for this transformation. The choice may depend on the scale of the reaction and the desired work-up procedure.
-
Use of a Catalyst: DMF can act as a catalyst in chlorination reactions with SOCl₂, forming the Vilsmeier reagent in situ, which is a more potent chlorinating species.
-
Aqueous Work-up: The quenching with ice water is to hydrolyze the excess chlorinating agent. The subsequent washes with sodium bicarbonate solution neutralize any remaining acidic byproducts.
Spectral Data and Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental 1H and 13C NMR spectral data with peak assignments and coupling constants are not consistently available in public literature. However, based on the structure, the following are expected regions for the proton and carbon signals.
-
¹H NMR: The aromatic protons are expected to appear in the downfield region, typically between 7.5 and 9.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the positions of the chloro and nitro substituents.
-
¹³C NMR: The aromatic carbons will resonate in the range of approximately 120-150 ppm. The carbon bearing the nitro group and the carbon bearing the chlorine atom will have their chemical shifts significantly influenced by these electron-withdrawing groups.
Infrared (IR) Spectroscopy
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ respectively. These are typically strong and sharp peaks.
-
C-Cl stretching: ~700-800 cm⁻¹
Mass Spectrometry (MS)
A detailed experimental mass spectrum and fragmentation analysis are not widely published. However, the expected molecular ion peaks in an electron ionization (EI) mass spectrum would be:
-
[M]⁺: at m/z ≈ 208
-
[M+2]⁺: at m/z ≈ 210, with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.
The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) and the chlorine atom (-Cl).
Reactivity and Stability
The reactivity of this compound is dominated by the electrophilic nature of the quinoline ring, which is further enhanced by the electron-withdrawing nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution.[9] The nitro group at the 3-position, while not in a classic ortho or para activating position relative to the leaving group, still contributes to the overall electron deficiency of the ring system, facilitating nucleophilic attack.
Caption: General scheme for SNAr reactions of this compound.
Common nucleophiles that can displace the chloro group include amines, alkoxides, and thiols. This reactivity is the cornerstone of its utility in synthesizing a variety of derivatives, including the precursor to Imiquimod.[2]
Stability and Storage
Detailed studies on the thermal, hydrolytic, and photostability of this compound are not extensively reported in the public domain. However, general best practices for compounds of this nature should be followed.
-
Thermal Stability: As a nitroaromatic compound, it should be handled with care at elevated temperatures.
-
Hydrolytic Stability: The C-Cl bond may be susceptible to hydrolysis under certain pH conditions, although it is generally stable under neutral conditions.
-
Photostability: Nitroaromatic compounds can be sensitive to light, and prolonged exposure should be avoided.
-
Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[6] Some suppliers recommend storage at freezer temperatures (-20°C to -15°C).[7]
Applications in Research and Drug Development
The primary and most significant application of this compound is as a key starting material in the synthesis of Imiquimod.[1][2] Imiquimod is an immune response modifier used topically to treat certain skin conditions. The synthesis of Imiquimod involves the nucleophilic displacement of the 4-chloro substituent.
Beyond its role in Imiquimod synthesis, the this compound scaffold is a versatile platform for the development of other novel bioactive molecules. Its reactivity allows for the introduction of a wide range of functional groups at the 4-position, enabling the generation of libraries of compounds for screening in various therapeutic areas. There are reports of its potential anti-HIV and anti-leishmanial activities.
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its well-defined physicochemical properties and predictable reactivity make it an essential building block for the synthesis of Imiquimod and a promising scaffold for the discovery of new therapeutic agents. This guide has provided a consolidated overview of its key characteristics, from its synthesis and spectral data to its reactivity and safety considerations. Further research to quantify its solubility in various solvents, determine its pKa, and fully characterize its spectral and stability profiles would be of great benefit to the scientific community.
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A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-nitroquinoline from 4-Hydroxyquinoline
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for converting 4-hydroxyquinoline into 4-chloro-3-nitroquinoline, a crucial intermediate in the pharmaceutical industry.[1] The synthesis involves a two-step process: the nitration of 4-hydroxyquinoline to yield 4-hydroxy-3-nitroquinoline, followed by a chlorination reaction to produce the final product. This document offers detailed experimental protocols, mechanistic insights, and critical safety considerations for researchers, scientists, and professionals in drug development. The physical and chemical properties of this compound, including its melting point of 121-122 °C and molecular weight of 208.60100 g/mol , are vital for its application in chemical synthesis.[1][2][3]
Introduction: The Significance of this compound
This compound is an indispensable intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Imiquimod, an immune response modifier.[1] The structural integrity and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is designed to provide a comprehensive understanding of its synthesis, empowering researchers to optimize the process for improved yield, purity, and safety.
Synthetic Strategy: A Two-Step Approach
The conversion of 4-hydroxyquinoline to this compound is efficiently achieved through a sequential two-step synthesis. This strategy allows for controlled functionalization of the quinoline core.
Overall Synthetic Scheme:
Caption: Overall two-step synthesis of this compound.
Step 1: Nitration of 4-Hydroxyquinoline
The initial step involves the electrophilic nitration of the 4-hydroxyquinoline ring to introduce a nitro group at the 3-position.
Mechanistic Considerations
The nitration of quinoline derivatives is influenced by the electronic nature of the heterocyclic ring system. In acidic conditions, the quinoline nitrogen is protonated, deactivating the pyridine ring towards electrophilic attack.[4] Consequently, electrophilic substitution, such as nitration, preferentially occurs on the benzene ring, typically at the 5- and 8-positions.[4] However, the presence of the activating hydroxyl group at the 4-position directs the incoming electrophile to the electron-rich 3-position.
Experimental Protocol: Nitration
Reagents and Materials:
-
4-Hydroxyquinoline
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add 4-hydroxyquinoline to concentrated sulfuric acid while cooling in an ice bath.
-
Stir the mixture until the 4-hydroxyquinoline is completely dissolved.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice, leading to the precipitation of the product.
-
Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 4-hydroxy-3-nitroquinoline.
Step 2: Chlorination of 4-Hydroxy-3-nitroquinoline
The second and final step is the conversion of the hydroxyl group of 4-hydroxy-3-nitroquinoline to a chlorine atom using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly employed and effective reagent for this transformation.[5]
The Role of Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a potent chlorinating and dehydrating agent.[5] In this reaction, it facilitates the substitution of the hydroxyl group with a chlorine atom. The reaction mechanism is thought to involve the initial phosphorylation of the hydroxyl group, forming a phosphate ester intermediate.[5][6] This is followed by a nucleophilic attack by a chloride ion, displacing the phosphate group to form the desired this compound.[5][6] For certain substrates, a mixture of POCl₃ and PCl₅ can be a more robust chlorinating agent.[7]
Proposed Chlorination Mechanism:
Caption: Proposed mechanism for the chlorination of 4-hydroxy-3-nitroquinoline.
Experimental Protocol: Chlorination
Reagents and Materials:
-
4-Hydroxy-3-nitroquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, as a catalyst)
-
Dichloromethane (CH₂Cl₂) (as a solvent)
-
Ice
-
Round-bottom flask with a reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend 4-hydroxy-3-nitroquinoline in phosphorus oxychloride.[5]
-
Optionally, a catalytic amount of DMF can be added.
-
Heat the mixture to reflux and maintain for a period determined by reaction monitoring (TLC).[5][8]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.[5][9] This is a highly exothermic reaction and must be done with extreme caution in a well-ventilated fume hood.
-
The product will precipitate out of the aqueous solution.
-
Filter the solid, wash with cold water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash again with water and dry the product under vacuum to obtain this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₉H₅ClN₂O₂ | [1][2][3] |
| Molecular Weight | 208.60 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 121-122 °C | [1] |
| CAS Number | 39061-97-7 | [1][2][3] |
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and structure.[10]
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of the substituents.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Safety and Handling Precautions
This synthesis involves the use of hazardous and corrosive chemicals. Adherence to strict safety protocols is mandatory.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, liberating toxic and corrosive fumes.[11][12][13] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[12][14] Always handle POCl₃ in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene is recommended), safety goggles, and a lab coat.[11][12][14] Ensure that eyewash stations and safety showers are readily accessible.[14] In case of a spill, do not use water.[12][15] Absorb the spill with an inert material.[12]
-
Concentrated Nitric and Sulfuric Acids: These are strong acids and oxidizing agents. They are extremely corrosive and can cause severe chemical burns. Handle with extreme care, always adding acid to water, not the other way around, when diluting. Wear appropriate PPE, including acid-resistant gloves and safety goggles.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13] Remove contaminated clothing.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
Conclusion
The synthesis of this compound from 4-hydroxyquinoline is a well-established and crucial process in the pharmaceutical industry. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and efficiently produce this vital chemical intermediate. The purity of the final product is critical, and rigorous analytical characterization is essential to ensure its suitability for downstream applications in drug development.[1]
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An In-depth Technical Guide to 4-Chloro-3-nitroquinoline: Synthesis, Structure, and Application
This guide provides a comprehensive technical overview of 4-Chloro-3-nitroquinoline, a pivotal intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, reactivity, and its significant role in the creation of immunomodulatory agents.
Core Identification and Molecular Structure
This compound is a substituted quinoline derivative characterized by a chlorine atom at the 4-position and a nitro group at the 3-position of the quinoline ring system.
The molecular structure, presented below, consists of a fused bicyclic system of a benzene ring and a pyridine ring. The strategic placement of the electron-withdrawing nitro group and the chloro leaving group dictates the molecule's reactivity, which is central to its synthetic utility.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. The compound typically appears as a white to off-white or pale yellow crystalline powder.[5]
| Property | Value | Source |
| Melting Point | 121-122 °C | [5] |
| Boiling Point | 333.8 °C at 760 mmHg | [5] |
| Density | 1.484 g/cm³ | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Storage | Store in a cool, dry, well-ventilated area. | [4] |
Spectroscopic Characterization:
The identity and purity of this compound are confirmed through various spectroscopic techniques. Below are the expected spectral characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The exact chemical shifts and coupling constants are influenced by the substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule, with the carbons attached to the chlorine and nitro groups showing characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=C and C=N bonds of the quinoline ring, as well as strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (208.60 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.[6]
Synthesis of this compound: A Mechanistic Perspective
The most common and established laboratory synthesis of this compound involves the chlorination of its precursor, 4-hydroxy-3-nitroquinoline.[5] This transformation is a cornerstone reaction, and understanding the underlying mechanism is key to optimizing the process for yield and purity.
The Vilsmeier-Haack Connection: Causality in Reagent Selection
The chlorination is typically achieved using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM). The choice of DMF is not arbitrary; it is a critical component that accelerates the reaction through the in-situ formation of the Vilsmeier-Haack reagent, dimethylchloromethyleneammonium chloride. This electrophilic species is a more potent chlorinating agent than thionyl chloride alone.
The following diagram illustrates the formation of the active chlorinating agent:
Caption: Formation of the Vilsmeier-Haack reagent from DMF and SOCl₂.
Detailed Experimental Protocol for Synthesis and Purification
This protocol is a self-validating system designed for reproducibility and high purity of the final product.
Step 1: Reaction Setup
-
To a suspension of 4-hydroxy-3-nitroquinoline (1.0 eq) in dichloromethane (DCM), add N,N-dimethylformamide (DMF) (1.2 eq) followed by the slow, dropwise addition of thionyl chloride (SOCl₂) (2.4 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: Work-up and Isolation
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
The following workflow diagram summarizes the synthesis and purification process:
Caption: Workflow for the synthesis and purification of this compound.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the susceptibility of the C4 position to nucleophilic aromatic substitution (SₙAr). The potent electron-withdrawing nitro group at the C3 position activates the quinoline ring towards nucleophilic attack, specifically at the carbon bearing the chlorine atom.
This heightened reactivity makes this compound a valuable building block for the synthesis of a variety of 4-substituted quinoline derivatives by reacting it with different nucleophiles such as amines, azides, and thiols.[2]
The Pivotal Role in the Synthesis of Imiquimod
The most prominent application of this compound is as a key intermediate in the synthesis of Imiquimod, a potent immune response modifier.[5] Imiquimod is an imidazoquinoline amine that is used topically to treat various skin conditions.
The synthesis of Imiquimod from this compound involves a series of reactions, including a nucleophilic substitution at the C4 position.
Biological Significance: The Imiquimod Connection
The importance of this compound in drug development is intrinsically linked to the therapeutic value of Imiquimod. Imiquimod functions as an agonist for Toll-like receptor 7 (TLR7), a key component of the innate immune system.[7][8]
Mechanism of Action: TLR7 Signaling Pathway
Activation of TLR7 by Imiquimod on immune cells, such as macrophages and dendritic cells, initiates a downstream signaling cascade.[7][9] This pathway involves the recruitment of the adaptor protein MyD88, followed by the activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this leads to the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of various pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins.[7][10]
This cytokine release stimulates both the innate and adaptive immune systems, leading to an antiviral and antitumor response.[7][10]
The following diagram illustrates the simplified TLR7 signaling pathway initiated by Imiquimod:
Caption: Simplified TLR7 signaling pathway activated by Imiquimod.
Safety, Handling, and Disposal
As with all chemical reagents, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry and drug development. Its value lies in its specific molecular architecture, which allows for facile nucleophilic substitution, making it a key precursor for complex molecules like Imiquimod. A thorough understanding of its synthesis, reactivity, and the biological significance of its derivatives is essential for researchers and scientists working to develop novel therapeutics.
References
- Stanley, M. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential.
- Schön, M. P., & Schön, M. (2007). Imiquimod: mode of action.
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- The Chemical Journey of this compound: From Synthesis to Application. (n.d.).
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- Organic Syntheses. (n.d.). An authoritative source for reliable and carefully checked procedures for the synthesis of organic compounds.
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- Wang, Y., et al. (2019). TLR7 Activation of Macrophages by Imiquimod Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors. Viruses, 11(9), 849.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (2025). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.
- Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- SpectraBase. (n.d.). 4-Chloro-2,7,8-trimethyl-5-nitroquinoline.
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Spectroscopic Characterization of 4-Chloro-3-nitroquinoline: A Technical Guide for Researchers
Introduction
4-Chloro-3-nitroquinoline is a key heterocyclic compound, frequently utilized as a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Its precise molecular structure, defined by the quinoline core substituted with a chloro and a nitro group, gives rise to a unique electronic and chemical profile. Accurate and comprehensive characterization of this molecule is paramount to ensure purity, confirm identity, and understand its reactivity in downstream applications. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering both predicted data based on established principles and field-proven protocols for data acquisition and interpretation.
This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic fingerprint of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the causality behind the experimental choices and the interpretation of the results.
Molecular Structure and Spectroscopic Overview
The unique arrangement of functional groups in this compound dictates its spectroscopic properties. The electron-withdrawing nature of both the nitro group and the chlorine atom, coupled with the aromatic system of the quinoline ring, results in a distinctive pattern of signals in each analytical technique. Understanding this interplay is crucial for accurate spectral assignment.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For this compound, it allows for the unambiguous assignment of each proton and carbon in the structure.
¹H NMR Spectroscopy: Predicted Data and Interpretation
In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. The aromatic protons of the quinoline ring are expected to appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the ring current. The electron-withdrawing nitro and chloro groups further influence the precise chemical shifts.
| Predicted ¹H NMR Data for this compound | ||||
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
| H-2 | 9.1 - 9.3 | Singlet (s) | - | This proton is on a carbon adjacent to the ring nitrogen and is significantly deshielded. |
| H-5 | 8.2 - 8.4 | Doublet (d) | 7.5 - 8.5 | Peri-deshielding effect of the nitro group and being part of the carbocyclic ring. |
| H-6 | 7.8 - 8.0 | Triplet (t) | 7.0 - 8.0 | Typical aromatic proton signal, coupled to H-5 and H-7. |
| H-7 | 8.0 - 8.2 | Triplet (t) | 7.0 - 8.0 | Similar to H-6, with coupling to H-6 and H-8. |
| H-8 | 7.9 - 8.1 | Doublet (d) | 7.5 - 8.5 | Aromatic proton coupled to H-7. |
From a Senior Scientist's Perspective: The singlet for H-2 is a key diagnostic signal. Its significant downfield shift is a direct consequence of the adjacent electron-withdrawing nitrogen atom within the aromatic ring. The remaining protons on the benzo-fused ring will exhibit predictable doublet and triplet splitting patterns characteristic of a substituted benzene ring.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.
| Predicted ¹³C NMR Data for this compound | ||
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | 150 - 152 | Carbon adjacent to the ring nitrogen, highly deshielded. |
| C-3 | 135 - 137 | Carbon bearing the nitro group, deshielded. |
| C-4 | 145 - 147 | Carbon bearing the chloro group, deshielded. |
| C-4a | 128 - 130 | Quaternary carbon at the ring junction. |
| C-5 | 129 - 131 | Aromatic CH carbon. |
| C-6 | 127 - 129 | Aromatic CH carbon. |
| C-7 | 133 - 135 | Aromatic CH carbon. |
| C-8 | 122 - 124 | Aromatic CH carbon. |
| C-8a | 148 - 150 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol is essential for reproducible and high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window. If solubility is an issue, DMSO-d₆ is an excellent alternative.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: ~3 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-32. Rationale: A sufficient number of scans is needed to achieve a good signal-to-noise ratio.
-
Spectral width: 0-12 ppm
-
-
¹³C NMR:
-
Acquisition time: ~1.5 seconds
-
Relaxation delay: 3-5 seconds. Rationale: Quaternary carbons often have longer relaxation times, so a longer delay ensures they are properly detected.
-
Number of scans: 1024-4096. Rationale: The low natural abundance of ¹³C necessitates a larger number of scans.
-
Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Predicted IR Data and Interpretation
| Predicted IR Absorption Bands for this compound | |
| Frequency Range (cm⁻¹) | Vibrational Mode and Functional Group |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C and C=N stretching (aromatic ring) |
| 1550 - 1500 and 1350 - 1300 | N-O asymmetric and symmetric stretching (nitro group) |
| 850 - 750 | C-Cl stretching |
| 800 - 600 | C-H out-of-plane bending (aromatic) |
From a Senior Scientist's Perspective: The two strong absorption bands for the nitro group are the most diagnostic feature in the IR spectrum of this compound. Their presence is a strong confirmation of the successful nitration of the quinoline ring.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
ATR is a modern, convenient method that requires minimal sample preparation.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. Rationale: This is crucial to subtract any atmospheric or instrumental signals from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Predicted Mass Spectrometry Data and Interpretation
-
Molecular Formula: C₉H₅ClN₂O₂
-
Exact Mass: 208.0039551 Da[3]
In an electron ionization (EI) mass spectrum, the molecule will fragment in a predictable manner.
| Predicted Mass Spectrometry Data for this compound | |
| m/z (mass-to-charge ratio) | Predicted Fragment |
| 208/210 | [M]⁺, the molecular ion peak. The characteristic ~3:1 isotopic pattern for chlorine will be observed. |
| 178/180 | [M - NO]⁺ |
| 162/164 | [M - NO₂]⁺ |
| 127 | [M - NO₂ - Cl]⁺ |
From a Senior Scientist's Perspective: The isotopic pattern of the molecular ion is a definitive confirmation of the presence of one chlorine atom. The observation of fragments corresponding to the loss of the nitro group (as NO or NO₂) is also a key diagnostic feature.
Experimental Protocol for Mass Spectrometry Data Acquisition (Direct Infusion ESI-HRMS)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the same solvent.
-
-
Instrument Parameters (for an Orbitrap or TOF mass spectrometer):
-
Ionization Mode: Positive ion mode.
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Mass Range: m/z 50-500.
-
Resolution: >60,000. Rationale: High resolution is necessary to obtain an accurate mass measurement for elemental composition determination.
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ (m/z 209.0117).
-
Use the instrument software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula.
-
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the integrated approach to the spectroscopic characterization of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous confirmation of the molecule's identity and purity. The protocols and interpretations provided in this guide are designed to serve as a robust resource for scientists working with this important chemical intermediate. Adherence to these principles will ensure the generation of high-quality, reliable data, which is the cornerstone of successful research and development.
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The Pharmacological Potential of 4-Chloro-3-nitroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthesis, Biological Activities, and Mechanisms of Action
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its numerous derivatives, the 4-chloro-3-nitroquinoline moiety has emerged as a particularly intriguing pharmacophore, demonstrating a diverse range of biological activities with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
The Chemistry of 4-Chloro-3-nitroquinolines: Synthesis and Reactivity
The synthetic accessibility of the this compound core is a key factor driving its exploration in drug discovery. The most common synthetic routes commence from readily available quinoline precursors and typically involve a two-step process: nitration followed by chlorination. A well-established pathway involves the transformation of 4-hydroxyquinoline to this compound[1]. The presence of the electron-withdrawing nitro group at the 3-position and the reactive chloro group at the 4-position makes this scaffold an excellent building block for the synthesis of a diverse library of derivatives. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups, such as amines and hydrazines, to explore structure-activity relationships (SAR)[1][2][3]. This reactivity is pivotal in its role as a key intermediate in the synthesis of pharmaceuticals, most notably the immune response modifier Imiquimod[1].
A general workflow for the synthesis of 4-substituted-3-nitroquinoline derivatives is depicted below:
Caption: A generalized workflow for the synthesis of 4-substituted-3-nitroquinoline derivatives.
Anticancer Activity: A Prominent Therapeutic Avenue
The quest for novel anticancer agents has been a major focus of research into this compound derivatives. Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a variety of cancer cell lines[1][4]. The anticancer activity is often attributed to a multi-pronged mechanism of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Mechanisms of Anticancer Action
2.1.1. Induction of Apoptosis and Cell Cycle Arrest: A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Derivatives of this compound have been shown to trigger apoptosis through various signaling pathways. The introduction of different substituents at the 4-position can significantly influence the apoptotic potential and the specific pathway involved. Furthermore, these compounds can interfere with the normal progression of the cell cycle, leading to arrest at different phases and preventing cancer cell proliferation[1].
2.1.2. Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition is a clinically validated strategy for cancer chemotherapy[5]. Molecular docking studies have suggested that quinoline derivatives, including those with structural similarities to 4-chloro-3-nitroquinolines, can bind to the active site of human topoisomerase II, potentially inhibiting its function and leading to DNA damage and cell death[5][6]. The planar quinoline ring can intercalate between DNA base pairs, while substituents can interact with the enzyme, stabilizing the DNA-topoisomerase cleavage complex.
2.1.3. Generation of Reactive Oxygen Species (ROS): Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more susceptible to further oxidative stress[7][8]. The nitro group in the 3-position of the quinoline ring can be a source of ROS generation within the cell. Increased ROS levels can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death[7][9][10].
A hypothesized signaling pathway for the anticancer activity of this compound derivatives is illustrated below:
Caption: Hypothesized anticancer mechanism of this compound derivatives.
Quantitative Anticancer Activity
The cytotoxic efficacy of 4-amino-3-nitroquinoline and 2,4-diamino-3-nitroquinoline derivatives, which are synthesized from 2,4-dichloro-3-nitroquinoline, has been evaluated against various cancer cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) provide a quantitative measure of their potency.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aryl(alkyl)amino-3-nitroquinoline | A-549 (Lung) | Varies | [1] |
| 4-Aryl(alkyl)amino-3-nitroquinoline | H-460 (Lung) | Varies | [1] |
| 4-Aryl(alkyl)amino-3-nitroquinoline | HCT-116 (Colon) | Varies | [1] |
| 2,4-Diaryl(dialkyl)amino-3-nitroquinoline | A-549 (Lung) | Varies | [1] |
| 2,4-Diaryl(dialkyl)amino-3-nitroquinoline | H-460 (Lung) | Varies | [1] |
| 2,4-Diaryl(dialkyl)amino-3-nitroquinoline | HCT-116 (Colon) | Varies | [1] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Potent | [2] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | Potent | [2] |
Note: Specific IC50 values for a broad range of this compound derivatives are not extensively reported in the publicly available literature, highlighting an area for future research. The data presented here is for structurally related compounds.
Experimental Protocols for Anticancer Evaluation
2.3.1. MTT Assay for Cytotoxicity:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2.3.2. Cell Cycle Analysis by Flow Cytometry:
-
Cell Treatment: Treat cancer cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
2.3.3. Apoptosis Assay using Annexin V/PI Staining:
-
Cell Treatment: Treat cancer cells with the test compound.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antibacterial and antifungal agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and this compound derivatives are being investigated as a promising new class of antimicrobial agents[11].
Mechanism of Antimicrobial Action
The antimicrobial activity of these compounds is thought to be multifaceted. One proposed mechanism is the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV[12]. These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs. The 4-chloro-3-nitrophenyl moiety appears to be a key pharmacophore for this activity[12]. Additionally, the ability of these compounds to chelate metal ions and generate ROS may also contribute to their antimicrobial effects[9][13].
Quantitative Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Chloro-3-nitrophenylthiourea derivatives | Staphylococcus aureus | 0.5 - 2 | [12] |
| 4-Chloro-3-nitrophenylthiourea derivatives | Staphylococcus epidermidis | Varies | [12] |
| 4-Chloro-3-nitrophenylthiourea derivatives | Mycobacterium tuberculosis | Varies | [12] |
| Hydrazinyl quinazoline amine derivatives | Various bacteria | Varies | [3] |
Experimental Protocol for Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Quinoline derivatives, such as chloroquine and amodiaquine, are known to possess anti-inflammatory properties. Emerging evidence suggests that this compound derivatives may also exert anti-inflammatory effects by modulating key inflammatory signaling pathways.
Mechanism of Anti-inflammatory Action
The anti-inflammatory activity of some quinoline derivatives has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[9][14]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the IKK (IκB kinase) complex, which is upstream of NF-κB activation, is a potential mechanism by which these compounds may exert their anti-inflammatory effects[14][15][16][17]. By preventing the activation of NF-κB, these derivatives can suppress the production of inflammatory mediators.
A simplified representation of the NF-κB signaling pathway and the potential point of intervention for this compound derivatives is shown below:
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound derivatives.
In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.
Carrageenan-Induced Paw Edema Protocol:
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., a standard NSAID like indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring and at the 4-position. While a comprehensive SAR study for this specific scaffold is still evolving, some general trends can be inferred from related quinoline derivatives:
-
Anticancer Activity: The nature of the substituent at the 4-position is critical. The introduction of aryl or alkylamino groups can significantly enhance cytotoxicity. The presence of electron-withdrawing or electron-donating groups on the aryl ring can further modulate the activity[1][4].
-
Antimicrobial Activity: For antimicrobial activity, particularly against Gram-positive bacteria, the presence of a 4-chloro-3-nitrophenylthiourea moiety has been shown to be beneficial. Substituents on the phenyl ring of the thiourea moiety, such as dichloro or chloro-methyl groups, can enhance the activity[12].
-
Anti-inflammatory Activity: The ability to interact with the IKK complex and inhibit the NF-κB pathway is likely influenced by the overall shape, size, and electronic properties of the molecule, which are determined by the substituents at the 4-position.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries for biological screening. The existing body of research highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents, with mechanisms of action that include topoisomerase inhibition, ROS generation, and modulation of key signaling pathways like NF-κB.
Despite the promising preliminary findings, further research is warranted to fully elucidate the therapeutic potential of this class of compounds. Future studies should focus on:
-
Synthesis and screening of a wider range of this compound derivatives to establish a more comprehensive structure-activity relationship for each biological activity.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds, particularly the unique contributions of the 4-chloro and 3-nitro substituents.
-
In vivo efficacy and toxicity studies in relevant animal models to assess their therapeutic potential and safety profiles.
-
Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
The continued exploration of this compound derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.
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The Alchemist's Guide to the Quinoline Nucleus: A Technical Guide to Synthesis
Foreword: The Enduring Legacy of the Quinoline Scaffold
The quinoline ring system, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of modern medicinal chemistry and materials science. First isolated from coal tar in 1834, its derivatives have since been identified in numerous natural products, particularly alkaloids, and have been the bedrock for a plethora of synthetic compounds with a vast range of biological activities. From the pioneering antimalarial drug quinine to the potent antibacterial fluoroquinolones, the quinoline scaffold has proven to be a privileged structure in drug discovery.[1][2][3] Its continued relevance fuels the ongoing quest for novel and efficient synthetic methodologies to access a diverse array of substituted quinolines. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the core synthetic strategies for constructing this vital heterocyclic motif, from venerable named reactions to contemporary catalytic systems.
I. The Classical Canons: Foundational Syntheses of the Quinoline Core
The early foundations of quinoline synthesis were laid in the late 19th and early 20th centuries with the discovery of several named reactions that remain relevant to this day. These methods, born from the era of classical organic chemistry, offer robust and often scalable routes to a variety of quinoline derivatives. Understanding these foundational reactions is crucial for any chemist venturing into this field.
The Skraup Synthesis: A Vigorous Yet Versatile Classic
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful method for preparing quinolines from anilines, glycerol, an oxidizing agent (commonly nitrobenzene), and concentrated sulfuric acid.[4][5][6][7] The reaction is notoriously exothermic and can be violent if not carefully controlled, a testament to the potent conditions employed.[6]
Causality Behind the Choices:
-
Glycerol and Sulfuric Acid: The combination of glycerol and concentrated sulfuric acid is not arbitrary. The strong dehydrating action of sulfuric acid on glycerol generates acrolein in situ.[4][5][8] This highly reactive α,β-unsaturated aldehyde is the key electrophile in the subsequent steps.
-
Aniline: The aniline derivative serves as the nucleophile, attacking the acrolein in a Michael addition. The substitution pattern on the aniline directly dictates the substitution on the benzene portion of the resulting quinoline.
-
Oxidizing Agent: The initial cyclization and dehydration steps lead to a 1,2-dihydroquinoline intermediate.[5][8] An oxidizing agent, such as nitrobenzene or arsenic acid, is essential to aromatize this intermediate to the stable quinoline ring system.[6][7] Nitrobenzene has the dual advantage of also acting as a solvent in some cases.[6]
Reaction Mechanism:
The Skraup synthesis proceeds through a multi-step mechanism:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form acrolein.
-
Michael Addition: The aniline undergoes a conjugate addition to the acrolein.
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.
-
Oxidation: The 1,2-dihydroquinoline is oxidized by the oxidizing agent to yield the final quinoline product.
Experimental Protocol: Synthesis of Quinoline from Aniline [6]
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Add ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic.
-
Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.
The Doebner-von Miller Reaction: A Flexible Approach to Substituted Quinolines
The Doebner-von Miller reaction, an extension of the Skraup synthesis, allows for the synthesis of a wider range of substituted quinolines by reacting anilines with α,β-unsaturated aldehydes or ketones.[4][9][10][11] This method offers greater flexibility in the substitution pattern of the pyridine ring.
Causality Behind the Choices:
-
α,β-Unsaturated Carbonyls: The use of pre-formed α,β-unsaturated aldehydes or ketones provides direct control over the substituents at the 2- and 3-positions of the quinoline ring. These can be prepared in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method.[9]
-
Acid Catalysis: The reaction is typically catalyzed by Brønsted or Lewis acids, such as hydrochloric acid, p-toluenesulfonic acid, or tin tetrachloride.[9][10] The acid facilitates both the initial conjugate addition and the subsequent cyclization and dehydration steps.
Reaction Mechanism:
The mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to form the quinoline ring. A key aspect of the mechanism is the potential fragmentation and recombination of intermediates, which can explain the formation of various substituted quinolines.[9]
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve aniline in toluene.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.
-
To this mixture, add crotonaldehyde dropwise with stirring, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for several hours.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography.
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[4][12][13]
Causality Behind the Choices:
-
β-Diketones: The choice of a β-diketone as the carbonyl component is central to this synthesis. The two carbonyl groups provide the necessary electrophilic centers for the formation of the pyridine ring with substituents at the 2- and 4-positions.
-
Acid Catalyst: A strong acid, typically concentrated sulfuric acid or polyphosphoric acid, is required to catalyze the cyclization of the intermediate enamine.[4][12]
Reaction Mechanism:
The mechanism begins with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone.[4] This is followed by protonation of the remaining ketone and an intramolecular electrophilic attack of the enamine on the activated carbonyl, leading to cyclization. Subsequent dehydration yields the 2,4-disubstituted quinoline.[4]
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
Materials:
-
Aniline
-
Acetylacetone (a β-diketone)
-
Concentrated Sulfuric Acid
Procedure:
-
Carefully add concentrated sulfuric acid to a cooled mixture of aniline and acetylacetone.
-
Heat the reaction mixture gently for a specified period.
-
Pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dry over an anhydrous drying agent, and remove the solvent.
-
Purify the resulting 2,4-dimethylquinoline by distillation or recrystallization.
The Friedländer Synthesis: Condensation of o-Aminoaryl Aldehydes and Ketones
The Friedländer synthesis is a versatile method for producing quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[14][15][16] This reaction can be catalyzed by either acids or bases.[14][16]
Causality Behind the Choices:
-
o-Aminoaryl Carbonyls: The starting material must contain an amino group ortho to a carbonyl group. This specific arrangement is crucial for the intramolecular cyclization that forms the pyridine ring.
-
α-Methylene Carbonyl: The presence of an α-methylene group in the second reactant is essential as it provides the nucleophilic carbon for the initial condensation reaction.
Reaction Mechanism:
Two primary mechanisms are proposed for the Friedländer synthesis.[14] The first involves an initial aldol condensation between the two carbonyl compounds, followed by intramolecular imine formation and dehydration. The second mechanism proposes the initial formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and dehydration.[14]
Experimental Protocol: Synthesis of 2-Phenylquinoline
Materials:
-
2-Aminobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium hydroxide.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylquinoline.
The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines
The Gould-Jacobs reaction is a multi-step synthesis that produces 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (EMME) or a similar acyl malonic ester.[4][17][18][19]
Causality Behind the Choices:
-
Aniline and EMME: The reaction begins with the condensation of an aniline with EMME, where the amino group displaces the ethoxy group. This forms a key intermediate, anilidomethylenemalonic ester.[17]
-
Thermal Cyclization: This intermediate undergoes a thermal 6-electron cyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[17] This step often requires high temperatures.
-
Saponification and Decarboxylation: The resulting ester is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[17]
Reaction Mechanism:
The mechanism starts with a nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of EMME, followed by the elimination of ethanol. The resulting intermediate then undergoes a thermally induced intramolecular cyclization. The final steps involve hydrolysis of the ester and decarboxylation.
Experimental Protocol: Synthesis of 4-Hydroxyquinoline [17]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (high-boiling solvent)
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Heat a mixture of aniline and diethyl ethoxymethylenemalonate.
-
The resulting intermediate is then added to a high-boiling solvent like Dowtherm A and heated to a high temperature (e.g., 250 °C) to effect cyclization.
-
After cooling, the product is isolated and saponified by heating with a sodium hydroxide solution.
-
The resulting solution is acidified with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
The isolated carboxylic acid is then heated to a high temperature to induce decarboxylation, yielding 4-hydroxyquinoline.
II. Modern Approaches: Catalysis and Efficiency in Quinoline Synthesis
While the classical methods remain valuable, modern organic synthesis has driven the development of more efficient, versatile, and environmentally benign strategies for constructing the quinoline scaffold. These approaches often rely on transition-metal catalysis, microwave irradiation, and multi-component reactions to achieve higher yields, broader substrate scope, and milder reaction conditions.
Transition-Metal Catalyzed Syntheses: A New Frontier
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinolines are no exception.[2][20][21] Catalysts based on metals such as copper, palladium, rhodium, and cobalt have enabled novel synthetic routes that are often more efficient and tolerant of various functional groups than their classical counterparts.[2][22]
Key Strategies:
-
C-H Activation: Transition metals can catalyze the direct activation of C-H bonds, allowing for the construction of the quinoline ring from simple and readily available starting materials. For example, rhodium-catalyzed ortho-C-H bond activation of anilines followed by annulation with alkynes provides a direct route to substituted quinolines.[23]
-
Domino Reactions: Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes offer an efficient pathway to quinoline derivatives through a sequence of aldol reaction, C(aryl)-N bond formation, and elimination.[24]
-
One-Pot Syntheses: Cobalt-catalyzed one-pot synthesis of substituted quinolines can be achieved through a cascade of C-H activation, carbonylation, and cyclization of anilines and ketones.[22]
Advantages of Transition-Metal Catalysis:
-
High Efficiency and Selectivity: Catalytic cycles can lead to high product yields with excellent regio- and stereoselectivity.
-
Broad Substrate Scope: These methods often tolerate a wider range of functional groups compared to the harsh conditions of many classical syntheses.
-
Atom Economy: Many catalytic reactions are designed to be atom-economical, minimizing waste.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[25][26][27][28] The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity.[26][27][29]
Applications in Quinoline Synthesis:
-
Friedländer Synthesis: The Friedländer synthesis can be efficiently carried out under microwave irradiation, often with solid acid catalysts like Nafion NR50, providing an environmentally friendly approach.[23]
-
Gould-Jacobs Reaction: The condensation step of the Gould-Jacobs reaction can be significantly accelerated using microwave irradiation without a solvent.[30]
-
Multi-component Reactions: Microwave-assisted one-pot, three-component reactions are highly effective for the rapid synthesis of complex quinoline-based hybrids.[27]
Causality of Microwave Enhancement: The rapid heating of the reaction mixture by microwaves leads to a significant increase in the reaction rate. This efficient and direct energy transfer can also lead to different product distributions compared to conventional heating.
Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline [23]
Materials:
-
A 2-aminoaryl ketone
-
An α-methylene carbonyl compound
-
Nafion NR50 (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and a catalytic amount of Nafion NR50 in ethanol.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at a set temperature for a short period (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purify the product by chromatography or recrystallization.
Domino and Multi-component Reactions: The Elegance of Simplicity
Domino and multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules like quinolines.[31][32] These reactions involve the formation of multiple bonds in a single synthetic operation without isolating the intermediates.
Notable Examples:
-
Povarov Reaction: This is a powerful MCR that involves the cycloaddition of an aniline, an aldehyde, and an alkene to form tetrahydroquinoline derivatives, which can then be oxidized to quinolines.[4][31]
-
Metal-Free Domino Reactions: Several metal-free domino protocols have been developed for quinoline synthesis, offering a greener alternative to transition-metal catalyzed methods.[32]
-
Three-Component Domino Reactions for Selenyl-Substituted Quinolines: A simple and efficient method for the preparation of selenyl-substituted quinoline derivatives has been developed through a C-H selenylation of an in-situ generated 3-acetyl quinoline.[33][34]
III. Data Summary and Visualization
To facilitate comparison and understanding, the following tables summarize key aspects of the discussed synthetic methods.
Table 1: Comparison of Classical Quinoline Syntheses
| Synthesis | Starting Materials | Key Reagents/Conditions | Typical Products |
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent | Unsubstituted or substituted quinolines |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid catalyst | 2-, 3-, and 4-substituted quinolines |
| Combes | Aniline, β-Diketone | Acid catalyst | 2,4-Disubstituted quinolines |
| Friedländer | o-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Acid or base catalyst | Polysubstituted quinolines |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | High temperature, Hydrolysis, Decarboxylation | 4-Hydroxyquinolines |
Diagrams of Reaction Mechanisms and Workflows:
Below are Graphviz diagrams illustrating the general mechanism of the Skraup synthesis and a typical experimental workflow.
Caption: General mechanism of the Skraup synthesis.
Caption: A typical experimental workflow for quinoline synthesis.
IV. Conclusion: The Ever-Evolving Synthesis of a Privileged Scaffold
The synthesis of substituted quinolines has a rich history, from the foundational named reactions that are still taught and practiced today to the cutting-edge catalytic methods that push the boundaries of efficiency and sustainability. The choice of synthetic route depends on a multitude of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of functional groups. As the demand for novel quinoline-based drugs and materials continues to grow, so too will the ingenuity of chemists in devising new and improved methods for constructing this remarkable heterocyclic scaffold. The journey from coal tar to complex, life-saving medicines is a testament to the enduring power of organic synthesis.
V. References
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Friedländer synthesis. In Wikipedia. Retrieved January 8, 2026, from [Link]
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Gould–Jacobs reaction. In Wikipedia. Retrieved January 8, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved January 8, 2026, from [Link]
-
Recent Progress in the Synthesis of Quinolines. PubMed. Retrieved January 8, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved January 8, 2026, from [Link]
-
Doebner–Miller reaction. In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 8, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved January 8, 2026, from [Link]
-
Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. Retrieved January 8, 2026, from [Link]
-
Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis Online. Retrieved January 8, 2026, from [Link]
-
A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences. Retrieved January 8, 2026, from [Link]
-
A review on transition-metal mediated synthesis of quinolines. ResearchGate. Retrieved January 8, 2026, from [Link]
-
A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences. Retrieved January 8, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved January 8, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved January 8, 2026, from [Link]
-
Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 8, 2026, from [Link]
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications. Retrieved January 8, 2026, from [Link]
-
Friedlander quinoline synthesis. Química Organica.org. Retrieved January 8, 2026, from [Link]
-
Combes quinoline synthesis. In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Doebner-Miller Reaction. SynArchive. Retrieved January 8, 2026, from [Link]
-
Friedländer Quinoline Synthesis Mechanism. YouTube. Retrieved January 8, 2026, from [Link]
-
Microwave-assisted Synthesis of Quinolines. Ingenta Connect. Retrieved January 8, 2026, from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Retrieved January 8, 2026, from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Retrieved January 8, 2026, from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. Retrieved January 8, 2026, from [Link]
-
Preparation and Properties of Quinoline. SlideShare. Retrieved January 8, 2026, from [Link]
-
Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. ResearchGate. Retrieved January 8, 2026, from [Link]
-
Recent advances in the synthesis of quinolines: a review. RSC Publishing. Retrieved January 8, 2026, from [Link]
-
Skraup reaction. In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Doebner-Miller reaction and applications. SlideShare. Retrieved January 8, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Retrieved January 8, 2026, from [Link]
-
Combes quinoline synthesis. Wikiwand. Retrieved January 8, 2026, from [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications. SlideShare. Retrieved January 8, 2026, from [Link]
-
Synthesis of Selenyl-Substituted Quinoline Derivatives via Substrate-Controlled Three-Component Domino Reactions. ACS Publications. Retrieved January 8, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Retrieved January 8, 2026, from [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc. Retrieved January 8, 2026, from [Link]
-
Synthesis of Selenyl-Substituted Quinoline Derivatives via Substrate-Controlled Three-Component Domino Reactions. ACS Publications. Retrieved January 8, 2026, from [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. Retrieved January 8, 2026, from [Link]
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The Strategic Therapeutic Potential of 4-Chloro-3-nitroquinoline: A Technical Guide for Drug Discovery
Introduction: Beyond a Precursor – Unveiling the Intrinsic Value of 4-Chloro-3-nitroquinoline
In the landscape of pharmaceutical manufacturing, this compound (CAS 39061-97-7) is well-established as an indispensable intermediate in the synthesis of Imiquimod, a potent immune response modifier.[1] This role, while critical, often overshadows the inherent therapeutic potential of the this compound scaffold itself. This technical guide aims to look beyond its function as a building block and delve into its prospects as a pharmacologically active entity and a versatile platform for the development of novel therapeutic agents.
This document will provide an in-depth analysis of the synthesis, chemical properties, and, most importantly, the emerging and potential therapeutic applications of this compound, with a focus on its anticancer and antimicrobial activities. For researchers and drug development professionals, this guide offers a comprehensive resource to inform and inspire new avenues of investigation into this promising heterocyclic compound.
Chemical and Physical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₉H₅ClN₂O₂ |
| Molecular Weight | 208.60 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 121-122 °C |
| CAS Number | 39061-97-7 |
| IUPAC Name | This compound |
Synthesis of this compound: A Foundational Protocol
The efficient synthesis of high-purity this compound is paramount for its application in both pharmaceutical synthesis and exploratory research. A common and well-established pathway involves the transformation of 4-hydroxyquinoline.[1]
Experimental Protocol: Synthesis from 4-Hydroxy-3-nitroquinoline
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-Hydroxy-3-nitroquinoline
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Ice water
Procedure:
-
Suspend 4-hydroxy-3-nitroquinoline in dichloromethane in a reaction vessel.
-
Sequentially add thionyl chloride and N,N-dimethylformamide to the suspension.
-
Heat the reaction mixture to reflux and maintain for a sufficient duration to ensure complete reaction (typically monitored by TLC).
-
Upon completion, carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization to achieve high purity.
Causality of Experimental Choices:
-
Thionyl chloride is a common and effective chlorinating agent for converting hydroxyl groups to chloro groups.
-
DMF acts as a catalyst in this reaction, facilitating the chlorination process.
-
Refluxing provides the necessary energy to drive the reaction to completion.
-
Quenching in ice water is a standard procedure to stop the reaction and precipitate the organic product, which is insoluble in water.
Therapeutic Potential: A Scaffold for Innovation
The therapeutic promise of this compound lies in the reactivity of its chloro and nitro substituents on the quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs.[3] The electron-withdrawing nature of the chloro and nitro groups significantly influences the molecule's biological activity.
Anticancer Applications: An Emerging Frontier
While direct in-depth studies on the anticancer activity of this compound are limited, a substantial body of evidence from structurally related compounds strongly suggests its potential in this area. The positioning of chloro and nitro groups on the quinoline ring is a critical determinant of cytotoxic activity.[3]
Hypothesized Mechanisms of Action: The anticancer effects of chloro-nitroquinoline derivatives are believed to be multifactorial. Key proposed mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): The nitro group can be bioreduced to reactive intermediates that induce oxidative stress within cancer cells, leading to DNA damage and apoptosis.[3]
-
Inhibition of Key Cellular Enzymes: Chloro-nitroquinolines may inhibit enzymes crucial for cancer cell proliferation and survival, such as topoisomerases, leading to DNA strand breaks and cell death.[3]
Hypothesized Signaling Pathway for Nitroquinoline-Induced Cytotoxicity
Caption: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.
Comparative Cytotoxicity of Related Quinolines: The following table summarizes the half-maximal inhibitory concentration (IC50) values for several chloro- and nitro-substituted quinoline derivatives against various cancer cell lines. This data provides a basis for understanding the potential activity of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-5-nitroquinoline (NQ) | Raji (B-cell lymphoma) | 0.438 | [4] |
| 8-hydroxy-5-nitroquinoline (NQ) | HL60 (leukemia) | Varies | [4] |
| 8-hydroxy-5-nitroquinoline (NQ) | Panc-1 (pancreatic cancer) | Varies | [4] |
| 8-hydroxy-5-nitroquinoline (NQ) | A2780 (ovarian cancer) | Varies | [4] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 (breast cancer) | 7.35 - 8.73 | [5] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (breast cancer) | 8.22 | [5] |
Antimicrobial Potential: A Broad Spectrum of Possibilities
This compound has been reported to exhibit anti-HIV and anti-leishmania activity in vitro and in vivo. While specific studies detailing these findings are not extensively published, the broader class of quinoline derivatives has well-documented antimicrobial properties.
Antileishmanial Activity: Leishmaniasis is a parasitic disease with limited treatment options.[6] Chloroquinoline derivatives have been investigated as potential antileishmanial agents.[6] For instance, the chloroquinoline derivative 7-chloro-N,N-dimethylquinolin-4-amine has shown high efficacy against Leishmania infantum and Leishmania amazonensis.[6] The mechanism of action is thought to involve the induction of changes in the parasite's mitochondrial membrane potential and an increase in reactive oxygen species production.[6] The presence of chloro and nitro groups on synthetic derivatives has been shown to improve biological activity against Leishmania.[7]
Anti-HIV Activity: The quinoline scaffold is also a promising starting point for the development of new anti-HIV agents.[8][9] Some 4-oxoquinoline derivatives have exhibited potent anti-HIV-1 activity with high selectivity.[8] Interestingly, these compounds appear to act at a post-integration stage of the viral life cycle.[8] The well-known antimalarial drug chloroquine, a 4-aminoquinoline, also inhibits HIV-1 replication by affecting the viral envelope glycoproteins.[10] This suggests that this compound could serve as a valuable precursor for the synthesis of novel anti-HIV compounds.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates a generalized workflow for the synthesis of a biologically active derivative from this compound and its subsequent in vitro evaluation.
Caption: Generalized workflow for synthesis and in vitro evaluation.
Detailed Protocol: Synthesis of a 4-Aminoquinoline Derivative
This protocol provides a general method for the synthesis of a 4-aminoquinoline derivative from this compound via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Selected primary or secondary amine
-
Suitable solvent (e.g., ethanol, acetonitrile)
-
Base (e.g., potassium carbonate, triethylamine)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the selected amine and the base to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Self-Validating System: The purity and identity of the synthesized compound are validated at multiple stages. TLC is used for reaction monitoring. The final product is rigorously characterized by spectroscopic methods (NMR and MS), which provide unambiguous structural confirmation. The biological activity is then determined using validated in vitro assays.
Future Directions and Conclusion
While this compound is a cornerstone in the industrial synthesis of Imiquimod, its potential as a therapeutic agent in its own right, and as a scaffold for drug discovery, remains largely untapped. The existing literature on related quinoline derivatives provides a strong rationale for the investigation of this compound and its analogs as novel anticancer and antimicrobial agents.
Future research should focus on:
-
Direct Biological Evaluation: Systematic in vitro and in vivo studies to determine the anticancer, anti-HIV, and antileishmanial activity of this compound itself.
-
Synthesis of Novel Derivatives: The design and synthesis of libraries of 4-substituted-3-nitroquinoline derivatives to establish clear structure-activity relationships.
-
Mechanistic Studies: Elucidation of the precise mechanisms of action of promising lead compounds.
References
- Jiang, H., et al. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health.
- de Oliveira, G. F., et al. (2019). Evaluation of the in vitro and in vivo antileishmanial activity of a chloroquinolin derivative against Leishmania species capable of causing tegumentary and visceral leishmaniasis. Experimental Parasitology, 199, 30-37.
- ResearchGate. (n.d.). The in vitro cytotoxicity of compounds against four tested cancer cell lines.
- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(15), 5174-5180.
- Scotti, L., et al. (2022). A recent update on new synthetic chiral compounds with antileishmanial activity. Molecules, 27(16), 5178.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Chemical Properties, Synthesis, and Applications as a Pharmaceutical Intermediate.
- de Souza, M. V. N., et al. (2006). Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines. Antimicrobial Agents and Chemotherapy, 50(1), 313-316.
- Iwatani, Y., et al. (2019). Discovery of 4-oxoquinolines, a new chemical class of anti-HIV-1 compounds. Antiviral Research, 162, 1-10.
- Avanzo, A., et al. (n.d.). Quinolines: the role of substitution site in antileishmanial activity. PubMed Central.
- Kondaparla, S., et al. (2017). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy, 61(4), e02347-16.
- De Vreese, R., et al. (2021). Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. Molecules, 26(11), 3291.
- Kamdem, B. P., & Ferreira, I. E. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets, 22(4), 379-398.
- Savarino, A., et al. (2004). Anti-HIV effects of chloroquine: mechanisms of inhibition and spectrum of activity. Journal of Acquired Immune Deficiency Syndromes, 35(3), 223-232.
- Hren, M., et al. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. Molecules, 27(19), 6313.
- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(15), 5174-5180.
- Iwatani, Y., et al. (2019). Discovery of 4-oxoquinolines, a new chemical class of anti-HIV-1 compounds. Antiviral Research, 162, 1-10.
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- Al-Marhabi, A. R., et al. (2020). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 25(18), 4198.
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Quinoline Derivatives: A Dual-Pronged Approach to Combating HIV and Leishmaniasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents.[1][2] Its rigid structure and versatile nature allow for substitutions at various positions, leading to a diverse range of biological activities. This guide provides a comprehensive technical overview of the burgeoning research into quinoline derivatives as potent agents against two persistent global health threats: the Human Immunodeficiency Virus (HIV) and the protozoan parasite Leishmania. We will delve into the mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of these promising compounds, offering a valuable resource for researchers dedicated to the discovery and development of novel anti-infective therapies.
The Quinoline Core: A Privileged Scaffold
Quinoline, consisting of a benzene ring fused to a pyridine ring, is a fundamental heterocyclic structure.[3] Its aromaticity and the presence of a nitrogen atom confer unique electronic and steric properties, making it an ideal starting point for the design of bioactive molecules. The ability to modify the quinoline core at various positions allows for the fine-tuning of its pharmacological profile, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Diagram: The Quinoline Core Structure
Caption: The fundamental quinoline structure with key positions for chemical modification.
Anti-HIV Activity of Quinoline Derivatives
The HIV pandemic remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve treatment regimens. Quinoline derivatives have emerged as a promising class of anti-HIV agents, primarily targeting key viral enzymes essential for replication.
Mechanism of Action: Targeting Viral Enzymes
Quinoline derivatives have been shown to inhibit HIV replication through multiple mechanisms, most notably by targeting HIV-1 reverse transcriptase (RT) and integrase (IN).[4][5]
-
Reverse Transcriptase Inhibition: Many quinoline derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] They bind to an allosteric pocket on the RT enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA into DNA.[5]
-
Integrase Inhibition: Certain quinoline derivatives, such as the notable drug elvitegravir, act as integrase strand transfer inhibitors (INSTIs).[6] They chelate divalent metal ions in the active site of the integrase enzyme, preventing the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[6][7] Some styrylquinoline derivatives have demonstrated the ability to inhibit the 3'-processing activity of integrase with IC50 values in the low micromolar range.[6]
Diagram: HIV Life Cycle and Quinoline Derivative Targets
Caption: Key stages in the HIV life cycle targeted by quinoline derivatives.
Structure-Activity Relationship (SAR)
SAR studies have provided valuable insights into the design of potent anti-HIV quinoline derivatives:
-
Substitutions at Position 2 and 4: Modifications at these positions have been shown to significantly influence anti-HIV activity. For instance, the introduction of styryl groups at position 2 has led to potent integrase inhibitors.[6]
-
Substitutions at the Phenyl Ring: In styrylquinoline derivatives, the nature and position of substituents on the ancillary phenyl ring are crucial for activity and cytotoxicity.[8] For example, a trifluoromethyl substituent on the phenyl ring has shown promising activity.[8]
-
Hybrid Molecules: The synthesis of hybrid molecules incorporating the quinoline scaffold with other pharmacophores, such as 1,2,3-triazoles, has yielded compounds with sub-micromolar anti-HIV activity.[8]
Quantitative Data on Anti-HIV Activity
The following table summarizes the in vitro activity of selected quinoline derivatives against HIV-1. The 50% inhibitory concentration (IC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/IC₅₀) are key parameters for evaluating the potential of a compound.
| Compound ID | Target | IC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| 11g | HIV-1 Subtype B | 0.3883 | 4414 | >11,300 | [8] |
| 11h | HIV-1 Subtype B | 0.01032 | 25.52 | >2472 | [8] |
| 11i | HIV-1 Subtype B | 0.170 | 0.00901 | 0.05 | [8] |
| Quinoline 3 (LEDGIN-6) | HIV-1 | 2.35 | - | - | [7] |
| Quinoline 9 | HIV-1 | 0.1 | - | - | [7] |
| DKA Derivative 1a | HIV-1 Integrase | 0.07 | - | - | [4][9] |
| DKA Derivative 1c | HIV-1 Integrase | 0.181 | - | - | [4] |
| Ester Derivative 2c | HIV-1 Integrase | 0.480 | - | - | [4] |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a colorimetric assay for determining the inhibitory activity of quinoline derivatives against HIV-1 RT.[10][11]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)
-
Poly(A)-coated microplate
-
Oligo(dT) primer
-
Biotin-dUTP and Digoxigenin-dUTP
-
dATP, dCTP, dGTP, dTTP
-
Anti-digoxigenin-peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test quinoline derivative and a known NNRTI control in the assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant and non-inhibitory (typically ≤1%).
-
Reaction Setup: To each well of the poly(A)-coated microplate, add 20 µL of the serially diluted test compound, control inhibitor, or solvent control.
-
Reaction Mixture: Prepare a reaction mixture containing oligo(dT) primer, dNTPs, biotin-dUTP, and digoxigenin-dUTP. Add 20 µL of this mixture to each well.
-
Enzyme Addition: Initiate the reaction by adding 20 µL of diluted recombinant HIV-1 RT to each well. Include a "no enzyme" control (blank).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted anti-digoxigenin-POD antibody solution to each well and incubate at 37°C for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the peroxidase substrate solution and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of the stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank from all other values.
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
-
Anti-leishmania Activity of Quinoline Derivatives
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a spectrum of clinical manifestations and is a major health problem in many parts of the world. The toxicity and emerging resistance to current therapies underscore the urgent need for new, effective, and safer drugs. Quinoline derivatives have shown significant promise as antileishmanial agents.[2][3]
Mechanism of Action: Disrupting Parasite Homeostasis
The leishmanicidal activity of quinoline derivatives is often multifactorial, targeting essential parasite pathways.
-
Mitochondrial Dysfunction: A primary mechanism involves the induction of mitochondrial oxidative stress.[3][12] These compounds can lead to an increase in reactive oxygen species (ROS) production, depolarization of the mitochondrial membrane potential, and ultimately, a bioenergetic collapse of the parasite.[3][12]
-
Topoisomerase Inhibition: Some indolyl-quinoline derivatives have been shown to act as dual inhibitors of Leishmania donovani DNA topoisomerases I and II, enzymes crucial for DNA replication and repair.[13]
-
Immunomodulation: Certain quinoline derivatives may also exert their effect by modulating the host's immune response, for example, by inhibiting the production of IL-10 by infected macrophages, which would otherwise suppress the anti-leishmanial immune response.[14]
Diagram: Leishmania Life Cycle and Quinoline Derivative Targets
Caption: The digenetic life cycle of Leishmania and the points of intervention for quinoline derivatives.
Structure-Activity Relationship (SAR)
The antileishmanial activity of quinoline derivatives is highly dependent on their substitution patterns:
-
2-Substituted Quinolines: This class has been extensively studied, with modifications at the 2-position leading to compounds with potent activity against both promastigote and amastigote forms.[15]
-
Hybrid Molecules: Quinoline-metronidazole hybrids have demonstrated significant efficacy against L. donovani, with the mechanism involving the induction of oxidative stress and apoptosis in the parasite.
-
Halogenation: The introduction of halogen atoms, such as chlorine and fluorine, at specific positions on the quinoline ring can enhance antileishmanial activity and improve metabolic stability.[15]
Quantitative Data on Anti-leishmania Activity
The following table presents the in vitro activity of various quinoline derivatives against different Leishmania species.
| Compound ID | Leishmania Species | IC₅₀ (µM) (Amastigote) | SI | Reference |
| QuinDer1 | L. amazonensis | 0.0911 | >139 | [3] |
| Compound 35 | L. donovani | 1.2 | 121.5 | [16] |
| Compound 18 | L. donovani | 4.1 | 8.3 | [16] |
| Compound 26g | L. donovani | 0.2 | >180 | [15] |
| Clioquinol (51) | L. amazonensis | 6.15 | 135.7 | [14] |
| Compound 1h | L. infantum | 0.9 | 11.1 | [17] |
| Compound 1n | L. infantum | 0.7 | 9.7 | [17] |
| 8-hydroxyquinoline | L. martiniquensis | 1.56 | 82.40 | [18] |
Experimental Protocols for Anti-leishmania Assays
This assay determines the direct effect of the compounds on the extracellular, motile form of the parasite.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum)
-
96-well microplates
-
Resazurin solution or MTT reagent
-
Microplate reader
Procedure:
-
Parasite Seeding: Seed the Leishmania promastigotes into the wells of a 96-well plate at a density of approximately 1 x 10⁶ parasites/mL.
-
Compound Addition: Add serial dilutions of the test quinoline derivatives to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).
-
Incubation: Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C) for 48-72 hours.
-
Viability Assessment: Add resazurin solution or MTT reagent to each well and incubate for an additional 4-24 hours.
-
Data Acquisition: Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of viability for each concentration compared to the negative control and determine the IC₅₀ value.
This assay evaluates the efficacy of the compounds against the clinically relevant intracellular form of the parasite.[19][20]
Materials:
-
Macrophage cell line (e.g., THP-1, J774)
-
Leishmania promastigotes in stationary phase
-
Complete culture medium for macrophages
-
24- or 96-well plates (with coverslips for microscopy)
-
Giemsa stain or a fluorescent DNA stain (e.g., DAPI)
-
Microscope (light or fluorescence)
Procedure:
-
Macrophage Seeding: Seed the macrophage cells into the wells of the plate and allow them to adhere. For THP-1 cells, differentiation into macrophages is induced with PMA.[21]
-
Infection: Infect the adherent macrophages with stationary phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Wash the wells extensively with medium to remove non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test quinoline derivatives to the infected macrophages.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Fixation and Staining:
-
For microscopic evaluation, fix the cells on the coverslips with methanol and stain with Giemsa.
-
For high-content imaging, fix the cells and stain with a fluorescent DNA stain.
-
-
Data Acquisition:
-
Using a light microscope, count the number of amastigotes per 100 macrophages.
-
Using a high-content imaging system, automatically quantify the number of infected cells and the number of amastigotes per cell.
-
-
Data Analysis: Calculate the percentage of infection and the number of amastigotes per cell for each compound concentration relative to the untreated control to determine the IC₅₀ value.
Conclusion and Future Perspectives
Quinoline derivatives represent a versatile and highly promising class of compounds in the ongoing search for novel anti-HIV and anti-leishmania therapies. Their ability to target multiple, distinct pathways in both the virus and the parasite highlights their potential for the development of effective treatments, including combination therapies. The structure-activity relationships discussed herein provide a roadmap for the rational design of new derivatives with improved potency and selectivity. The detailed experimental protocols offer a standardized framework for the in vitro evaluation of these compounds.
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead quinoline derivatives to enhance their in vivo efficacy and safety. Furthermore, a deeper understanding of their molecular targets and mechanisms of action will be crucial for overcoming potential drug resistance and for the development of the next generation of quinoline-based anti-infective agents. The continued exploration of this privileged scaffold holds immense potential for addressing the significant unmet medical needs in the global fight against HIV and leishmaniasis.
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- Application Notes and Protocols: HIV-1 Reverse Transcriptase Inhibition Assay for Luzopeptin A. BenchChem. URL
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- Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors. International Journal of Molecular Sciences. URL
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- Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. Molecules. URL
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- Biological Evaluation and Mechanistic Studies of Quinolin-(1H)-Imines as a New Chemotype against Leishmaniasis. Antimicrobial Agents and Chemotherapy. URL
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- In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis. PeerJ. URL
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A Technical Guide to the Mechanism of Action of 4-Aminoquinoline Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4-aminoquinoline scaffold, a cornerstone of medicinal chemistry, is the foundation for a class of drugs with profound impacts on global health, most notably in the treatment of malaria. This guide provides an in-depth exploration of the molecular mechanisms that underpin the therapeutic effects of these compounds. The primary antimalarial action of 4-aminoquinolines, such as chloroquine, is centered on their ability to disrupt the detoxification of heme within the Plasmodium parasite's digestive vacuole. By accumulating in this acidic organelle and inhibiting the polymerization of toxic heme into inert hemozoin, they induce catastrophic oxidative stress and parasite death.[1][2][3] Beyond malaria, these compounds exhibit significant immunomodulatory and antiviral properties. This activity stems from their ability to raise the pH of intracellular vesicles like endosomes and lysosomes, thereby interfering with critical cellular processes such as antigen presentation and viral entry.[3][4][5] Understanding these multifaceted mechanisms is crucial for overcoming the challenge of drug resistance and for rationally designing the next generation of 4-aminoquinoline-based therapeutics.
Introduction: The 4-Aminoquinoline Core
The story of 4-aminoquinolines begins with quinine, a natural alkaloid from Cinchona bark, which was the first effective treatment for malaria.[1] The global demand for antimalarials, particularly during World War II, spurred research programs that led to the synthesis of numerous compounds, with the 4-aminoquinoline derivative chloroquine emerging as a highly effective and cost-effective solution.[1][6][7]
The core structure consists of a quinoline ring system with an amino group at the 4-position, typically attached to a flexible alkylamine side chain.[8] This fundamental structure has been chemically modified to produce a range of drugs, including chloroquine, hydroxychloroquine, and amodiaquine, each with distinct pharmacokinetic profiles and therapeutic applications.[9][10] While renowned for their antimalarial efficacy, 4-aminoquinolines are also employed as disease-modifying anti-rheumatic drugs (DMARDs) in autoimmune disorders and have been investigated for a wide array of other biological activities, including antiviral, anticancer, and anti-inflammatory effects.[4][9][10][11]
The Primary Antimalarial Mechanism: Disruption of Heme Homeostasis
The defining therapeutic action of 4-aminoquinolines is their potent activity against the blood stages of the Plasmodium parasite. The mechanism is a sophisticated interplay of the drug's physicochemical properties and the parasite's unique biology, culminating in the sabotage of a critical detoxification pathway.
The Battlefield: The Parasite's Digestive Vacuole
During its growth phase within a human red blood cell, the parasite avidly consumes host hemoglobin as a primary source of amino acids.[1][12] This digestion occurs in a specialized acidic organelle known as the digestive vacuole (DV), which maintains a pH of approximately 4.7-5.2.[2] While the globin chains of hemoglobin are broken down into essential amino acids, this process liberates vast quantities of heme (ferriprotoporphyrin IX), a molecule that is highly toxic to the parasite due to its ability to generate reactive oxygen species and destabilize membranes.[2][12][13]
The Parasite's Defense: Hemozoin Biocrystallization
To neutralize the threat posed by free heme, the parasite has evolved a unique detoxification strategy: it polymerizes the soluble heme monomers into an insoluble, inert crystalline substance called hemozoin, also known as the "malaria pigment".[1][2][14] This biocrystallization process effectively sequesters the toxic heme, rendering it harmless.[14][15] The hemozoin pathway is essential for the parasite's survival and, because it is absent in the human host, represents an ideal target for chemotherapy.[14]
Pharmacodynamic Cascade of 4-Aminoquinolines
The action of a 4-aminoquinoline like chloroquine unfolds in a sequential, multi-step process:
-
Diffusion and Ion Trapping: As weak bases, 4-aminoquinolines are uncharged at physiological pH and can readily diffuse across the red blood cell, parasite, and DV membranes.[2][6][12] Upon entering the acidic environment of the DV, the drug's side-chain amino groups become protonated.[2] This charged state prevents the drug from diffusing back out of the vacuole, leading to its accumulation at concentrations several hundred-fold higher than in the surrounding plasma. This "ion trap" mechanism is fundamental to its selective toxicity.[6]
-
Inhibition of Hemozoin Polymerization: Once concentrated in the DV, the 4-aminoquinoline molecule interferes directly with hemozoin formation. It is believed to act by forming a complex with heme through π-π stacking interactions between its quinoline ring and the porphyrin system of heme.[6][16] This drug-heme complex effectively "caps" the growing face of the hemozoin crystal, terminating chain extension and halting further polymerization.[2][16]
-
Induction of Parasite Lysis: The blockade of heme detoxification results in the accumulation of toxic free heme and drug-heme complexes within the DV.[2][3][6] This buildup leads to overwhelming oxidative stress, disruption of membrane function, and ultimately, lysis of the parasite cell.[2][12]
Caption: The antimalarial action of 4-aminoquinolines in the parasite's digestive vacuole.
Structure-Activity Relationships (SAR)
The antimalarial potency of 4-aminoquinolines is exquisitely sensitive to their chemical structure. Decades of medicinal chemistry have elucidated the key features required for activity, providing a blueprint for rational drug design.
-
The 4-Aminoquinoline Nucleus: This core scaffold is the essential pharmacophore, responsible for the crucial π-π stacking interaction with heme.[8][17]
-
The 7-Position Substituent: An electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is critical for high potency.[8][18][19] This feature is thought to influence the pKa of the quinoline nitrogen and the drug's ability to inhibit β-hematin formation.[18][19] Replacing the chlorine with a methyl group, for example, results in a complete loss of antimalarial activity.[8]
-
The 4-Position Side Chain: A flexible diaminoalkane side chain is essential for activity. The length of this chain and the basicity of the terminal amino group are key determinants of the drug's ability to accumulate in the DV.[8][20][21] Interestingly, both shortening (2-3 carbons) and lengthening (10-12 carbons) the side chain relative to chloroquine can produce compounds that retain activity against chloroquine-resistant strains, highlighting a path to overcoming resistance.[20][22]
Caption: Key structural features governing the activity of 4-aminoquinolines.
| Modification Site | Substituent | Impact on Antimalarial Activity | Reference |
| 7-Position | -Cl, -Br, -I | High activity against sensitive and resistant strains | [20] |
| -F, -CF3 | Reduced activity, especially against resistant strains | [20] | |
| -OCH3 | Largely inactive | [20] | |
| Electron-withdrawing capacity | Correlates with β-hematin inhibitory activity | [18][19] | |
| Side Chain Length | Short (2-3 carbons) | Active against both sensitive and resistant strains | [22] |
| Intermediate (4-8 carbons) | Active against sensitive, but not resistant strains | [22] | |
| Long (10-12 carbons) | Active against both sensitive and resistant strains | [22] |
The Molecular Basis of Resistance
The widespread emergence of chloroquine resistance in P. falciparum has severely limited its clinical utility and stands as a major public health challenge. Resistance is primarily mediated by a reduced accumulation of the drug within the parasite's DV.[1][23]
-
P. falciparum Chloroquine Resistance Transporter (PfCRT): The key determinant of resistance is the accumulation of mutations in the gene encoding PfCRT, a transporter protein located on the DV membrane.[1][24][25] While its native substrate is not fully known, the mutated forms of PfCRT gain the ability to actively transport protonated 4-aminoquinolines out of the DV, thereby lowering the drug's concentration at its site of action and allowing hemozoin formation to proceed.[15][24][25]
-
P. falciparum Multidrug Resistance Protein 1 (PfMDR1): A secondary contributor to resistance involves mutations or changes in the copy number of the gene for PfMDR1, another transporter on the DV membrane that can modulate susceptibility to various antimalarials.[24][25]
Caption: Comparison of drug transport in sensitive vs. resistant parasites.
Mechanisms in Other Therapeutic Areas
The utility of 4-aminoquinolines extends beyond infectious disease, driven by a distinct mechanism of action involving the modulation of intracellular pH in host cells.
Immunomodulation in Autoimmune Disorders
In diseases like rheumatoid arthritis and systemic lupus erythematosus, hydroxychloroquine and chloroquine act as DMARDs.[4][26] Their mechanism is not fully elucidated but is centered on their accumulation in acidic intracellular compartments like lysosomes and endosomes in immune cells.[3][4]
-
Inhibition of Antigen Presentation: By raising the pH of these vesicles, 4-aminoquinolines inhibit the function of acidic proteases required for processing antigens. This impairs the loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules, thereby reducing the activation of autoreactive T-cells.[3]
-
Inhibition of Toll-Like Receptor (TLR) Signaling: They interfere with the activation of endosomal TLRs (e.g., TLR7, TLR9), which recognize nucleic acids.[10] This is a key pathway in the pathogenesis of lupus, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like interferon-alpha.
Caption: The immunomodulatory mechanism of 4-aminoquinolines in host cells.
Antiviral Activity
The same mechanism of endosomal alkalinization underpins the broad-spectrum antiviral activity observed for 4-aminoquinolines in vitro.[2][3] Many viruses, including influenza and coronaviruses, rely on a low pH environment within the endosome to trigger the conformational changes in their surface proteins required for fusion with the endosomal membrane and release of the viral genome into the cytoplasm.[3][5] By raising the endosomal pH, 4-aminoquinolines can block this critical entry step.[2][3]
Key Experimental Methodologies
Investigating the mechanism of action of 4-aminoquinolines relies on a set of robust biochemical and cell-based assays.
Protocol 1: In Vitro β-Hematin (Hemozoin) Inhibition Assay
This assay is the gold standard for directly testing a compound's ability to inhibit heme polymerization, the core antimalarial mechanism.
-
Principle: This cell-free assay reconstitutes the process of hemozoin formation in vitro. Hemin (the chloride salt of heme) is induced to precipitate into β-hematin (synthetic hemozoin) under acidic conditions, often facilitated by lipids or detergents.[14][27] The inhibitory capacity of a test compound is quantified by measuring the amount of hemin remaining in the supernatant or the amount of β-hematin pellet formed, typically via spectrophotometry.[27][28]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of hemin chloride in dimethyl sulfoxide (DMSO). Prepare a 0.5 M sodium acetate buffer, pH 4.8.
-
Compound Plating: In a 96-well microplate, serially dilute the test compound in DMSO. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.[27]
-
Reaction Initiation: Add the acetate buffer to each well. Initiate the reaction by adding the hemin stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Pelleting and Washing: Centrifuge the plate to pellet the formed β-hematin. Carefully remove the supernatant. Wash the pellet with DMSO to remove any unreacted hemin.
-
Quantification: Solubilize the final β-hematin pellet in a basic solution (e.g., 0.1 M NaOH). Read the absorbance at 405 nm using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value (the concentration that inhibits 50% of β-hematin formation).
-
-
Causality and Self-Validation: A direct correlation between a compound's IC₅₀ in this assay and its IC₅₀ in a parasite growth inhibition assay provides strong evidence that its mechanism of action involves the inhibition of hemozoin formation.[18]
Caption: Experimental workflow for the β-hematin (hemozoin) inhibition assay.
Protocol 2: In Vitro Antimalarial Susceptibility Testing
This cell-based assay determines the potency of a compound against live P. falciparum cultures.
-
Principle: Asynchronous or synchronized parasite cultures are incubated with serial dilutions of the test compound for one full life cycle (approx. 48 hours). Parasite growth is quantified using a fluorescent DNA-intercalating dye like SYBR Green I. A reduction in fluorescence indicates inhibition of parasite proliferation.
-
Step-by-Step Methodology:
-
Culture Maintenance: Maintain P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human erythrocytes in complete culture medium.
-
Compound Plating: In a 96-well black microplate, add serial dilutions of the test compound.
-
Parasite Addition: Add parasitized erythrocytes (typically at 1% parasitemia and 2% hematocrit) to each well. Include infected (no drug) and uninfected erythrocyte controls.
-
Incubation: Incubate the plate for 72 hours in a hypoxic, CO₂-enriched environment at 37°C.
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well and incubate in the dark.
-
Quantification: Read the fluorescence (Excitation: ~485 nm, Emission: ~530 nm) using a plate reader.
-
Analysis: Determine IC₅₀ values by plotting the fluorescence signal against the log of the drug concentration and fitting to a dose-response curve.
-
Conclusion and Future Perspectives
The 4-aminoquinoline class of compounds has a rich history and a complex, multifaceted mechanism of action. Their primary antimalarial effect, the elegant disruption of heme detoxification, remains a textbook example of targeted chemotherapy. However, the rise of resistance, primarily through PfCRT-mediated drug efflux, has necessitated a continued evolution in drug design. By leveraging a deep understanding of the structure-activity relationships and resistance mechanisms, researchers are developing novel 4-aminoquinoline analogues that can evade these efflux pumps and restore efficacy.[1][13] Furthermore, the immunomodulatory and antiviral properties, stemming from the distinct mechanism of endosomal pH modulation, ensure that this versatile chemical scaffold will continue to be a source of therapeutic innovation for years to come.
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- Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. PubMed.
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A Technical Guide to the Solubility and Stability of 4-Chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-nitroquinoline is a key intermediate in synthetic organic chemistry, most notably in the production of pharmaceuticals like Imiquimod.[1] Its effective use in synthesis, purification, and formulation is critically dependent on a thorough understanding of its solubility in various solvents and its chemical stability under different conditions. This guide provides a comprehensive technical overview of these properties, synthesizing theoretical principles with practical, field-proven experimental protocols. We present solubility data, detailed methodologies for its determination, an analysis of the compound's stability profile, and actionable recommendations for its handling and use in a laboratory setting.
Introduction
This compound (C₉H₅ClN₂O₂, MW: 208.60 g/mol ) is a crystalline solid that serves as a vital building block in medicinal chemistry.[1][2] The efficiency of reactions, the success of purification strategies, and the viability of storage solutions are all directly influenced by its behavior in common laboratory solvents. A clear understanding of its solubility and stability is not merely academic; it is a prerequisite for reproducible, scalable, and safe chemical processing. This document serves as a senior-level guide, offering both foundational knowledge and detailed experimental workflows to empower researchers in their work with this important compound.
Physicochemical Profile
A molecule's fundamental properties dictate its interactions with its environment. For this compound, the key features are:
-
Structure: A quinoline core functionalized with a chlorine atom at the 4-position and a nitro group at the 3-position.
-
Molecular Formula: C₉H₅ClN₂O₂[2]
-
Molecular Weight: 208.60 g/mol [2]
-
Appearance: White to off-white or light yellow crystalline powder.[1][3]
-
Melting Point: Approximately 121-122 °C.[1]
The presence of the electronegative chlorine atom and the strongly electron-withdrawing nitro group on the heterocyclic aromatic system makes the molecule moderately polar.[4] The nitro group and the quinoline nitrogen can act as hydrogen bond acceptors, influencing solubility in protic solvents.
Solubility Analysis
Theoretical Principles of Solubility
The principle of "like dissolves like" is the primary guide for predicting solubility. The moderate polarity of this compound suggests the following trends:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents are expected to be effective at dissolving the compound. Their polarity can accommodate the dipole moment of the molecule, leading to favorable solute-solvent interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. These solvents can engage in hydrogen bonding, which can aid dissolution.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited. The significant difference in polarity between the solute and solvent results in weak intermolecular forces.
-
Aqueous Solvents (e.g., Water): Very low water solubility is expected due to the compound's largely organic and aromatic structure.[3]
Quantitative Solubility Data
While extensive, publicly available quantitative data is scarce, a summary of expected solubility based on chemical properties and available information is provided below. Researchers should verify these experimentally for their specific application.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity matches the solute. |
| N,N-Dimethylformamide (DMF) | High | High polarity and ability to solvate aromatic systems. | |
| Acetone | Moderate | Good general-purpose solvent for moderately polar compounds. | |
| Tetrahydrofuran (THF) | Moderate | Ethereal oxygen can interact with the solute. | |
| Acetonitrile (ACN) | Moderate to Low | Less polar than other aprotic solvents. | |
| Polar Protic | Methanol | Moderate | Capable of hydrogen bonding. |
| Ethanol | Moderate | Similar to methanol but slightly less polar. | |
| Aqueous | Water | Very Low / Insoluble | The molecule is predominantly non-polar and lacks sufficient H-bond donors.[3] |
| Non-Polar | Toluene | Low | Aromatic nature may provide some interaction, but polarity mismatch is significant. |
| Hexane | Very Low / Insoluble | Polarity mismatch is too great for significant dissolution. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[5] It is reliable and measures the true saturation point of a solution.
Causality Behind Choices:
-
Excess Solute: Using a clear excess of solid material ensures that the solvent becomes fully saturated, which is the definition of an equilibrium solubility measurement.
-
Equilibration Time: A long incubation period (e.g., 24 hours) is crucial to ensure the system reaches thermodynamic equilibrium.[6] Shorter times might only yield kinetic solubility, which can be misleading.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.
-
Centrifugation/Filtration: This step is critical to remove all undissolved solid particles, ensuring that the subsequent analysis only measures the concentration of the dissolved compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The solid should be clearly visible.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen test solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[7][8]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let larger particles settle.
-
Clarification: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid. This step is critical for accuracy.
-
Quantification:
-
Carefully take a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase or solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: Determine the original concentration in the saturated solution (in mg/mL or mol/L) by accounting for the dilution factor.
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Method.
Stability Assessment
Chemical Reactivity and Potential Degradation Pathways
The structure of this compound contains several reactive sites that dictate its stability:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 4-position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group and the quinoline ring nitrogen.[4] This is the most significant reactivity pathway.
-
Hydrolysis: In the presence of water or hydroxide (especially under basic conditions), the chlorine can be displaced to form 4-hydroxy-3-nitroquinoline.
-
Reaction with Nucleophilic Solvents: Solvents like methanol or ethanol (forming methoxy/ethoxy derivatives) or amines can react, particularly at elevated temperatures.[9][10]
-
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group under various reducing conditions (e.g., catalytic hydrogenation, metal/acid reduction). This is typically a desired synthetic transformation rather than an unintended degradation.
-
Photostability: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light. It is prudent to store the compound and its solutions protected from light.
Experimental Protocol: Stability Assessment in Solution using HPLC
A stability-indicating HPLC method is one that can separate the intact parent compound from its potential degradation products, allowing for accurate quantification of both.[11][12][13]
Causality Behind Choices:
-
Time Points: Analyzing samples at multiple time points (e.g., 0, 4, 8, 24 hours) allows for the determination of the degradation rate. The t=0 sample serves as the baseline control.
-
Controlled Conditions: Maintaining constant temperature and protecting from light ensures that any observed degradation is due to the inherent stability in the solvent, not external variables.
-
HPLC with Gradient Elution: Gradient elution is often necessary in stability-indicating assays to ensure that both the relatively non-polar parent compound and any potentially more polar degradation products (like a hydrolyzed analog) are separated and eluted from the column with good peak shape.[14]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 0.5 mg/mL).
-
Initial Analysis (t=0): Immediately after preparation, dilute an aliquot of the solution and inject it into a validated HPLC system. Record the peak area of the parent compound. This is your 100% reference point.
-
Incubation: Store the stock solution under controlled conditions (e.g., 25 °C, protected from light).
-
Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from the stock solution.
-
Sample Processing: Dilute the aliquot to the same concentration as the t=0 sample and analyze it using the identical HPLC method.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample: (% Remaining) = (Area_t / Area_t=0) * 100.
-
Monitor the chromatogram for the appearance of new peaks, which indicate the formation of degradation products.
-
Visualization: Stability Assessment Workflow
Caption: Workflow for HPLC-Based Stability Study.
Practical Recommendations for Laboratory Use
-
For Chemical Reactions:
-
Recommended: Aprotic solvents like DMF, THF, or Dichloromethane are often suitable for reactions involving nucleophilic substitution where the solvent is not intended to participate.
-
Caution: Avoid using protic solvents like methanol or ethanol if the desired reaction is with a different nucleophile, as solvolysis can be a competing side reaction. Avoid wet solvents to prevent hydrolysis.
-
-
For Purification (Crystallization):
-
A good solvent system for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A co-solvent system, such as Ethanol/Water or Toluene/Hexane, may be effective.
-
-
For Analytical Standard Preparation:
-
Recommended: Use a high-purity aprotic solvent in which the compound is highly soluble and stable, such as DMSO or Acetonitrile, for preparing concentrated stock solutions. Dilute into the mobile phase for HPLC analysis.
-
-
Storage:
-
Solid: Store the solid compound in a tightly sealed container in a cool, dry, dark place. A freezer is recommended for long-term storage.
-
Solutions: Solutions should be prepared fresh. If storage is necessary, use an aprotic solvent (e.g., Acetonitrile or DMSO) and store at low temperatures (-20 °C) protected from light. Avoid storing in protic or aqueous solutions for extended periods.
-
Conclusion
This compound is a moderately polar compound with predictable solubility, favoring polar aprotic solvents. Its primary stability concern is susceptibility to nucleophilic aromatic substitution at the 4-position, making it reactive towards water, alcohols, and other nucleophiles, especially under heat or basic conditions. By employing the robust experimental protocols outlined in this guide for determining solubility and assessing stability, researchers can generate reliable data to optimize reaction conditions, develop effective purification strategies, and ensure the integrity of their results.
References
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- Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. [URL: https://www.researchgate.
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Navigating the Synthesis and Handling of 4-Chloro-3-nitroquinoline: A Technical Safety Guide for Research Professionals
Abstract
This technical guide provides a comprehensive overview of the health and safety considerations paramount for the handling of 4-Chloro-3-nitroquinoline (CAS No: 39061-97-7). Synthesized for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of safety data sheet (SDS) information. Instead, it offers a deep dive into the causality behind experimental choices, risk mitigation strategies, and emergency preparedness. By grounding our recommendations in the established principles of chemical safety for halogenated and nitrated aromatic compounds, this guide aims to foster a culture of proactive safety and scientific integrity in the laboratory.
Introduction: Understanding the Compound
This compound is a quinoline derivative with significant applications in organic synthesis, particularly as an intermediate in the creation of various pharmaceutical compounds.[1] Its molecular structure, characterized by a chlorinated and nitrated quinoline ring, is the very source of its synthetic utility and, concurrently, its potential hazards. The presence of the nitro group, a known toxophore, and the reactive chlorine atom, necessitates a handling protocol that is both rigorous and informed. This guide will deconstruct the available safety data to provide a clear and actionable framework for its safe use.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on aggregated data.[2]
| Hazard Class | GHS Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |
Physical and Chemical Properties: [3]
| Property | Value |
| Molecular Formula | C₉H₅ClN₂O₂ |
| Molecular Weight | 208.60 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 121-122 °C |
| Boiling Point | 333.8 °C at 760 mmHg |
| Flash Point | 155.7 °C |
Toxicological Profile and Risk Assessment
The causality of its toxicity is rooted in its chemical structure. The nitroaromatic component can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[4] Symptoms of overexposure can include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin). The chlorinated aspect of the molecule contributes to its irritant properties.
Occupational Exposure Limits
Currently, there are no specific Occupational Exposure Limits (OELs) established for this compound by major regulatory bodies such as OSHA or ACGIH. However, for the related compound nitrobenzene, the OSHA Permissible Exposure Limit (PEL) is 1 ppm as an 8-hour time-weighted average (TWA).[4] Given the structural similarities and the presence of the nitro group, it is prudent to handle this compound with the same degree of caution, aiming to keep exposure to the lowest possible level.
Safe Handling and Engineering Controls
A multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood. All weighing, transferring, and reaction setup involving solid this compound or its solutions must be conducted within a fume hood to prevent the inhalation of dust or vapors.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal and ocular exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes of solutions and airborne dust particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a suitable initial choice, but always check manufacturer's compatibility data). A chemically resistant lab coat or apron. Closed-toe shoes. | To prevent skin contact which can lead to irritation and potential systemic absorption. |
| Respiratory Protection | Generally not required when handling small quantities in a functional chemical fume hood. For situations with inadequate ventilation or potential for significant aerosolization, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary. | To prevent respiratory tract irritation from dust or aerosols. |
Safe Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be kept away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents. Storage in a freezer at temperatures around -20°C is also recommended for long-term stability.[5]
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Step 1: Pre-Experiment Preparation
-
Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.
-
Assemble all necessary PPE: Ensure all required PPE is readily available and in good condition.
-
Prepare the work area: Confirm the chemical fume hood is operational and the workspace is clean and uncluttered.
Step 2: Weighing and Transferring the Compound
-
Perform all operations in a fume hood: Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the solid: Use a spatula to transfer the desired amount of this compound to the weigh boat, minimizing the creation of dust.
-
Securely close the primary container: Immediately and tightly seal the stock container of the compound after use.
-
Transfer to the reaction vessel: Carefully add the weighed solid to the reaction vessel within the fume hood.
Step 3: Post-Experiment Decontamination and Waste Disposal
-
Decontaminate glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Segregate waste: Halogenated organic waste must be collected in a designated, clearly labeled waste container separate from non-halogenated waste.[6]
-
Clean the work area: Wipe down the surfaces of the fume hood with an appropriate solvent and cleaning agent.
-
Properly remove and dispose of PPE: Remove gloves and other disposable PPE and place them in the designated solid hazardous waste container. Wash hands thoroughly with soap and water.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Wash the skin with soap and water. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Ingestion | DO NOT induce vomiting. [9] If the person is conscious and able to swallow, have them rinse their mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[10] |
Spill and Leak Response
-
Evacuate the immediate area: If a significant spill occurs, evacuate all non-essential personnel from the area.
-
Ensure proper ventilation: The spill should be handled within a fume hood if possible.
-
Wear appropriate PPE: Don the full set of recommended PPE before attempting to clean up the spill.
-
Contain the spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then place the absorbent material in a sealed container for disposal.
-
Decontaminate the area: Clean the spill area with a suitable solvent and then with soap and water.
Firefighting Measures
This compound is a combustible solid. In the event of a fire, the following measures should be taken:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[11] Water spray can also be used to cool containers.
-
Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: Combustion of this compound will produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[6]
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.
Visualization of Safety Workflows
Risk Assessment and Mitigation Workflow
Caption: A logical workflow for assessing and mitigating risks associated with this compound.
Emergency Response for Accidental Exposure
Caption: A flowchart outlining the immediate steps for responding to an accidental exposure to this compound.
Conclusion: A Commitment to Safety
The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. While this guide provides a comprehensive framework, it is not a substitute for institutional safety policies and the critical judgment of the trained researcher. By integrating the principles outlined herein—from meticulous preparation and the use of appropriate controls to emergency preparedness—scientists can confidently and safely leverage the synthetic potential of this valuable compound.
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A Technical Guide to the Role of the Nitro Group in Quinoline Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, but its inherent reactivity can be both a feature and a limitation. The introduction of a nitro group (–NO₂) fundamentally transforms the electronic landscape of the quinoline ring system, serving as a powerful and predictable control element for synthetic chemists. This in-depth guide provides a detailed examination of the multifaceted role of the nitro group in modulating quinoline reactivity. We will explore its profound deactivating effect on electrophilic aromatic substitution, its critical activating role in nucleophilic aromatic substitution, and its influence on the basicity and reactivity of the heterocyclic nitrogen atom. By synthesizing mechanistic principles with practical, field-proven protocols, this document serves as an essential resource for professionals seeking to strategically exploit the unique properties of nitroquinolines in drug design and complex molecule synthesis.
The Quinoline Core and the Nitro Substituent: An Electronic Dichotomy
The quinoline molecule is a fused aromatic heterocycle, comprising a benzene ring fused to a pyridine ring.[1] This fusion results in a complex electronic environment. The pyridine ring, with its electronegative nitrogen atom, is generally electron-deficient compared to benzene, while the carbocyclic "benzene" portion retains more of its nucleophilic character. Consequently, quinoline's reactivity is nuanced: the lone pair on the nitrogen provides a site for protonation and alkylation, the electron-deficient pyridine ring is susceptible to attack by strong nucleophiles, and the more electron-rich carbocyclic ring can undergo electrophilic substitution, albeit under vigorous conditions.[1][2][3]
Enter the nitro group. The –NO₂ group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.[4][5]
-
Resonance Effect (-M): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms, creating significant electron deficiency at the ortho and para positions relative to its point of attachment.[4][5][6]
When appended to the quinoline scaffold, the nitro group's potent electron-withdrawing nature (-I and -M effects) drastically alters the reactivity profile of both the carbocyclic and heterocyclic rings, making it a key strategic tool for chemists.[7][8]
Caption: Logical relationship of quinoline, the nitro group, and their combined effect.
Deactivation and Direction in Electrophilic Aromatic Substitution (SEAr)
Quinoline itself is reluctant to undergo electrophilic substitution. The acidic conditions required for many SEAr reactions protonate the basic nitrogen atom, creating a positively charged quinolinium ion. This positive charge strongly deactivates the entire ring system to attack by electrophiles. When the reaction is forced under harsh conditions (e.g., fuming acids), substitution occurs preferentially on the carbocyclic ring at positions C5 and C8, as this avoids disrupting the aromaticity of the pyridinium ring in the cationic intermediate (Wheland intermediate).[1][2][9]
The addition of a nitro group, a powerful deactivator in its own right, makes these reactions even more challenging.[4][10] The rate of electrophilic attack on a nitroquinoline is millions of times slower than on benzene.[4] For synthetic purposes, it is far more common to introduce the nitro group first and then perform other transformations.
Protocol: Nitration of Quinoline
The direct nitration of quinoline yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1][11]
Methodology:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid to below 10°C in an ice-salt bath.
-
Addition of Quinoline: Slowly add 50 g of quinoline to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 20°C.
-
Nitration: To this solution, add a cooled mixture of 40 mL of fuming nitric acid and 60 mL of concentrated sulfuric acid dropwise from the funnel. Maintain the internal temperature of the reaction mixture between 5-10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then carefully heat it to 50°C for an additional hour.
-
Work-up: Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the cold solution by the slow addition of concentrated ammonium hydroxide until it is basic to litmus paper. The nitroquinoline isomers will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry. The isomers can be separated by fractional crystallization or chromatography.
Caption: Electrophilic nitration of quinoline proceeds at C5 and C8.
Potent Activation for Nucleophilic Aromatic Substitution (SNAr)
The most synthetically valuable role of the nitro group on a quinoline ring is its ability to facilitate nucleophilic aromatic substitution (SNAr).[7][8] This reaction is typically impossible on an unactivated aromatic ring. The SNAr mechanism proceeds via a two-step addition-elimination pathway.[12][13][14]
-
Addition: A nucleophile attacks an electron-deficient carbon atom bearing a good leaving group (e.g., a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][15]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.
The nitro group is a superb activator for this reaction because its strong resonance effect (-M) can delocalize and stabilize the negative charge of the Meisenheimer complex, but only when it is positioned ortho or para to the site of nucleophilic attack.[13][16] A meta-positioned nitro group offers only weak inductive stabilization and is a poor activator.
For example, a nitro group at C5 or C7 will strongly activate a leaving group at C8. Similarly, a nitro group at C6 or C8 will activate a leaving group at C5 or C7. In the pyridine ring, a nitro group at C3 would activate a leaving group at C2 or C4. This powerful ortho/para directing effect provides chemists with precise control over where to introduce nucleophiles.
Caption: The SNAr mechanism is activated by an ortho or para nitro group.
Protocol: Synthesis of a 4-Aminoquinoline via SNAr
This protocol is representative of the synthesis of 4-aminoquinoline antimalarial drugs, where a nitro-activated chloroquinoline is not used, but the principle of SNAr on the electron-deficient C4 position of 4,7-dichloroquinoline is the key step.[17][18][19] The presence of a nitro group on the ring would further accelerate this type of reaction.
Methodology (Adapted from literature[17]):
-
Setup: To a solution of 4,7-dichloroquinoline (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add potassium carbonate (2.0 eq) and triethylamine (1.5 eq).
-
Nucleophile Addition: Add the desired amine nucleophile (e.g., N¹-(2-aminoethyl)ethane-1,2-diamine, 1.2 eq).
-
Reaction: Heat the mixture at 120°C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Modulation of Basicity and Heterocyclic Reactivity
The electron-withdrawing power of the nitro group also has a profound impact on the properties of the heterocyclic nitrogen atom.
Effect on Basicity (pKa)
The basicity of quinoline arises from the availability of the lone pair of electrons on the nitrogen atom for protonation. By pulling electron density away from the entire ring system, a nitro group reduces the electron density on the nitrogen, making the lone pair less available to accept a proton.[20] Consequently, nitroquinolines are significantly weaker bases than quinoline itself. This is reflected in the lower pKa values of their conjugate acids.[20][21][22]
Table 1: Comparison of pKa Values for Quinoline and Nitroquinoline Derivatives
| Compound | pKa of Conjugate Acid | Rationale for Change |
| Quinoline | 4.94[23] | Baseline basicity |
| 5-Nitroquinoline | 2.66 | Strong -I and -M effect from the carbocyclic ring reduces N lone pair availability. |
| 8-Nitroquinoline | 3.94 | -I effect is weaker due to distance; potential for intramolecular hydrogen bonding. |
| 3-Nitroquinoline | ~1.0 | Strong deactivation as the nitro group is on the same ring as the nitrogen. |
| 4-Nitroquinoline | 1.87 | Strong deactivation, direct resonance and inductive pull on the heterocyclic ring. |
Note: pKa values can vary slightly depending on the measurement conditions. The values presented are representative.
Influence on the Chichibabin Reaction
The Chichibabin reaction is a classic method for the amination of electron-deficient heterocycles, involving the reaction of quinoline with sodium amide (NaNH₂) to typically yield 2-aminoquinoline.[24][25][26] The reaction proceeds via nucleophilic addition of the amide anion (⁻NH₂) to C2, followed by elimination of a hydride ion (H⁻).[25][26]
The presence of a nitro group can influence this reaction. A nitro group on the carbocyclic ring (e.g., 5-nitro or 8-nitro) further withdraws electron density, making the pyridine ring even more electrophilic and potentially accelerating the initial nucleophilic attack. However, the effect is highly regioselective and dependent on conditions. For instance, it has been shown that 3-nitroquinoline is aminated at the C4 position, and 4-nitroquinoline is aminated at the C3 position under specific conditions, demonstrating the powerful directing influence of the nitro group in nucleophilic substitutions of hydrogen.[27]
The Nitro Group as a Synthetic Linchpin in Drug Development
Beyond its direct influence on reactivity, the nitro group is a versatile functional handle, often referred to as a "synthetic chameleon."[28] Its true power in drug development often lies in its transformation into other key functional groups.
Reduction to Aminoquinolines
The most common and crucial transformation of a nitro group is its reduction to a primary amine (–NH₂).[29][30] This is readily achieved using a variety of reagents, such as:
-
Sn/HCl or Fe/HCl
-
Catalytic hydrogenation (H₂, Pd/C)
-
Sodium dithionite (Na₂S₂O₄)
The resulting aminoquinoline is a critical building block. The amino group can be acylated, alkylated, or, most importantly, converted into a diazonium salt (–N₂⁺), which can then be displaced by a wide array of nucleophiles (–OH, –CN, –F, –Cl, –Br, –I) in Sandmeyer-type reactions. This two-step sequence (nitration followed by reduction) provides an indirect route to a vast range of substituted quinolines that are inaccessible by direct methods.
Caption: The nitro group enables access to a wide range of quinoline derivatives.
Nitroquinolines in Medicinal Chemistry
The quinoline scaffold is a privileged structure in pharmacology. The strategic placement of nitro groups has been instrumental in the development of various therapeutic agents.
-
Anticancer Agents: Nitroxoline (8-hydroxy-5-nitroquinoline) is an antimicrobial agent that has demonstrated potent anticancer activity, proving more cytotoxic to cancer cell lines than other related 8-hydroxyquinoline analogues like clioquinol.[31][32]
-
Antimalarials: While the final structures of many 4-aminoquinoline antimalarials like chloroquine do not contain a nitro group, the understanding of substitution patterns on the quinoline ring, heavily informed by the behavior of nitro-activated systems, is crucial for their synthesis and the development of new analogues.[17][19]
Conclusion
The role of the nitro group in the reactivity of quinolines is a masterful example of functional group control in organic chemistry. It is not merely a substituent but a powerful modulator that fundamentally re-routes the molecule's synthetic destiny. By strongly deactivating the ring towards electrophilic attack while simultaneously activating specific positions for nucleophilic substitution, it provides chemists with a predictable and powerful tool. Its ability to act as a precursor to the versatile amino group further cements its status as a critical functional handle. For researchers in drug development and synthetic chemistry, a comprehensive understanding of the electronic and steric effects imparted by the nitro group is indispensable for the rational design and efficient synthesis of novel, complex quinoline-based molecules.
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A Theoretical Investigation into the Electronic Structure of 4-Chloro-3-nitroquinoline: A Guide for Synthetic and Medicinal Chemists
Abstract
4-Chloro-3-nitroquinoline is a pivotal building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the immune response modifier Imiquimod.[1] A profound understanding of its electronic structure is paramount for optimizing synthetic routes, predicting reactivity, and designing novel therapeutic agents. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's electronic properties. We delve into the application of Density Functional Theory (DFT) to elucidate the molecule's stability, reactivity, and intermolecular interaction potential. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing not only the computational protocols but also the causal reasoning behind methodological choices and the interpretation of quantum chemical descriptors.
Introduction: The "Why" Behind the "How"
The quinoline scaffold is a privileged structure in pharmacology, found in numerous natural and synthetic bioactive compounds.[2] this compound (C₉H₅ClN₂O₂, MW: 208.60 g/mol ) is a derivative of particular interest due to its unique substitution pattern, which imparts a specific reactive profile leveraged by synthetic chemists.[1][3] The presence of a strongly electron-withdrawing nitro group and a halogen leaving group on the pyridine ring dictates its chemical behavior, particularly its susceptibility to nucleophilic aromatic substitution (SₙAr).[4]
1.1 The Rationale for Theoretical Scrutiny
While empirical studies provide invaluable data, a theoretical approach allows us to probe the fundamental electronic landscape that governs the molecule's macroscopic properties. By modeling its structure and electron distribution, we can:
-
Predict Reactive Sites: Identify which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Quantify Reactivity and Stability: Understand the energy barriers for reactions and the molecule's intrinsic stability.
-
Guide Synthesis: Optimize reaction conditions and predict potential side products by understanding the underlying electronic drivers.
-
Inform Drug Design: Model how the molecule might interact with biological targets, a crucial step in rational drug development.
This guide focuses on Density Functional Theory (DFT) as the computational engine for this investigation, a method that offers a robust balance of accuracy and computational efficiency for systems of this size.[5]
The Computational Framework: A DFT-Centric Approach
The theoretical analysis of this compound is anchored in DFT. This quantum mechanical method calculates the electronic structure of a molecule by modeling its electron density.[2] The workflow is systematic, with each step building upon the last to create a complete electronic portrait.
Caption: A standard workflow for DFT-based electronic structure analysis.
2.1 Causality in Method Selection: The B3LYP Functional and 6-311++G(d,p) Basis Set
The choice of a computational method is a critical decision that balances accuracy with resource requirements.
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates aspects of both Hartree-Fock theory and DFT, providing excellent results for a wide range of organic molecules, including substituted heterocycles.[2][5] Its widespread use provides a wealth of comparative data in the literature.
-
Basis Set (6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system.
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility and accuracy.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs and delocalized electrons, such as the nitro group and the quinoline ring system.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p). These allow orbitals to change shape and "polarize," which is essential for describing the anisotropic electron distribution in chemical bonds.
-
This combination has been shown to yield reliable results for the geometry, vibrational frequencies, and electronic properties of substituted quinolines and related aromatic compounds.[2][6][7]
Key Electronic Structure Descriptors and Their Interpretation
Once the geometry of this compound is optimized, we can calculate several properties that describe its electronic character.
3.1 Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[8]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.[9]
-
The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[10] For this compound, the electron-withdrawing nitro group is expected to significantly lower the LUMO energy, resulting in a smaller gap and enhanced reactivity towards nucleophiles.
3.2 Molecular Electrostatic Potential (MEP) Mapping
The MEP is a 3D map of the electrostatic potential plotted onto the molecule's electron density surface. It provides a powerful visual tool for identifying reactive sites.[8][11]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites prone to electrophilic attack. In our target molecule, these are expected around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring.
-
Blue Regions: Indicate positive potential (electron-poor), corresponding to sites prone to nucleophilic attack. These are expected on the hydrogen atoms and, significantly, on the carbon atom (C-4) bonded to the chlorine, whose electrophilicity is enhanced by the adjacent nitro group.[12]
Caption: Interpreting a Molecular Electrostatic Potential (MEP) map.
3.3 Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and bonding interactions within the molecule.[13] It translates the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). A key output is the analysis of "hyperconjugative" interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital.[14][15] For this compound, NBO analysis can quantify the electron-withdrawing effects of the nitro and chloro groups, revealing the extent of charge transfer and delocalization that stabilizes the molecule and influences its reactivity.
A Practical Protocol for Computational Analysis
This section provides a step-by-step methodology for performing a DFT analysis of this compound using a program like Gaussian.
Experimental Protocol: DFT Calculation Workflow
-
Molecule Construction:
-
Build the 3D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, quick molecular mechanics cleanup to ensure reasonable bond lengths and angles.
-
-
Input File Generation:
-
Set up the calculation in the software interface or by manually writing an input file.
-
Route Section: Specify the method, basis set, and type of calculation. For example: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO.
-
p: Prints extra output.
-
B3LYP/6-311++G(d,p): The chosen functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to follow the optimization.
-
Pop=NBO: Requests a Natural Bond Orbital population analysis.
-
-
Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet ground state).
-
Coordinate Section: Provide the atomic coordinates from the molecular editor.
-
-
Execution and Validation:
-
Submit the input file to the computational chemistry software.
-
Upon completion, verify that the optimization converged successfully.
-
Check the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Data Extraction and Analysis:
-
Optimized Geometry: Extract the final, low-energy 3D coordinates.
-
Orbital Energies: Locate the energies of the HOMO and LUMO in the output file to calculate the energy gap.
-
Visualization: Use visualization software to generate cube files for the HOMO, LUMO, and total electron density.
-
MEP Map: Generate the MEP surface by mapping the electrostatic potential onto the electron density surface.
-
NBO Output: Analyze the NBO section of the output file for atomic charges and second-order perturbation analysis of donor-acceptor interactions.
-
Data Summary and Interpretation
To facilitate analysis, the key quantitative results from the DFT calculations should be summarized.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Description | Predicted Value (Arbitrary Units) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -X.xx eV | Electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -Y.yy eV | Electron-accepting capability |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Z.zz eV | Index of reactivity and kinetic stability[10] |
| Dipole Moment (µ) | Measure of molecular polarity | D.dd Debye | Influences solubility and intermolecular forces |
(Note: The values are placeholders and must be calculated via the described protocol.)
5.1 Linking Theory to Practical Application
The theoretical data directly informs our understanding of the molecule's role in chemical synthesis. The low-lying LUMO, concentrated around the pyridine ring, and the positive electrostatic potential at the C-4 position provide a clear electronic rationale for this position's high reactivity towards nucleophiles. This is the fundamental reason this compound is an excellent substrate for SₙAr reactions, a cornerstone of its utility in synthesizing more complex molecules like Imiquimod.[1] The theoretical framework validates the observed chemical behavior and provides a predictive tool for exploring reactions with novel nucleophiles.
Conclusion
The theoretical study of this compound's electronic structure via Density Functional Theory offers indispensable insights for chemists. This approach transcends simple observation, providing a quantum mechanical rationale for the molecule's reactivity, stability, and potential for interaction. By systematically applying methods like HOMO-LUMO, MEP, and NBO analyses, researchers can make more informed decisions in synthetic planning and drug discovery, accelerating innovation and improving the efficiency of molecular design. This guide provides both the conceptual foundation and the practical steps to empower scientists to leverage computational chemistry as a powerful tool in their research endeavors.
References
- ResearchGate. (n.d.). The molecular electrostatic potential maps of derivatives (a) 5, (b) 6,... [Image].
- PubMed. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives.
- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the synthesized compounds (4a-4f). [Image].
- ResearchGate. (n.d.). 3D electrostatic potential map of quinoline compound. [Image].
- Elsevier. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline.
- SCIRP. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry.
- MDPI. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
- ResearchGate. (n.d.). 3D electrostatic maps of the series. [Image].
- National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- PubMed. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline.
- Cambridge Open Engage. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Journey of this compound: From Synthesis to Application.
- Taylor & Francis Online. (n.d.). NBO – Knowledge and References.
- ResearchGate. (n.d.). Vicarious Nucleophilic Substitution of (Chloroalkyl)heterocycles with Nitroarenes.
- YouTube. (2023, January 30). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 || Gaurav Jhaa.
- IJSREM. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
- London South Bank University Research Open. (2001). Studies of novel nitro-substituted nitrogen heterocyclic compounds.
- ResearchGate. (n.d.). Fig. 3 Chemical reactivity descriptors based on HOMO-LUMO analysis of a.... [Image].
- ACS Publications. (2015). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
- YouTube. (2025, September 25). Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2.
- PubChem. (n.d.). This compound.
- YouTube. (2021, March 16). HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci.
- PubMed. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Imiquimod Utilizing 4-Chloro-3-nitroquinoline
Introduction
Imiquimod, an immune response modifier, is a potent therapeutic agent primarily used in the topical treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.[1] Its mechanism of action involves the activation of the innate and adaptive immune systems through agonism of Toll-like receptor 7 (TLR7), leading to the localized production of cytokines such as interferon-α and tumor necrosis factor-α.[2] The synthesis of this complex imidazoquinoline molecule is a multi-step process, with 4-Chloro-3-nitroquinoline serving as a critical starting material. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic pathway from this compound to Imiquimod, detailing the underlying chemical principles, step-by-step protocols, and analytical characterization.
Chemical and Physical Properties of this compound
This compound is a stable, off-white to yellow crystalline powder that serves as a key building block in the synthesis of Imiquimod.[3] A thorough understanding of its properties is essential for its safe handling and effective use in the subsequent synthetic steps.
| Property | Value | Reference |
| CAS Number | 39061-97-7 | [1] |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.60 g/mol | [1] |
| Melting Point | 121-122 °C | [3] |
| Physical Form | Solid | [4] |
| Storage Temperature | Freezer | [4] |
Synthetic Pathway Overview
The synthesis of Imiquimod from this compound proceeds through a series of key transformations. The overall workflow involves a nucleophilic aromatic substitution, followed by reduction of the nitro group, cyclization to form the imidazole ring, and a final amination step. Each step is critical for achieving a high yield and purity of the final active pharmaceutical ingredient (API).
Caption: Overall synthetic workflow for Imiquimod from this compound.
Part 1: Synthesis of 4-Isobutylamino-3-nitroquinoline via Nucleophilic Aromatic Substitution
Scientific Rationale
The initial step in the synthesis is the displacement of the chlorine atom at the C-4 position of the quinoline ring with isobutylamine. This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The quinoline ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C-3 position. This group helps to stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SₙAr mechanism. The choice of a suitable solvent and base is crucial to facilitate the reaction and neutralize the hydrochloric acid formed as a byproduct.
Caption: Simplified representation of the Nucleophilic Aromatic Substitution (SₙAr) mechanism.
Experimental Protocol
This protocol is adapted from established procedures for the amination of chloro-nitroquinoline derivatives.[5]
Materials:
-
This compound
-
Isobutylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
0.5% Aqueous Sodium Hydroxide Solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1 equivalent) in dichloromethane, add triethylamine (1.5 equivalents).
-
Slowly add isobutylamine (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water.
-
Separate the organic layer and wash it three times with a 0.5% aqueous sodium hydroxide solution.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to obtain golden yellow crystals of 4-Isobutylamino-3-nitroquinoline.[5]
Expected Yield: ~98%
Part 2: Reduction of the Nitro Group to Form 3-Amino-4-(isobutylamino)quinoline
Scientific Rationale
The reduction of the aromatic nitro group to a primary amine is a pivotal step. Catalytic hydrogenation is a clean and efficient method for this transformation. Raney Nickel is a commonly used catalyst for this purpose due to its high activity and relatively lower cost compared to platinum or palladium catalysts.[6] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol. The choice of catalyst and reaction conditions is important to ensure the selective reduction of the nitro group without affecting other functional groups in the molecule.
Experimental Protocol
This protocol is based on a patented procedure for the reduction of 4-isobutylamino-3-nitroquinoline.[6]
Materials:
-
4-Isobutylamino-3-nitroquinoline
-
Raney Nickel (wet)
-
Methanol
-
Parr apparatus (or a similar hydrogenation reactor)
-
Celite®
-
Rotary evaporator
-
Isopropyl ether
Procedure:
-
In a Parr apparatus, combine 4-isobutylamino-3-nitroquinoline (100 g, 0.407 moles) and wet Raney Nickel (20 g) in methanol (1 L).[6]
-
Pressurize the apparatus with hydrogen gas to 3.5 kg/cm ² (approximately 50 psi).
-
Stir the reaction mixture at room temperature for 2.5 hours.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully depressurize the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a bed of Celite® to remove the Raney Nickel catalyst.
-
Wash the Celite® bed with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain crude 3-amino-4-(isobutylamino)quinoline.[6]
-
Recrystallize the crude product from isopropyl ether to yield the purified diamine.[6]
Expected Yield: ~60-70% after recrystallization.
Part 3: Imidazole Ring Formation and Subsequent Chlorination
Scientific Rationale
The formation of the fused imidazole ring is achieved by reacting the 1,2-diamine intermediate with a one-carbon source. Formic acid is a common and effective reagent for this cyclization, leading to the formation of 1-isobutyl-1H-imidazo[4,5-c]quinoline.[7] The subsequent steps involve the oxidation of the quinoline nitrogen to an N-oxide, followed by chlorination to introduce a chlorine atom at the 4-position of the imidazoquinoline ring system. This chloro-substituted intermediate is then activated for the final amination step.
Experimental Protocol
This multi-step protocol is a consolidation of procedures described in the patent literature.[7]
Step 3a: Cyclization with Formic Acid
-
Treat 3-Amino-4-(isobutylamino)quinoline (1 equivalent) with an excess of formic acid.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield 1-isobutyl-1H-imidazo-[4,5-c]-quinoline.[7]
Step 3b: N-Oxidation
-
Dissolve the product from Step 3a in a suitable organic solvent (e.g., dichloromethane).
-
Add a peracid, such as meta-chloroperbenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with a basic solution (e.g., sodium bicarbonate) to remove excess acid.
-
Isolate the 1-Isobutyl-1H-imidazo-[4,5-c]-quinoline-5-N-oxide.[7]
Step 3c: Chlorination
-
Treat the N-oxide from Step 3b with a chlorinating agent such as phosphorus oxychloride (POCl₃).[7]
-
The reaction is typically performed neat or in a high-boiling solvent.
-
Heat the reaction mixture to facilitate the chlorination.
-
Carefully quench the reaction mixture with ice-water.
-
Neutralize with a base (e.g., ammonium hydroxide) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline.
Part 4: Final Ammonolysis to Imiquimod
Scientific Rationale
The final step in the synthesis of Imiquimod is the conversion of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline to the corresponding 4-amino derivative. This is another SₙAr reaction, where ammonia acts as the nucleophile. Due to the lower reactivity of the chloro-imidazoquinoline compared to the starting material, this step requires more forcing conditions, typically high temperature and pressure in a sealed reactor. Dimethyl sulfoxide (DMSO) is often used as a high-boiling polar aprotic solvent to facilitate this reaction.
Experimental Protocol
The following protocol is based on a detailed procedure for the ammonolysis of the chloro-imidazoquinoline intermediate.[8]
Materials:
-
4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
-
Dimethyl sulfoxide (DMSO)
-
Ammonia gas
-
High-pressure glass reactor (e.g., "Miniclave")
-
Water
-
Methanol
Procedure:
-
Charge a high-pressure glass reactor with 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline (20 g, 0.0733 mol) and DMSO (50 ml).[8]
-
Seal the reactor and add ammonia gas (2 g, 0.118 mol, 1.6 equivalents).[8]
-
Heat the reaction mixture with stirring to 145-150 °C. The pressure will build up to approximately 5 bar.[8]
-
Maintain the temperature for 10-12 hours. Monitor the reaction progress by HPLC if possible.
-
Cool the reactor to room temperature and carefully vent the excess pressure.
-
A colorless precipitate of crude Imiquimod should form. Collect the solid by filtration and wash with water (3 x 50 ml).[8]
-
For further purification, treat the wet product with water (80 ml) and heat to 70-80 °C with stirring for 1 hour.[8]
-
Filter the hot suspension, wash the precipitate with hot water (40 ml) and then with methanol (40 ml).[8]
-
Dry the purified Imiquimod at 80 °C under reduced pressure.
Expected Yield: ~85% Purity (by HPLC): >99.5%
Analytical Characterization
The purity and identity of the synthesized Imiquimod and its intermediates should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Key Observations |
| HPLC | Purity assessment and quantification of impurities. | A reversed-phase HPLC method can be used to separate Imiquimod from its precursors and potential byproducts.[7] |
| ¹H NMR | Structural elucidation of intermediates and final product. | The proton NMR spectrum will confirm the presence of the isobutyl group, the aromatic protons of the quinoline ring, and the amino protons. |
| Mass Spectrometry | Confirmation of molecular weight. | The mass spectrum should show the molecular ion peak corresponding to the expected molecular weight of Imiquimod (240.3 g/mol ). |
| Melting Point | Assessment of purity. | A sharp melting point close to the literature value indicates high purity. |
Safety Precautions
-
This compound: This compound is harmful if swallowed and causes skin and eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
High-Pressure Reactions: The final ammonolysis step is performed under high pressure and temperature. Use a properly rated and maintained pressure reactor and follow all safety protocols for high-pressure chemistry.
-
General Handling: As with all chemical syntheses, it is crucial to conduct a thorough risk assessment before starting any experimental work.
References
- Synthesis of 3-amino-4-(isobutylamino)quinoline - PrepChem.com.
- WO2008023333A2 - Process for the preparation of 4-(isobutylamino)-3-amino-quinoline - Google Patents.
- US20070135640A1 - Process for preparing Imiquimod - Google Patents.
- EP1529781A1 - A process for the preparation of Imiquimod and intermediates thereof - Google Patents.
- CN104402878A - Preparation method of imiquimod - Google Patents.
- WO2006070408A2 - A process for the preparation of substantially pure 4-amino-1-isobutyl-1h-imidazo[4,5-c]-quinoline (imiquimod) - Google Patents.
- (PDF) 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone.
- Imiquimod-oleic acid prodrug-loaded cream reduced drug crystallinity and induced indistinguishable cytotoxicity and apoptosis in mice melanoma tumour - PubMed.
- The Chemical Journey of this compound: From Synthesis to Application.
- 1-isobutyl-N, N-1H-imidazo[4,5-c] quinolin-4-Amine - ResearchGate.
- US11976065B2 - Imiquimod cocrystals - Google Patents.
- Synthesis of 4-hydroxy-1-isobutyl-1H-imidazo[4,5-c]quinoline - PrepChem.com.
- 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine - PubChem.
- Improvement of Imiquimod Solubilization and Skin Retention via TPGS Micelles: Exploiting the Co-Solubilizing Effect of Oleic Acid - PubMed.
- Improvement of Imiquimod Solubilization and Skin Retention via TPGS Micelles: Exploiting the Co-Solubilizing Effect of Oleic Acid - NIH.
- Recrystallization - YouTube.
- 201153 Imiquimod Clinpharm PREA - FDA.
- (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate.
- This compound | C9H5ClN2O2 | CID 11275808 - PubChem.
- Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate.
- Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate - NIH.
- CN109180441B - Synthetic method of triethyl orthoformate - Google Patents.
- 4-Isobutylamino-3-nitroquinoline | C13H15N3O2 | CID 10999310 - PubChem - NIH.
- 4-Chloro-3-nitro-8-(propan-2-yl)quinoline | C12H11ClN2O2 - PubChem.
- Manufacture of triethyl orthoformate - ResearchGate.
- Ag(i)-catalyzed cyclization of o-alkynylacetophenones facilitated through acetal formation: synthesis of C3-naphthyl indole derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
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- 3. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-3-nitroquinoline
Introduction: The Strategic Importance of 4-Chloro-3-nitroquinoline
This compound is a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its structure is a versatile scaffold, primed for functionalization through nucleophilic aromatic substitution (SNAr). The strategic placement of the chloro leaving group at the C4 position and a potent nitro activating group at C3 makes this molecule highly reactive towards a diverse array of nucleophiles. This reactivity allows for the efficient introduction of various functional groups, leading to the synthesis of compound libraries with significant therapeutic potential. Notably, it is a key precursor in the manufacturing of Imiquimod, a potent immune response modifier.
This guide provides an in-depth exploration of the SNAr mechanism on this compound and offers detailed, field-proven protocols for its reaction with common classes of nucleophiles, including amines, thiols, and alcohols.
The Mechanism: Why This Reaction Works
The successful application of any protocol hinges on a solid understanding of the underlying reaction mechanism. The nucleophilic aromatic substitution on this compound is a classic example of a stepwise SNAr process, often termed an addition-elimination reaction.
Key Mechanistic Pillars:
-
Activation by the Nitro Group: The nitro (-NO₂) group is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it strongly polarizes the quinoline ring, rendering the carbon atoms, particularly C4, significantly electron-deficient (electrophilic).
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-poor C4 carbon, which bears the chlorine leaving group. This initial attack is the rate-determining step for many SNAr reactions.
-
Formation of the Meisenheimer Complex: The addition of the nucleophile breaks the aromaticity of the pyridine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the cornerstone of the reaction's feasibility. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which effectively accommodates the charge. This stabilization lowers the activation energy of the reaction.
-
Rearomatization and Expulsion of the Leaving Group: The system regains its aromatic stability by expelling the chloride ion (Cl⁻), a good leaving group. This final, typically fast step yields the substituted 3-nitroquinoline product.
The entire mechanistic pathway is visualized in the diagram below.
Caption: The stepwise addition-elimination mechanism of SNAr.
General Experimental Workflow
A systematic approach is crucial for reproducibility and success. The following workflow outlines the key stages in performing a nucleophilic aromatic substitution on this compound.
Caption: General laboratory workflow for SNAr reactions.
Detailed Experimental Protocols
Safety Precaution: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of 4-Amino-3-nitroquinolines via Amination
The substitution with amines is one of the most common and robust reactions for this substrate, providing access to a wide range of biologically relevant 4-aminoquinoline derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF), Ethanol, or neat (solvent-free)
-
Optional Base: K₂CO₃ or Et₃N (1.5 eq) for reactions involving amine hydrochloride salts or less nucleophilic amines.
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Reagent Addition: Add the amine nucleophile (1.2 eq). If the amine is a salt, add the base (1.5 eq) at this stage. For many primary and secondary amines, no external base is required.
-
Reaction Conditions: Heat the mixture with stirring. A typical temperature range is 80-120 °C. For solvent-free (neat) reactions, the temperature can be raised to 120-140 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water. The product often precipitates as a solid.
-
Collect the solid by vacuum filtration, washing with water to remove any inorganic salts.
-
If the product does not precipitate, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).
-
Wash the combined organic layers with water and then brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., Ethanol).
| Parameter | Condition A (Conventional) | Condition B (Microwave) | Rationale |
| Nucleophile | Primary/Secondary Amine (1.2 eq) | Primary/Secondary Amine (1.5 eq) | A slight excess of the nucleophile ensures the complete consumption of the limiting reagent. |
| Solvent | DMF, Ethanol | DMSO, neat | High-boiling polar aprotic solvents like DMF and DMSO are excellent for SNAr. Microwave often works well solvent-free. |
| Base | K₂CO₃ (if needed) | NaOH (for aryl amines) | A base is needed to deprotonate amine salts or activate weakly nucleophilic amines. |
| Temperature | 80-120 °C | 140-180 °C | Higher temperatures accelerate the reaction rate. Microwaves provide rapid, efficient heating. |
| Time | 6-24 hours | 10-30 minutes | Microwave irradiation dramatically reduces reaction times. |
Protocol 2: Synthesis of 4-Thioether-3-nitroquinolines via Thiolation
Reaction with thiols or thiophenols introduces a sulfur linkage, a common motif in pharmacologically active molecules. Thiols are generally strong nucleophiles, and these reactions often proceed under mild conditions.
Materials:
-
This compound (1.0 eq)
-
Thiol or Thiophenol (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer.
Step-by-Step Procedure:
-
Nucleophile Preparation: In a round-bottom flask, dissolve the thiol (1.1 eq) in the chosen solvent. Add the base (e.g., K₂CO₃, 1.2 eq) and stir for 15-20 minutes at room temperature to generate the more nucleophilic thiolate anion. Caution: If using NaH, add it slowly as hydrogen gas is evolved.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.
-
Reaction Conditions: Stir the reaction at room temperature or warm gently to 50-60 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC. These reactions are often complete within 1-4 hours.
-
Work-up:
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Alternatively, extract with an organic solvent like Ethyl Acetate, and wash the organic layer with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization.
| Parameter | Condition A (Mild) | Condition B (For less reactive thiols) | Rationale |
| Nucleophile | Thiophenol / Alkyl Thiol (1.1 eq) | Thiophenol / Alkyl Thiol (1.1 eq) | A small excess of the thiol is sufficient due to its high nucleophilicity. |
| Solvent | DMF, MeCN | DMF | DMF is excellent at solvating the reagents and intermediates. |
| Base | K₂CO₃ (1.2 eq) | NaH (60% in oil, 1.2 eq) | K₂CO₃ is a mild base sufficient for most thiols. NaH is a stronger, non-nucleophilic base for complete deprotonation. |
| Temperature | 25-60 °C | 25 °C | The high reactivity of the thiolate often allows the reaction to proceed at room temperature. |
| Time | 1-4 hours | 1-3 hours | Reaction times are generally short due to the high nucleophilicity of the thiolate. |
Protocol 3: Synthesis of 4-Alkoxy-3-nitroquinolines via Alkoxylation
Alcohols are weaker nucleophiles than amines or thiols, so their reaction typically requires a strong base to generate the corresponding alkoxide.
Materials:
-
This compound (1.0 eq)
-
Alcohol (can be used as solvent or in excess, e.g., 5.0 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or Potassium tert-butoxide (KOtBu, 1.5 eq)
-
Anhydrous Solvent: Tetrahydrofuran (THF) or the corresponding alcohol.
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon), magnetic stirrer.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol and the anhydrous solvent (if not using the alcohol as the solvent).
-
Alkoxide Formation: Carefully add the strong base (e.g., NaH, 1.5 eq) portion-wise at 0 °C. Stir until hydrogen evolution ceases (if using NaH). This generates the highly nucleophilic alkoxide in situ.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the alkoxide solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir. If the reaction is slow, it may be gently heated to reflux.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Description | Rationale |
| Nucleophile | Alcohol (e.g., Methanol, Ethanol) | The alcohol is deprotonated to form the active nucleophile, the alkoxide. |
| Solvent | Anhydrous THF or the alcohol itself | Anhydrous conditions are critical as strong bases like NaH react violently with water. |
| Base | NaH, KOtBu (1.5 eq) | A strong base is required to deprotonate the weakly acidic alcohol. |
| Temperature | 0 °C to Reflux | Initial addition is done at 0 °C for safety, but heating is often required to drive the reaction to completion. |
| Time | 4-18 hours | Reaction times are longer due to the lower nucleophilicity of alkoxides compared to amines or thiolates. |
References
- A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. (n.d.). Benchchem.
- Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate.
- This compound | 39061-97-7. (n.d.). Biosynth.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC.
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (n.d.). PMC.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (n.d.). Frontiers.
- Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline. (n.d.). Benchchem.
- The Chemical Journey of this compound: From Synthesis to Application. (n.d.).
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). PMC.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (n.d.). PMC.
- SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress.
- SNAr Solvents and Reagents. (n.d.). Wordpress.
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). PMC.
- Nitro as a leaving group in an aromatic ring. (2021). Chemistry Stack Exchange.
- Nucleophilic aromatic substitution I (video). (n.d.). Khan Academy.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
- This compound | C9H5ClN2O2 | CID 11275808. (n.d.). PubChem.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
Synthesis of 4-amino-3-nitroquinoline derivatives from 4-Chloro-3-nitroquinoline
An Application Guide to the Synthesis of 4-Amino-3-Nitroquinoline Derivatives from 4-Chloro-3-Nitroquinoline
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the synthesis of 4-amino-3-nitroquinoline derivatives. These compounds represent a critical scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This guide focuses on the robust and widely applicable method of nucleophilic aromatic substitution (SNAr) starting from the key intermediate, this compound.[4][5]
Our objective is to move beyond a simple recitation of steps, instead offering a causal explanation for experimental choices, ensuring that each protocol is a self-validating system through built-in monitoring and characterization checkpoints.
The Underlying Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The conversion of this compound to its 4-amino derivatives is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this synthesis hinges on the electronic properties of the quinoline ring system, which is strategically activated by the presence of a nitro group.
Causality Behind the Reactivity:
The quinoline ring itself is electron-deficient, but the potent electron-withdrawing nature of the nitro group (-NO₂) at the 3-position is the critical activating factor.[6][7] This group powerfully pulls electron density from the aromatic system, particularly from the ortho (C-2) and para (C-4) positions, through both inductive and resonance effects. This creates a significant partial positive charge (δ+) at the C-4 carbon, making it highly susceptible to attack by nucleophiles, such as primary or secondary amines.
The reaction proceeds via a well-established two-step addition-elimination mechanism:
-
Nucleophilic Attack & Meisenheimer Complex Formation: An amine (the nucleophile) attacks the electrophilic C-4 carbon, breaking the aromaticity of the ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][8][9] The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization and lowers the activation energy for its formation.
-
Elimination & Aromaticity Restoration: The aromatic system is restored by the expulsion of the chloride ion, which is an effective leaving group. This step is typically rapid and irreversible, driving the reaction to completion and yielding the final 4-amino-3-nitroquinoline product.[9]
The mechanism below illustrates this transformative process.
Experimental Protocol: A General Procedure
This protocol provides a robust and adaptable framework for the synthesis. Researchers should optimize conditions based on the specific amine used and the scale of the reaction.
Materials and Equipment
-
Reagents:
-
This compound (Starting material)
-
Amine of choice (Nucleophile, e.g., aniline, benzylamine, aliphatic amines)
-
Solvent: Anhydrous Ethanol, N,N-Dimethylformamide (DMF), Dioxane, or Neat (solvent-free)
-
Base (optional, if using an amine salt or for certain secondary amines): Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
TLC Eluent: Typically a mixture of Ethyl Acetate and Hexane
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Standard glassware for work-up (separatory funnel, beakers, Büchner funnel)
-
Purification System: Glass column for chromatography or recrystallization apparatus
-
Step-by-Step Methodology
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Add the amine nucleophile (typically 1.1 to 2.0 eq). If the amine is a liquid, it can be added directly. If it is a solid, dissolve it in a minimum amount of the reaction solvent.
-
If a base is required, add it to the mixture (1.5 to 2.0 eq).
-
-
Reaction Conditions:
-
Attach the reflux condenser and place the flask in the heating mantle.
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, typically 80-120°C, depending on the amine's reactivity).[6][10]
-
Self-Validation Checkpoint: Monitor the reaction's progress using TLC. Take small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes). A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically more polar, product spot.
-
-
Work-up and Isolation:
-
Once the TLC indicates the starting material is consumed, cool the reaction mixture to room temperature.
-
Method A (Precipitation): If the product is insoluble in the cold solvent, it may precipitate directly. Collect the solid product by vacuum filtration, wash it with a small amount of cold solvent to remove impurities, and dry it under vacuum.
-
Method B (Extraction): If the product remains dissolved, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove any remaining base or salts.[6] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate to obtain the crude product.
-
-
Purification and Characterization:
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to achieve high purity.
-
Characterization: Confirm the identity and purity of the final 4-amino-3-nitroquinoline derivative using standard analytical techniques such as:
-
Data Summary: Representative Reaction Conditions
The versatility of this reaction allows for the synthesis of a wide array of derivatives. The following table summarizes typical conditions reported in the literature for the amination of chloro-nitroquinoline systems, which serve as a reliable guide.[6]
| Amine Nucleophile | Solvent | Temperature (°C) | Typical Time (h) | Notes | Reference |
| Ammonia (7N solution) | Ethanol | 120-150 | 12-24 | Reaction performed in a sealed pressure vessel. | [6] |
| Aniline | Ethanol | Reflux | 4-8 | General condition for aromatic amines. | [13] |
| Benzylamine | Ethanol | Reflux | 2-6 | Aliphatic amines are generally more reactive. | [14] |
| Various Diamines | Neat (Solvent-free) | 80-130 | 1-6 | Neat conditions can be efficient for less volatile amines. | [6][12] |
| Various Amines | DMSO | 140-180 | 0.3-0.5 | Microwave-assisted synthesis significantly reduces reaction time. | [3] |
Critical Safety Considerations
Scientific integrity demands a rigorous approach to safety. All procedures must be conducted with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene are suitable), and safety glasses or goggles.[15][16]
-
Ventilation: this compound and many organic solvents should be handled in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][17]
-
Reagent Handling:
-
This compound: This compound is classified as a hazardous substance. It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause serious eye irritation.[15] Avoid creating dust.
-
Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Solvents: Organic solvents are often flammable. Keep them away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and unused reagents, in appropriately labeled containers according to your institution's environmental health and safety guidelines.[15][17]
Conclusion
The nucleophilic aromatic substitution of this compound provides a direct, efficient, and highly versatile pathway to a diverse library of 4-amino-3-nitroquinoline derivatives. The strong activation provided by the 3-nitro group ensures favorable reaction kinetics with a wide range of amine nucleophiles. By understanding the underlying SNAr mechanism and adhering to the structured protocols and safety guidelines outlined in this document, researchers can confidently and effectively synthesize these valuable compounds, paving the way for new discoveries in drug development and medicinal chemistry.[1][4] The subsequent reduction of the nitro group can also provide access to 3,4-diaminoquinoline derivatives, further expanding the synthetic utility of this method.[13][18]
References
- Chemsrc. (2025). This compound.
- Surrey, A. R., & Cutler, R. A. (1951). The Synthesis of Some %Nitro- and 3-Amino-4-dialkylamioalkylaminoquinoline Derivatives. Journal of the American Chemical Society.
- MDPI. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Molecules.
- Sławiński, J., et al. (2017). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 22(12), 2205.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Journey of this compound: From Synthesis to Application.
- The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
- LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- ResearchGate. (2025). Synthesis of nitroquinoline derivatives.
- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research, 10(4).
- Hassan, H. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC.
- ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry.
- PubChem. (n.d.). 4-Isobutylamino-3-nitroquinoline.
- ResearchGate. (2025). Hybrid 4-Aminoquinoline-1,3,5-triazine Derivatives: Design, Synthesis, Characterization, and Antibacterial Evaluation.
- Surrey, A. R., & Cutler, R. A. (1951). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 73(6), 2413–2416.
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- 4. This compound | 39061-97-7 | FC20069 [biosynth.com]
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- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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4-Chloro-3-nitroquinoline as a precursor for novel heterocyclic compounds
An Application Guide to 4-Chloro-3-nitroquinoline: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities ranging from antimalarial (e.g., Chloroquine) and antibacterial (e.g., Ciprofloxacin) to anticancer (e.g., Camptothecin).[3][4] The broad spectrum of bioactivity has cemented quinoline as a "privileged scaffold" in drug discovery, prompting continuous innovation in the synthesis of its functionalized analogues.[1][5]
Among the many quinoline-based building blocks, this compound stands out as a particularly versatile and powerful precursor.[6][7] Its unique electronic architecture, featuring a labile chlorine atom at the C4-position activated by an adjacent electron-withdrawing nitro group at C3, makes it an ideal substrate for a variety of chemical transformations. This guide provides an in-depth exploration of this compound's reactivity and offers detailed protocols for its application in the synthesis of novel and pharmacologically relevant heterocyclic compounds.
Core Reactivity: An Electronically Primed Substrate
The synthetic utility of this compound is dictated by the synergistic electron-withdrawing effects of the ring nitrogen and the C3-nitro group. This combination renders the C4-position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[8] The primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr), where the chloride ion serves as an excellent leaving group. This predictable reactivity allows for the controlled introduction of diverse functionalities at a key position on the quinoline core.[9][10]
Synthetic Applications Part I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most fundamental and widely exploited transformation of this compound. It provides a direct and efficient route to 4-substituted-3-nitroquinolines, which are themselves valuable intermediates for further elaboration.
Mechanism of SNAr on this compound
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. In the subsequent step, the leaving group (chloride) is eliminated, restoring aromaticity and yielding the substituted product.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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- 8. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application of 4-Chloro-3-nitroquinoline in Medicinal Chemistry: A Synthetic Chemist's Guide
Abstract
4-Chloro-3-nitroquinoline is a pivotal heterocyclic intermediate, distinguished by a highly activated electrophilic center at the C4 position. This activation, driven by the synergistic electron-withdrawing effects of the quinoline nitrogen and the ortho-nitro group, renders it an exceptionally versatile scaffold for medicinal chemists. Its primary utility lies in its susceptibility to nucleophilic aromatic substitution (SNAr), providing a robust platform for the synthesis of diverse libraries of pharmacologically active compounds. This guide provides an in-depth exploration of the chemical principles governing its reactivity, detailed protocols for its synthesis and derivatization, and highlights its application in the development of immunomodulators and anti-cancer agents.
Introduction: The Quinoline Scaffold and the Unique Role of this compound
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Within this class, this compound (CAS No: 39061-97-7) emerges as a key building block.[3] Its structure, a white to off-white crystalline powder with a melting point of 121-122 °C, is primed for chemical modification.[3] The presence of a good leaving group (chloride) at the C4 position, activated by the potent electron-withdrawing nitro group at C3, makes this position highly susceptible to nucleophilic attack.[4] This predictable reactivity allows for the strategic introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 39061-97-7 | [3] |
| Molecular Formula | C₉H₅ClN₂O₂ | [3] |
| Molecular Weight | 208.60 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 121-122 °C | [3] |
| Purity Standard | >98.0% (Pharmaceutical Grade) | [3] |
The Chemistry of Activation: Understanding the SNAr Mechanism
The primary reaction pathway exploited in the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is fundamentally different from SN1 and SN2 reactions.[5]
Causality Behind Reactivity:
-
Activation: The quinoline ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a strongly electron-withdrawing nitro group (-NO₂) at the C3 position further depletes the electron density of the ring, particularly at the C4 position. This makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles.[4]
-
Step 1: Nucleophilic Addition & Meisenheimer Complex Formation: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized over the quinoline system and, crucially, onto the oxygen atoms of the ortho-nitro group. This stabilization of the intermediate is the key driving force for the reaction.[4]
-
Step 2: Elimination & Aromaticity Restoration: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the formation of the substituted product.
The ortho-position of the nitro group relative to the chlorine is paramount for high reactivity, as it allows for direct resonance stabilization of the Meisenheimer complex.[4]
Caption: General workflow of the SNAr mechanism.
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a two-step procedure starting from the commercially available 4-hydroxyquinoline.
Part A: Synthesis of 4-Hydroxy-3-nitroquinoline [6]
-
Materials:
-
4-Hydroxyquinoline (1 equiv.)
-
Propionic acid
-
70% Nitric acid (2 equiv.)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add 4-hydroxyquinoline (e.g., 26.2 g, 0.18 mol) and propionic acid (250 mL).
-
Heat the mixture to 125 °C with stirring to dissolve the solid.
-
Add 70% nitric acid (e.g., 16.0 mL, 0.36 mol) dropwise over 15-20 minutes. Caution: The reaction is exothermic.
-
After the addition is complete, stir the mixture at 125 °C for an additional 10 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethanol to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake sequentially with ethanol, water, and finally ethanol again.
-
Dry the product under vacuum to afford 4-hydroxy-3-nitroquinoline as a light yellow powder (Typical yield: 80-90%).
-
Part B: Chlorination to this compound [7]
-
Materials:
-
4-Hydroxy-3-nitroquinoline (1 equiv.)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, suspend 4-hydroxy-3-nitroquinoline (e.g., 1.2 g, 5.4 mmol) in phosphorus oxychloride (POCl₃, e.g., 36 mL).
-
Add a catalytic amount of DMF (e.g., 2 drops).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice. Caution: This quenching step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water and dry under vacuum to yield this compound (Typical yield: 80-90%).
-
Caption: Synthetic pathway to this compound.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the synthesis of 4-amino-3-nitroquinoline derivatives.
-
Materials:
-
This compound (1 equiv.)
-
Primary or secondary amine (1.1-1.5 equiv.)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))
-
Base (optional, e.g., K₂CO₃, Triethylamine)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask.
-
Add the amine nucleophile (1.1 mmol). If the amine salt is used or if the amine is not basic enough, add a non-nucleophilic base like K₂CO₃ (1.5 mmol).
-
Heat the reaction mixture (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration.
-
Alternatively, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Applications in Medicinal Chemistry
Synthesis of Imiquimod: A Toll-Like Receptor 7 (TLR7) Agonist
The most prominent application of this compound is as a key intermediate in the synthesis of Imiquimod, an immune response modifier used to treat genital warts, superficial basal cell carcinoma, and actinic keratosis.[3] Imiquimod functions as a potent agonist of Toll-like receptor 7 (TLR7), inducing the production of antiviral and antitumor cytokines like interferon-alpha (IFN-α).[8][9]
The synthesis involves the SNAr reaction of this compound with isobutylamine to form 4-isobutylamino-3-nitroquinoline.[10] This intermediate then undergoes a series of reactions including reduction of the nitro group, cyclization to form the imidazole ring, and final amination to yield Imiquimod.
Caption: Simplified signaling pathway of TLR7 agonists.
Development of Novel Anticancer Agents
The 4-amino-3-nitroquinoline scaffold is a promising pharmacophore for the development of novel anticancer agents. The SNAr reaction allows for the facile introduction of a wide variety of aryl and alkyl amines at the C4 position, creating libraries of compounds for screening.
A study by Kumar et al. (2015) described the synthesis of novel 4-aryl(alkyl)amino-3-nitroquinoline derivatives from 2,4-dichloro-3-nitroquinoline.[11] The regioselective substitution at the more reactive C4 position with various amines yielded compounds with significant antiproliferative activity against several cancer cell lines. Notably, certain derivatives exhibited potency comparable to the established EGFR inhibitor, Erlotinib.[11]
Table 2: Antiproliferative Activity of Selected 4-Anilino-3-nitroquinoline Derivatives
| Compound ID | R Group (at C4) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2e | 4-Fluoro-3-chloro-phenyl | A-549 (Lung) | 1.87 | [11] |
| 2f | 3,4-Dichloro-phenyl | A-549 (Lung) | 1.95 | [11] |
| 2j | 3-Trifluoromethyl-phenyl | H-460 (Lung) | 2.13 | [11] |
| 3a | Piperidin-1-yl (at C2 & C4) | HCT-116 (Colon) | 1.15 | [11] |
| Erlotinib | (Reference Drug) | A-549 (Lung) | 1.74 | [11] |
Data extracted and adapted from Kumar et al., Bioorg. Med. Chem., 2015. The study used 2,4-dichloro-3-nitroquinoline as the starting material, with initial substitution occurring at the C4 position.
The structure-activity relationship (SAR) studies suggest that the nature of the substituent introduced at the C4 position is critical for biological activity. Electron-withdrawing groups on the aniline ring, such as halogens and trifluoromethyl groups, were often associated with enhanced anticancer potency.[11]
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent reactivity, governed by the principles of nucleophilic aromatic substitution, provides a reliable and versatile entry point for the synthesis of complex nitrogen-containing heterocycles. Its proven utility in the production of the blockbuster immunomodulator Imiquimod and its emerging potential in the development of novel anticancer agents underscore its continued importance. Future research will likely focus on expanding the diversity of nucleophiles used in SNAr reactions and exploring the therapeutic potential of the resulting scaffolds in other disease areas, such as antiviral and anti-inflammatory applications.
References
- Kumar, D., et al. (2015). Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. Bioorganic & Medicinal Chemistry, 23(1), 132-142.
- Gorden, K. B., et al. (2005). Synthetic TLR agonists as vaccine adjuvants. Current Opinion in Immunology, 17(3), 249-254.
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Imidazo[4,5-c]quinolines Using 4-Chloro-3-nitroquinoline
Abstract
This comprehensive guide details the synthesis of the privileged imidazo[4,5-c]quinoline scaffold, a core structure in numerous pharmacologically active compounds. Starting from the readily available 4-chloro-3-nitroquinoline, this protocol outlines a robust and versatile three-step synthetic sequence: nucleophilic aromatic substitution (SNAr), nitro group reduction, and subsequent cyclization to form the fused imidazole ring. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and critical experimental insights to ensure successful synthesis and derivatization.
Introduction: The Significance of the Imidazo[4,5-c]quinoline Scaffold
The imidazo[4,5-c]quinoline framework is a cornerstone in medicinal chemistry, renowned for its potent and diverse biological activities. The most notable example is Imiquimod, an immune response modifier used to treat skin cancers and genital warts.[1] Beyond Imiquimod, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including anti-cancer, anti-inflammatory, and antimalarial activities.[2][3][4] Specifically, they have been investigated as inhibitors of the PI3K/PKB pathway, positive allosteric modulators of the A3 adenosine receptor, and as gametocytocidal agents against Plasmodium falciparum.[2][3][5][6] The versatility of this scaffold stems from its purine-like structure, allowing it to interact with a variety of biological targets.[7] The synthetic route commencing with this compound offers an efficient and adaptable platform for generating a library of novel derivatives for drug discovery and development.[1]
Mechanistic Overview: A Three-Step Synthetic Strategy
The synthesis of imidazo[4,5-c]quinolines from this compound is a well-established and logical sequence of reactions. The entire process can be conceptually broken down into three key transformations:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) of the C4-Chloride. The quinoline ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C3 position.[8] This activation is particularly pronounced at the C4 position, making the chloro substituent an excellent leaving group for substitution by a primary amine. This step is crucial for introducing the first point of diversity in the final molecule.
-
Step 2: Reduction of the Nitro Group. The nitro group at the C3 position is selectively reduced to a primary amine. This transformation is pivotal as it sets the stage for the subsequent cyclization by creating the necessary 1,2-diamine functionality on the quinoline core.
-
Step 3: Cyclization to Form the Imidazole Ring. The newly formed 3,4-diaminoquinoline intermediate undergoes cyclization with a suitable one-carbon synthon (e.g., an orthoester or an acid chloride) to construct the fused imidazole ring, yielding the desired imidazo[4,5-c]quinoline scaffold.
Below is a visual representation of this synthetic workflow.
Figure 1: General workflow for the synthesis of imidazo[4,5-c]quinolines.
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store at <-15°C. |
| Primary Amines (various) | Reagent Grade | Commercially Available | |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Commercially Available | |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | ACS Grade | Commercially Available | |
| Triethyl Orthoformate | Reagent Grade | Commercially Available | |
| Toluene | Anhydrous | Commercially Available | |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
3.2. Step-by-Step Synthesis
Protocol 1: Synthesis of N-Substituted-3-nitroquinolin-4-amines
This protocol describes the nucleophilic aromatic substitution of this compound with a primary amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired primary amine (1.1 - 2.0 eq) to the solution. For reactions involving amine hydrochlorides, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Reduction of the Nitro Group to Form N-Substituted-quinoline-3,4-diamines
This protocol details the reduction of the nitro group of the N-substituted-3-nitroquinolin-4-amine intermediate.
-
Reaction Setup: In a round-bottom flask, suspend the N-substituted-3-nitroquinolin-4-amine (1.0 eq) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) portion-wise to the suspension. The reaction is exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C to ensure complete conversion. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up and Isolation: Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9). The tin salts will precipitate. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude diamine is often used in the next step without further purification.
Protocol 3: Cyclization to Imidazo[4,5-c]quinolines
This protocol describes the final cyclization step to form the fused imidazole ring.
-
Reaction Setup: Dissolve the crude N-substituted-quinoline-3,4-diamine (1.0 eq) in a suitable solvent such as toluene.
-
Reagent Addition: Add the cyclizing agent. For an unsubstituted imidazole ring at the 2-position, use triethyl orthoformate (excess, can be used as a co-solvent). For substituted derivatives, an appropriate orthoester or acid chloride can be used. A catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) for 4-12 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent systems may vary, e.g., dichloromethane/methanol) to afford the desired imidazo[4,5-c]quinoline derivative.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and yields for the synthesis of a model compound, 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine, a known immune response modifier.[9]
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Isobutylamine | - | Ethanol | Reflux | 4 | ~90 |
| 2 | N-isobutyl-3-nitroquinolin-4-amine | SnCl₂·2H₂O | Ethanol | 60 | 2 | ~95 (crude) |
| 3 | N¹-isobutylquinoline-3,4-diamine | Triethyl orthoformate | Toluene | Reflux | 8 | ~85 |
Troubleshooting and Key Considerations
-
Incomplete SNAr Reaction: If the substitution reaction is sluggish, consider using a higher boiling point solvent like DMF or increasing the equivalents of the amine. Ensure the amine is not sterically hindered to a prohibitive degree.
-
Low Yields in Reduction: The reduction with stannous chloride is generally robust. Ensure sufficient equivalents of the reducing agent are used. Alternative reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C), though this may not be compatible with all functional groups.[10]
-
Difficult Cyclization: For less reactive diamines or cyclizing agents, a stronger acid catalyst or higher temperatures may be required. Ensure anhydrous conditions as water can interfere with the cyclization.
-
Purification Challenges: Imidazo[4,5-c]quinolines can be basic and may streak on silica gel. The addition of a small amount of triethylamine (0.1-1%) to the eluent can improve chromatographic separation.
Conclusion
The synthetic route starting from this compound provides a reliable and adaptable method for the preparation of a wide array of imidazo[4,5-c]quinoline derivatives. The protocols outlined in this guide, coupled with the mechanistic insights and troubleshooting advice, are designed to empower researchers in their efforts to explore the chemical space of this important heterocyclic scaffold for applications in drug discovery and development.
References
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- In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(11), 2654–2658.
- Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. (2022). Journal of Medicinal Chemistry, 65(18), 12266–12285.
- In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(11), 2654–2658.
- Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. (1996). Journal of Medicinal Chemistry, 39(16), 3235–3244.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution.
- Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. (2015). Organic & Biomolecular Chemistry, 14(1), 164–171.
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2020). Molecules, 25(24), 5940.
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- Method of preparing 4-amino-1H- imidazo(4,5-c)quinolines and acid addition salts thereof. (2005). U.S.
- Synthesis of imidazo[4,5‐c]quinoline derivatives. (2022). Archiv der Pharmazie, 355(11), 2200230.
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- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023).
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Application Notes and Protocols for the Synthesis of Benzopyrano[3,2-c]quinolines
Introduction: The Significance of the Benzopyrano[3,2-c]quinoline Scaffold
The fusion of pyran and quinoline ring systems to form the benzopyrano[3,2-c]quinoline scaffold has garnered significant attention in the fields of medicinal chemistry and drug development. This heterocyclic framework is a core component of numerous naturally occurring alkaloids and synthetic compounds that exhibit a wide array of potent biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] The therapeutic potential of this structural motif is underscored by its ability to interact with various biological targets, including enzymes like topoisomerase II and DNA gyrase, making it a privileged scaffold in the design of novel therapeutic agents.[4][5] Consequently, the development of efficient and versatile synthetic routes to access these molecules is of paramount importance for academic and industrial researchers.
This comprehensive guide provides detailed experimental procedures for the synthesis of benzopyrano[3,2-c]quinolines, focusing on modern, efficient, and scalable methodologies. We will delve into the rationale behind various synthetic strategies, offering insights into reaction mechanisms and practical considerations for successful execution in a research setting.
Synthetic Strategies and Experimental Protocols
The synthesis of the benzopyrano[3,2-c]quinoline core is most effectively achieved through multi-component reactions (MCRs), which offer significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular complexity from simple starting materials.[6] We will explore several variations of this approach, including catalyst selection and the use of energy-efficient techniques like microwave and ultrasound irradiation.
Protocol 1: One-Pot, Multi-Component Synthesis using Conventional Heating
This protocol outlines a robust and widely applicable one-pot synthesis of 2-amino-4-aryl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles. The reaction proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.
Reaction Scheme:
Figure 1: General scheme for the one-pot synthesis of benzopyrano[3,2-c]quinolines.
Experimental Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxy-1-methylquinolin-2(1H)-one (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) in absolute ethanol (10 mL).[7][8]
-
Catalyst Addition: To the stirred suspension, add a catalytic amount of triethylamine (2-3 drops).[8] The use of a basic catalyst is crucial for promoting the initial Knoevenagel condensation between the aldehyde and malononitrile.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.[8] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Product Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.[7][8] In many cases, this procedure yields a product of high purity, negating the need for further purification.[7]
Rationale and Mechanistic Insights:
The reaction mechanism is believed to proceed through a series of sequential steps:
Figure 2: Plausible reaction mechanism for the multi-component synthesis.
This one-pot approach is highly efficient, and the yields are generally good to excellent. The choice of catalyst can be varied; for instance, L-proline has also been successfully employed, often providing the desired products in high yields under mild conditions.[6][9]
Data Summary Table:
| Entry | Aromatic Aldehyde | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Triethylamine | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | Triethylamine | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Triethylamine | 3 | 90 |
| 4 | 4-Nitrobenzaldehyde | L-proline | 2 | 94 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields through efficient and uniform heating.[4][5]
Experimental Procedure:
-
Reactant Mixture: In a 10 mL microwave reaction vial, place 4-hydroxy-2-oxo-1,2-dihydroquinoline (1 mmol), an aromatic aldehyde (1 mmol), and ethyl cyanoacetate (1 mmol).[10]
-
Solvent and Catalyst: Add ethanol (2 mL) and a catalytic amount of piperidine (2-3 drops).[10]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 5-10 minutes.[5]
-
Work-up: After cooling, the precipitated solid is collected by filtration, washed with ethanol, and dried to afford the pure product.[10]
Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[5]
-
Improved Yields: The high energy input can lead to more efficient conversions and higher product yields.
-
Greener Chemistry: Reduced reaction times and often lower solvent volumes contribute to a more environmentally benign process.
Data Summary Table: Conventional vs. Microwave Synthesis
| Entry | Method | Reaction Time | Yield (%) |
| 1 | Conventional Heating | 4 hours | 85 |
| 2 | Microwave Irradiation | 5 minutes | 94 |
Comparison for the synthesis of Ethyl 2-amino-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate.[5]
Protocol 3: Ultrasound-Assisted Catalyst-Free Synthesis
Ultrasound irradiation provides mechanical energy that can promote reactions through acoustic cavitation, leading to the formation of localized high-temperature and high-pressure zones. This can facilitate reactions even in the absence of a catalyst.[11][12]
Experimental Procedure:
-
Reactant Combination: In a suitable reaction vessel, suspend 4-chloro-2-oxo-2H-chromene-3-carbaldehyde (1 mmol) and an appropriate aromatic amine (1 mmol) in a solvent such as ethanol.[11]
-
Ultrasonic Irradiation: Immerse the reaction vessel in an ultrasonic cleaning bath and irradiate at a frequency of 35-45 kHz at room temperature or with gentle heating (e.g., 50°C).[13]
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete (typically within 5-15 minutes), the product can be isolated by filtration.[13]
Rationale for Catalyst-Free Approach:
The high energy provided by ultrasound can be sufficient to overcome the activation energy barrier for the reaction, thereby eliminating the need for a chemical catalyst.[11] This simplifies the work-up procedure and reduces chemical waste, aligning with the principles of green chemistry.[12]
Workflow Diagram:
Figure 3: Workflow for ultrasound-assisted synthesis.
Characterization of Synthesized Compounds
The structural elucidation of the synthesized benzopyrano[3,2-c]quinoline derivatives is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure, including the number and connectivity of protons and carbons.[3][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify characteristic functional groups, such as C=O (ketone), N-H (amine), and C≡N (nitrile) stretching vibrations.[3][6]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its elemental composition.[14]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction can be used to unambiguously determine the three-dimensional molecular structure.[5]
Conclusion
The synthetic protocols detailed in this guide offer researchers a range of efficient and reliable methods for accessing the medicinally important benzopyrano[3,2-c]quinoline scaffold. The choice of methodology—be it a classic one-pot reaction, a rapid microwave-assisted approach, or a green ultrasound-mediated synthesis—can be tailored to the specific needs and resources of the laboratory. The versatility of the multi-component reaction strategy allows for the generation of diverse libraries of these compounds for biological screening and drug discovery programs.
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- Abdeltawab, M., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14.
- ResearchGate. Synthesis of pyrano[3,2‐c]quinoline derivatives.
- Aghaei, M., et al. (2022). Novel 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives Bearing Benzyloxy Phenyl Moiety as Butyrylcholinesterase Inhibitors: Design, Synthesis, In Vitro Evaluation, and Molecular Docking Studies. Drug Design, Development and Therapy, 16, 2375–2391.
- Aly, A. A., et al. (2021). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 11(3), 1567-1581.
- Zhu, S., et al. (2012). An Efficient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5-dione Derivatives Catalyzed by L-Proline. Molecules, 17(12), 13856–13863.
- Kamal, A., et al. (2012). Ultrasound mediated catalyst free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones leading to novel quinoline derivatives: their evaluation as potential anti-cancer agents. Bioorganic & Medicinal Chemistry, 20(2), 759-768.
- ResearchGate. Synthesis of 4H-pyrano[3,2-h]quinoline derivatives 5b,c under ultrasonic irradiation.
- Pîrnău, A., et al. (2020). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. Scientific Reports, 10(1), 1-13.
- Aly, A. A., et al. Facile synthesis of new pyrano[3,2-c]quinolones via the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile. Core.ac.uk.
- Mohammadi, F., et al. (2022). Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. Pharmaceuticals, 15(7), 849.
- Chen, Y.-H., et al. (2017). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Organic & Biomolecular Chemistry, 15(31), 6563–6571.
- Azimi, S. C., & Abbaspour-Gilandeh, E. (2013). Synthesis of novel pyrano[3,2-c]quinoline-2,5-diones using an acidic ionic liquid catalyst. Research on Chemical Intermediates, 41(4), 2167-2176.
- Patel, S. K., et al. (2018). Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 18(1), 126–137.
- ResearchGate. Microwave-assisted synthesis of 2,5-dioxo-pyrano[3,2-c]quinoline-3-carboxylates and their investigation as antiproliferative agents targeting EGFR and/or BRAFV600E.
- Shiri, L., et al. (2016). Ultrasound-assisted the three-component synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones in water. Oriental Journal of Chemistry, 32(1), 469-475.
- Abdeltawab, M., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(01), 1.
- Kumar, A., et al. (2021). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 26(23), 7178.
- Shaabani, A., & Soleimani, E. (2023). Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. Organic & Biomolecular Chemistry, 21(34), 6934-6961.
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- Aly, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 14(10), 1957-1974.
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Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of 4-Substituted Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Traditional synthetic routes to these vital heterocycles are often hampered by long reaction times, harsh conditions, and modest yields. This application note provides an in-depth guide to the principles and practice of microwave-assisted organic synthesis (MAOS) for the rapid and efficient production of 4-substituted quinoline derivatives. We will explore the fundamental advantages of microwave energy, present detailed, field-proven protocols for key synthetic transformations, and offer expert insights into optimization and troubleshooting, empowering researchers to accelerate their discovery workflows.
The Rationale: Why Microwaves Revolutionize Quinoline Synthesis
The quinoline nucleus is a privileged scaffold in drug discovery, exhibiting a vast array of biological activities including antimalarial, antibacterial, and anticancer properties.[1][2] The drive for novel analogues necessitates efficient and robust synthetic methodologies. Microwave-assisted synthesis has emerged as a transformative technology, offering substantial improvements over conventional heating methods.[3][4]
The primary advantages stem from the unique mechanism of microwave heating:
-
Direct, Volumetric Heating: Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwaves directly couple with polar molecules or ions within the reaction mixture.[5][6] This interaction, occurring through dipolar polarization and ionic conduction, generates rapid, uniform, and instantaneous heating throughout the bulk of the sample.[5][7]
-
Drastic Reduction in Reaction Times: The efficient energy transfer can accelerate reaction rates by orders of magnitude, reducing synthesis times from many hours or even days to mere minutes.[4][8][9] For instance, certain Friedländer quinoline syntheses can be completed in as little as 5 minutes under microwave irradiation, compared to several days for the unassisted reaction.[10][11]
-
Improved Yields and Purity: The rapid heating minimizes the time reactants spend at high temperatures, often reducing the formation of side products and thermal decomposition of sensitive compounds.[4][8] This frequently leads to higher isolated yields and cleaner reaction profiles, simplifying purification.[4]
-
Enhanced Reproducibility: Dedicated scientific microwave reactors provide precise control over temperature and pressure, leading to highly reproducible results, a critical factor in drug development and scale-up.[4][12]
-
Alignment with Green Chemistry: MAOS is considered an eco-friendly technology.[3][5] The reduced reaction times lower energy consumption, and the efficiency of the method often allows for the use of less solvent or greener solvent systems, such as water or neat (solvent-free) conditions.[3][12]
It is crucial to use dedicated laboratory microwave reactors for these syntheses. Domestic microwave ovens lack the necessary temperature and pressure controls and are not designed to handle flammable organic solvents, posing significant safety risks and leading to poor reproducibility.[12]
Core Synthetic Strategies & Protocols
Several classical named reactions for quinoline synthesis are exceptionally well-suited for microwave assistance. Below, we provide detailed protocols for two of the most effective methods: the Friedländer Annulation and the Gould-Jacobs Reaction.
General Experimental Workflow
The process for microwave-assisted synthesis is straightforward and can be generalized into a few key stages.
Caption: General workflow for microwave-assisted synthesis.
Protocol 1: Rapid Friedländer Annulation for Fused Quinolines
The Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is highly efficient under microwave conditions. This protocol is adapted from a highly effective method using neat acetic acid as both a catalyst and solvent.[10][11][13]
Reaction Scheme: 2-Aminobenzophenone + Cyclic Ketone → Fused Quinoline Derivative
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197 mg)
-
Cyclohexanone (1.2 mmol, 118 mg, 124 µL)
-
Glacial Acetic Acid (3 mL)
-
10 mL microwave-safe reaction vessel with a magnetic stir bar
-
Ethyl acetate, Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Microwave Reactor Setup:
-
Instrument: A dedicated monomode microwave reactor with temperature and pressure sensors.
-
Vessel: 10 mL glass vial with a snap-on cap.
-
Parameters:
-
Temperature: 160 °C (monitored by internal fiber-optic probe)
-
Irradiation Time: 5 minutes
-
Pressure Limit: 20 bar
-
Stirring: High
-
Step-by-Step Procedure:
-
To the 10 mL microwave vessel, add 2-aminobenzophenone (197 mg), cyclohexanone (124 µL), and glacial acetic acid (3 mL).
-
Add the magnetic stir bar, securely cap the vessel, and place it in the microwave reactor cavity.
-
Program the reactor with the parameters listed above and start the irradiation.
-
After the 5-minute irradiation period, allow the vessel to cool to room temperature (typically via a compressed air stream).
-
Once cooled, carefully uncap the vessel in a fume hood.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate.
-
Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.[14]
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired quinoline derivative.
Expected Outcome: This method provides excellent yields (often >90%) of the fused quinoline product in a fraction of the time required by conventional heating.[11]
Protocol 2: Gould-Jacobs Reaction for 4-Hydroxyquinoline Derivatives
The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization. The microwave-assisted approach dramatically accelerates both steps.[15][16]
Reaction Scheme: Substituted Aniline + EMME → Diethyl Anilinomethylene Malonate → 4-Hydroxyquinoline-3-carboxylate
Caption: Two-step Gould-Jacobs reaction workflow.
Part A: Microwave-Assisted Condensation
Materials:
-
4-Methoxyaniline (2.0 mmol, 246 mg)
-
Diethyl ethoxymethylenemalonate (EMME) (2.0 mmol, 432 mg, 404 µL)
-
10 mL microwave-safe reaction vessel
Procedure:
-
Combine 4-methoxyaniline and EMME in the microwave vessel (no solvent is required).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the neat mixture at 170 °C for 7 minutes.[16]
-
After cooling, the intermediate product, diethyl (4-methoxyanilino)methylene malonate, typically solidifies and can be used directly in the next step after crystallization from a suitable solvent like ethanol.[16]
Part B: Cyclization
Materials:
-
Diethyl (4-methoxyanilino)methylene malonate (from Part A, 2.0 mmol)
-
Eaton's Reagent (7.7% wt P₂O₅ in MeSO₃H) (2 mL)
-
Saturated sodium bicarbonate solution
Procedure:
-
Combine the intermediate from Part A with Eaton's reagent (2 mL) in a round-bottom flask.
-
Heat the mixture conventionally at 100 °C for 2 hours.[16]
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.
Data Summary: Microwave vs. Conventional Heating
The quantitative advantages of MAOS are best illustrated by direct comparison with traditional methods.
| Reaction Type | Substrates | Conditions (Microwave) | Yield (MW) | Time (MW) | Conditions (Conventional) | Yield (Conv.) | Time (Conv.) | Reference |
| Friedländer Synthesis | 2-Amino-3-hydroxybenzaldehyde + Ketones | Ethanol, 130 °C | 72% (avg) | 30-40 min | Oil-bath heating | 34% (avg) | N/A | [7] |
| Friedländer Synthesis | 2-Aminobenzophenone + Cyclic Ketones | Neat Acetic Acid, 160 °C | Excellent | 5 min | Acetic Acid in Solvent, RT | Very Poor | Several Days | [10][11] |
| Gould-Jacobs (Step 1) | 4-Substituted Aniline + EMME | Neat, 170 °C | Comparable | 7 min | Refluxing Ethanol | Comparable | 2 hours | [16] |
| Three-Component | Aryl Aldehyde + Aniline + Pyruvic Acid | p-TSA, Ethanol, 80 °C | 50-80% | 3 min | Heating | N/A | 3h to Overnight | [7] |
Troubleshooting and Optimization
While robust, microwave-assisted protocols can require optimization. Here are some field-proven insights.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient Temperature: The reaction may have a high activation energy. 2. Catalyst Deactivation: The chosen catalyst may not be stable under microwave conditions. | 1. Increase Temperature: Incrementally raise the reaction temperature by 10-20 °C. 2. Change Catalyst: Add fresh catalyst or switch to a more robust one known for microwave stability.[12] |
| Product Decomposition | 1. Temperature Too High: Reactants or products are thermally unstable at the set temperature. 2. Extended Reaction Time: Prolonged exposure to high temperature is causing degradation. | 1. Lower Temperature: Reduce the reaction temperature. 2. Shorten Time: Decrease the irradiation time. Even a reduction of 1-2 minutes can make a significant difference.[12] |
| Poor Reproducibility | 1. Inconsistent Vessel Positioning: Different locations in the microwave cavity can receive varying energy levels. 2. Impure Reagents: Contaminants can inhibit the reaction or cause side reactions. | 1. Consistent Placement: Always place the vessel in the same position within the reactor.[12] 2. Ensure Purity: Use high-purity, dry solvents and fresh reactants.[12] |
| Reaction Stalls | Reversible Reaction Equilibrium: A byproduct (e.g., water) may be inhibiting the forward reaction. | If applicable, consider using a dehydrating agent or a setup designed to remove water, though this can be complex in sealed microwave vials.[12] |
Solvent Selection: The choice of solvent is critical. Polar solvents like DMF, DMSO, ethanol, and acetic acid are excellent microwave absorbers and are commonly used.[12] For green chemistry applications, solvent-free (neat) conditions are highly effective and eliminate solvent waste.[3][12] Non-polar solvents like hexane or toluene are poor absorbers and generally unsuitable for MAOS.[9]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of 4-substituted quinoline derivatives. By leveraging the principles of direct dielectric heating, researchers can achieve dramatic accelerations in reaction rates, obtain higher yields, and improve product purity. The detailed protocols and optimization strategies presented in this note serve as a robust starting point for scientists in medicinal chemistry and drug discovery, enabling the rapid generation of diverse quinoline libraries and ultimately, accelerating the path to new therapeutic breakthroughs.
References
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- Bari, A. & Firdaus, S. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Sharma, U. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Unknown. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- BenchChem. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem Technical Support Center.
- Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Al-dujaili, J., et al. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- Bailey, H., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed.
- Nageswar, Y., et al. (n.d.). Microwave-assisted Synthesis of Quinolines.
- Unknown. (n.d.). Microwave-assisted green synthetic approach for quinoline synthesis in water as a green solvent.
- Bailey, H., et al. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC - NIH.
- Bailey, H., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
- Nageswar, Y., et al. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers.
- Bargues, M., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Zaman, A., et al. (2015).
- Asís, S., et al. (2025).
- Ma, L. & Inokuchi, T. (n.d.). General procedure of microwave assisted reaction. The Royal Society of Chemistry.
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Chloro-3-nitroquinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the quinoline ring is paramount in the development of new chemical entities with enhanced potency and selectivity. Among the various quinoline building blocks, this compound stands out as a particularly versatile and reactive intermediate.[5]
The presence of a chlorine atom at the C4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[6] Concurrently, the strongly electron-withdrawing nitro group at the C3-position significantly influences the electronic properties of the quinoline core. This electronic modification not only modulates the biological activity of the resulting derivatives but also enhances the reactivity of the C4-Cl bond towards oxidative addition to a palladium(0) catalyst, a critical step in most cross-coupling cycles.[5][7] Traditional palladium/triarylphosphine catalysts, which are often ineffective for the coupling of unactivated aryl chlorides, have shown efficacy for electron-poor aryl chlorides, such as heteroaryl chlorides and substrates bearing electron-withdrawing groups.[6][7]
This technical guide, designed for researchers and professionals in drug development, provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of this compound. We will delve into the mechanistic underpinnings and provide field-proven insights and detailed protocols for key transformations including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. By understanding and applying these powerful synthetic methods, researchers can unlock the vast potential of the this compound scaffold to generate diverse libraries of novel compounds for biological screening and lead optimization. The resulting functionalized 3-nitroquinolines have shown promise as anticancer agents, underscoring the significance of these synthetic strategies.[8]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[9] For this compound, this reaction provides a direct and efficient route to 4-aryl-3-nitroquinolines, a class of compounds with significant biological potential.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the this compound substrate facilitates the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst. The choice of a suitable base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Optimized Reaction Conditions
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are readily available and efficiently generate the active Pd(0) catalyst in situ. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the relatively unreactive aryl chloride and facilitating the reductive elimination step. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation. The choice of base can influence reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-110 °C | Elevated temperatures are generally required to drive the reaction to completion, particularly with the less reactive aryl chloride. |
Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-3-nitroquinoline
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and SPhos (0.04 mmol, 4 mol%).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 4-(4-methoxyphenyl)-3-nitroquinoline.
II. Heck Reaction: Vinylation of the Quinoline Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[10][11][12][13][14][15][16] In the context of this compound, this reaction allows for the introduction of vinyl substituents at the C4-position.
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and regenerates the palladium catalyst. The electron-withdrawing nitro group on the quinoline ring can facilitate the initial oxidative addition step.
Figure 2: Catalytic Cycle of the Heck Reaction.
Optimized Reaction Conditions
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Source | Pd(OAc)₂ | A common and effective palladium(II) precatalyst. |
| Ligand | P(o-tol)₃, PPh₃, or ligandless (Jeffery conditions) | The choice of ligand can influence the efficiency and regioselectivity of the reaction. For activated aryl chlorides, ligandless conditions can sometimes be employed. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the HX generated during the catalytic cycle. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used to facilitate the reaction. |
| Temperature | 100-140 °C | Higher temperatures are often necessary to achieve good conversion with aryl chlorides. |
Detailed Experimental Protocol: Synthesis of 4-(2-ethoxycarbonylvinyl)-3-nitroquinoline
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), ethyl acrylate (1.5 mmol, 1.5 equiv.), triethylamine (2.0 mmol, 2.0 equiv.), and Pd(OAc)₂ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired product.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][7][11][12][15][17][18][19][20] This reaction offers a direct route to 4-alkynyl-3-nitroquinolines, which are valuable precursors for further synthetic transformations and possess interesting biological properties.
Mechanistic Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl chloride. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product and regenerates the palladium(0) catalyst.
Figure 3: Catalytic Cycles of the Sonogashira Coupling.
Optimized Reaction Conditions
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard and effective catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | The copper(I) iodide is essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step. |
| Base | Et₃N, i-Pr₂NH | An amine base is required to deprotonate the terminal alkyne and to neutralize the HX formed. |
| Solvent | THF, DMF, Toluene | Anhydrous, degassed solvents are crucial to prevent side reactions and catalyst deactivation. |
| Temperature | Room Temperature to 80 °C | The reaction can often be performed at or slightly above room temperature, depending on the reactivity of the substrates. |
Detailed Experimental Protocol: Synthesis of 3-Nitro-4-(phenylethynyl)quinoline
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours, or until the starting material is consumed as indicated by TLC analysis.
-
Work-up: Remove the solvent in vacuo. Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the pure product.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[21][22][23][24][25][26] This reaction provides a versatile method for the synthesis of 4-amino-3-nitroquinoline derivatives, which are of significant interest in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex then reacts with the amine in the presence of a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is often critical for the success of this reaction, particularly with less reactive aryl chlorides.[23][24]
Figure 4: Catalytic Cycle of the Buchwald-Hartwig Amination.
Optimized Reaction Conditions
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precatalysts. |
| Ligand | Xantphos, BINAP, RuPhos, XPhos | Bulky and electron-donating ligands are essential to promote both the oxidative addition and reductive elimination steps. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base can be critical and substrate-dependent. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvents are generally preferred. |
| Temperature | 80-120 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Detailed Experimental Protocol: Synthesis of 3-Nitro-4-(phenylamino)quinoline
-
Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the product.
V. Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille coupling offers a mild and versatile method for the formation of C-C bonds between an organostannane and an organic halide.[12][13][18][27][28][29] This reaction is particularly useful due to the air and moisture stability of many organotin reagents and their tolerance of a wide range of functional groups.
Mechanistic Rationale
The catalytic cycle of the Stille reaction is initiated by the oxidative addition of this compound to a Pd(0) catalyst. The subsequent transmetalation step involves the transfer of the organic group from the organostannane to the palladium center. Finally, reductive elimination yields the cross-coupled product and regenerates the active Pd(0) species.
Figure 5: Catalytic Cycle of the Stille Coupling.
Optimized Reaction Conditions
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | These are commonly used and effective catalysts for Stille couplings. |
| Ligand | PPh₃, AsPh₃, P(furyl)₃ | The choice of ligand can significantly impact the reaction rate and yield. |
| Additive | CuI, LiCl | Additives can accelerate the transmetalation step, which is often the rate-limiting step. |
| Solvent | Toluene, DMF, NMP, Dioxane | Anhydrous and degassed solvents are essential for optimal results. |
| Temperature | 80-120 °C | Heating is typically required to drive the reaction to completion. |
Detailed Experimental Protocol: Synthesis of 3-Nitro-4-vinylquinoline
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and LiCl (3.0 mmol, 3.0 equiv.).
-
Degassing: Evacuate the flask and backfill with argon.
-
Reagent Addition: Add anhydrous, degassed toluene (10 mL) followed by tributyl(vinyl)tin (1.2 mmol, 1.2 equiv.).
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with diethyl ether. Wash the organic solution with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through Celite.
-
Purification: Wash the filtrate with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 3-nitro-4-vinylquinoline.
VI. Troubleshooting and Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of fresh, high-quality palladium catalysts and ligands. The active Pd(0) species can be sensitive to air and moisture.
-
Insufficient Temperature: Aryl chlorides often require higher reaction temperatures than their bromide or iodide counterparts.
-
Improper Solvent Degassing: Oxygen can deactivate the catalyst. Ensure all solvents are thoroughly degassed prior to use.
-
-
Side Reactions:
-
Homocoupling: Homocoupling of the organometallic reagent (in Suzuki and Stille couplings) or the terminal alkyne (in Sonogashira coupling) can be a competing side reaction. Careful control of reaction conditions, such as temperature and reactant stoichiometry, can minimize this.
-
Dehalogenation: Reduction of the C-Cl bond can occur, particularly in the presence of a base and a hydrogen source.
-
-
Purification Challenges:
-
Removal of Tin Byproducts (Stille Coupling): The removal of tin byproducts can be challenging. Washing with aqueous KF or DBU/water can facilitate their removal.
-
Catalyst Residues: Residual palladium can often be removed by filtration through a pad of Celite or by treatment with activated carbon.
-
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound represent a powerful and versatile toolkit for the synthesis of a diverse range of functionalized quinoline derivatives. The strategic positioning of the chloro and nitro groups on the quinoline scaffold provides a unique combination of reactivity and potential for biological activity. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate novel molecular architectures with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists seeking to harness the synthetic potential of this important building block.
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Large-scale synthesis and purification of 4-Chloro-3-nitroquinoline
An Application Note for the Large-Scale Synthesis and Purification of 4-Chloro-3-nitroquinoline
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis and purification of this compound (CAS No: 39061-97-7). As a critical intermediate in the pharmaceutical industry, particularly for the synthesis of the immune response modifier Imiquimod, robust and scalable production methods are paramount.[1][2][3] This guide details a well-established synthetic route starting from 4-hydroxy-3-nitroquinoline, elucidates the underlying chemical principles, and provides field-proven protocols for synthesis, purification, and characterization. Safety protocols and quality control measures are integrated throughout to ensure a self-validating and reliable process suitable for researchers, scientists, and drug development professionals.
Introduction and Significance
This compound is an indispensable chemical building block in organic synthesis.[4] It presents as a white to off-white or yellow crystalline powder with a melting point of 121-122 °C.[1][3][5] Its molecular structure, featuring a reactive chlorine atom at the 4-position activated by an electron-withdrawing nitro group at the 3-position, makes it a versatile precursor for various heterocyclic compounds.[6] The most prominent application is its role as the key starting material for the manufacturing of Imiquimod, a potent therapeutic agent.[1][2] The quality and purity of this compound directly impact the efficacy and safety of the final active pharmaceutical ingredient (API), necessitating a highly controlled and reproducible manufacturing process. A purity of ≥98.0% is typically required for pharmaceutical-grade material.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 39061-97-7 | [1][6][7] |
| Molecular Formula | C₉H₅ClN₂O₂ | [1][6][7] |
| Molecular Weight | 208.60 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 121-122 °C | [1][5] |
| Density | 1.484 g/cm³ | [1][3] |
| Boiling Point | 333.8 °C at 760 mmHg | [3] |
| Solubility | Insoluble in water, soluble in organic solvents like acetone and ethanol. |
Synthetic Strategy and Mechanism
The most common and industrially viable route for synthesizing this compound is through the chlorination of 4-hydroxy-3-nitroquinoline.[1][4] This reaction is a nucleophilic substitution where the hydroxyl group is converted into a better leaving group and subsequently displaced by a chloride ion.
Causality of Reagent Choice:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is frequently employed for this transformation. It reacts with the hydroxyl group to form a chlorosulfite intermediate, which is an excellent leaving group. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.
-
Catalyst: N,N-Dimethylformamide (DMF) is often used in catalytic amounts. It reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more powerful and reactive chlorinating agent than thionyl chloride alone, thereby accelerating the reaction rate.[4]
Large-Scale Synthesis Protocol
This protocol is designed for scalability. Quantities should be adjusted based on reactor size and desired yield.
Materials and Equipment
-
Reagents: 4-hydroxy-3-nitroquinoline, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Water.
-
Equipment: Glass-lined reactor with temperature control, reflux condenser, and mechanical stirrer; dropping funnel; quench tank containing ice water; filtration unit (e.g., Nutsche filter-dryer); vacuum oven.
Step-by-Step Synthesis Procedure
-
Reactor Charging: Suspend 4-hydroxy-3-nitroquinoline (1.0 eq) in dichloromethane (DCM, ~8-10 volumes) within the reactor. Begin stirring to ensure a homogenous slurry.
-
Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.2 eq) to the suspension.
-
Controlled Reagent Addition: Slowly add Thionyl chloride (SOCl₂, ~2.4 eq) to the mixture via a dropping funnel over a period of 1-2 hours.[4] Expert Insight: This addition is exothermic. Maintain the internal temperature below 30°C to prevent runaway reactions and minimize side-product formation.
-
Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 8-12 hours, or until reaction completion.[4]
-
Progress Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Reaction Quench: Cool the reactor to room temperature. In a separate quench tank, prepare a mixture of ice and water. CRITICAL STEP: Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring.[4] This neutralizes excess thionyl chloride and precipitates the product.
-
Product Isolation: Stir the resulting slurry for 30-60 minutes. Isolate the crude solid product by filtration.
-
Washing: Wash the filter cake thoroughly with water until the filtrate is neutral to pH, followed by a wash with a small amount of cold DCM to remove residual impurities.
-
Initial Drying: Dry the crude product under vacuum to remove residual solvents.
Purification via Recrystallization
Recrystallization is employed to achieve the high purity (≥98.0%) required for pharmaceutical applications. The principle is to dissolve the crude solid in a hot solvent and allow it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent.
Solvent Selection
Ethanol is a commonly used and effective solvent for the recrystallization of this compound. It provides good solubility at its boiling point and poor solubility at lower temperatures, leading to efficient recovery of the purified product.
Step-by-Step Purification Procedure
-
Dissolution: Place the crude, dried this compound in a clean reactor and add a minimal amount of ethanol. Heat the mixture to reflux with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Slowly cool the clear solution to room temperature without agitation to allow for the formation of large, well-defined crystals. For maximum yield, further cool the mixture to 0-5°C using an ice bath.
-
Crystal Collection: Collect the purified crystals by filtration.
-
Final Wash: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Final Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.
Quality Control and Characterization
To ensure the final product meets the required specifications, a series of analytical tests must be performed.
Table 2: Analytical Specifications and Characterization Methods
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white crystalline powder | Visual Inspection | Confirms physical form and absence of gross contamination. |
| Identity | Conforms to reference standard | ¹H NMR, Mass Spectrometry | Confirms the molecular structure of the compound.[8] |
| Purity (Assay) | ≥ 98.0% | HPLC | Quantifies the amount of the desired compound and detects impurities.[9] |
| Melting Point | 121 - 122 °C | Melting Point Apparatus | A sharp melting range close to the literature value indicates high purity.[1] |
Environment, Health, and Safety (EHS) Considerations
Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.
-
Hazard Identification: this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[7] Thionyl chloride is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[10][11]
-
Handling: Avoid inhalation of dust and vapors.[10] Prevent contact with skin and eyes.[11]
-
Storage: Store the material in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[10]
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The Alchemist's Precursor: A Guide to Synthesizing Bioactive Molecules from 4-Chloro-3-nitroquinoline
Introduction: The Strategic Importance of 4-Chloro-3-nitroquinoline
In the landscape of medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of starting materials. This compound stands out as a quintessential "privileged scaffold" precursor. Its intrinsic chemical reactivity, characterized by two distinct electrophilic sites, provides a versatile platform for constructing a diverse array of complex molecular architectures. The electron-withdrawing nitro group profoundly activates the C4-position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] This predictable reactivity allows chemists to introduce a vast range of functionalities, leading to compounds with significant therapeutic potential. Furthermore, the nitro group itself can be readily reduced to an amine, opening a secondary avenue for molecular elaboration.[1] This guide provides detailed protocols and the underlying scientific rationale for leveraging this powerful precursor in the synthesis of kinase inhibitors and potent antimalarial agents.
Core Synthetic Strategies: A Tale of Two Reactive Sites
The synthetic utility of this compound is dominated by two primary reaction pathways:
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is highly susceptible to displacement by a wide variety of nucleophiles. The strong electron-withdrawing effect of the nitro group at the adjacent C3-position stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the SNAr mechanism.[2][3] This makes reactions with amines, thiols, and alkoxides particularly efficient.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C4-chloro group can also participate in powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the introduction of aryl, heteroaryl, or vinyl groups, significantly increasing molecular complexity and enabling access to different regions of chemical space.
These core strategies form the basis for constructing libraries of compounds aimed at various biological targets.
Application Note 1: Synthesis of 4-Anilinoquinoline Scaffolds for Kinase Inhibitors
The 4-anilinoquinoline core is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors, such as Lapatinib and Neratinib. These drugs target key enzymes in cancer-related signaling pathways like the Epidermal Growth Factor Receptor (EGFR).[6] The following protocol details the synthesis of a 4-anilino-3-nitroquinoline intermediate, a foundational step in creating a library of potential kinase inhibitors.
Experimental Workflow: SNAr Pathway
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq) and the desired substituted aniline (1.1 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or isopropanol (approx. 0.1 M concentration). Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to protonate the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound spot is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product may form. Dilute the mixture with water and neutralize with a base (e.g., aqueous sodium bicarbonate or ammonia) until the pH is ~8-9.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Causality and Optimization
-
Why catalytic acid? Protonation of the quinoline ring nitrogen enhances the electron-withdrawing nature of the heterocyclic system, making the C4 carbon more electrophilic and accelerating the SNAr reaction.
-
Choice of Aniline: The electronic nature of the aniline substituent can affect reaction time. Electron-rich anilines react faster, while electron-poor anilines may require longer heating or stronger acidic catalysis.
-
Solvent: Polar protic solvents like ethanol and isopropanol are effective at solvating the ionic intermediates and reagents.
| Parameter | Condition | Rationale |
| Temperature | 80 - 100 °C (Reflux) | Provides sufficient activation energy for the SNAr reaction. |
| Time | 4 - 12 hours | Dependent on the nucleophilicity of the chosen aniline. |
| Key Reagents | This compound, Aniline | Core components for the target scaffold. |
| Catalyst | HCl (catalytic) | Activates the quinoline ring for nucleophilic attack. |
| Expected Yield | 60 - 95% | Generally high-yielding due to the favorable electronics. |
Application Note 2: Synthesis of Chloroquine Analogues as Antimalarial Agents
The 4-aminoquinoline scaffold is the cornerstone of several critical antimalarial drugs, most notably chloroquine.[7] Resistance to chloroquine has necessitated the development of new analogues.[7][8] By modifying the amine side chain attached at the C4 position, researchers can develop compounds that evade resistance mechanisms. This protocol describes the synthesis of a key intermediate for novel antimalarial agents.
Experimental Workflow: Diamine Substitution
Detailed Step-by-Step Protocol
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, place this compound (1.0 eq).
-
Reagent Addition: Add a large excess of the desired N,N-dialkyl-alkane-1,x-diamine (e.g., N,N-dimethylethane-1,2-diamine, 3-5 eq). The excess amine often serves as both the nucleophile and the solvent. Alternatively, a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) can be used.
-
Reaction Execution: Heat the mixture to 120-140 °C with stirring for 6-10 hours.[9]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is no longer detectable.
-
Work-up: Cool the reaction mixture to ambient temperature. Dilute it with an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and finally with brine.[9]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude residue is often purified by column chromatography on silica gel to yield the desired product.
-
Further Steps: The isolated 4-(dialkylaminoalkyl)amino-3-nitroquinoline can then undergo reduction of the nitro group (e.g., using SnCl₂ or catalytic hydrogenation) to provide the 3-amino derivative, which is a versatile handle for further diversification.[1]
Causality and Optimization
-
Why excess amine? Using the amine in large excess drives the reaction to completion according to Le Châtelier's principle. It also acts as a base to neutralize the HCl generated during the reaction, preventing the formation of unreactive amine hydrochloride salts.
-
Neat Conditions: Running the reaction "neat" (without a separate solvent) maximizes the concentration of reactants and can accelerate the reaction rate.[9] This is only feasible if the amine is a liquid at the reaction temperature.
-
Temperature Control: Higher temperatures are often required for these substitutions compared to those with anilines, as aliphatic amines are less effective at stabilizing the intermediate Meisenheimer complex through resonance.
| Parameter | Condition | Rationale |
| Temperature | 120 - 140 °C | Higher thermal energy needed for less activated nucleophiles. |
| Time | 6 - 10 hours | Ensures complete conversion of the starting material. |
| Key Reagents | This compound, Diamine | Building blocks for chloroquine-like structures. |
| Stoichiometry | Amine in 3-5 fold excess | Serves as reactant, solvent, and acid scavenger. |
| Expected Yield | 50 - 80% | Yields can be moderate to good depending on the specific diamine used. |
Safety Precautions
-
This compound: This compound is a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Many amines are corrosive and have strong odors. Phosphorus oxychloride (POCl₃), if used in precursor synthesis, is highly corrosive and reacts violently with water. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Reactions: Reactions at elevated temperatures and under pressure (in sealed tubes) should be conducted behind a blast shield.
Conclusion
This compound is a cornerstone intermediate for the synthesis of diverse bioactive molecules. Its well-defined reactivity, primarily through nucleophilic aromatic substitution at the C4 position, provides a reliable and versatile entry point into potent pharmacophores like the 4-anilinoquinolines for kinase inhibition and 4-aminoquinolines for antimalarial applications. The protocols outlined in this guide, grounded in established chemical principles, offer a robust framework for researchers in drug development to explore new chemical entities derived from this invaluable precursor.
References
- The Chemical Journey of this compound: From Synthesis to Application. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2016). ResearchGate.
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2020). National Institutes of Health.
- Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ResearchGate.
- This compound: Chemical Properties, Synthesis, and Applications as a Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). National Institutes of Health.
- Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. (2008). National Institutes of Health.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2020). National Institutes of Health.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2016). National Institutes of Health.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2017). ResearchGate.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Organic Chemistry Data.
- Manufacturer of this compound: Chemical Properties and Market Prospect. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2021). National Institutes of Health.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2023). YouTube.
- 16.6: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2020). National Institutes of Health.
Sources
- 1. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthetic Routes to 4-Alkoxy-3-nitroquinolines from 4-Chloro-3-nitroquinoline
Introduction: The Significance of the 4-Alkoxy-3-nitroquinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules. Specifically, 4-alkoxy-3-nitroquinolines serve as critical intermediates in the synthesis of a diverse range of bioactive compounds, including novel kinase inhibitors and antimalarial agents. The strategic placement of the alkoxy group at the C4 position and the nitro group at the C3 position profoundly influences the molecule's electronic properties and biological activity. The transformation of 4-chloro-3-nitroquinoline into its alkoxy analogs is a cornerstone reaction, providing a versatile and efficient pathway to introduce molecular diversity. This guide provides a detailed exploration of this synthetic route, grounded in mechanistic principles and supported by robust, field-tested protocols.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of this compound to a 4-alkoxy-3-nitroquinoline proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is contingent on two key factors: the presence of a good leaving group (chloride) and the strong activation of the aromatic ring by an electron-withdrawing group.
Causality of Reactivity: The nitro group (-NO₂) at the C3 position is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density of the quinoline ring system, particularly at the C4 position. This electron deficiency renders the C4 carbon highly electrophilic and susceptible to attack by nucleophiles, such as alkoxides (RO⁻).
The reaction initiates with the attack of the alkoxide nucleophile on the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction, facilitating the subsequent loss of the chloride leaving group to yield the final 4-alkoxy-3-nitroquinoline product.
Caption: SNAr mechanism for the synthesis of 4-alkoxy-3-nitroquinolines.
General Experimental Workflow
A successful synthesis relies on a systematic and well-controlled workflow. The following diagram illustrates the key stages, from initial reaction setup to the final characterization of the purified product. Each step is critical for ensuring high yield and purity.
Caption: General workflow for the synthesis and purification of 4-alkoxy-3-nitroquinolines.
Protocols for Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of various 4-alkoxy-3-nitroquinolines. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed at all times.
Protocol 1: Synthesis of 4-Methoxy-3-nitroquinoline
This protocol utilizes sodium methoxide, a strong nucleophile, to ensure a rapid and high-yielding reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 - 1.5 eq)[2]
-
Anhydrous Methanol (as solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol. Stir the solution at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Carefully add sodium methoxide (1.5 eq) portion-wise to the solution. An exotherm may be observed. For larger-scale reactions, cooling in an ice bath during addition is recommended.[3]
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material spot.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane (DCM) and water.
-
Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-methoxy-3-nitroquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to afford a pure crystalline solid.[1]
-
Protocol 2: General Synthesis of Higher Alkoxy Derivatives (e.g., Ethoxy, Isopropoxy)
This protocol is adaptable for various primary and secondary alcohols. It involves the in situ generation of the alkoxide using a strong base like sodium hydride.
Materials:
-
This compound (1.0 eq)
-
The desired alcohol (e.g., ethanol, isopropanol) - serves as both reagent and solvent.
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (as co-solvent, optional)
-
Ethyl acetate for extraction
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Argon), add the anhydrous alcohol. If the alcohol is a solid or very high-boiling, use an anhydrous solvent like THF. Cool the flask to 0°C in an ice bath.
-
Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Stir the mixture at 0°C for 20-30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium alkoxide.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous alcohol or co-solvent and add it dropwise to the alkoxide solution.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and stir for 6-12 hours. The optimal temperature and time will depend on the reactivity of the alcohol.
-
Monitoring & Work-up: Follow the monitoring and work-up procedures as described in Protocol 1, with an initial cautious quenching step by slowly adding cold water or saturated ammonium chloride solution to neutralize any unreacted sodium hydride.
Data Presentation: Comparative Synthesis
The choice of alcohol and reaction conditions can influence the reaction time and yield. The following table provides representative data for the synthesis of various 4-alkoxy-3-nitroquinolines.
| R-Group (in R-OH) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl | NaOMe | Methanol | Reflux (~65°C) | 4 - 6 | 85 - 95 |
| Ethyl | NaH | Ethanol | Reflux (~78°C) | 6 - 8 | 80 - 90 |
| n-Propyl | NaH | n-Propanol | 80°C | 8 - 10 | 75 - 85 |
| Isopropyl | NaH | Isopropanol | Reflux (~82°C) | 10 - 14 | 70 - 80 |
| Benzyl | NaH | DMF | 60°C | 5 - 7 | 85 - 95 |
Note: Yields are representative and may vary based on reaction scale, purity of reagents, and efficiency of purification.[2]
Product Characterization
Validation of the final product's structure and purity is a non-negotiable step in synthesis.
-
Thin Layer Chromatography (TLC): Used for reaction monitoring and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The disappearance of the C4-H signal (if present) and the appearance of characteristic signals for the alkoxy group are key indicators of a successful reaction.[4]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the substitution of chlorine with the alkoxy group.[4][5]
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
Conclusion
The nucleophilic aromatic substitution of this compound with various alcohols is a reliable and versatile method for synthesizing 4-alkoxy-3-nitroquinolines. The reaction is driven by the strong electron-withdrawing nature of the nitro group, which activates the C4 position for nucleophilic attack. By carefully selecting the base, solvent, and reaction temperature, researchers can achieve high yields of the desired products. The protocols and data presented in this guide offer a comprehensive framework for scientists in research and drug development to efficiently synthesize these valuable chemical intermediates.
References
- Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Saber, 25(1).
- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Engineering Research.
- ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, volume 59.
- MDPI. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(10), 2393-2403.
- ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
- Organic Syntheses. (n.d.). 1,4-Diphenyl-5-amino-1,2,3-triazole. Organic Syntheses Procedure.
- Heiskanen, J. P., et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. The Journal of Organic Chemistry, 72(3), 920-922.
Sources
Topic: One-Pot Synthesis of Quinoline-Based Fused Heterocycles from 4-Chloro-3-nitroquinoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] This application note presents a detailed, field-proven guide to the one-pot synthesis of complex quinoline-based fused heterocycles, starting from the versatile and readily available building block, 4-Chloro-3-nitroquinoline.[4] By leveraging a sequential cascade of reactions within a single vessel—nucleophilic aromatic substitution (SNAr), nitro group reduction, and intramolecular cyclization—this methodology offers an efficient, atom-economical, and streamlined alternative to traditional multi-step synthetic routes.[5][6] We provide an in-depth explanation of the underlying chemical principles, a step-by-step protocol for the synthesis of an imidazo[4,5-c]quinoline derivative, and expert insights into process optimization and troubleshooting.
Introduction: The Strategic Value of Quinolines and One-Pot Synthesis
Quinoline and its derivatives are privileged structures in drug discovery, exhibiting a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][7][8] The functionalization of the quinoline core allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. This compound, in particular, is an exemplary starting material. The electron-withdrawing effect of the nitro group at the C3 position strongly activates the C4 position for nucleophilic aromatic substitution, while the nitro group itself serves as a synthetic handle for subsequent transformations.[4]
Traditional multi-step syntheses, which involve the isolation and purification of intermediates at each stage, are often time-consuming, resource-intensive, and lead to cumulative yield losses. One-pot reactions, or tandem reactions, circumvent these issues by conducting multiple synthetic steps sequentially in a single reaction flask without isolating intermediates.[9][10] This approach enhances efficiency, reduces solvent waste, and simplifies the overall synthetic process, making it a highly attractive strategy in both academic and industrial research.
The Core Synthetic Strategy: A Mechanistic Overview
The one-pot conversion of this compound into fused heterocyclic systems relies on a logical and elegant three-step cascade. The success of this strategy hinges on the careful selection of reagents and conditions that are compatible across all stages of the reaction.
-
Step A: Nucleophilic Aromatic Substitution (SNAr): The process begins with the displacement of the highly reactive chlorine atom at the C4 position by a suitable binucleophilic reagent. For the synthesis of imidazo[4,5-c]quinolines, a primary amine is used. The reaction is facilitated by the strong electron-withdrawing nature of the adjacent nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for the substitution.
-
Step B: Nitro Group Reduction: Once the SNAr reaction is complete, the nitro group at the C3 position is reduced to a primary amine. This transformation is critical as it unmasks the second nucleophilic site required for the subsequent cyclization. A variety of reducing agents can be employed, but for a one-pot protocol, a reagent that is compatible with the solvent and other species in the flask is essential. Sodium dithionite (Na₂S₂O₄) is an excellent choice for this purpose as it works effectively in aqueous or alcoholic solvent mixtures under mild conditions.
-
Step C: Intramolecular Cyclization & Aromatization: The newly formed diamine intermediate, now possessing nucleophilic amino groups at both the C3 and C4 positions (one from the reduction, one from the initial SNAr), undergoes spontaneous or acid-catalyzed intramolecular cyclization. This ring-closing condensation reaction, followed by aromatization (often through the elimination of a small molecule like water), forges the new heterocyclic ring, yielding the final fused quinoline product.
Below is a diagram illustrating the general mechanistic pathway.
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="SNAr Intermediate\n(4-Alkylamino-3-nitroquinoline)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Reduced Intermediate\n(Quinoline-3,4-diamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclized [label="Cyclized Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Final Product\n(Imidazo[4,5-c]quinoline)", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Start -> Intermediate1 [label="+ R-NH2\n(SNAr)", color="#4285F4", fontcolor="#4285F4"]; Intermediate1 -> Intermediate2 [label="Reduction\n[e.g., Na2S2O4]", color="#EA4335", fontcolor="#EA4335"]; Intermediate2 -> Cyclized [label="Intramolecular\nCyclization", color="#FBBC05", fontcolor="#FBBC05"]; Cyclized -> Product [label="Aromatization\n(-H2O)", color="#34A853", fontcolor="#34A853"]; }
Figure 1: General Mechanistic Pathway for Imidazo[4,5-c]quinoline Synthesis.
Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for the one-pot synthesis of 1-isobutyl-1H-imidazo[4,5-c]quinoline, a structural analog of the immune response modifier Imiquimod.
3.1 Materials and Reagents
| Reagent | Formula | M.W. | Purity | Supplier | Notes |
| This compound | C₉H₅ClN₂O₂ | 208.60 | >98% | Sigma-Aldrich | Starting material[4] |
| Isobutylamine | C₄H₁₁N | 73.14 | >99% | Acros Organics | Nucleophile |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof | Fisher Scientific | Reaction Solvent |
| Sodium Dithionite | Na₂S₂O₄ | 174.11 | >85% | Alfa Aesar | Reducing Agent |
| Formic Acid | CH₂O₂ | 46.03 | >98% | EMD Millipore | Cyclization Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | VWR | Extraction Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | - | Lab Prepared | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | J.T. Baker | Drying Agent |
3.2 Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
3.3 Experimental Workflow
The following diagram outlines the complete experimental procedure from setup to purification.
// Nodes A [label="Reaction Setup\n- Assemble glassware\n- Purge with Argon", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: SNAr Reaction\n- Add reagents: this compound,\nIsobutylamine, EtOH\n- Heat to reflux (78 °C)", fillcolor="#D3E3FD", fontcolor="#202124"]; C [label="Monitoring\n- Track reaction via TLC\n(approx. 4-6 hours)", fillcolor="#FEF1CB", fontcolor="#202124"]; D [label="Step 2: Reduction\n- Cool to RT\n- Add Na2S2O4 solution slowly", fillcolor="#FAD2CF", fontcolor="#202124"]; E [label="Step 3: Cyclization\n- Add Formic Acid\n- Heat to reflux again", fillcolor="#D2E7D6", fontcolor="#202124"]; F [label="Reaction Work-up\n- Remove EtOH via rotary evaporation\n- Neutralize with NaHCO3", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Extraction\n- Extract with Dichloromethane (3x)\n- Combine organic layers", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Purification\n- Dry over MgSO4\n- Concentrate and purify via\ncolumn chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Final Product\n- Characterize (NMR, MS)", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges A -> B [color="#4285F4"]; B -> C [label="During Reaction", color="#4285F4"]; C -> D [label="Upon Completion", color="#4285F4"]; D -> E [color="#EA4335"]; E -> C [label="Monitor Again\n(approx. 2-4 hours)", color="#34A853", style=dashed]; C -> F [label="Upon Completion", color="#34A853"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; }
Figure 2: Step-by-step workflow for the one-pot synthesis.
3.4 Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a septum. Purge the system with an inert gas (Argon) for 10 minutes.
-
SNAr Reaction: To the flask, add this compound (1.0 g, 4.79 mmol, 1.0 eq) and Ethanol (30 mL). Begin stirring. Add isobutylamine (0.70 g, 0.95 mL, 9.58 mmol, 2.0 eq) dropwise via syringe. Heat the mixture to reflux (~78 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the substitution reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.
-
Nitro Reduction: Once the SNAr step is complete, cool the reaction mixture to room temperature. In a separate beaker, dissolve sodium dithionite (4.17 g, 23.95 mmol, 5.0 eq) in water (15 mL). Add this solution slowly to the reaction flask over 15 minutes. The color of the solution will typically change from yellow to a darker brown/red. Stir vigorously for 1 hour at room temperature.
-
Cyclization and Aromatization: To the same flask, add formic acid (0.88 g, 0.72 mL, 19.16 mmol, 4.0 eq). Heat the mixture back to reflux and maintain for an additional 2-4 hours. Monitor the formation of the final product by TLC (9:1 DCM:Methanol eluent).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, carefully add saturated sodium bicarbonate solution until the pH is ~8-9 to neutralize the excess formic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL). Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of 100% DCM to 95:5 DCM:Methanol to afford the pure 1-isobutyl-1H-imidazo[4,5-c]quinoline as a solid.
Data Summary and Troubleshooting
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Amine) | 2.0 equivalents | Ensures complete consumption of the starting material in the SNAr step. |
| Stoichiometry (Reducer) | 5.0 equivalents | A slight excess is used to ensure the complete and rapid reduction of the nitro group. |
| Solvent | Ethanol/Water | A protic solvent system that is suitable for all three reaction steps. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy for the SNAr and cyclization steps to proceed at a practical rate. |
| Typical Yield | 65-80% | Represents a good overall yield for a three-step, one-pot sequence. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete SNAr Reaction | Insufficient heating or reaction time. Deactivated amine. | Ensure the reaction is at a full reflux. Extend the reaction time. Use freshly opened or distilled amine. |
| Low Yield of Final Product | Incomplete reduction. Degradation during work-up. | Add the reducing agent in portions to maintain its activity. Avoid overly acidic or basic conditions for extended periods during work-up. |
| Formation of Side Products | Dimerization or polymerization of intermediates. | Ensure slow and controlled addition of the reducing agent. Maintain an inert atmosphere to prevent oxidative side reactions. |
Conclusion and Future Scope
This application note demonstrates a highly efficient and reliable one-pot method for synthesizing valuable imidazo[4,5-c]quinoline scaffolds from this compound. The protocol is robust, scalable, and adheres to the principles of green chemistry by minimizing waste and operational steps.
The true power of this methodology lies in its versatility. By simply varying the primary amine (Step A) or the cyclizing agent (Step C), a diverse library of complex, fused quinoline derivatives can be generated. This flexibility allows researchers to rapidly access novel chemical entities for screening in drug discovery programs, accelerating the development of next-generation therapeutics.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery.
- Li, S., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules.
- Various Authors. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. European Journal of Medicinal Chemistry.
- Patel, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Various Authors. (2024). Examples of natural products and approved drugs with a quinoline ring system. ResearchGate.
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Journey of this compound: From Synthesis to Application.
- Sharma, U., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances.
- Li, A., & He, L. (2005). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry.
- Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Modern Chemistry & Applications.
- Various Authors. (2016). one-pot reactions. ResearchGate.
Sources
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side products in the synthesis of 4-Chloro-3-nitroquinoline
Welcome to the technical support center for the synthesis of 4-chloro-3-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and overcome common challenges related to side product formation. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively improve your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound, a key precursor for pharmaceuticals such as Imiquimod, is a multi-step process that demands careful control of reaction conditions.[1] A prevalent and established synthetic route begins with the nitration of 4-hydroxyquinoline to yield 4-hydroxy-3-nitroquinoline, which is subsequently chlorinated to afford the final product. While seemingly straightforward, each step is prone to the formation of specific side products that can complicate purification, reduce yields, and impact the purity of the final compound. This guide will dissect these potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the synthesis of this compound in a question-and-answer format.
Part 1: Nitration of 4-Hydroxyquinoline
Question 1: My TLC plate shows multiple spots after the nitration of 4-hydroxyquinoline. What are these unexpected products?
Answer: The nitration of 4-hydroxyquinoline is a classic electrophilic aromatic substitution reaction. Besides the desired 3-nitro isomer, the formation of other regioisomers is a common side reaction. The primary side products you are likely observing are:
-
Unreacted 4-Hydroxyquinoline: Incomplete nitration is a frequent cause of an additional spot on your TLC.
-
Regioisomers (6-nitro and 8-nitro-4-hydroxyquinoline): The electron-donating hydroxyl group and the quinoline ring system can direct nitration to other positions on the carbocyclic ring, primarily positions 6 and 8.[2]
-
Dinitro compounds: Under harsh nitrating conditions (e.g., high temperature or excessive nitrating agent), double nitration can occur, leading to products like 5,7-dinitro-8-hydroxy-1,2,3,4-tetrahydroquinoline, although less common for the quinoline itself.[2]
Troubleshooting Workflow for Nitration:
Question 2: How can I minimize the formation of these nitration side products?
Answer: To enhance the selectivity for the 3-nitro isomer and reduce impurities, consider the following optimizations:
-
Temperature Control: Perform the nitration at a low temperature (e.g., 0-5 °C) to minimize the formation of dinitro products and improve regioselectivity.
-
Controlled Addition: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise to the solution of 4-hydroxyquinoline with vigorous stirring. This maintains a low concentration of the nitrating species and helps to control the reaction's exothermicity.
-
Milder Reagents: If isomer formation is persistent, explore the use of milder nitrating agents.
Part 2: Chlorination of 4-Hydroxy-3-nitroquinoline
Question 3: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish, and I see my starting material in the final product. What are the likely side products?
Answer: Incomplete conversion is a common issue in the chlorination of 4-hydroxy-3-nitroquinoline. The primary side products in this case are:
-
Unreacted 4-Hydroxy-3-nitroquinoline: This is the most common impurity if the reaction does not go to completion.
-
Phosphorylated Intermediates: The reaction of the hydroxyl group with POCl₃ proceeds through phosphorylated intermediates.[3][4][5][6] These intermediates can be stable under certain conditions and may be isolated as byproducts if the reaction is not driven to completion.
-
"Pseudodimer" Formation: Analogous to what is observed with quinazolones, a phosphorylated intermediate can react with a molecule of the starting material to form a dimeric side product.[3][4][5][6]
Troubleshooting Table for Chlorination:
| Problem | Probable Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | Insufficient POCl₃, low reaction temperature, or short reaction time. | Increase the molar excess of POCl₃, raise the reaction temperature (e.g., to reflux), and/or extend the reaction time. |
| Formation of Phosphorylated Intermediates | Reaction not heated sufficiently after the initial formation of the intermediate. | Ensure the reaction is heated to a temperature sufficient to drive the conversion of the phosphorylated intermediate to the final product (typically 70-90 °C or higher).[3] |
| Presence of Dimeric Byproducts | Reaction of a phosphorylated intermediate with the starting material. | Ensure complete conversion of the starting material by using a sufficient excess of POCl₃ and adequate heating. |
| Product Hydrolysis (Formation of 4-hydroxy-3-nitroquinoline during workup) | Quenching the reaction with water or aqueous base at elevated temperatures. | Cool the reaction mixture to room temperature before slowly quenching with ice-cold water or a cold aqueous base. |
Question 4: I observe an oily residue that is difficult to purify after the chlorination reaction. What could this be?
Answer: The formation of an oily residue can be attributed to several factors, including the presence of residual POCl₃, phosphorylated byproducts, or tar-like materials from decomposition at high temperatures.
-
Removal of Excess POCl₃: Ensure that the excess POCl₃ is thoroughly removed under reduced pressure before the workup. Co-evaporation with an inert, high-boiling solvent like toluene can be effective.
-
Careful Workup: A slow and controlled quench of the reaction mixture into ice-water is crucial. Rapid addition can lead to localized heating and decomposition.
-
Purification Strategy: If an oil persists, consider purification by column chromatography on silica gel.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-nitroquinoline
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyquinoline in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the crude 4-hydroxy-3-nitroquinoline.
-
Purify the product by recrystallization from a suitable solvent such as ethanol or acetic acid.[7][8][9][10]
Protocol 2: Synthesis of this compound
-
To a flask containing 4-hydroxy-3-nitroquinoline, add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a cold aqueous solution of a base (e.g., sodium carbonate or ammonia).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a solvent like ethanol or by column chromatography.[7][8][9][10]
Mechanistic Insights and Visualization
Understanding the reaction pathways is key to controlling the formation of side products.
References
- Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
- Arnott, E. A., et al. (2011).
- ResearchGate. (2025).
- Semantic Scholar. (2011).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- ResearchGate. (2013).
- Baumgarten, H. E., et al. (1968). A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolines. Journal of the Chemical Society C: Organic, 619-623.
- Csomós, P., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 21(9), 1198.
- University of Minnesota. (n.d.).
- PubChem. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 39061-97-7.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- BenchChem. (n.d.).
- ResearchGate. (2025).
- Tan, R. C., et al. (2012). Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure. Bioorganic & Medicinal Chemistry Letters, 22(2), 1224-1225.
- Allery, C. (2021, May 23). Organic Chemistry - Retrosynthesis 3 [Video]. YouTube.
- ResearchGate. (2025). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Longdom Publishing. (n.d.).
- Chemistry LibreTexts. (2023, January 29).
- Professor Dave Explains. (2020, January 10).
- Searle Separations Department. (n.d.).
- ResearchGate. (2025).
- LGC Standards. (n.d.). This compound.
- ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ.
- Hrčak. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
- SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 39061-97-7.
- ResearchGate. (2025). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
- National Institutes of Health. (n.d.).
- Human Metabolome Database. (2021, September 10). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466).
- PubMed. (1984).
- PubChem. (n.d.). 4-Hydroxyquinoline.
- National Institutes of Health. (2023, November 19).
- Google Patents. (n.d.). CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile.
- Patsnap. (n.d.). Preparation method of 4-chloro-3-nitroanisole - Eureka.
Sources
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- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing the Chlorination of 4-hydroxy-3-nitroquinoline with POCl₃
Welcome to the technical support center for the optimization of the chlorination of 4-hydroxy-3-nitroquinoline using phosphorus oxychloride (POCl₃). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the expertise to navigate this critical synthetic transformation with confidence and precision.
Troubleshooting Guide
This section addresses specific issues that may arise during the chlorination of 4-hydroxy-3-nitroquinoline, offering explanations grounded in chemical principles and actionable solutions.
Problem 1: Low or No Yield of 4-chloro-3-nitroquinoline
Symptoms:
-
Thin-Layer Chromatography (TLC) analysis shows a significant amount of starting material remaining.
-
Minimal or no desired product is isolated after workup.
Potential Causes & Solutions:
-
Inadequate Reagent Activity: Phosphorus oxychloride is highly sensitive to moisture and can hydrolyze over time, losing its chlorinating efficacy.[1]
-
Solution: Always use freshly distilled or a new bottle of POCl₃ for the reaction. Ensure all glassware is rigorously dried before use.
-
-
Insufficient Reaction Temperature or Time: The conversion of the hydroxyl group to a chloro group requires sufficient thermal energy to proceed to completion.
-
Presence of Water: Trace amounts of water in the starting material or solvent can consume the POCl₃, forming phosphoric acid and HCl, thus reducing the amount of active chlorinating agent available.[1]
-
Solution: Dry the 4-hydroxy-3-nitroquinoline under vacuum before use. Use anhydrous solvents if the reaction is not being run neat in POCl₃.
-
Problem 2: Formation of Insoluble or Tar-like Byproducts
Symptoms:
-
The reaction mixture becomes a thick, dark, and intractable tar.
-
Difficulty in isolating the desired product from the reaction mixture.
Potential Causes & Solutions:
-
Excessive Heating: While heat is necessary, excessively high temperatures or prolonged heating can lead to decomposition and polymerization of the starting material or product.
-
Solution: Carefully control the reaction temperature using a heating mantle with a temperature controller. Do not exceed the recommended reflux temperature.
-
-
Side Reactions: The nitro group can be susceptible to side reactions under harsh conditions.
-
Solution: The use of a co-reagent like phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can sometimes facilitate a cleaner reaction at lower temperatures, though this should be optimized on a small scale first.[4]
-
Problem 3: Difficult Purification of this compound
Symptoms:
-
The crude product is an oil or a discolored solid.
-
Multiple spots are observed on TLC even after initial workup.
-
Difficulty in obtaining a sharp melting point for the final product.
Potential Causes & Solutions:
-
Incomplete Quenching of POCl₃: Residual POCl₃ can complicate the purification process.
-
Solution: The reaction mixture should be cautiously and slowly poured onto crushed ice or into ice-cold water to quench any unreacted POCl₃.[2] This should be done in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas.
-
-
Improper Workup Procedure: The product may be sensitive to the pH of the aqueous phase during extraction.
-
Solution: After quenching, neutralize the acidic solution carefully with a base such as sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[2] Wash the combined organic layers with brine to remove residual water before drying over an anhydrous salt like sodium sulfate.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorination of a hydroxyl group on a quinoline ring using POCl₃?
The chlorination of a hydroxyquinoline with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate. The hydroxyl group of the 4-hydroxy-3-nitroquinoline acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl. The resulting phosphate ester is a good leaving group, which is then displaced by a chloride ion via a nucleophilic aromatic substitution (SNAᵣ) mechanism to yield the this compound product.[2][5]
Q2: Is a catalyst necessary for this reaction?
While the reaction can proceed with POCl₃ alone, the addition of a tertiary amine base like pyridine or N,N-dimethylformamide (DMF) can sometimes accelerate the reaction.[3][6] The base can act as a nucleophilic catalyst, activating the POCl₃, or as an acid scavenger for the HCl generated during the reaction. In the case of DMF, it can react with POCl₃ to form the Vilsmeier reagent, which is a potent electrophile.[7][8][9]
Q3: What are the optimal reaction conditions for this chlorination?
The optimal conditions can vary depending on the scale and specific laboratory setup. However, a general starting point is to use an excess of POCl₃ as both the reagent and the solvent. The reaction is typically heated to reflux (the boiling point of POCl₃ is 105.8 °C) for a period of 3 to 12 hours.[1][2] Monitoring the reaction by TLC is crucial to determine the point of completion.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Substrate:POCl₃) | 1 : 5-10 | Using POCl₃ as the solvent is common. |
| Temperature | 100-110 °C (Reflux) | Careful temperature control is important to avoid degradation. |
| Reaction Time | 3 - 12 hours | Monitor by TLC for completion. |
| Catalyst (Optional) | DMF or Pyridine | Can improve reaction rates in some cases. |
Q4: What safety precautions should be taken when working with phosphorus oxychloride?
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[10][11][12][13][14] It is imperative to handle it with extreme care in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[11][12]
-
Handling: Dispense POCl₃ using a dry syringe or cannula. Avoid breathing the vapors.[13]
-
Quenching: Always add the reaction mixture to ice/water slowly and cautiously. Never add water to the reaction mixture.[2][12]
-
Spills: In case of a spill, do not use water to clean it up.[11] Use an inert absorbent material like vermiculite or dry sand.[11]
-
Waste Disposal: Dispose of POCl₃ waste according to your institution's hazardous waste disposal procedures.
Q5: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (4-hydroxy-3-nitroquinoline) and the product (this compound). The starting material is typically more polar and will have a lower Rf value than the less polar product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Experimental Protocol: Chlorination of 4-hydroxy-3-nitroquinoline
This protocol provides a general procedure for the chlorination reaction. It is recommended to perform a small-scale trial first to optimize conditions.
Materials:
-
4-hydroxy-3-nitroquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, optional, anhydrous)
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle with a stirrer
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-nitroquinoline (1.0 eq).
-
In a chemical fume hood, carefully add phosphorus oxychloride (5-10 eq).
-
Optional: Add a catalytic amount of anhydrous DMF (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and cautiously, pour the cooled reaction mixture onto the ice-water mixture with stirring. This step should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Visualizing the Workflow
Caption: Experimental workflow for the chlorination of 4-hydroxy-3-nitroquinoline.
References
- ChemicalBook. This compound | 39061-97-7. Accessed January 8, 2026.
- Thermo Fisher Scientific.
- New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Accessed January 8, 2026.
- NOAA. phosphorus oxychloride - Report | CAMEO Chemicals. Accessed January 8, 2026.
- Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Accessed January 8, 2026.
- Fisher Scientific. Phosphorus(V)
- Benchchem. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Accessed January 8, 2026.
- ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. Accessed January 8, 2026.
- Biosynth. This compound | 39061-97-7 | FC20069. Accessed January 8, 2026.
- Wikipedia. Vilsmeier reagent. Accessed January 8, 2026.
- MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Accessed January 8, 2026.
- Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines. Accessed January 8, 2026.
- MDPI. Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Accessed January 8, 2026.
- Google Patents. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. Accessed January 8, 2026.
- Google Patents. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Accessed January 8, 2026.
- PubMed. POCl3 chlorination of 4-quinazolones. Accessed January 8, 2026.
- ResearchGate.
- Indian Chemical Society.
- YouTube. DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. Accessed January 8, 2026.
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Accessed January 8, 2026.
- Pakistan Journal of Scientific and Industrial Research.
- RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Accessed January 8, 2026.
- Wikipedia. Phosphoryl chloride. Accessed January 8, 2026.
- National Institutes of Health. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Accessed January 8, 2026.
- National Institutes of Health. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. Accessed January 8, 2026.
- Simson Pharma Limited. This compound | CAS No- 39061-97-7. Accessed January 8, 2026.
- Semantic Scholar. POCl3 chlorination of 4-quinazolones. Accessed January 8, 2026.
- PubChem. This compound | C9H5ClN2O2 | CID 11275808. Accessed January 8, 2026.
- Sigma-Aldrich. This compound | 39061-97-7. Accessed January 8, 2026.
- Figshare. POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry. Accessed January 8, 2026.
- Google Patents. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole. Accessed January 8, 2026.
- Google Patents. US3567732A - Process for the preparation of chlorinated quinolines. Accessed January 8, 2026.
- Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Accessed January 8, 2026.
- National Institutes of Health. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Accessed January 8, 2026.
- ACS Publications. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Accessed January 8, 2026.
- ResearchGate. (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). Accessed January 8, 2026.
Sources
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Technical Support Center: Purification of 4-Chloro-3-nitroquinoline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-3-nitroquinoline. As a crucial intermediate in the synthesis of pharmaceuticals like Imiquimod, achieving high purity of this compound is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during its purification.
Understanding the Core Challenges
The primary difficulties in purifying this compound stem from its synthesis. The common route involves the nitration of a quinoline precursor followed by chlorination.[1] This process can lead to several challenging impurities:
-
Positional Isomers: The nitration step can yield various isomers of chloro-nitroquinoline, which often have very similar physical properties, making them difficult to separate.
-
Unreacted Starting Materials: Incomplete chlorination can leave behind the precursor, 4-hydroxy-3-nitroquinoline.
-
Hydrolytic Instability: The chloro group at the 4-position is susceptible to hydrolysis, especially under basic conditions or in the presence of nucleophilic solvents, which can lead to the formation of 4-hydroxy-3-nitroquinoline as a degradation product.
This guide will provide systematic approaches to tackle these issues.
Troubleshooting Guide: Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds.[2] However, finding the right conditions for this compound can be tricky.
FAQ 1: My this compound oils out during recrystallization. What should I do?
Answer:
"Oiling out," where the compound separates as a liquid rather than forming crystals, is a common problem, especially with compounds that have a relatively low melting point (121-122 °C for this compound) or when the solution is supersaturated.[1]
Causality: This occurs when the compound's solubility limit is exceeded at a temperature above its melting point. The presence of impurities can also depress the melting point of the mixture, exacerbating the issue.
Solutions:
-
Add More Solvent: The most straightforward solution is to add a small amount of the hot solvent to bring the oil back into solution. Then, allow the solution to cool more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites that can initiate crystallization.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: If the problem persists, the chosen solvent may not be ideal. Consider using a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
FAQ 2: I have poor recovery after recrystallization. How can I improve the yield?
Answer:
Low recovery is a frequent issue and can often be traced back to the choice of solvent and the procedure.
Causality: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures. Another possibility is that the compound has appreciable solubility in the cold solvent.
Solutions:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to just dissolve the compound. Work in small increments.[3]
-
Optimize the Cooling Process: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product.[3]
-
Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can concentrate the filtrate by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure and might require a separate recrystallization.
Recommended Solvents for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
| Solvent System | Rationale & Comments |
| Ethanol | A commonly used protic solvent that can be effective. However, its polarity might lead to some solubility even when cold. |
| Isopropanol | Similar to ethanol but can sometimes offer a better solubility profile for certain compounds. |
| Hexane/Ethyl Acetate | A versatile solvent pair. Dissolve in a minimum of hot ethyl acetate and add hexane until turbidity is observed. Reheat to clarify and cool slowly. This system allows for fine-tuning of polarity. |
| Toluene | A non-polar aromatic solvent that can be effective, especially for removing more polar impurities. |
Expert Tip: Always perform small-scale test tube experiments with different solvents to find the optimal one before committing your entire batch.
Troubleshooting Guide: Column Chromatography
For challenging separations, particularly with isomeric impurities, column chromatography is the preferred method.[4]
FAQ 3: I'm having trouble separating this compound from its isomers on a silica gel column. What can I do?
Answer:
Separating positional isomers is a classic chromatography challenge because they often have very similar polarities.
Causality: The subtle differences in the positions of the chloro and nitro groups on the quinoline ring lead to only minor differences in their interaction with the stationary phase.
Solutions:
-
Optimize the Mobile Phase:
-
Fine-tune the Polarity: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point for compounds like this compound is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[5]
-
Adjust the Ratio: If the spots are too close together, try a less polar mobile phase (e.g., increase the proportion of hexane). This will increase the retention time and may improve separation.
-
Try Different Solvents: If a hexane/ethyl acetate system is not providing adequate separation, switch to a system with different selectivity, such as dichloromethane/methanol.[5]
-
-
Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Reduce the Load: Do not overload the column. The amount of crude material should be appropriate for the size of the column. A high load will lead to broad, overlapping bands.
-
Consider a Different Stationary Phase: If silica gel is not effective, consider using a different stationary phase like alumina, which has different selectivity. For very difficult separations, reverse-phase chromatography (e.g., with a C18 stationary phase) might be an option.
FAQ 4: My compound is streaking on the TLC plate and the column. How can I fix this?
Answer:
Streaking is a common issue with nitrogen-containing heterocyclic compounds like quinolines on silica gel.
Causality: Silica gel is slightly acidic, and the basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface. This strong interaction can lead to tailing or streaking.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Add 0.5-1% triethylamine (Et3N) to your eluent. This will compete with your compound for the acidic sites on the silica.
-
-
Use a Different Stationary Phase: As mentioned before, switching to a more basic stationary phase like alumina can alleviate this problem.
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol is a starting point for developing a TLC method to monitor the purity of this compound.
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase (Eluent): A good starting point is a mixture of Hexane and Ethyl Acetate. The ratio can be varied to achieve optimal separation (e.g., start with 7:3 Hexane:Ethyl Acetate).
-
Visualization:
-
UV light (254 nm): this compound should be UV active.
-
Iodine chamber: Place the dried TLC plate in a chamber with a few crystals of iodine. Most organic compounds will visualize as brown spots.
-
-
Procedure:
-
Dissolve a small amount of your crude and purified material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solutions on the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp and/or in an iodine chamber.
-
Protocol 2: Purification by Column Chromatography
This is a general protocol that should be optimized based on TLC analysis.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is often effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane).
-
Procedure:
-
Prepare the column by making a slurry of silica gel in the initial, low-polarity eluent and pouring it into the column.
-
Allow the silica to settle, ensuring a flat, even bed.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
Begin eluting with the mobile phase, starting with the low-polarity mixture.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization with Graphviz
Workflow for Troubleshooting Recrystallization
Caption: The logical flow of purification and analysis techniques for this compound.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Chemical Properties, Synthesis, and Applications as a Pharmaceutical Intermediate.
- PubChem. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- HBCSE. (n.d.). Recrystallization.
- Nassiri, M., & Cattrall, R. W. (2022). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. Journal of the Iranian Chemical Society, 19(1), 1-13. [Link]
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- ResearchGate. (2009, May 12). separation of two isomers.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Columbia University. (n.d.). Column chromatography.
Sources
Troubleshooting low yields in nucleophilic substitution of chloroquinolines
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives. This guide provides in-depth troubleshooting advice for one of the most fundamental yet challenging transformations in this field: the nucleophilic aromatic substitution (SNAr) of chloroquinolines. Low yields in these reactions can be a significant bottleneck, and this document is designed to help you diagnose and resolve common experimental issues through a structured, question-and-answer format.
Core Principles: Understanding the SNAr Mechanism on the Quinoline Scaffold
Before troubleshooting, it is critical to understand the underlying reaction mechanism. The nucleophilic aromatic substitution on a chloroquinoline does not proceed via an SN1 or SN2 pathway. Instead, it follows a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This step is possible because the quinoline ring is an electron-deficient heteroaromatic system. The ring nitrogen acts as a powerful electron-withdrawing group, making the carbons at positions 2 and 4 particularly electrophilic.[2][3] This initial attack is typically the rate-determining step.[4][5]
-
Formation of the Meisenheimer Complex: The nucleophilic attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. For attacks at the 2- and 4-positions, the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6][7]
-
Elimination & Rearomatization: In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored.[6]
Caption: The Addition-Elimination (SNAr) mechanism on chloroquinolines.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Problem Area: Substrate Reactivity & Reagent Choice
Q1: My reaction shows no conversion. The starting material is fully recovered. What's wrong?
This is a common and frustrating issue that typically points to a fundamental problem with activation or nucleophilicity.
-
Insufficient Ring Activation: The SNAr reaction is highly dependent on the electrophilicity of the carbon bearing the chlorine. The quinoline nitrogen activates the 2- and 4-positions. If your chloro-substituent is at another position (e.g., 3, 5, 6, 7, or 8) without additional strong electron-withdrawing groups (like a nitro group) ortho or para to it, the reaction will be extremely sluggish or may not proceed at all under standard SNAr conditions.[8][9]
-
Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient ring.
-
Neutral Nucleophiles (Alcohols, Amines): These often require deprotonation to become potent nucleophiles (alkoxides, amides). Ensure your base is strong enough for this task. For example, K₂CO₃ may be sufficient for phenols, but aliphatic alcohols often require a stronger base like sodium hydride (NaH).[1]
-
Anionic Nucleophiles: If you are using an anionic nucleophile (e.g., sodium methoxide), ensure it has not degraded due to moisture or improper storage.
-
-
Leaving Group Ability: In SNAr, the expected leaving group trend is reversed compared to SN2 reactions (F > Cl > Br > I).[5][8] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of more electronegative halogens. While you are using a chloroquinoline, be aware that a corresponding fluoroquinoline would be even more reactive.[7]
Q2: I have a mixture of 2-chloro and 4-chloroquinoline. Why does my nucleophile seem to react preferentially with one over the other?
This is an excellent observation related to the electronics of the quinoline ring. Both the 2- and 4-positions are activated by the ring nitrogen. However, their reactivity can differ.
-
Electronic Effects: DFT calculations and experimental evidence often show that the carbon at the 4-position has a higher LUMO coefficient, making it the more electrophilic site and more susceptible to nucleophilic attack.[9][10] This generally leads to faster reaction rates at C4 compared to C2.
-
Steric Hindrance: The 2-position is adjacent to the fused benzene ring, which can introduce slightly more steric hindrance compared to the 4-position, potentially slowing the approach of a bulky nucleophile.[11]
Q3: My nucleophile is large and bulky, and my yields are poor. Could steric hindrance be the issue?
Absolutely. Steric hindrance is a critical factor that can dramatically reduce reaction rates and yields.[12][13]
-
Hindrance on the Nucleophile: Large, bulky nucleophiles (e.g., diisopropylamine, tert-butanol) will have a much harder time approaching the electrophilic carbon, increasing the activation energy of the rate-determining step.[11]
-
Hindrance on the Quinoline Ring: Substituents on the quinoline ring adjacent to the chlorine atom (e.g., at the 3- or 5-position for a 4-chloroquinoline) can physically block the trajectory of the incoming nucleophile.[14]
Troubleshooting Steps for Steric Hindrance:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. Consider switching to a higher-boiling solvent or using microwave irradiation.[2]
-
Use a Less Hindered Nucleophile: If the chemistry allows, consider a smaller nucleophile.
-
Switch to Catalytic Methods: If steric hindrance is severe, traditional SNAr may not be viable. A palladium-catalyzed Buchwald-Hartwig amination is often exceptionally effective for coupling sterically hindered amines and aryl halides.[15][16][17]
Problem Area: Reaction Conditions
Q4: How critical is my choice of solvent, and what should I be using?
Solvent choice is paramount. The ideal solvent must solubilize the reactants while appropriately stabilizing the charged Meisenheimer intermediate without deactivating the nucleophile.
-
Recommended Solvents: Polar aprotic solvents are the gold standard for SNAr reactions.[1][18] They possess high dielectric constants to help dissolve ionic species and stabilize the charged intermediate, but they do not form strong hydrogen bonds with the nucleophile, leaving it "bare" and highly reactive.
-
Protic Solvents (Alcohols, Water): These should generally be avoided. They can solvate the nucleophile via hydrogen bonding, creating a "solvent cage" that significantly reduces its nucleophilicity and slows the reaction.[18]
-
Aprotic Nonpolar Solvents (Toluene, Hexane): These are poor choices as they cannot effectively stabilize the charged Meisenheimer complex, leading to very slow reaction rates.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Type |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 37 | 153 | Polar Aprotic |
| Acetonitrile (MeCN) | 38 | 82 | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.6 | 66 | Relatively Nonpolar |
| Ethanol | 25 | 78 | Polar Protic |
| Toluene | 2.4 | 111 | Nonpolar |
| Table 1: Properties of common solvents used in organic synthesis. |
Q5: What is a good starting point for temperature and reaction time?
This is highly dependent on the specific substrate and nucleophile.
-
Temperature: Many SNAr reactions with chloroquinolines require elevated temperatures, often in the range of 80-150 °C.[7] A good starting point is often 80-100 °C. If no reaction is observed, incrementally increase the temperature. Microwave-assisted synthesis is an excellent technique for rapidly screening higher temperatures and can often reduce reaction times from hours to minutes.[2][19]
-
Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take anywhere from a few hours to over 24 hours.[2][10] Running the reaction for too long at high temperatures can lead to decomposition and byproduct formation.
Q6: What is the role of the base, and how do I select the correct one?
The base plays two potential roles:
-
Deprotonating the Nucleophile: As discussed in Q1, for neutral nucleophiles like amines and alcohols, a base is required to generate the more potent anionic nucleophile.
-
Scavenging Acid: If the nucleophile is an amine, the reaction will generate HCl as a byproduct. This can protonate the starting amine, rendering it non-nucleophilic. An auxiliary base is needed to neutralize this acid.[1]
Commonly Used Bases:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Good, mild bases often used with amine and phenol nucleophiles.
-
Tertiary Amines (Et₃N, DIPEA): Often used as non-nucleophilic acid scavengers.
-
Stronger Bases (NaH, KHMDS): Required for deprotonating less acidic nucleophiles like aliphatic alcohols. Use with caution in an inert, anhydrous atmosphere.
Problem Area: Byproducts & Alternative Methods
Q7: My SNAr reaction is failing even after optimization. When should I abandon it for a catalytic method?
If you have systematically optimized the solvent, temperature, base, and reaction time without success, it is time to consider more powerful, modern cross-coupling reactions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is the premier method for forming C-N bonds.[17] It has an incredibly broad scope, tolerates a vast array of functional groups, and often proceeds under milder conditions than SNAr. It is particularly effective for unactivated aryl chlorides and sterically hindered substrates where SNAr fails.[15][16][20]
-
Ullmann Condensation: This is a copper-catalyzed C-N or C-O bond-forming reaction.[21] While traditional Ullmann reactions required harsh conditions, modern protocols using ligands have made it a viable alternative to the Buchwald-Hartwig reaction, especially as copper is a more economical and abundant metal.[22][23][24]
Q8: My TLC shows multiple spots, and the final product is impure. What are the likely side reactions?
-
Hydrolysis: If there is trace water in your reaction, the chloroquinoline can be hydrolyzed to the corresponding hydroxyquinoline, especially at high temperatures.
-
Solvent Participation: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.[7] If you suspect this, switch to a more thermally stable solvent like DMSO or 1,4-dioxane.
-
Di-substitution: If your quinoline has multiple halo-substituents, you may see substitution at more than one position. Controlling stoichiometry and temperature is key to achieving selectivity.
-
Elimination-Addition (Benzyne Mechanism): With very strong bases (like NaNH₂), an alternative mechanism involving a "benzyne" intermediate can occur, which can lead to a mixture of regioisomers.[8] This is less common under typical SNAr conditions but is a possibility to be aware of.
Systematic Troubleshooting Workflow
When faced with a low-yielding reaction, a logical, step-by-step approach is more effective than random changes.
Caption: A logical workflow for troubleshooting low yields in SNAr reactions.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a starting point for the reaction of a 4-chloroquinoline with a primary or secondary amine.
-
Preparation: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 4-chloroquinoline derivative (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.1-0.5 M.
-
Inert Atmosphere: Seal the flask/vial, and if the reagents are sensitive, purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.[2]
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[2]
Protocol 2: Small-Scale Parallel Screen for Optimization
When troubleshooting, a parallel screen can efficiently identify better conditions.
-
Setup: In an array of small, oven-dried vials (e.g., 1-dram vials), add the chloroquinoline starting material (e.g., 20 mg, 1.0 eq) to each vial.
-
Variable Addition:
-
Solvent Screen: To different vials, add different anhydrous polar aprotic solvents (e.g., DMSO, DMF, NMP, dioxane). Keep the base (e.g., K₂CO₃) and nucleophile constant.
-
Base Screen: To different vials in the same solvent (e.g., DMSO), add different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DIPEA). Keep the nucleophile constant.
-
-
Reaction: Add the nucleophile (1.2 eq) to all vials. Seal them, place them in a temperature-controlled heating block (e.g., at 100 °C and 120 °C), and stir.
-
Analysis: After a set time (e.g., 12 hours), take a small aliquot from each reaction, dilute, and analyze by LC-MS to compare the conversion to product and formation of byproducts. This will quickly identify the most promising conditions to pursue on a larger scale.
References
- El-Sayed, M. A. F., & Abbas, H. S. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(4), 2441-2451. [Link]
- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652-7661. [Link]
- Matusiak, G., & Girek, T. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Polish Journal of Chemistry, 72(4), 753-758. [Link]
- Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed, 73(22), 8880-8892. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
- Mekheimer, R., et al. (1999). Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines.
- ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
- Kumar, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry, 8(1). [Link]
- LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
- ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- Chemistry Stack Exchange. (2019).
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- PubMed Central. (2022).
- LibreTexts Chemistry. (2023). 15.
- Nano Catalyst AI. (n.d.). The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis. [Link]
- Chemistry Steps. (n.d.).
- National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
- LibreTexts Chemistry. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
- Nanyang Technological University. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. [Link]
- Fisher Scientific. (n.d.).
- Khan Academy. (2013). Steric hindrance. [Link]
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
- National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- PubMed. (n.d.). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. [Link]
- Università di Torino. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]
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How to improve the regioselectivity of reactions with 4-Chloro-3-nitroquinoline
Technical Support Center: 4-Chloro-3-nitroquinoline Reactions
Welcome to the technical support guide for reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice on controlling and optimizing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions with this versatile intermediate. This compound is a key building block, notably in the synthesis of pharmaceuticals like Imiquimod.[1][2]
This guide is structured into two main sections:
-
Part 1: Frequently Asked Questions (FAQs) , addressing the fundamental principles governing the reactivity of this substrate.
-
Part 2: Troubleshooting & Optimization Guide , offering solutions to common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary site of nucleophilic attack on this compound, and why?
Answer: The primary and most reactive site for nucleophilic attack on this compound is the carbon at position 4 (C4).
The reason for this high reactivity is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's facility. In the case of this compound, two powerful electronic factors work in concert to activate the C4 position:
-
Activation by the Nitro Group: The nitro group (-NO₂) at C3 is a potent electron-withdrawing group. When a nucleophile attacks C4, the negative charge of the Meisenheimer intermediate can be delocalized onto this nitro group through resonance. This delocalization provides substantial stabilization, lowering the activation energy for the attack at C4.
-
Activation by the Ring Nitrogen: The nitrogen atom within the quinoline ring also exerts an electron-withdrawing inductive effect, further polarizing the C-Cl bond and making the C4 carbon more electrophilic.
While the C2 position is also activated by the ring nitrogen, the direct para relationship between the C4 chloro-leaving group and the C3 nitro-activating group makes C4 overwhelmingly the most kinetically favored site of substitution.[3][4]
Caption: SNAr mechanism at the C4 position.
Q2: Can substitution occur at other positions, such as C2?
Answer: Yes, under certain conditions, competition from C2 substitution can occur, leading to a mixture of regioisomers. While C4 is the kinetically preferred site, the C2 position is also activated by the adjacent ring nitrogen. The formation of a C2-substituted product is typically observed under conditions that may favor thermodynamic control or when using specific types of nucleophiles.[3]
Factors that might lead to decreased C4 selectivity include:
-
High Reaction Temperatures: Elevated temperatures can provide enough energy to overcome the higher activation barrier for C2 attack and may allow for an equilibrium to be established between the C2 and C4 products.[5][6][7] If the C2-substituted product is thermodynamically more stable, it could become the major product.
-
Sterically Hindered Nucleophiles: A bulky nucleophile might face steric hindrance when approaching the C4 position, which is flanked by the C3-nitro group and the fused benzene ring. This could potentially increase the proportion of attack at the less hindered C2 position.
-
Specific Nucleophile/Solvent Interactions: The nature of the nucleophile and solvent system can influence the regiochemical outcome, although C4 substitution remains dominant in most reported cases.[8][9]
Q3: What is the difference between kinetic and thermodynamic control in these reactions?
Answer: This concept is crucial for controlling regioselectivity.
-
Kinetic Control governs reactions where the product ratio is determined by the rate at which each product is formed.[10][11] The product with the lowest activation energy will form the fastest and will be the major product, especially at lower temperatures and shorter reaction times, as the reaction is essentially irreversible. For this compound, the C4-substituted product is the kinetic product because its formation has a lower activation energy due to superior stabilization of the Meisenheimer intermediate.
-
Thermodynamic Control is prevalent when reaction conditions (e.g., higher temperatures, longer reaction times) allow the initial products to revert to the starting materials or intermediates and re-react.[7][10] In this scenario, the product ratio is determined by the relative thermodynamic stability of the final products. The most stable product will be the major one at equilibrium.
To favor the desired C4 product, it is generally best to use conditions that ensure kinetic control .
Caption: Energy profile for kinetic vs. thermodynamic products.
Part 2: Troubleshooting & Optimization Guide
Problem 1: Low yield of the desired C4-substituted product and recovery of starting material.
This is a common issue indicating that the reaction conditions are not optimal for activating the nucleophile or facilitating the substitution.
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Nucleophilicity | 1. Add a Base: If your nucleophile is a neutral amine (R-NH₂) or thiol (R-SH), it may not be sufficiently nucleophilic. The addition of a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or an organic base like DIPEA) will deprotonate the nucleophile, increasing its electron density and reactivity.[12] 2. Change the Nucleophile Salt: If using a salt (e.g., sodium alkoxide), ensure it is anhydrous. Traces of water or protic solvents can protonate the nucleophile, reducing its effectiveness. |
| Inappropriate Solvent | 1. Switch to a Polar Aprotic Solvent: SNAr reactions are significantly accelerated in polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile. These solvents effectively solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the anionic nucleophile, leaving it "bare" and highly reactive.[9] 2. Ensure Anhydrous Conditions: Water can compete as a nucleophile or deactivate your intended nucleophile. Use freshly dried solvents. |
| Low Reaction Temperature | 1. Increase Temperature Incrementally: While very high temperatures can compromise selectivity (see Problem 2), the reaction may require a certain thermal threshold to proceed at a reasonable rate. Increase the temperature in 10-20 °C increments, monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation. |
Protocol: General Procedure for Maximizing C4-Substitution with Amine Nucleophiles
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a polar aprotic solvent (e.g., DMF or acetonitrile, ~0.2 M concentration).
-
Reagent Addition: Add a mild inorganic base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, starting at a moderate level (e.g., 50-80 °C). Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into cold water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Problem 2: Formation of a significant amount of the C2-substituted regioisomer.
This indicates a loss of regioselectivity, likely because the reaction is shifting from kinetic to thermodynamic control or due to overwhelming steric factors.
| Potential Cause | Troubleshooting Steps & Explanation |
| High Reaction Temperature | 1. Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature will favor the kinetically controlled pathway, which leads to the C4 product.[5][6] Try running the reaction at room temperature or even 0 °C, accepting a longer reaction time. 2. Time-Course Study: Run the reaction and take aliquots at different time points. Analyze the C4/C2 ratio. If the ratio of C2 product increases over time, it's a strong indicator of thermodynamic equilibration. Stop the reaction when the C4 product concentration is maximal. |
| Sterically Demanding Nucleophile | 1. Modify the Nucleophile (if possible): If the nucleophile is very bulky, consider if a less hindered analogue could be used. 2. Optimize Base and Solvent: Use a more sterically hindered base (e.g., Proton-Sponge®) that is less likely to interact near the reaction center. The solvent can also play a role; sometimes a less polar solvent can alter the transition state energies, though this may come at the cost of reaction rate. |
| Prolonged Reaction Time | 1. Monitor Closely and Quench: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. As explained above, extended times at elevated temperatures can allow for isomerization to the more stable thermodynamic product. Once TLC/LC-MS shows full conversion, proceed with the work-up immediately. |
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// Edges Start -> Check_Temp; Check_Temp -> Lower_Temp [label="Yes"]; Check_Temp -> Check_Nucleophile [label="No"]; Lower_Temp -> End; Check_Nucleophile -> Modify_Nu [label="Yes"]; Check_Nucleophile -> Check_Time [label="No"]; Modify_Nu -> End; Check_Time -> Monitor_Time [label="Yes"]; Check_Time -> End [label="No"]; Monitor_Time -> End; }
Caption: Decision tree for troubleshooting poor C4 regioselectivity.
References
- Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines. (2025).
- Haloselectivity of Heterocycles.Baran Lab. [Link]
- The Chemical Journey of this compound: From Synthesis to Application.Ningbo Inno Pharmchem Co.,Ltd.[Link]
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2018). PubMed Central. [Link]
- Thermodynamic vs kinetic reaction control with radical substitution. (2016). Stack Exchange. [Link]
- Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. [Link]
- Thermodynamic and kinetic reaction control.Wikipedia. [Link]
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Kinetic Control Versus Thermodynamic Control Of A Reaction.Jack Westin. [Link]
- Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
- This compound: Chemical Properties, Synthesis, and Applications as a Pharmaceutical Intermediate.NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2021).
- Reactions of Amines. (2023). Chemistry LibreTexts. [Link]
- SNAr Solvents and Reagents.ACS Green Chemistry Institute. [Link]
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- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating POCl₃ Chlorination of Hydroxyquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of phosphorus oxychloride (POCl₃) for the chlorination of hydroxyquinolines. Our focus is on identifying and removing common byproducts to ensure the purity and success of your synthesis.
The conversion of hydroxyquinolines to their corresponding chloro-derivatives is a cornerstone reaction in medicinal chemistry, as chloroquinolines are pivotal intermediates for a vast array of pharmaceuticals.[1][2] Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this transformation.[3] However, its high reactivity, coupled with the complex nature of the reaction, often leads to a challenging mixture of products and byproducts. This guide is designed to help you navigate these challenges with field-proven insights and protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a POCl₃ chlorination of a hydroxyquinoline?
A1: The reaction mixture is often more complex than just the starting material and the desired product. Key byproducts and impurities to be aware of include:
-
Phosphorylated Intermediates: The reaction proceeds through the phosphorylation of the hydroxyl group.[4][5] If the reaction is incomplete or the work-up is suboptimal, these (O)-phosphorylated species can persist as highly polar impurities.
-
Vilsmeier-Haack Adducts: If N,N-Dimethylformamide (DMF) is used as a solvent or additive, it can react with POCl₃ to form the Vilsmeier reagent.[6][7][8] This electrophilic species can then formylate the electron-rich quinoline ring, leading to chloroquinoline-carbaldehyde byproducts.[9]
-
Unreacted Starting Material: Incomplete conversion is a common issue, often due to insufficient heating, reaction time, or reagent stoichiometry.
-
Hydrolysis Products: The desired chloroquinoline product can be susceptible to hydrolysis, reverting to the starting hydroxyquinoline during aqueous work-up, especially under acidic conditions.
-
Phosphorus Acids: Excess POCl₃ reacts violently with water during quenching to produce phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[10][11][12] Incomplete hydrolysis can also leave metastable and energetic intermediates like phosphorodichloridic acid.[13][14] These acidic, water-soluble byproducts can complicate extraction and isolation.
-
Base Adducts and Salts: If a nitrogenous base like pyridine is used, it can form adducts with POCl₃ or related phosphorus species, leading to the formation of pyridinium salts.[15][16]
Q2: Why is the quenching of POCl₃ reactions so hazardous?
A2: The hazard lies in the violent and highly exothermic reaction of POCl₃ with water.[17] Quenching at low temperatures can deceptively slow the hydrolysis, leading to an accumulation of unreacted POCl₃ and reactive intermediates.[14][18] This creates the potential for a delayed runaway reaction that can be explosive.[17] A "reverse quench," where the reaction mixture is added slowly to the quenching solution, is the standard safety procedure because it ensures that POCl₃ is always the limiting reagent, allowing for much better temperature control.[17][18]
Q3: Can I use a different chlorinating agent to avoid these issues?
A3: While agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used for chlorinations, POCl₃ is particularly effective for converting hydroxy-heterocycles like hydroxyquinolines into their chloro-derivatives.[19] Often, optimizing the reaction conditions and, most importantly, the work-up procedure for the POCl₃ reaction is more effective than changing the reagent entirely.
Troubleshooting Guide
This section addresses common problems encountered during and after the chlorination reaction in a practical, question-and-answer format.
| Problem | Likely Cause(s) | Recommended Solution & Scientific Rationale |
| Reaction is complete by TLC, but starting material reappears after work-up. | 1. Hydrolysis of the Product: The desired chloroquinoline is hydrolyzed back to the starting hydroxy-compound by the acidic (HCl) aqueous conditions generated during the quench. 2. Hydrolysis of Intermediates: Unreacted phosphorylated intermediates are being hydrolyzed back to the starting material. | Implement a controlled, basic quench. Instead of quenching into pure water or ice, perform a reverse quench by slowly adding the reaction mixture to a vigorously stirred, cold (0-10 °C) saturated solution of sodium bicarbonate (NaHCO₃) or a warm (35-40°C) solution of sodium acetate (NaOAc).[17][18] This neutralizes the generated HCl in situ, preventing acid-catalyzed hydrolysis of the product. |
| The crude product is a sticky, dark, intractable oil or gum. | Residual Phosphorus Acids: The crude product is contaminated with phosphoric acid and other phosphorus-containing byproducts from the POCl₃ quench. These viscous, acidic materials prevent crystallization and complicate purification. | 1. Remove Excess POCl₃ Pre-Quench: Before quenching, remove the bulk of the excess, unreacted POCl₃ under reduced pressure (vacuum distillation).[4][19] Caution: This must be done in a well-ventilated fume hood with appropriate trapping for corrosive vapors. 2. Thorough Work-up: After quenching, ensure the aqueous layer is basic (pH 8-9). Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Wash the combined organic layers multiple times with water to remove water-soluble phosphorus salts, followed by a brine wash to aid in drying. |
| An unexpected, highly polar byproduct is observed on the TLC plate. | Vilsmeier-Haack Formylation: If DMF was used as a solvent, the Vilsmeier reagent has likely formed and reacted with your quinoline, producing a polar aldehyde byproduct.[20][21] | Modify Reaction Solvent: If formylation is undesirable, avoid DMF. Consider running the reaction neat in excess POCl₃ or using a non-reactive, high-boiling solvent like toluene or acetonitrile. If a base is needed, use a non-nucleophilic, sterically hindered base. |
| The reaction stalls and does not proceed to completion. | 1. Insufficient Temperature/Time: The activation energy for the final chloride displacement step may not have been reached. 2. Insufficient POCl₃: The reaction consumes POCl₃. Using only a slight excess may not be enough to drive the reaction to completion, especially if the substrate is challenging.[18] | 1. Increase Temperature: Most POCl₃ chlorinations of this type require heating to reflux (approx. 106 °C) for several hours.[4] 2. Increase Reagent Stoichiometry: Use a larger excess of POCl₃ (e.g., 5-10 equivalents or as the solvent) to ensure the reaction equilibrium is pushed towards the product. |
Visualizing Reaction Pathways
The following diagram illustrates the intended reaction pathway and the formation of common byproducts.
Caption: Reaction scheme for POCl₃ chlorination and key byproduct pathways.
Experimental Protocols
Protocol 1: Safe & Effective Post-Reaction Work-up and Purification
This protocol emphasizes safety and efficiency in isolating the chlorinated product. It assumes the reaction has been run to completion in excess POCl₃.
-
Cooling and Reagent Removal (Optional but Recommended):
-
Allow the reaction mixture to cool to room temperature.
-
In a well-ventilated fume hood, carefully remove the excess POCl₃ via vacuum distillation. This significantly reduces the exotherm and violence of the subsequent quench.
-
-
Preparation of Quenching Slurry:
-
In a separate, appropriately sized flask equipped with a mechanical stirrer and a thermometer, prepare a slurry of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution. Aim for a volume at least 10 times that of the original reaction mixture.
-
-
The Reverse Quench:
-
Begin vigorously stirring the ice/bicarbonate slurry.
-
Slowly, and dropwise via an addition funnel, add the cooled reaction mixture (or the residue from step 1) to the slurry.
-
CRITICAL: Monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[17]
-
Vigorous gas (CO₂) evolution will occur. Ensure the addition rate does not cause excessive frothing.
-
-
Neutralization and Stirring:
-
After the addition is complete, continue to stir the mixture for 30-60 minutes, allowing it to slowly warm to room temperature. This "aging" period ensures all reactive phosphorus species are completely hydrolyzed.[17]
-
Check the pH of the aqueous layer with pH paper or a meter to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, carefully add more solid NaHCO₃.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers. Wash with water (1x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography or recrystallization as needed. Analytical techniques like HPLC or GC-MS can be used to confirm purity.[22][23][24]
-
Workflow Visualization
Caption: Recommended workflow for post-reaction work-up and purification.
References
- Benchchem. (n.d.). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
- ChemBK. (2024). Phosphorus oxychloride.
- Achmatowicz, M., Thiel, O., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2020). How can I properly quench POCl3?
- ResearchGate. (2025). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF.
- Organic Syntheses. (2012). Working with Hazardous Chemicals.
- BYJU'S. (n.d.). POCl3 Phosphorus Oxychloride.
- Semantic Scholar. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3)
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- PubMed. (n.d.).
- Benchchem. (n.d.). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis.
- ACS Publications. (n.d.).
- SciSpace. (n.d.).
- Slideshare. (n.d.). Vilsmeier haack rxn.
- ResearchGate. (2025). Reaction of N-alkylpyridinium salts with phosphorus trichloride | Request PDF.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
- PubMed. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL)
- Atlantis Press. (2023).
- PubMed. (2021). Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS.
- Benchchem. (n.d.). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
- (n.d.). Phosphorous oxychloride (POCh).
- Common Organic Chemistry. (n.d.). Phosphorus Oxychloride.
- PubMed. (2011).
- NIH. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- ResearchGate. (2016). (PDF) A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
- (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
- NIH. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review).
- Google Patents. (n.d.). DE3908449A1 - Process for purifying POCl3.
- ResearchGate. (2023). (PDF) POCl 3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2- b ]pyrroles.
- ResearchGate. (2017).
- PubMed. (n.d.). Removal of halo-benzoquinone (emerging disinfection by-product)
- Wikipedia. (n.d.). Phosphoryl chloride.
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
- ChemRxiv. (n.d.).
- ResearchGate. (2014).
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorus Oxychloride [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Exothermic Reactions in Large-Scale Quinoline Synthesis
Introduction: The Challenge of Exothermic Quinolone Synthesis
Quinoline and its derivatives are fundamental scaffolds in pharmaceutical and materials science. However, their synthesis, particularly through classical named reactions, is often characterized by highly exothermic events. Reactions like the Skraup, Doebner-von Miller, and Combes syntheses involve strong acids, condensation, and oxidation steps that can release significant amounts of heat.[1][2][3] On a laboratory scale, this exotherm is manageable with standard cooling equipment. However, during scale-up, the reactor's surface area-to-volume ratio decreases, severely limiting heat removal capacity.[4][5] This can lead to a rapid temperature increase, solvent boiling, and potentially a thermal runaway—a dangerous situation where the reaction rate increase becomes uncontrollable, leading to a catastrophic failure of the reactor.[6][7][8]
This guide provides technical insights and practical troubleshooting advice for researchers, chemists, and engineers managing these thermal hazards during the large-scale synthesis of quinolines.
General Troubleshooting & FAQs for Thermal Management
This section addresses common issues applicable across various quinoline synthesis methods.
Q1: My reaction temperature is rising much faster than predicted upon scale-up. What is the primary cause?
A1: This is a classic symptom of inefficient heat removal due to the change in surface area-to-volume ratio.[4][5] As the reactor volume (V) increases by a cube factor (r³), the heat transfer area (A) of the jacket only increases by a square factor (r²). The rate of heat generation becomes disproportionately larger than the rate of heat removal.
Causality: The inability to dissipate heat at the same rate it is generated leads to heat accumulation. This increases the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop that can initiate a thermal runaway.[7][8]
Solution & Protocol:
-
Characterize Thermal Profile: Before scaling up, use a reaction calorimeter (RC1) to determine key safety parameters like the heat of reaction (ΔHr), heat release rate, and the maximum temperature of the synthesis reaction (MTSR).[9][10][11] This data is crucial for designing an adequate cooling system.
-
Adopt a Semi-Batch Approach: Instead of adding all reagents at once (batch mode), switch to a semi-batch process. This involves the controlled, slow addition of a limiting reagent. This ensures the rate of heat generation never exceeds the reactor's cooling capacity.[7]
-
Improve Heat Transfer:
-
Ensure optimal agitator speed and design to maximize convective heat transfer and prevent localized hot spots.[12]
-
Use a jacket fluid with a high heat capacity and operate it at the lowest possible temperature.
-
Evaluate the overall heat transfer coefficient (U) of your reactor system.[4] Fouling or poor design can significantly lower this value.
-
Q2: What are the early warning signs of an impending thermal runaway, and what immediate actions should be taken?
A2: Early detection is critical for preventing catastrophic failure.[6][7]
Warning Signs:
-
A steady, unexpected increase in reaction temperature even with maximum cooling applied.
-
A sudden increase in the pressure of the reactor.
-
Noticeable increase in off-gassing rate.
-
A change in the viscosity or color of the reaction mixture that deviates from the established profile.
Immediate Actions (Emergency Protocol):
-
Stop Reagent Feed: Immediately halt the addition of any reagents. This is the most critical step to stop feeding the exothermic reaction.
-
Maximize Cooling: Ensure all cooling systems are operating at full capacity. If available, activate an emergency cooling system.
-
Quench the Reaction: If temperature continues to rise, introduce a pre-determined and validated quenching agent to stop the reaction. The choice of quencher must be carefully considered to avoid secondary exothermic reactions.
-
Emergency Venting: If pressure builds to a critical level, a properly sized relief valve or bursting disc is the last line of defense to prevent reactor rupture.[13]
Q3: How do I select an appropriate solvent for managing a highly exothermic reaction?
A3: Solvent selection is a key engineering control. The ideal solvent should not only be suitable for the reaction chemistry but also possess favorable thermal properties.
| Solvent Property | Rationale for Exotherm Management | Example |
| High Boiling Point | Provides a larger operating temperature window before boiling. Boiling can rapidly increase reactor pressure. | Toluene, Xylene |
| High Heat Capacity (Cp) | The solvent can absorb more heat for a given temperature rise, acting as a thermal sink. | Water (if chemically compatible) |
| High Thermal Conductivity | Facilitates faster transfer of heat from the reaction mass to the reactor wall and cooling jacket. | N/A (Generally a less variable property for common solvents) |
| Low Viscosity | Promotes better mixing and heat transfer through forced convection.[12] | Dichloromethane (DCM) |
Causality: A solvent with a high boiling point and high heat capacity can absorb thermal energy, providing a buffer against sudden temperature spikes. This gives the cooling system more time to respond and remove the excess heat.
Synthesis-Specific Troubleshooting Guides
Skraup Synthesis
The Skraup synthesis is notoriously violent if not controlled.[1][2][14][15][16] The dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps are all highly exothermic.[1][2]
Q: My Skraup reaction is showing signs of becoming uncontrollable, with rapid boiling and pressure increase. What are the common causes and solutions?
A: This is a frequent and dangerous issue with the Skraup synthesis.
Root Causes & Solutions:
-
Cause: Incorrect order of reagent addition. Adding sulfuric acid before adding a moderator like ferrous sulfate can trigger an immediate and violent reaction.[1][17]
-
Solution: Strictly adhere to the correct addition sequence: aniline, moderator (e.g., ferrous sulfate), glycerol, and finally, the slow, portion-wise addition of concentrated sulfuric acid with vigorous stirring and external cooling.[17]
-
-
Cause: Lack of a moderating agent. Ferrous sulfate (FeSO₄) is commonly used to slow the reaction, believed to act as an oxygen carrier that controls the oxidation rate.[1][17]
-
Cause: Insufficient heat dissipation during the initial phase.
-
Solution: Begin the reaction in an ice bath to manage the initial exotherm from mixing the acid.[14] Only apply external heat once the initial, most vigorous phase has subsided and the temperature is stable.
-
Example Protocol: Controlled Large-Scale Skraup Synthesis
-
To a 100 L glass-lined reactor equipped with a powerful overhead stirrer, reflux condenser, and a thermocouple, charge aniline (X mol), ferrous sulfate heptahydrate (0.X mol), and glycerol (3X mol).
-
Begin vigorous agitation and start cooling the reactor jacket to 5-10°C.
-
Slowly, over 2-3 hours, add concentrated sulfuric acid (3.5X mol) via a dosing pump, ensuring the internal temperature does not exceed 80°C.
-
After the acid addition is complete, slowly heat the mixture to 130-140°C and maintain for 3-4 hours.[14]
-
Monitor the reaction temperature and pressure continuously. Any deviation from the expected profile should trigger an alert.
Doebner-von Miller Synthesis
This reaction involves the condensation of anilines with α,β-unsaturated aldehydes or ketones under strong acid catalysis.[18] A major challenge is the acid-catalyzed polymerization of the carbonyl compound, which forms significant amounts of tar and can obscure thermal behavior.[19]
Q: My Doebner-von Miller reaction is producing a large amount of tar, and the yield is very low. How can I improve this?
A: Tar formation is a primary issue, often linked to the polymerization of the α,β-unsaturated carbonyl starting material.[19]
Root Causes & Solutions:
-
Cause: Homogeneous reaction conditions promoting polymerization.
-
Solution: Employ a biphasic solvent system (e.g., aqueous HCl with toluene).[19] This sequesters the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.
-
-
Cause: Excessively harsh acidic conditions.
-
Solution: Optimize the acid catalyst. While strong acids are needed, switching from sulfuric acid to hydrochloric acid or using a milder Lewis acid like zinc chloride (ZnCl₂) can sometimes reduce tar formation without sacrificing the reaction rate.[19]
-
-
Cause: High reaction temperature.
-
Solution: Control the temperature carefully. The reaction often requires heat, but excessive temperatures accelerate polymerization.[19] Determine the minimum effective temperature through laboratory studies.
-
Combes & Friedländer Syntheses
These reactions, while generally less violent than the Skraup synthesis, can still present thermal risks, especially when run at high concentrations or with highly reactive substrates.[20][21] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[21][22][23] The Combes synthesis condenses an aniline with a β-diketone.[20][24]
Q: I am scaling up a Friedländer synthesis, and while it was well-behaved in the lab, I am concerned about the potential for an exotherm. How can I assess the risk?
A: Even reactions that appear benign on a small scale can pose risks when scaled up.
Risk Assessment & Mitigation:
-
Perform Calorimetry: This is non-negotiable for scale-up. A reaction calorimetry study will quantify the heat of reaction and the maximum rate of heat evolution.[9][25][26] This data allows engineers to confirm that the plant reactor's cooling capacity is sufficient.
-
Simulate Failure Scenarios: Use the calorimeter to simulate a cooling failure. By running the reaction adiabatically for a short period, you can measure the rate of temperature rise and determine the time available for corrective action before a dangerous situation develops.[26]
-
Consider Continuous Flow: For highly exothermic or hazardous reactions, transitioning from batch to a continuous flow process can be an inherently safer design. The small volume of the reactor at any given time dramatically reduces the potential severity of a thermal runaway.
Visualization of Safety Workflows
Decision Tree for Thermal Excursion Event
This diagram outlines the logical steps for an operator to follow upon detecting a thermal anomaly.
Caption: Decision workflow for managing a thermal excursion.
Safe Scale-Up Process Flow
This diagram illustrates the necessary stages for safely transitioning a process from the lab to the plant.
Caption: Staged workflow for safe chemical process scale-up.
References
- Vertex AI Search. (n.d.). Reaction Calorimetry - Prime Process Safety Center.
- TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- Westerterp, K., & Molga, E. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. Chemical Engineering Research & Design.
- Sigma-HSE. (n.d.). Reaction Calorimetry (RC) Testing.
- Fauske & Associates. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
- ResearchGate. (2025, August 7). Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review.
- Syrris. (n.d.). Information on the Reaction Calorimetry application.
- BenchChem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- ResearchGate. (2025, August 5). Thermal runaway assessment methods of chemical reactions in batch and semi-batch reactors.
- Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.
- Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
- Schmidt, J. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemie Ingenieur Technik.
- Bren, A. M. (n.d.).
- BenchChem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- Barton, J., & Nolan, P. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
- Atlantis Press. (n.d.).
- Lund University Publications. (n.d.). Modeling and Simulation of Chemical Reactors Cooled by Thermosyphons.
- Wikipedia. (n.d.). Skraup reaction.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Wikipedia. (2020, September 24). Skraup reaction.
- Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- Slideshare. (n.d.).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Damietta University. (2016).
- Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis.
- RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- National Institutes of Health. (2016, July 27). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Wikipedia. (n.d.). Friedländer synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.
- ACS Publications. (2016, August 22). Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors.
- University of the Sunshine Coast, Queensland. (n.d.). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
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- 20. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 25. sigma-hse.com [sigma-hse.com]
- 26. syrris.com [syrris.com]
Work-up procedures to remove impurities from 4-Chloro-3-nitroquinoline
Welcome to the technical support center for the synthesis and purification of 4-Chloro-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this key synthetic intermediate. As a crucial building block in the synthesis of pharmaceuticals like Imiquimod, achieving high purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you optimize your purification strategy and ensure the integrity of your final product.
Understanding the Chemistry: The Synthesis and Key Impurities
This compound is commonly synthesized by the chlorination of 4-hydroxy-3-nitroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][3] While this reaction is generally effective, the work-up and purification stages are critical for removing unreacted starting materials, byproducts, and residual reagents.
Common Impurities Encountered:
-
Unreacted 4-hydroxy-3-nitroquinoline: Incomplete chlorination can lead to the presence of the starting material in your crude product.
-
Hydrolysis Product (4-hydroxy-3-nitroquinoline): The 4-chloro group is susceptible to hydrolysis, especially in the presence of water and base during the work-up, which can regenerate the starting material.[4]
-
Phosphoric Acid and other Phosphorus-based byproducts: When using POCl₃, incomplete quenching can leave behind various phosphorus-containing acidic impurities.[5]
-
Polymeric or Dark-Colored Byproducts: High reaction temperatures or prolonged reaction times can sometimes lead to the formation of colored impurities.[6]
The following troubleshooting guide and frequently asked questions will address the specific issues you might face in removing these impurities.
Troubleshooting Guide: Navigating Common Purification Challenges
This section is designed in a question-and-answer format to directly address problems you may encounter during your experimental work.
Issue 1: My crude product is a sticky solid or oil, and TLC analysis shows the presence of the starting material.
Question: After quenching my reaction with POCl₃ and working it up, I'm left with a difficult-to-handle crude product. TLC analysis (using a mobile phase such as 3:1 Hexane:Ethyl Acetate) shows a spot corresponding to 4-hydroxy-3-nitroquinoline. What went wrong, and how can I fix it?
Answer: This is a classic issue that points to two primary problems: incomplete reaction and/or hydrolysis of the product during work-up. The 4-chloro group on the quinoline ring is activated towards nucleophilic substitution, and water can act as a nucleophile, particularly under basic conditions, to regenerate the 4-hydroxy starting material.[4]
Root Cause Analysis and Solutions:
-
Incomplete Chlorination:
-
Expert Insight: Ensure your reaction goes to completion. Monitor the reaction progress by TLC until the starting material spot is no longer visible.[7] Incomplete conversion is a common source of starting material contamination.
-
Protocol: Before quenching, take a small aliquot of the reaction mixture, carefully quench it with ice-water, extract with an organic solvent (e.g., ethyl acetate), and run a TLC against your starting material.
-
-
Product Hydrolysis During Work-up:
-
Expert Insight: The method of quenching excess POCl₃ is critical. Simply pouring the reaction mixture into water or an aqueous base can lead to a rapid, exothermic reaction and localized pH changes that promote hydrolysis of your product. A "reverse quench" is the recommended procedure.[8]
-
Self-Validating Protocol: Safe Quenching of POCl₃ and Work-up
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous sodium acetate solution.[8][9]
-
Reverse Quench: Cool the reaction mixture to room temperature. Slowly and carefully add the reaction mixture dropwise to the vigorously stirred ice/bicarbonate or acetate slurry.[8]
-
Temperature Control: Monitor the temperature of the quenching mixture closely and maintain it below 20°C by controlling the rate of addition.[8]
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and any gas evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for a small-scale reaction).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Visualizing the Work-up Workflow:
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. download.atlantis-press.com [download.atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Stability issues of 4-Chloro-3-nitroquinoline under reaction conditions
Introduction
Welcome to the technical support guide for 4-Chloro-3-nitroquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. This compound is a key building block, notably in the synthesis of pharmaceuticals like Imiquimod.[1][2][3] However, its reactivity, driven by the electron-withdrawing nitro group and the chloro leaving group, can also lead to stability challenges under certain reaction conditions.[4][5]
This guide provides in-depth, experience-driven insights into the stability of this compound, offering troubleshooting advice and detailed protocols in a user-friendly question-and-answer format. Our goal is to empower you to anticipate potential issues, diagnose problems when they arise, and implement robust solutions to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) about Stability
Q1: My reaction with this compound is turning dark, and I'm seeing multiple spots on my TLC. What's happening?
A1: Darkening of the reaction mixture and the appearance of multiple TLC spots are classic indicators of decomposition. This compound is susceptible to degradation, especially under basic conditions or at elevated temperatures. The primary degradation pathway is often nucleophilic aromatic substitution (SNAr) with residual water or other nucleophiles present in your reaction mixture.[6][7][8] The electron-withdrawing nitro group strongly activates the C4 position for nucleophilic attack, making the chloro group a good leaving group.[5]
Common culprits include:
-
Hydrolysis: Reaction with trace amounts of water to form 4-hydroxy-3-nitroquinoline.
-
Reaction with amine nucleophiles: If your nucleophile is an amine, it will readily displace the chloride.[9][10][11]
-
Reaction with other nucleophiles: Thiols and other nucleophilic species can also lead to substitution products.[12][13]
To troubleshoot, ensure your solvent and reagents are scrupulously dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate side reactions. If the issue persists, consider lowering the reaction temperature.
Q2: I'm attempting a nucleophilic substitution with an amine, but my yields are consistently low. What factors could be at play?
A2: Low yields in nucleophilic substitution reactions with this compound can stem from several factors beyond simple decomposition:
-
Insufficiently nucleophilic amine: Sterically hindered or electron-poor amines may react sluggishly.
-
Inappropriate solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.[6]
-
Suboptimal temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition. A careful balance is necessary. It is advisable to monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
-
Base strength: If you are using a base to deprotonate your amine nucleophile, its strength and stoichiometry are important. A base that is too strong can lead to decomposition of the starting material.
Q3: How should I properly store this compound to ensure its long-term stability?
A3: Proper storage is crucial for maintaining the integrity of this compound. It is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] For long-term storage, keeping it in a freezer at temperatures below -15°C is advised.[4] Exposure to moisture and light should be minimized.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively documented in readily available literature, compounds with nitroaromatic and heterocyclic structures can be susceptible to photodecomposition.[5][14] It is good laboratory practice to protect reactions involving this compound from direct light, especially if the reaction is run for an extended period. If photostability is a significant concern for your application, a formal photostability study can be conducted by exposing a solution of the compound to a controlled light source and monitoring for degradation.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during reactions with this compound.
Issue 1: Reaction Failure or Incomplete Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor quality of starting material | Verify purity by melting point (121-122 °C)[1][2] and NMR/LC-MS. | Repurify the starting material by recrystallization or column chromatography. |
| Inactive nucleophile | Check the purity and age of the nucleophile. | Use a fresh, high-purity nucleophile. If the nucleophile is weak, consider using a stronger base or a more forcing reaction condition (with caution). |
| Incorrect solvent | Review literature for similar reactions. | Switch to a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the SNAr reaction. |
| Insufficient temperature | Monitor the reaction by TLC at regular intervals. | Gradually increase the reaction temperature in small increments, while continuing to monitor for decomposition. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of water | Use anhydrous solvents and reagents. | Dry solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent). Use freshly opened reagents. |
| Reaction with solvent | Analyze byproducts by LC-MS to identify solvent adducts. | Choose a less reactive solvent. |
| Over-reaction or side reactions | Monitor reaction progress closely by TLC or LC-MS. | Optimize reaction time and temperature. Consider using a milder base or a more selective nucleophile. |
| Air sensitivity | Run the reaction under an inert atmosphere. | Purge the reaction vessel with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMSO)
-
Optional: A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) if the amine salt is used or if HCl byproduct needs to be scavenged.
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Stir the mixture to dissolve the starting material.
-
Add the amine nucleophile (1.1-1.5 eq) to the solution. If using a base, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., 1:1 ethyl acetate/hexanes - may need to be optimized)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.
-
Using a capillary tube, withdraw a small aliquot of the reaction mixture and spot it onto the baseline of a TLC plate.
-
Spot the starting material (this compound) and, if available, the expected product on the same plate as references.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Visualize the spots under a UV lamp at 254 nm.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible.
Degradation Pathway Visualization
Caption: Common degradation/reaction pathways for this compound.
Section 4: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 39061-97-7 | [1][2][4][15][16][17] |
| Molecular Formula | C₉H₅ClN₂O₂ | [1][2][4][15] |
| Molecular Weight | 208.60 g/mol | [1][2][4][18][15] |
| Appearance | White to off-white or pale yellow crystalline powder/solid | [1][2][18] |
| Melting Point | 121-122 °C | [1][2][9] |
| Boiling Point | 333.8 °C at 760 mmHg | [1] |
| Density | 1.484 g/cm³ | [1][2] |
| Storage Temperature | Freezer, <-15°C | [4] |
References
- Biosynth. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Surrey, A. R., & Cutler, R. A. (1947). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 69(10), 2413–2416.
- [No Author]. (n.d.). The Synthesis of Some %Nitro- and 3-Amino-4-dialkylamioalkylaminoquinoline.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution.
- [No Author]. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
- Sigma-Aldrich. (n.d.). This compound.
- [No Author]. (n.d.). The Chemical Journey of this compound: From Synthesis to Application.
- ChemicalBook. (2023). This compound.
- [No Author]. (n.d.).
- [No Author]. (2022). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC - NIH.
- Benchchem. (n.d.). 2-Chloro-3-nitroquinolin-4-amine.
- [No Author]. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
- Surrey, A. R., & Cutler, R. A. (1947). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society.
- Pharmaffiliates. (n.d.). This compound.
- [No Author]. (2023).
- [No Author]. (2023).
- Santa Cruz Biotechnology. (n.d.). 4-Nitroquinoline N-oxide.
- [No Author]. (n.d.). Manufacturer of this compound: Chemical Properties and Market Prospect.
- PubChem. (n.d.). This compound.
- Chemsrc. (2023). This compound.
- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- LGC Standards. (n.d.). This compound.
- Simson Pharma Limited. (n.d.). This compound.
- [No Author]. (n.d.). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. PMC - NIH.
- [No Author]. (2019, January 19).
- [No Author]. (n.d.). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. PMC - NIH.
- PubChem. (n.d.). 4-Chloro-3-nitroaniline.
- Chad's Prep. (2021, February 1). 13.7 Thiols | Organic Chemistry. YouTube.
- [No Author]. (2021). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. Molecules, 26(14), 4332.
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- 18. pharmaffiliates.com [pharmaffiliates.com]
Quinoline Synthesis Technical Support Center: Troubleshooting Dimerization and Polymerization
Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist with over a decade of experience in heterocyclic chemistry, I've frequently consulted with research teams facing challenges in achieving clean, high-yield quinoline synthesis. One of the most persistent and frustrating issues is the formation of intractable dimers and polymers, which can significantly complicate purification and reduce yields.
This guide is designed to provide you with not only solutions but also the underlying mechanistic reasoning to empower you to troubleshoot these issues effectively in your own lab. We will move beyond simple protocol recitation and delve into the "why" behind these side reactions, offering practical, field-tested advice to help you refine your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of polymer formation in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions?
A1: The formation of polymeric byproducts in these acid-catalyzed reactions is most often linked to the instability of the α,β-unsaturated aldehyde or ketone intermediates (e.g., acrolein, crotonaldehyde) under strongly acidic and high-temperature conditions. These intermediates are highly susceptible to acid-catalyzed self-condensation and polymerization. The harsh conditions required to activate the aniline for nucleophilic attack can inadvertently trigger these undesired pathways, leading to the formation of insoluble, tar-like materials that are difficult to remove.
Q2: I'm observing a significant amount of a high-molecular-weight byproduct in my Friedländer synthesis. What is the likely cause?
A2: In the Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, dimerization or polymerization often arises from the self-condensation of the carbonyl-containing starting material. This is particularly prevalent when using a base catalyst, which can promote aldol-type condensation reactions between two molecules of the α-methylene ketone or aldehyde, competing with the desired cyclization with the o-aminoaryl carbonyl compound.
Q3: Can the choice of solvent influence the extent of dimer and polymer formation?
A3: Absolutely. The solvent system plays a critical role in managing reaction kinetics and solubility. A solvent that poorly solubilizes reactants or intermediates can create localized "hot spots" of high concentration, promoting intermolecular side reactions like polymerization. In many cases, moving from a non-polar solvent to a more polar, aprotic solvent can help maintain a homogeneous reaction mixture and minimize these side reactions. However, the ideal solvent will be highly dependent on the specific quinoline synthesis being employed.
Troubleshooting Guides: From Problem to Protocol
This section provides a structured approach to diagnosing and solving common issues related to dimer and polymer formation.
Issue 1: Runaway Polymerization in Skraup & Doebner-von Miller Syntheses
Symptoms:
-
Rapid formation of a dark, viscous, or solid mass upon heating.
-
Low to no yield of the desired quinoline product.
-
Difficult and hazardous workup.
Root Cause Analysis: The primary culprit is the uncontrolled polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein formed in situ from glycerol) in the presence of a strong acid like concentrated sulfuric acid. This process is highly exothermic and can lead to a dangerous runaway reaction.
Mitigation Strategies:
-
Controlled Addition of Reagents: Instead of adding all reagents at once, maintain control over the reaction by slowly adding the glycerol (or other aldehyde/ketone precursor) to the heated mixture of the aniline, oxidizing agent, and acid. This keeps the instantaneous concentration of the polymerizable intermediate low.
-
Use of a Milder Dehydrating Agent/Catalyst: While concentrated H₂SO₄ is traditional, alternative acid catalysts can be effective and less harsh. Consider using polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and P₂O₅, which can promote the cyclization at lower temperatures.
-
Inclusion of a Polymerization Inhibitor: In some cases, the addition of a radical scavenger like hydroquinone can suppress polymerization, particularly if oxidative processes are contributing to the formation of reactive radical species.
Workflow for Mitigating Polymerization:
Caption: Troubleshooting workflow for polymerization in Skraup synthesis.
Issue 2: Dimer Formation from Aldol Condensation in Friedländer & Combes Syntheses
Symptoms:
-
A significant, often crystalline, byproduct is isolated along with the desired quinoline.
-
NMR and mass spectrometry data of the byproduct suggest a molecular weight roughly double that of the carbonyl starting material.
Root Cause Analysis: This issue is common when using base catalysts (e.g., KOH, piperidine) in the Friedländer synthesis or strong acids in the Combes synthesis. The catalyst promotes the self-condensation of the enolizable ketone (e.g., acetylacetone, ethyl acetoacetate) or the β-diketone used in the Combes reaction, leading to the formation of a dimer that may or may not be reactive in the desired pathway.
Mitigation Strategies:
-
Catalyst Optimization: The choice and amount of catalyst are crucial. A weaker base or a lower concentration of the catalyst can often disfavor the bimolecular aldol reaction relative to the intramolecular cyclization. For base-catalyzed reactions, consider switching from KOH to a milder base like K₂CO₃ or an organic base. For acid-catalyzed reactions, titrating the amount of acid is key.
-
Temperature Control: Aldol condensations can be highly temperature-dependent. Running the reaction at a lower temperature can significantly slow the rate of the undesired self-condensation, allowing the desired cyclization to become the dominant pathway.
-
Use of Lewis Acid Catalysts: In some instances, switching from a Brønsted acid or base to a Lewis acid (e.g., Sc(OTf)₃, InCl₃) can change the reaction mechanism entirely, favoring the desired cyclization and avoiding the conditions that lead to aldol-type side reactions.
Data Summary: Catalyst and Temperature Effects on Dimerization
| Catalyst System | Typical Temperature (°C) | Dimer Formation Risk | Recommendation |
| 10% aq. KOH | 80-100 | High | Use only if necessary for difficult substrates. Monitor carefully. |
| K₂CO₃ in Ethanol | 60-78 | Moderate | A good starting point for optimizing away from strong bases. |
| Piperidine/Acetic Acid | 80-110 | Moderate to Low | Often provides a good balance for promoting cyclization. |
| Sc(OTf)₃ (Lewis Acid) | 25-60 | Low | Excellent for clean reactions, but catalyst cost can be a factor. |
Experimental Protocol: Lewis Acid-Catalyzed Friedländer Synthesis to Minimize Dimerization
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the o-aminoaryl aldehyde or ketone (1.0 eq).
-
Add the α-methylene carbonyl compound (1.1 eq) and a suitable solvent (e.g., acetonitrile or 1,2-dichloroethane).
-
Stir the mixture at room temperature and add the Lewis acid catalyst (e.g., Sc(OTf)₃, 1-5 mol%).
-
Monitor the reaction progress by TLC or LC-MS. Gentle heating (40-50°C) may be required for less reactive substrates.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Logical Relationship of Parameters in Friedländer Synthesis:
Caption: Interplay of parameters influencing quinoline vs. dimer formation.
Final Recommendations
When facing issues of dimerization or polymerization in quinoline synthesis, a systematic, evidence-based approach is far more effective than random screening. Always begin by analyzing the most likely side reaction based on your chosen synthetic route and reaction conditions. Adjust one variable at a time—be it temperature, catalyst, or addition rate—and carefully monitor the impact on the reaction profile. By understanding the fundamental chemical principles at play, you can transform a low-yield, problematic reaction into a clean, efficient, and reproducible synthesis.
References
- Katritzky, A. R., & Rachwal, S. (1987). A New Look at the Skraup and Doebner-von Miller Quinolone Syntheses. Chemical Reviews, 87(4), 683-705. [Link]
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinbasen. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]
- Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073. [Link]
- Wu, J., & Xia, H.-G. (2005). Scandium triflate-catalyzed Friedländer annulation. A facile and green synthesis of quinolines. Organic & Biomolecular Chemistry, 3(16), 2945-2947. [Link]
Optimizing reaction conditions for the synthesis of 4-azido-3-nitroquinoline
Technical Support Center: Synthesis of 4-azido-3-nitroquinoline
Welcome to the dedicated technical support guide for the synthesis of 4-azido-3-nitroquinoline. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes. Our guidance is grounded in established chemical principles and safety protocols to ensure both the success and safety of your experiments.
Safety First: Critical Precautions for Working with Azides
Organic azides are high-energy molecules that demand rigorous safety protocols.[1][2] Before beginning any experiment, a thorough review of your institution's safety guidelines and the Safety Data Sheet (SDS) for sodium azide is mandatory.
-
Explosion Hazard : Organic azides can be sensitive to heat, shock, friction, and light, leading to explosive decomposition.[1][3] The target molecule, 4-azido-3-nitroquinoline, contains both an azide and a nitro group, which cumulatively increase its energetic potential.[4]
-
Toxicity : Sodium azide is highly toxic, with a toxicity profile similar to that of cyanide. Always handle it in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Incompatible Materials :
-
Acids : Never allow sodium azide or organic azides to come into contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[3][4]
-
Heavy Metals : Avoid contact with heavy metals (e.g., copper, lead, mercury) and their salts, as they can form dangerously explosive heavy metal azides.[3] Use plastic or glass spatulas and avoid metal equipment.[1][2]
-
Halogenated Solvents : Do not use chlorinated solvents like dichloromethane (DCM) or chloroform for azide reactions, as this can form explosively unstable di- and tri-azidomethane, respectively.[3]
-
-
Waste Disposal : Azide-containing waste must be collected in a dedicated, clearly labeled container.[4] Never mix azide waste with acidic waste streams.[4] It is often recommended to quench residual azide before disposal.
Synthetic Workflow Overview
The synthesis of 4-azido-3-nitroquinoline typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The precursor, 4-chloro-3-nitroquinoline, is reacted with an azide source, most commonly sodium azide (NaN₃). The electron-withdrawing effect of the nitro group at the C3 position activates the C4 position for nucleophilic attack by the azide anion.
Caption: Synthetic workflow for 4-azido-3-nitroquinoline.
Troubleshooting Guide (Q&A Format)
Question 1: My reaction yield is very low or I've recovered only starting material. What are the likely causes and how can I fix it?
Answer: This is a common issue that can stem from several factors related to reaction kinetics and reagent quality.
-
Probable Cause 1: Insufficient Reaction Temperature. The SNAr reaction, while activated by the nitro group, may still possess a significant activation energy barrier. Some protocols call for room temperature, but if the reaction is sluggish, gentle heating may be required.
-
Solution: Start the reaction at room temperature and monitor by Thin Layer Chromatography (TLC). If no significant product formation is observed after several hours, gradually increase the temperature to 40-60 °C.[5] Be cautious, as excessive heat can promote decomposition of the azide product.
-
-
Probable Cause 2: Poor Solvent Quality. Polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are essential for dissolving sodium azide and facilitating the substitution. The presence of water can hinder the reaction.
-
Solution: Use anhydrous grade solvents. Ensure your starting materials are thoroughly dried before use.
-
-
Probable Cause 3: Inactive Sodium Azide. Sodium azide can degrade over time, especially if improperly stored.
-
Solution: Use a freshly opened bottle of sodium azide or a source that has been stored in a tightly sealed container in a desiccator. Perform a small-scale test reaction to verify reagent activity.
-
Question 2: My TLC plate shows multiple spots, indicating the formation of byproducts. What are they and how can I avoid them?
Answer: Byproduct formation often points to side reactions involving the starting material or the product itself.
-
Probable Cause 1: Hydrolysis of Starting Material. If your solvent contains water, the this compound can be hydrolyzed to 4-hydroxy-3-nitroquinoline. This byproduct will not react with sodium azide.
-
Solution: As mentioned above, use anhydrous solvents and ensure all glassware is rigorously dried before use.
-
-
Probable Cause 2: Thermal Decomposition/Rearrangement. At elevated temperatures, the 4-azido-3-nitroquinoline product can undergo thermal cyclization to form a furoxan (1,2,5-oxadiazole 2-oxide) derivative.[5][6]
-
Probable Cause 3: Incomplete Nitration of Precursor. If the synthesis of your this compound precursor was not optimal, you might have residual starting material from earlier steps, leading to a complex reaction mixture.
-
Solution: Verify the purity of your this compound starting material by ¹H NMR and melting point before beginning the azidation step.
-
Question 3: I'm having difficulty isolating a pure product after the work-up. What purification strategies do you recommend?
Answer: The product's energetic nature requires careful purification methods.
-
Recommended Method: Recrystallization. This is the safest and most effective method.
-
Procedure: After aqueous work-up, dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals.[5] Filter the crystals and wash with a small amount of cold solvent.
-
-
Method to Avoid: Column Chromatography. While possible, chromatography on silica or alumina gel should be approached with extreme caution. The friction and static electricity on the column can potentially provide enough energy to initiate decomposition of the azide. If you must use chromatography, use a small scale and do not let the column run dry.
-
Method to Prohibit: Distillation/Sublimation. Never use distillation or sublimation to purify organic azides. The application of high heat and vacuum is extremely dangerous and can lead to violent decomposition.
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions reported in the literature?
A: Several conditions have been successfully reported. The choice often depends on the specific substrate and desired reaction time. Below is a summary for comparison.
| Starting Material | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | NaN₃ (1.0) | DMF | 60 | - | 88 | [5] |
| 4-Chloro-3-nitro-1H-quinolin-2-one | NaN₃ (1.24) | NMP | 20 | - | 81 | [5] |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | NaN₃ (1.5) | NMP | Room Temp | 3 | 90 | [7] |
Q: How should I monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (this compound) and the more polar product (4-azido-3-nitroquinoline). The reaction is complete when the starting material spot is no longer visible by TLC.
Q: What are the stability and storage considerations for the final product?
A: 4-azido-3-nitroquinoline should be treated as a potentially explosive compound.
-
Storage: Store the purified product in a cool, dark place, preferably in a refrigerator (-18 °C is recommended for many organic azides).[4] It should be stored in a properly labeled vial with a pressure-releasing cap, placed inside secondary containment.
-
Handling: Avoid scraping the solid with a metal spatula.[3] Use plastic or wood applicators. Minimize the quantity of material stored and use it as soon as possible after synthesis.
Reference Experimental Protocol
This protocol is a synthesized example based on literature procedures.[5][7] Researchers must adapt it based on their specific equipment, scale, and safety assessments.
Synthesis of 4-azido-3-nitroquinoline from this compound
-
Preparation: In a certified chemical fume hood, add this compound (1.0 equiv) to a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous DMF (or NMP) to the flask to create a solution or slurry. To this, add sodium azide (1.1-1.5 equiv) in one portion. Caution: Use a plastic or glass spatula.
-
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress every 1-2 hours by TLC. If the reaction is slow, gently warm the mixture to 60 °C using an oil bath.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice water, which will precipitate the crude product.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual solvent and inorganic salts.
-
Purification: Dry the crude product under vacuum. Purify the solid by recrystallization from a suitable solvent like ethanol to yield 4-azido-3-nitroquinoline as a solid.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point). The IR spectrum should show a strong, characteristic azide (N₃) stretch around 2125 cm⁻¹.[5]
References
- University of Pittsburgh, "Safe Handling of Azides," Environmental Health and Safety, 2013. [Link]
- Thorn-Seshold, O., "LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides," LMU Munich. [Link]
- University of California, Berkeley, "Azide Compounds," Environmental Health and Safety. [Link]
- Stanford University, "Information on Azide Compounds," Environmental Health & Safety. [Link]
- Organic Syntheses, "Working with Hazardous Chemicals," Org. Synth. 2010, 87, 161-169. [Link]
- Stadlbauer, W., et al., "Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c] quinolines," Molbank, 2010, M701. [Link]
- Fadda, A. A., et al., "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)
- Gontijo, V. S., et al., "Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe," Molecules, 2022, 27(19), 6289. [Link]
- Request PDF, "Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c]quinolines," ResearchG
- Stadlbauer, W., & Kappe, T., "Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes," Journal of Heterocyclic Chemistry, 1999. [Link]
Sources
Technical Support Center: Purifying Nitro-Aromatic Compounds with Column Chromatography
Welcome to the technical support center for the column chromatography of nitro-aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these electron-deficient and often reactive molecules. Here, we move beyond basic protocols to address the specific issues you may face, explaining the causality behind experimental choices to empower you with robust, self-validating purification strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when developing a purification method for nitro-aromatic compounds.
Q1: What is the best stationary phase for purifying nitro-aromatic compounds?
The choice of stationary phase is critical and depends on the specific properties of your compound and its impurities.
-
Silica Gel (SiO₂): This is the most common stationary phase in normal-phase chromatography.[1] However, its acidic surface can cause degradation of sensitive nitro-aromatic compounds, especially those with other functional groups prone to elimination or rearrangement (e.g., nitroaldol products).[2][3] If you observe streaking on your TLC plate or low recovery from the column, silica-induced decomposition may be the culprit.[2]
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic forms, alumina offers an alternative to silica. Neutral or basic alumina can be an excellent choice to prevent the degradation of acid-sensitive compounds.
-
Phenyl-Bonded Phases (e.g., Phenyl-Hexyl): These are highly effective for aromatic compounds due to their ability to engage in π-π interactions.[4][5] This provides an additional separation mechanism beyond simple polarity, which can be invaluable for separating closely related aromatic isomers or impurities.[5] Using methanol as a mobile phase component can enhance these π-π interactions, leading to better selectivity compared to acetonitrile.[4]
-
Reverse-Phase (e.g., C18, C8): For highly polar nitro-aromatics that do not move from the baseline in normal-phase systems (even with polar eluents like 100% ethyl acetate), reverse-phase chromatography is the recommended approach.[2] Here, a non-polar stationary phase is used with a polar mobile phase (like water/acetonitrile or water/methanol).[6]
Q2: How do I select the optimal mobile phase (eluent)?
Mobile phase selection is about achieving the ideal retention factor (Rƒ) for your target compound, typically between 0.2 and 0.4 for good separation in flash chromatography.
The process involves balancing the polarity of the solvent system with the polarity of your stationary phase and analytes.[7] In normal-phase chromatography, increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) will increase the Rƒ of your compounds.
Key Considerations:
-
Solvent Miscibility: Ensure your chosen solvents are fully miscible.
-
Analyte Solubility: Your crude sample should be soluble in the mobile phase. If not, a dry-loading technique is required (see Protocol 2).[2][8]
-
Selectivity: Different solvent systems can offer different selectivities. For nitro-aromatics, common systems include hexane/ethyl acetate, hexane/dichloromethane, and hexane/acetone. Sometimes, switching the solvent system (e.g., from ethyl acetate to acetone) can resolve co-eluting spots even if the Rƒ of the target compound remains similar.
-
Impact on Phenyl Phases: When using a phenyl-bonded stationary phase, methanol is often preferred over acetonitrile as the polar component. Methanol enhances the π-π interactions that provide unique selectivity for aromatic compounds, whereas acetonitrile can decrease these interactions.[4]
Table 1: Common Solvents and Their Properties
| Solvent | Polarity Index | Eluting Strength (on Silica) | Key Characteristics |
| n-Hexane | 0.1 | Very Weak | The standard non-polar base for most solvent systems. |
| Dichloromethane (DCM) | 3.1 | Moderate | Good for dissolving a wide range of compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate | A versatile and common polar co-solvent. |
| Acetone | 5.1 | Moderate-Strong | Stronger than EtOAc; can improve solubility of polar compounds. |
| Acetonitrile (ACN) | 5.8 | Moderate-Strong | Less viscous than methanol; can diminish π-π interactions.[4] |
| Methanol (MeOH) | 5.1 | Strong | Highly polar; enhances π-π interactions on phenyl phases.[4] |
Q3: Should I use an isocratic or a gradient elution?
The choice between a constant solvent composition (isocratic) and a changing one (gradient) depends heavily on the complexity of your sample.[9]
-
Isocratic Elution: Uses a single, unchanging mobile phase composition. It is simple, reproducible, and ideal for purifying simple mixtures where the Rƒ values of the components are sufficiently different.[10] However, for complex mixtures or compounds that are strongly retained, it can lead to significant peak broadening, reducing resolution and sensitivity.[11]
-
Gradient Elution: The concentration of the stronger (more polar) solvent is increased over time. This is superior for complex mixtures containing compounds with a wide range of polarities.[9][12] It results in sharper peaks for late-eluting compounds, improved resolution, and often shorter overall run times.[10][11]
Table 2: Isocratic vs. Gradient Elution
| Feature | Isocratic Elution | Gradient Elution |
| Mobile Phase | Constant composition | Composition changes over time |
| Best For | Simple mixtures, compounds with similar polarities.[9] | Complex mixtures, compounds with a wide polarity range.[10] |
| Advantages | Simple, easy to develop, stable baseline.[10] | Better resolution, sharper peaks, faster for complex samples.[11][12] |
| Disadvantages | Peak broadening for late-eluting compounds, potential for long run times.[11] | Requires more complex equipment, method development can be more involved.[10] |
In-Depth Troubleshooting Guides
Problem: My compound is decomposing on the column.
Symptoms:
-
A clean spot on the initial TLC becomes a long streak during the column run.
-
The appearance of new, often more colorful (e.g., yellow/orange) spots in collected fractions that were not in the crude mixture.[3]
-
Very low or zero recovery of the desired product.
Primary Cause: The acidic nature of standard silica gel can catalyze degradation reactions like elimination (e.g., dehydration of a nitro-aldol) or hydrolysis.[2][3]
Troubleshooting Workflow:
Sources
- 1. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. biotage.com [biotage.com]
- 12. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Identifying and characterizing unexpected byproducts in quinoline reactions
Technical Support Center: Quinoline Synthesis
Welcome to the technical support resource for identifying and characterizing unexpected byproducts in quinoline reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of quinoline scaffolds. Instead of a simple list of procedures, we will delve into the mechanistic origins of common byproducts and provide logical, field-tested strategies for their identification, mitigation, and characterization.
Frequently Asked Questions (FAQs): General Issues
Q1: My reaction has produced a significant amount of dark, intractable tar, making isolation nearly impossible. What is the cause, and how can I prevent it?
A1: Tar formation is one of the most common and frustrating issues in classical quinoline syntheses, particularly those employing strong acids and high temperatures like the Skraup and Doebner-von Miller reactions.[1][2]
-
Causality (The "Why"): The primary cause is the acid-catalyzed polymerization of highly reactive intermediates.[3] In the Skraup synthesis, glycerol is dehydrated to acrolein, an α,β-unsaturated aldehyde that readily polymerizes under harsh acidic conditions.[4][5] Similarly, the α,β-unsaturated carbonyl compounds used in the Doebner-von Miller synthesis are prone to self-condensation and polymerization.[1][3] Excessively high temperatures exacerbate this by accelerating these undesired pathways and causing decomposition of starting materials and products.[2]
-
Troubleshooting & Mitigation Strategies:
-
Control the Exotherm: Many of these reactions are highly exothermic.[2] Gradual addition of the acid catalyst with efficient stirring and external cooling (e.g., an ice bath) is critical to maintain control and prevent thermal runaways that lead to charring.
-
Use a Moderator (Skraup Synthesis): The addition of ferrous sulfate (FeSO₄) or boric acid is a classic technique to moderate the notoriously violent Skraup reaction.[1][2] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step and preventing localized hotspots.[2]
-
Optimize Reactant Concentration: For the Doebner-von Miller reaction, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline keeps its instantaneous concentration low, minimizing self-polymerization.[3]
-
Consider a Biphasic System: Sequestering the sensitive carbonyl compound in an organic phase can sometimes reduce polymerization and improve yields in the Doebner-von Miller synthesis.[3]
-
Q2: My TLC plate shows multiple unexpected spots, and my final yield is very low. What are the likely culprits?
A2: A complex reaction profile with low yield points to a variety of potential side reactions beyond simple polymerization. The identity of these byproducts is highly dependent on the specific synthesis route.
-
Common Byproduct Classes:
-
Partially Reduced Intermediates: The final step in many quinoline syntheses is an oxidation to form the aromatic ring.[6] If this step is incomplete, you may isolate dihydroquinoline or even tetrahydroquinoline intermediates. This is a known issue in the Doebner-von Miller reaction.[2]
-
Regioisomers: Syntheses like the Combes and Friedländer, which use unsymmetrical β-dicarbonyls or ketones, can lead to mixtures of regioisomers.[7] The cyclization can occur at either α-carbon, leading to different substitution patterns on the final quinoline ring.
-
N-Oxides: The use of certain oxidizing agents can sometimes lead to the over-oxidation of the quinoline nitrogen, forming a quinoline N-oxide. While often an undesired byproduct, N-oxides are also valuable synthetic intermediates for further functionalization.[8][9]
-
Products of Self-Condensation: In reactions like the Friedländer synthesis, the ketone reactant can undergo self-condensation (an aldol reaction) under basic or acidic conditions, competing with the desired cyclization with the 2-aminoaryl ketone.[10]
-
Below is a general workflow for approaching this problem.
Caption: General troubleshooting workflow for low yields.
Troubleshooting Guide: Synthesis-Specific Byproducts
This section addresses issues unique to the most common named reactions for quinoline synthesis.
Skraup Synthesis
-
Q: My Skraup reaction is extremely vigorous and hard to control, resulting in a solid black mass. How do I tame it?
-
A: This is the classic challenge of the Skraup synthesis.[11] The dehydration of glycerol to acrolein and the subsequent cyclization are highly exothermic.[12] Use of a moderator like ferrous sulfate is essential.[2] Ensure slow, controlled addition of sulfuric acid with robust cooling and vigorous mechanical stirring to dissipate heat effectively.[1]
-
Doebner-von Miller Synthesis
-
Q: My product is contaminated with a species that has a mass 2 units higher than my expected quinoline. What is it?
-
A: This is almost certainly the corresponding 1,2-dihydroquinoline intermediate. The mechanism involves cyclization to form this dihydroquinoline, which must then be oxidized to the final aromatic product.[13] If the oxidizing agent (often an imine/Schiff base formed in situ) is consumed or insufficient, the reaction can stall at this stage.[14]
-
Solution: Ensure your reaction conditions promote full aromatization. Sometimes, simply extending the reaction time or increasing the temperature (while balancing against tar formation) is sufficient. In other cases, introducing a mild oxidant may be necessary.
-
-
Q: My reaction produces a significant amount of a reduced aniline derivative as a byproduct. Why?
-
A: This can occur through a "hydrogen-transfer" mechanism. The dihydroquinoline intermediate can reduce the imine (Schiff base) intermediate, leading to a reduced aniline byproduct and your desired quinoline.[14][15] This process consumes the imine that is also needed to act as the hydrogen acceptor for aromatization, thus lowering the overall yield.
-
Solution: Adjusting the stoichiometry can help. Increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid (in the Doebner variant) can favor the desired pathway.[14]
-
Friedländer & Combes Syntheses
-
Q: I used an unsymmetrical ketone in my Friedländer synthesis and obtained a mixture of two isomeric quinolines. How can I control the regioselectivity?
-
A: This is a well-known challenge.[7] The initial condensation can occur on either side of the ketone.
-
Solution: Regioselectivity can be influenced by several factors:
-
Catalyst Choice: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer.[7][10]
-
Steric Hindrance: The cyclization is often directed by sterics. A bulkier substituent on one side of the ketone may favor reaction at the less hindered α-methylene group.[7]
-
Substrate Modification: Pre-installing a directing group, such as a phosphoryl group on the desired α-carbon of the ketone, can force the cyclization in one direction.[7]
-
-
Byproduct Characterization and Purification
Q: What is the best general approach to identify an unknown byproduct?
A: A systematic analytical approach is required. Do not rely on a single technique.
Caption: Analytical workflow for byproduct identification.
Protocol 1: Deactivating Silica Gel for Purifying Basic Quinolines
Quinolines are basic due to the lone pair on the nitrogen atom.[16] When using standard silica gel for column chromatography, this basicity can cause strong adsorption to acidic silanol groups, resulting in poor separation, peak tailing, and even decomposition.
-
Objective: To neutralize the acidic sites on the silica gel to allow for effective chromatographic purification of basic quinoline derivatives.
-
Methodology:
-
Prepare Eluent: Choose an appropriate solvent system (e.g., Hexane/Ethyl Acetate). To this eluent, add 0.5-2% triethylamine (NEt₃) or pyridine.[16]
-
Prepare Slurry: In a beaker, add the dry silica gel. Add a portion of the amine-containing eluent and gently swirl to create a uniform slurry. This pre-treats the silica.
-
Pack Column: Carefully pack the column with the prepared silica slurry.
-
Equilibrate: Run 2-3 column volumes of the amine-containing eluent through the packed column to ensure it is fully equilibrated before loading your sample.
-
Load and Elute: Load your crude sample (dissolved in a minimum amount of eluent) and proceed with the chromatography as usual.
-
Data Summary Tables
Table 1: Common Byproducts in Major Quinoline Syntheses
| Synthesis Method | Common Unexpected Byproducts | Mechanistic Origin |
| Skraup | Tars/Polymers, Partially reduced intermediates | Acid-catalyzed polymerization of acrolein; Incomplete oxidation.[1][5] |
| Doebner-von Miller | Tars/Polymers, Dihydroquinolines, Reduced anilines | Polymerization of α,β-unsaturated carbonyls; Incomplete aromatization; H-transfer.[2][3][14] |
| Friedländer | Regioisomers, Aldol self-condensation products | Cyclization of unsymmetrical ketone; Competing side reaction of ketone starting material.[7][10] |
| Combes | Regioisomers | Cyclization of unsymmetrical β-diketone.[7] |
Table 2: Comparison of Analytical Techniques for Byproduct Characterization
| Technique | Information Provided | Advantages | Limitations |
| TLC | Reaction progress, Number of components, Polarity | Fast, inexpensive, simple.[2] | Low resolution, not quantitative. |
| LC-MS | Molecular weight of components, Isotope patterns | High sensitivity, separates complex mixtures, provides MW data.[17] | Isomers may not be resolved, requires ionization. |
| GC-MS | Molecular weight of volatile components | Excellent separation for volatile compounds, provides fragmentation patterns for identification.[17] | Not suitable for non-volatile or thermally labile compounds. |
| NMR (¹H, ¹³C) | Detailed structural connectivity, Stereochemistry | Unambiguous structure determination. | Requires isolated, pure sample (>1 mg), lower sensitivity. |
| HRMS | Exact mass, Elemental formula | Provides highly accurate mass to confirm molecular formula. | Requires isolated sample, does not give structural connectivity. |
References
- BenchChem. (2025).
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (2025).
- LookChem. (n.d.).
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- BenchChem. (2025). Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis.
- BenchChem. (2025).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ACS Publications. (2022). N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)
- Wikipedia. (n.d.). Doebner–Miller reaction.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). Quinoline N-oxide 97.
- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Unknown Source. (n.d.).
- RSC Publishing. (2019). The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. New Journal of Chemistry.
- Wikipedia. (n.d.). Skraup reaction.
- ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N‐oxide; (B)
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- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. uop.edu.pk [uop.edu.pk]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: The Impact of Solvent Choice on 4-Chloro-3-nitroquinoline Reactions
Welcome to the technical support center for optimizing reactions involving 4-chloro-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in their synthetic endeavors. As a key intermediate in the synthesis of pharmaceuticals like Imiquimod, understanding the reactivity of this compound is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the reaction process, with a focus on how solvent choice can be the key to resolving them.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine, but I am observing very low conversion to my desired product. What could be the cause?
Answer: Low conversion in SNAr reactions with this compound is often directly linked to the choice of solvent. The solvent plays a critical role in stabilizing the intermediate Meisenheimer complex and influencing the nucleophilicity of your amine.
-
Causality: The SNAr mechanism involves the formation of a negatively charged intermediate. The ability of the solvent to stabilize this charge is crucial for the reaction to proceed.[2]
-
Polar Aprotic Solvents are Preferred: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices for SNAr reactions.[3] They possess large dipole moments that can stabilize the charged intermediate without forming strong hydrogen bonds with the nucleophile.[4] This leaves the nucleophile "free" and highly reactive.[4]
-
Polar Protic Solvents Can Be Detrimental: Solvents like water, methanol, and ethanol can hinder SNAr reactions.[3] They form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" that reduces its nucleophilicity and availability to attack the quinoline ring.[3][5][6]
-
Troubleshooting Steps:
-
Solvent Exchange: If you are using a polar protic solvent, switch to a polar aprotic solvent such as DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP).[2]
-
Ensure Anhydrous Conditions: Trace amounts of water in your reaction can act as a competing nucleophile or protonate your intended nucleophile, reducing its effectiveness. Ensure your solvent and reagents are dry.
-
Temperature Optimization: While solvent is key, increasing the reaction temperature can also help overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures.
Issue 2: Poor Yields and Side Products in Suzuki-Miyaura Cross-Coupling
Question: I'm performing a Suzuki-Miyaura cross-coupling with this compound and a boronic acid, but my yields are low and I'm seeing significant protodeborylation of my boronic acid. How can I optimize this?
Answer: The success of a Suzuki-Miyaura coupling is highly dependent on a synergistic interplay between the catalyst, base, and solvent system. The solvent not only dissolves the reactants but also influences the stability of the catalyst and the boronic acid.
-
Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves several steps, including oxidative addition and transmetalation, that are sensitive to the reaction medium.[7] Protodeborylation is a common side reaction where the boronic acid reacts with a proton source (like water or alcohol) to cleave the C-B bond.[8]
-
Solvent Mixtures are Often Optimal: A combination of an organic solvent and water is frequently used in Suzuki couplings. The organic solvent (e.g., 1,4-dioxane, THF, toluene) dissolves the organic reactants, while water helps to dissolve the inorganic base and can activate the boronic acid.[7][8]
-
Aprotic Solvents Dominate: Ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and amide solvents (DMF, DMAc) are common choices.[7] The specific choice can influence the solubility of the palladium catalyst and the rate of the reaction.
-
Minimizing Protodeborylation: While water is often necessary, an excess can promote protodeborylation, especially at elevated temperatures. Using a boronic ester (e.g., a pinacol ester) can increase stability against this side reaction.[8]
-
Troubleshooting Steps:
-
Screen a Panel of Solvents: If yields are low, consider screening different solvent systems. A common starting point is a mixture of dioxane and water. Other options to explore include toluene/water and THF/water.
-
Optimize the Water Content: The ratio of organic solvent to water can be critical. Systematically vary the ratio (e.g., 4:1, 2:1, 1:1) to find the optimal balance for your specific substrates.
-
Base and Solvent Compatibility: Ensure your chosen base is sufficiently soluble in the solvent system. For example, potassium carbonate (K₂CO₃) has good solubility in water, making it a suitable choice for aqueous solvent mixtures. For more challenging couplings, a stronger, more soluble base like potassium phosphate (K₃PO₄) might be necessary.[8]
Issue 3: Incomplete Reaction and/or Formation of Unidentified Impurities
Question: My reaction with this compound is not going to completion, and I'm observing several unidentified spots on my TLC plate. Could the solvent be the culprit?
Answer: Incomplete reactions and the formation of impurities can certainly be influenced by the solvent. The solvent's properties can affect reaction rates, solubility of intermediates, and the stability of the starting material and product.
-
Causality:
-
Solubility Issues: If your starting material, reagents, or intermediates have poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly reduced, leading to incomplete conversion. This compound is a solid with limited solubility in some nonpolar solvents.[1][9]
-
Solvent-Induced Decomposition: Certain solvents, especially at elevated temperatures, can promote the decomposition of starting materials or products. For instance, highly polar aprotic solvents like DMF can sometimes decompose at high temperatures, leading to the formation of byproducts.
-
Solvent Participation in the Reaction: In some cases, the solvent itself can act as a nucleophile or reactant, leading to unexpected side products. This is more common with protic solvents.
-
Troubleshooting Steps:
-
Assess Solubility: Before running the reaction on a larger scale, perform a small-scale solubility test of your this compound and other key reagents in the intended solvent at the target reaction temperature.
-
Consider a Co-Solvent: If solubility is an issue, adding a co-solvent can sometimes improve the situation without drastically changing the overall polarity of the reaction medium.
-
Lower Reaction Temperature and Extend Reaction Time: If you suspect decomposition, try running the reaction at a lower temperature for a longer period.
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be another source of impurities.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound I should be aware of?
A1: this compound is a white to off-white crystalline powder with a molecular formula of C₉H₅ClN₂O₂ and a molecular weight of 208.60 g/mol .[1][10] It has a melting point of 121-122 °C.[1] Its structure, featuring an electron-withdrawing nitro group and a chloro leaving group on the quinoline scaffold, makes it a valuable intermediate for synthesizing a variety of substituted quinolines.[1]
Q2: How does the position of the nitro group affect the reactivity of the chloro group in this compound?
A2: The nitro group at the 3-position and the chloro group at the 4-position are ortho to each other. The strongly electron-withdrawing nitro group activates the C4 position towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance. This electronic arrangement is a primary reason for the compound's utility in SNAr reactions.
Q3: What is the general effect of solvent polarity on reaction rates?
A3: Generally, an increase in solvent polarity will accelerate reactions where a charge is developed in the activated complex from neutral reactants.[11] Conversely, it will decrease the rates of reactions where there is less charge in the activated complex compared to the starting materials.[11] For reactions involving this compound, particularly SNAr, polar solvents are beneficial for stabilizing the charged intermediate.
Q4: Can you provide a general starting protocol for a nucleophilic aromatic substitution on this compound?
A4: A general starting point for the amination of this compound is as follows. Note that this is a generalized protocol and may require optimization.
Experimental Protocol: General Amination of this compound [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF or NMP).
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 equivalents) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equivalents) should also be added.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific amine.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Q5: How do I choose between a polar protic and a polar aprotic solvent for my reaction?
A5: The choice depends on the reaction mechanism.
-
For SN2 and SNAr reactions , where a strong, unhindered nucleophile is required, polar aprotic solvents are generally preferred.[3] They solvate the cation but leave the anionic nucleophile relatively "bare" and highly reactive.[4]
-
For SN1 reactions , which proceed through a carbocation intermediate, polar protic solvents are favored.[3] They are excellent at stabilizing both the carbocation and the leaving group through hydrogen bonding and ion-dipole interactions.[3][12]
Data Presentation
The following table summarizes the general effects of different solvent classes on common reactions involving this compound.
| Reaction Type | Solvent Class | Typical Solvents | General Outcome | Rationale |
| SNAr | Polar Aprotic | DMF, DMSO, MeCN, NMP | Favorable | Stabilizes the Meisenheimer complex without solvating the nucleophile, leading to faster reaction rates.[3][4] |
| Polar Protic | H₂O, MeOH, EtOH | Unfavorable | Solvates the nucleophile through hydrogen bonding, reducing its reactivity.[3][5] | |
| Suzuki Coupling | Polar Aprotic (often with H₂O) | Dioxane, THF, Toluene | Favorable | Good solubility for organic reactants and catalyst. Water is often added to dissolve the base.[7][8] |
| Polar Protic | EtOH, MeOH | Less Common | Can lead to protodeborylation of the boronic acid. |
Visualizations
Experimental Workflow for Solvent Screening
Caption: A typical workflow for screening different solvents to optimize a reaction.
Logical Relationship of Solvent Choice in SNAr Reactions
Caption: Decision tree for solvent selection in SNAr reactions.
References
- The Chemical Journey of this compound: From Synthesis to Applic
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]
- Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes - Beilstein Journals. [Link]
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. [Link]
- Solvent effects - Wikipedia. [Link]
- Optimization of reaction conditions.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]
- Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III)
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
- Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
- A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. [Link]
- (PDF)
- Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions - YouTube. [Link]
- Protic and Aprotic solvents - and the reaction speed - YouTube. [Link]
- Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimin
- Reaction Conditions Optimization: The Current St
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- 4-Chloro-3-nitrobenzoic acid - Solubility of Things. [Link]
- Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Beilstein Journals. [Link]
- Optimization of conditions for the Suzuki coupling reaction.
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. [Link]
- Suzuki–Miyaura cross-coupling optimization enabled by autom
- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. [Link]
- 4-chloro-3-nitrobenzoic acid. [Link]
- This compound | C9H5ClN2O2 | CID 11275808 - PubChem. [Link]
- Ionic liquid effects on nucleophilic aromatic substitution reactions
- Solvent Effects on the Menshutkin Reaction - arXiv. [Link]
- Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 - YouTube. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
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- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of heterocyclic compounds is paramount. 4-Chloro-3-nitroquinoline, a key intermediate in the synthesis of various biologically active molecules, presents a unique spectroscopic challenge due to the influence of its electron-withdrawing chloro and nitro substituents on the quinoline framework. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of readily available, fully assigned experimental spectra for this specific compound, this guide will leverage established principles of NMR spectroscopy, data from closely related analogs, and predictive analysis to offer a comprehensive interpretation. We will compare its expected spectral features with those of relevant quinoline derivatives to highlight the diagnostic power of NMR in discerning complex substitution patterns.
The Foundational Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. For a molecule like this compound, NMR provides critical information through several key parameters:
-
Chemical Shift (δ): This reveals the electronic environment of each nucleus. The presence of electronegative substituents like chlorine and the nitro group dramatically influences the chemical shifts of nearby protons and carbons, providing vital clues to their positions.[1]
-
Spin-Spin Coupling (J-Coupling): The interaction between neighboring nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), is diagnostic of the number of bonds separating the coupled nuclei and their spatial relationship (e.g., ortho, meta, para coupling in aromatic systems).[2]
-
Integration: In ¹H NMR, the area under a signal is proportional to the number of protons it represents, allowing for a quantitative proton count for each distinct chemical environment.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following general procedure is recommended for the analysis of quinoline derivatives.
Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) within a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
-
¹H NMR Spectrum Acquisition:
-
The experiment is typically run on a 300-600 MHz spectrometer.
-
Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (typically 0-10 ppm), and an appropriate relaxation delay.
-
-
¹³C NMR Spectrum Acquisition:
-
Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required compared to ¹H NMR.
-
A proton-decoupled experiment is standard, which simplifies the spectrum to single lines for each chemically non-equivalent carbon atom.
-
Analysis and Interpretation of this compound Spectra
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum of this compound is expected to display five signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The powerful electron-withdrawing effects of the nitro group at C3 and the chlorine atom at C4 will significantly deshield the protons, shifting their resonances downfield compared to unsubstituted quinoline.[1]
Predicted ¹H NMR Chemical Shifts and Coupling Patterns:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale for Prediction |
| H-2 | 9.0 - 9.2 | Singlet (s) | - | As the proton at the 2-position, it is adjacent to the nitrogen atom and will be the most deshielded proton in the pyridine ring. The absence of an adjacent proton at C3 will result in a singlet. |
| H-5 | 8.2 - 8.4 | Doublet (d) | Jortho ≈ 8-9 Hz | This proton is part of the benzenoid ring and will be deshielded. It is coupled only to H-6. |
| H-6 | 7.8 - 8.0 | Triplet (t) or Doublet of Doublets (dd) | Jortho ≈ 7-8 Hz, Jmeta ≈ 1-2 Hz | Coupled to both H-5 and H-7, this proton is expected to appear as a triplet or a doublet of doublets. |
| H-7 | 7.9 - 8.1 | Triplet (t) or Doublet of Doublets (dd) | Jortho ≈ 7-8 Hz, Jmeta ≈ 1-2 Hz | Similar to H-6, it is coupled to H-6 and H-8. |
| H-8 | 8.3 - 8.5 | Doublet (d) | Jortho ≈ 8-9 Hz | The peri-effect from the nitrogen lone pair and deshielding from the adjacent ring system will shift this proton downfield. It is coupled only to H-7. |
¹³C NMR Spectral Analysis: A Predictive Approach
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts will be heavily influenced by the attached substituents. Carbons bearing the chloro (C-4) and nitro (C-3) groups, as well as those in close proximity, will show the most significant shifts.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 150 - 155 | Adjacent to the nitrogen atom, this carbon will be significantly deshielded. |
| C-3 | 145 - 150 | Directly attached to the strongly electron-withdrawing nitro group, leading to a downfield shift. |
| C-4 | 135 - 140 | The carbon bearing the chlorine atom will be deshielded, though the effect is generally less pronounced than a nitro group. |
| C-4a | 125 - 130 | A quaternary carbon at the ring junction. |
| C-5 | 128 - 132 | Aromatic methine carbon. |
| C-6 | 126 - 130 | Aromatic methine carbon. |
| C-7 | 130 - 135 | Aromatic methine carbon. |
| C-8 | 124 - 128 | Aromatic methine carbon. |
| C-8a | 148 - 152 | A quaternary carbon adjacent to the nitrogen. |
Comparative Spectral Analysis: this compound vs. Related Compounds
To contextualize the predicted spectral data, a comparison with known quinoline derivatives is invaluable.
Comparison with Quinoline
Unsubstituted quinoline provides a baseline for understanding the electronic effects of the chloro and nitro groups. The protons in quinoline resonate between 7.3 and 8.9 ppm. The introduction of the electron-withdrawing groups in this compound is expected to shift all proton signals to a lower field.
Comparison with 4-Chloroquinoline
The ¹H NMR spectrum of 4-chloroquinoline shows a downfield shift for H-2 and H-5 compared to quinoline, due to the inductive effect of the chlorine atom. This comparison helps in estimating the specific deshielding contribution of the chlorine at the C-4 position.
Comparison with 3-Nitroquinoline
In 3-nitroquinoline, the nitro group strongly deshields the protons at C-2 and C-4. This provides a good model for the significant downfield shift expected for H-2 in this compound.
The following table summarizes a qualitative comparison:
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| Quinoline | Protons in the range of 7.3-8.9 ppm.[3] | Carbons in the range of 120-150 ppm.[4][5] |
| 4-Chloroquinoline | Downfield shift of H-2 and H-5. | Significant downfield shift of C-4. |
| 3-Nitroquinoline | Strong downfield shift of H-2 and H-4. | Strong downfield shift of C-3. |
| This compound (Predicted) | All protons shifted downfield, with H-2 being the most deshielded. A singlet for H-2 is a key diagnostic feature. | C-2, C-3, and C-4 are all expected at very low field. |
Visualizing the Structure-Spectra Relationship
The following diagram illustrates the structure of this compound and highlights the key protons for ¹H NMR analysis.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 4-Chloro-3-nitroquinoline
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds and intermediates is a cornerstone of rigorous scientific advancement. 4-Chloro-3-nitroquinoline, a key building block in the synthesis of various biologically active molecules, presents a unique analytical challenge due to its combination of a quinoline core, a nitro group, and a chloro substituent.[1] This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, offering a robust framework for its identification and characterization. Furthermore, we will objectively compare this mass spectrometric approach with alternative analytical techniques, providing supporting data and protocols to empower informed methodological decisions in your research.
The Rationale for Mass Spectrometry in the Analysis of this compound
Mass spectrometry is an indispensable tool for the structural analysis of organic molecules.[2] Its high sensitivity, specificity, and ability to provide detailed structural information from minimal sample quantities make it a preferred method for the characterization of complex compounds like this compound. Electron ionization (EI), a "hard" ionization technique, is particularly well-suited for this purpose as it induces reproducible fragmentation, generating a characteristic "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching.[2]
Proposed Electron Ionization Mass Spectrometry Fragmentation Pattern of this compound
Key Fragmentation Pathways:
The fragmentation of the this compound molecular ion (m/z 208) is expected to be driven by the presence of the labile nitro group and the stable quinoline ring system.
-
Loss of the Nitro Group: The most prominent initial fragmentation is the loss of the nitro group (NO₂) as a radical, resulting in a fragment ion at m/z 162 . This is a common fragmentation pathway for nitroaromatic compounds.
-
Loss of Nitric Oxide: A subsequent or alternative fragmentation pathway involves the loss of nitric oxide (NO) from the molecular ion, leading to a fragment at m/z 178 . This is often followed by the loss of a chlorine radical to yield an ion at m/z 143 .
-
Loss of Chlorine: The molecular ion can also undergo the loss of a chlorine radical, particularly at higher ionization energies, to produce a fragment at m/z 173 .
-
Quinoline Ring Fragmentation: The quinoline ring itself is relatively stable. However, subsequent fragmentation of the primary fragment ions can occur. A characteristic fragmentation of the quinoline core is the loss of hydrogen cyanide (HCN), which would result in further fragmentation of ions like m/z 162 and m/z 173.[4]
The following diagram illustrates the proposed major fragmentation pathways:
Caption: Proposed EI-MS fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While EI-MS is a powerful tool, a comprehensive analytical approach often involves orthogonal techniques for confirmation and quantification. The table below compares EI-MS with other relevant methods for the analysis of this compound.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography followed by mass spectrometric detection. | High separation efficiency for volatile and semi-volatile compounds. Provides both retention time and mass spectral data for high confidence identification. | Requires the analyte to be thermally stable and volatile. May require derivatization for polar compounds. |
| HPLC-UV | Separation by high-performance liquid chromatography with ultraviolet detection.[5][6][7][8][9] | Excellent for non-volatile and thermally labile compounds. Robust and widely available. Good for quantification. | Lower specificity compared to MS detection. Co-eluting impurities can interfere with quantification. |
| LC-MS/MS | Separation by HPLC coupled with tandem mass spectrometry. | High selectivity and sensitivity. Suitable for complex matrices. Provides structural information through fragmentation. | Higher cost and complexity compared to HPLC-UV. Ionization efficiency can be compound-dependent. |
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. | Provides unambiguous structural elucidation. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. Not suitable for trace analysis. |
| FTIR Spectroscopy | Fourier-transform infrared spectroscopy identifies functional groups based on their absorption of infrared radiation. | Provides information about the functional groups present in the molecule. Fast and non-destructive. | Provides limited information on the overall molecular structure. Not suitable for complex mixtures. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[4]
-
Source Temperature: 230 °C[4]
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-350
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FT-IR spectroscopy for the identification of functional groups in 4-Chloro-3-nitroquinoline
An In-Depth Guide to Fourier-Transform Infrared (FT-IR) Spectroscopy for the Functional Group Analysis of 4-Chloro-3-nitroquinoline
Introduction: The Analytical Challenge of Synthetic Intermediates
In the realm of drug development and chemical synthesis, the unambiguous characterization of intermediate compounds is a cornerstone of process control and quality assurance. This compound serves as a pivotal precursor in the synthesis of various biologically active molecules, including the immune response modifier Imiquimod[1][2]. Its molecular architecture, featuring a substituted quinoline core, presents a distinct combination of functional groups. Verifying the identity and purity of this intermediate is critical before proceeding to subsequent synthetic steps.
Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a rapid, non-destructive, and highly effective first-line analytical technique for this purpose.[3] By probing the vibrational modes of molecular bonds, FT-IR provides a characteristic "fingerprint" that is directly correlated to the functional groups present within a molecule.[4] This guide, designed for researchers and drug development professionals, provides a detailed protocol for the analysis of this compound using FT-IR spectroscopy. It explains the causality behind experimental choices, interprets the expected spectral data, and objectively compares the technique's performance against other common analytical methods like NMR and Mass Spectrometry.
Molecular Structure and Expected Vibrational Signatures
Before any analysis, understanding the molecule's structure is paramount. This compound (C₉H₅ClN₂O₂) is composed of three key regions, each with expected vibrational frequencies in the infrared spectrum:
-
The Quinoline Ring System: A bicyclic aromatic heterocycle. This structure will exhibit characteristic absorptions from:
-
Aromatic C-H stretching vibrations.
-
Aromatic C=C and C=N ring stretching vibrations.
-
C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern.
-
-
The Nitro Group (-NO₂): A strong electron-withdrawing group. This is one of the most easily identifiable groups in FT-IR, producing two distinct and strong stretching bands.
-
The Chloro Substituent (-Cl): A halogen attached to the aromatic ring. The C-Cl stretching vibration appears in the lower frequency region of the spectrum.
Experimental Protocol: FT-IR Analysis via Attenuated Total Reflectance (ATR)
For solid powder samples like this compound, Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling technique. It requires minimal to no sample preparation, eliminating the need for KBr pellet pressing or Nujol mulls, thereby reducing sample handling and potential contamination while ensuring excellent sample-to-sample reproducibility.
Causality of Method Selection:
-
Why ATR? The ATR technique relies on generating an evanescent wave that penetrates a small distance into the sample placed in tight contact with a high-refractive-index crystal (typically diamond). This shallow penetration depth is ideal for strongly absorbing solid samples, preventing total absorption and peak saturation that can occur in transmission methods. It is fast, requires only a small amount of sample, and is non-destructive.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines (typically 30-60 minutes).
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference, which absorb strongly in the mid-IR region.
-
-
Background Spectrum Acquisition:
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the solvent has fully evaporated.
-
Lower the ATR press arm to ensure no sample is present.
-
Acquire a background spectrum (typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹). This spectrum of the air and the crystal will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of this compound powder (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
Lower the press arm and apply consistent pressure using the built-in torque knob or clamp mechanism. This ensures intimate contact between the sample and the crystal, which is critical for a high-quality spectrum.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Cleaning:
-
The instrument software will automatically perform the background subtraction.
-
If necessary, apply an ATR correction to the spectrum. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.
-
Clean the ATR crystal and press arm tip thoroughly with a solvent to prepare for the next sample.
-
Interpreting the Spectrum: Expected Absorption Bands
The FT-IR spectrum of this compound can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The functional group region contains absorptions that are characteristic of specific bonds, while the fingerprint region contains a complex pattern of absorptions unique to the molecule as a whole.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) | Medium to Weak |
| 1620 - 1580 | C=C / C=N Stretch | Aromatic Ring (Quinoline) | Medium to Strong |
| 1550 - 1500 | Asymmetric NO₂ Stretch | Nitro Group | Strong |
| 1360 - 1320 | Symmetric NO₂ Stretch | Nitro Group | Strong |
| 850 - 750 | C-H Out-of-Plane Bend | Aromatic (Quinoline) | Strong |
| 800 - 600 | C-Cl Stretch | Aryl Halide | Medium to Strong |
Note: These are predicted ranges based on standard correlation tables and data from similar quinoline derivatives.[5][6][7] The exact positions can be influenced by the electronic effects of adjacent substituents.
Key Interpretive Points:
-
The Nitro Group: The most prominent features in the spectrum are expected to be the two strong absorption bands for the nitro group's asymmetric and symmetric stretching. Their presence provides powerful evidence for the successful nitration of the quinoline ring.
-
Aromatic Region: The presence of peaks between 3100-3000 cm⁻¹ confirms the aromatic C-H bonds, while the C=C and C=N stretching bands around 1600 cm⁻¹ confirm the quinoline ring system.
-
Fingerprint Region: The complex pattern below 1500 cm⁻¹, including the C-H out-of-plane bends and the C-Cl stretch, provides a unique fingerprint. This region is highly sensitive to the overall molecular structure and can be used to distinguish this compound from other isomers or related compounds.
Comparative Analysis: FT-IR in the Context of Other Spectroscopic Tools
While FT-IR is excellent for identifying functional groups, a complete structural elucidation often requires a combination of analytical techniques.[8][9] Each method provides a different piece of the structural puzzle.
Table 2: Comparison of FT-IR with NMR and Mass Spectrometry
| Feature | FT-IR Spectroscopy | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Presence of functional groups.[4] | Detailed molecular connectivity and 3D structure.[3] | Molecular weight and elemental formula.[8] |
| Principle | Absorption of IR radiation causing molecular vibrations. | Nuclear spin transitions in a strong magnetic field. | Ionization of molecules and separation based on mass-to-charge ratio. |
| Strengths | • Very fast (seconds to minutes)• Non-destructive• Excellent for identifying key functional groups (e.g., -OH, C=O, -NO₂) | • Provides unambiguous structural information• Differentiates between isomers• Quantitative analysis is possible | • Extremely sensitive (picomole to femtomole)• Determines exact molecular formula (with HRMS)• Fragmentation patterns aid in structural elucidation |
| Limitations | • Does not provide information on molecular connectivity• Ambiguous for molecules with similar functional groups• Not ideal for complex mixture analysis | • Slower analysis time (minutes to hours)• Requires larger sample quantities• More complex data interpretation | • Destructive technique• Does not directly identify functional groups• Isomers can have identical molecular weights |
| Role in Analysis | Rapid initial screening and confirmation of functional group transformations (e.g., confirming nitration). | Definitive structural elucidation and confirmation of regiochemistry (e.g., confirming 3-nitro and 4-chloro positions). | Confirmation of molecular weight and elemental composition; often coupled with chromatography (GC-MS, LC-MS) for mixture analysis. |
Conclusion
For the routine identification and quality control of this compound, FT-IR spectroscopy stands out as an indispensable tool. Its speed, simplicity, and direct correlation of spectral features to the critical nitro, chloro, and aromatic functional groups make it an efficient and reliable method. The ATR technique further enhances its utility by minimizing sample preparation and maximizing reproducibility.
However, as a Senior Application Scientist, it is crucial to recognize that FT-IR is part of a larger analytical toolkit. While it expertly answers the question "Which functional groups are present?", it relies on complementary techniques like NMR and Mass Spectrometry to answer the questions of "How are they connected?" and "What is the exact mass?". By leveraging the strengths of each method, researchers and drug development professionals can achieve a comprehensive and irrefutable characterization of synthetic intermediates, ensuring the integrity and success of their scientific endeavors.
References
- NASA Ames Research Center.Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.[Link]
- MDPI.
- Research and Reviews: Journal of Chemistry.Characterization and Identification in Organic Chemistry through Analytical Techniques.[Link]
- MedCrave.
- National Center for Biotechnology Information (PMC).
- ResearchGate.
- ResearchGate.The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).[Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- National Center for Biotechnology Information (PMC).Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe.[Link]
- National Center for Biotechnology Information (PMC).
- PubChem.this compound.[Link]
- International Journal of Engineering and Science.
- Chemsrc.this compound.[Link]
- ResearchGate.FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline.[Link]
- NINGBO INNO PHARMCHEM CO.,LTD.this compound.[Link]
- Indonesian Journal of Science & Technology.
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A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4-Chloro-3-nitroquinoline
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Chloro-3-nitroquinoline, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its purity profile can directly influence the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound.
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. By understanding the principles and practicalities of each technique, you can make an informed decision on the most suitable approach for your specific analytical needs.
Understanding the Analyte: this compound
Before delving into analytical methodologies, a fundamental understanding of the analyte's physicochemical properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 208.60 g/mol | [1][2] |
| Melting Point | 121-122°C | [2][3] |
| Boiling Point | 333.8 ± 22.0 °C at 760 mmHg | [2] |
| LogP | 2.46 | [2] |
| Appearance | Solid |
The properties of this compound—a solid at room temperature with a relatively high boiling point and moderate polarity (as indicated by the LogP value)—suggest that it is amenable to analysis by both HPLC and GC-MS, making a direct comparison of these techniques particularly relevant.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating non-volatile and thermally labile compounds.[4][5] For the purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice due to the analyte's moderate polarity.
Principle of Separation
In RP-HPLC, the stationary phase (typically a C18 or C8 bonded silica) is nonpolar, while the mobile phase is a polar solvent mixture, usually consisting of water or a buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the two phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.
Proposed HPLC Method and Rationale
The following protocol is a robust starting point for the purity analysis of this compound, designed in accordance with established pharmaceutical method development principles.[6][7]
Experimental Protocol: RP-HPLC-UV for this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is chosen for its excellent resolving power and retention characteristics for a wide range of medium polarity compounds.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier helps to protonate any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.
-
Mobile Phase B: Acetonitrile. Acetonitrile is selected for its low UV cutoff and good elution strength.
-
-
Gradient Elution: A gradient elution is proposed to ensure the separation of potential impurities with a wide range of polarities.
-
Time (min) % Mobile Phase B 0 30 15 80 20 80 21 30 25 30
-
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column.
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection: UV detection at 254 nm. Aromatic and nitro-containing compounds typically exhibit strong absorbance at this wavelength. A DAD can be used to gather spectral data for peak purity assessment.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): High Efficiency and Definitive Identification
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] Given that this compound has a defined boiling point and is a relatively small molecule, GC-MS presents a viable and high-resolution alternative to HPLC. The mass spectrometer provides definitive identification of the main component and any separated impurities based on their mass spectra.
Principle of Separation and Detection
In GC, a sample is vaporized and injected into a heated inlet, where it is carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the analytes' boiling points and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster. The separated compounds then enter the mass spectrometer, which ionizes the molecules, separates the ions based on their mass-to-charge ratio, and detects them, generating a unique mass spectrum for each compound.
Proposed GC-MS Method and Rationale
The following protocol is designed for the robust analysis of this compound, taking into account its chemical nature.
Experimental Protocol: GC-MS for this compound
-
Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole MS).
-
Column Selection: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This type of column is a general-purpose column suitable for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) to handle a relatively high concentration of the main component.
-
Inlet Temperature: 280°C. This temperature is high enough to ensure complete vaporization of the analyte without causing thermal degradation.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes. This program allows for the separation of potentially more volatile impurities at the beginning of the run and ensures the elution of the main peak and any less volatile impurities.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-350 m/z. This range will capture the molecular ion of the analyte (m/z 208) and potential fragment ions.
-
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent such as Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity analysis of this compound.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis depends on the specific requirements of the analysis, including the nature of expected impurities, the need for structural elucidation, and laboratory capabilities.[4][8]
| Feature | HPLC-UV/DAD | GC-MS |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally unstable compounds.[8] | Best for volatile and thermally stable compounds.[8] |
| Separation Efficiency | Good resolution, highly dependent on column chemistry and mobile phase. | Typically higher separation efficiency (more theoretical plates) leading to sharper peaks.[8] |
| Detection | UV/DAD provides quantitative data and information on chromophores. | Mass Spectrometry provides quantitative data and definitive structural information from mass spectra. |
| Impurity Identification | Tentative identification based on retention time and UV spectra. Confirmation requires isolation or LC-MS. | Definitive identification of unknown impurities through mass spectral library matching and fragmentation analysis.[8] |
| Sample Preparation | Requires dissolving the sample in the mobile phase or a compatible solvent. | Requires dissolving the sample in a volatile solvent; derivatization may be needed for some compounds. |
| Potential Issues | Complex mobile phase preparation, potential for column degradation. | Thermal degradation of the analyte in the injector, requires analyte to be volatile. |
Validation and Trustworthiness
Both proposed methods must be validated to ensure they are fit for purpose. According to the International Council for Harmonisation (ICH) guidelines (Q2(R1)), key validation parameters include:[6][7][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
For both HPLC and GC-MS, a system suitability test must be performed before any sample analysis to ensure the chromatographic system is performing adequately.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound. The choice between them is dictated by the specific analytical goal.
Choose HPLC when:
-
The primary goal is routine quality control for known impurities and overall purity assessment (% area).
-
Potential impurities are expected to be non-volatile or thermally labile.
-
A robust, widely available, and less instrumentally complex method is preferred.
Choose GC-MS when:
-
The definitive identification of unknown volatile or semi-volatile impurities is required.
-
Higher chromatographic resolution is necessary to separate closely related impurities.
-
Analysis of residual solvents is also a concern, as they can often be analyzed in the same run.
For comprehensive characterization, especially during process development or in stability studies where the formation of new, unknown degradation products is possible, employing both techniques can provide a more complete purity profile. HPLC can quantify the non-volatile components, while GC-MS can identify and quantify any volatile or semi-volatile impurities. This orthogonal approach strengthens the analytical data and provides a higher degree of confidence in the quality of the this compound.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Patel, K. N., et al. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. World Journal of Pharmaceutical Research, 11(10), 1566-1581.
- Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(11), 60-71.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Chemsrc. (n.d.). This compound.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Reddy, K. K., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 56(2), 46231-46237.
- ChemWhat. (n.d.). This compound CAS#: 39061-97-7.
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- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Comparing the reactivity of 4-Chloro-3-nitroquinoline with other halo-nitroquinolines
An In-Depth Guide to the Reactivity of 4-Chloro-3-nitroquinoline in Nucleophilic Aromatic Substitution
For professionals in medicinal chemistry and process development, the quinoline scaffold is a cornerstone for creating novel therapeutics. The strategic functionalization of this core, particularly through nucleophilic aromatic substitution (SNAr), is a critical step in many synthetic pathways. Among the various precursors, halo-nitroquinolines stand out for their enhanced reactivity, driven by the potent electron-withdrawing nature of the nitro group.
This guide provides a detailed comparative analysis of this compound, a key intermediate in the synthesis of pharmaceuticals like Imiquimod. We will explore its reactivity in the context of other halo-nitroquinoline isomers, grounding our analysis in the fundamental principles of physical organic chemistry. Our objective is to provide a predictive framework for researchers to select the optimal building block and reaction conditions for their synthetic targets.
The Mechanism: Understanding Reactivity in Nitroquinolines
The reactivity of haloquinolines in SNAr reactions is fundamentally governed by the stability of the reaction intermediate. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The leaving group is subsequently eliminated to restore aromaticity.[1][2]
The presence of a strongly electron-withdrawing group (EWG), such as a nitro (–NO₂) group, is crucial. It activates the quinoline ring towards nucleophilic attack by withdrawing electron density, making the target carbon more electrophilic. More importantly, if the EWG is positioned ortho or para to the leaving group, it can directly stabilize the negative charge of the Meisenheimer complex through resonance. This stabilization lowers the activation energy of the rate-determining step, dramatically accelerating the reaction rate.[3]
Caption: Workflow for comparative kinetic analysis of halo-nitroquinolines.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare 0.1 M stock solutions of this compound, 2-Chloro-3-nitroquinoline, and 4-Chloro-7-nitroquinoline in anhydrous DMF.
-
Prepare a 0.5 M stock solution of butylamine in anhydrous DMF.
-
Prepare a 0.05 M stock solution of dodecane (internal standard) in anhydrous DMF. The choice of an inert internal standard is critical for accurate quantification, as it corrects for variations in injection volume.
-
-
Reaction Setup:
-
For each isomer, label a 4 mL reaction vial.
-
Into each vial, add 1.0 mL of the respective quinoline stock solution (0.1 mmol) and 0.2 mL of the dodecane internal standard stock solution.
-
Place the vials in a temperature-controlled heating block set to 60 °C and allow them to equilibrate for 5 minutes with magnetic stirring.
-
-
Reaction Initiation and Monitoring:
-
To start each reaction (at t=0), add 1.0 mL of the pre-warmed butylamine stock solution (0.5 mmol, 5 equivalents). Using a significant excess of the nucleophile ensures pseudo-first-order kinetics with respect to the quinoline substrate, simplifying data analysis.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction vial.
-
Immediately quench the aliquot in a labeled HPLC vial containing 950 µL of a 50:50 mixture of acetonitrile and water with 0.1% TFA. This dilution and acidification halts the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a reverse-phase HPLC method capable of separating the starting material, product, and internal standard.
-
Monitor the disappearance of the starting material peak area relative to the constant peak area of the internal standard.
-
-
Data Interpretation:
-
Plot the percentage of remaining starting material versus time for each isomer. The resulting curves will provide a direct visual and quantitative comparison of their reactivity. The order of reaction rates should align with the predicted reactivity: this compound >> 2-Chloro-3-nitroquinoline > 4-Chloro-7-nitroquinoline.
-
Conclusion
A thorough understanding of structure-activity relationships is indispensable for efficient chemical synthesis. In the case of halo-nitroquinolines, the reactivity towards nucleophiles is overwhelmingly dictated by the position of the nitro group relative to the halogen leaving group. This compound stands out as a highly reactive and versatile building block due to the ortho-positioning of its powerful electron-withdrawing nitro group, which provides substantial resonance stabilization to the SNAr reaction intermediate. This heightened reactivity translates to milder reaction conditions, potentially shorter reaction times, and higher yields in synthetic applications, making it a preferred substrate for the construction of complex, nitrogen-containing molecules in drug discovery and development.
References
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- Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org.
- A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Arom
- Heteroaromatic Chemistry LECTURE 7: Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Glasgow.
- This compound: Chemical Properties, Synthesis, and Applications as a Pharmaceutical Intermedi
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A Comparative Analysis of the Biological Activity of 4-Chloro-3-nitroquinoline Analogs Versus the Parent Compound
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[1][2][3][4] The parent compound, 4-Chloro-3-nitroquinoline, serves as a critical synthetic intermediate, particularly in the production of the immune response modifier Imiquimod.[5][6] However, its inherent reactivity and structural features also make it a valuable starting point for the development of novel, biologically active analogs. The introduction of chloro and nitro groups, both strong electron-withdrawing moieties, significantly modulates the electronic properties of the quinoline ring, predisposing it to nucleophilic substitution and influencing its interactions with biological targets.[1]
This guide provides a comparative analysis of the biological activities of various this compound analogs relative to the foundational parent compound. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and present a logical framework for interpreting the resulting data.
The Synthetic Foundation: Generating Diversity from a Core Scaffold
The versatility of this compound stems from the reactivity of the chlorine atom at the C4 position, which is readily displaced by various nucleophiles. This allows for the systematic introduction of diverse functional groups, creating a library of analogs for biological screening. A typical synthetic workflow involves the reaction of the parent compound with amines, azides, or other nucleophilic reagents.[7]
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5 x 10^4 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2. [1]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours. [1]3. MTT Addition: After incubation, remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). [1]4. Formazan Solubilization: Incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals. Then, carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting viability against compound concentration.
Protocol 2: Antibacterial Susceptibility Test (Disc Diffusion Method)
This method assesses the extent to which a substance inhibits bacterial growth. [8] Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a sterile broth.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compounds. Place the discs onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone indicates greater antibacterial activity.
Conclusion
This compound is more than a mere synthetic intermediate; it is a launchpad for the development of novel therapeutic candidates. The strategic modification of its core structure allows for the fine-tuning of biological activity across a range of diseases, including cancer, bacterial infections, and parasitic diseases. The comparative data presented herein underscore the critical importance of structure-activity relationship studies. By systematically altering substituents on the quinoline ring, researchers can dramatically enhance potency and selectivity. The provided experimental workflows offer a validated framework for generating the reliable, quantitative data necessary to guide these drug discovery efforts. Future research should continue to explore the vast chemical space accessible from this versatile scaffold, with a focus on optimizing pharmacokinetic properties to translate potent in vitro activity into in vivo efficacy.
References
- This compound: Chemical Properties, Synthesis, and Applications as a Pharmaceutical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD.
- Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities. ResearchGate.
- Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press.
- Activities of Quinoxaline, Nitroquinoxaline, andT[5][7][17]riazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. (2018). PMC - NIH.
- The Chemical Journey of this compound: From Synthesis to Application.
- Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (2022). PMC - PubMed Central.
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2018). PMC.
- Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021). ResearchGate.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2010). PMC - NIH.
- Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (2023). NIH.
- This compound | C9H5ClN2O2 | CID 11275808 - PubChem.
- Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. (2022). MDPI.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
- Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. (2002). ResearchGate.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). PubMed Central.
- New derivatives of 7-chloroquinolin-4-amine with antiprotozoal activity. (2017). PubMed.
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2022). RSC Publishing.
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Illuminating the Structural Landscape of 4-Chloro-3-nitroquinoline Derivatives: A Comparative Crystallographic and Spectroscopic Guide
For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional architecture of bioactive molecules is paramount. The 4-chloro-3-nitroquinoline scaffold is a key pharmacophore, serving as a foundational intermediate in the synthesis of various therapeutic agents.[1] Its derivatives have shown promise in diverse areas, including anti-HIV and anti-leishmanial applications.[2] This guide provides an in-depth comparative analysis of the structural elucidation of this compound derivatives, navigating the nuances of X-ray crystallography and complementary analytical techniques. While a dedicated crystal structure for the parent this compound is not publicly available, this guide will leverage data from closely related analogues to provide a robust predictive framework.
The Decisive Role of X-ray Crystallography in Drug Design
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute configuration and detailed three-dimensional structure of a molecule.[3] This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which are indispensable for structure-activity relationship (SAR) studies and rational drug design. The insights gained from crystallographic data allow for the optimization of ligand-receptor interactions, ultimately leading to the development of more potent and selective therapeutics.
A Comparative Look at the Crystal Structures of Substituted Quinolines
In the absence of a crystal structure for this compound, we can draw valuable inferences from the crystallographic analysis of related substituted quinolines. By examining the influence of chloro, nitro, and other functional groups on the crystal packing and intermolecular interactions, we can anticipate the structural behavior of the target compound class.
Case Study 1: The Influence of Halogen Bonding in N-(2-halophenyl)quinolin-2-one Derivatives
A study on N-(2-halophenyl)quinolin-2-one derivatives reveals the significant role of halogen-π interactions in dictating their supramolecular assembly.[4] In the crystal lattice, these interactions lead to the formation of homochiral layered polymers. This observation underscores the potential for the chlorine atom in this compound derivatives to engage in similar structure-directing halogen bonds, influencing crystal packing and potentially the physicochemical properties of the solid form.
Case Study 2: Supramolecular Networks in 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate
The crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, an analogue of the antimalarial drug piperaquine, showcases a one-dimensional supramolecular network stabilized by hydrogen bonding between the quinoline derivative and water molecules.[5] This highlights the importance of hydrogen bond donors and acceptors within the molecule and the potential for solvate formation, which can significantly impact stability and solubility. For this compound derivatives, the nitro group can act as a hydrogen bond acceptor, playing a crucial role in the formation of such networks.
Anticipated Intermolecular Interactions in this compound Derivatives
Based on the analysis of related structures, the following intermolecular interactions are expected to be significant in the crystal packing of this compound derivatives:
-
Halogen Bonding: The chlorine atom at the 4-position can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the nitro group or the quinoline ring's π-system.[1][4]
-
π-π Stacking: The planar quinoline ring system is prone to π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds and contribute significantly to crystal stability.
-
Hydrogen Bonding: While the parent this compound lacks classical hydrogen bond donors, derivatives with amino or hydroxyl substituents would exhibit strong hydrogen bonding, influencing their crystal packing. The nitro group is a potent hydrogen bond acceptor.
-
Dipole-Dipole Interactions: The polarized C-Cl and N-O bonds will contribute to dipole-dipole interactions, further stabilizing the crystal lattice.
Experimental Workflow: From Synthesis to Structure
The successful crystallographic analysis of any compound begins with its synthesis and the growth of high-quality single crystals.
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 4-hydroxyquinoline, followed by chlorination.[1] A typical procedure is as follows:
-
Nitration: 4-hydroxyquinoline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 3-position, yielding 4-hydroxy-3-nitroquinoline.
-
Chlorination: The resulting 4-hydroxy-3-nitroquinoline is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom, affording this compound.[6]
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Crystallization Strategies
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[3] Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.
The choice of solvent is critical and often requires extensive screening of various solvent systems.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data is processed to determine the unit cell parameters and the crystal structure. The structure is then refined using specialized software to obtain the final atomic coordinates and other crystallographic parameters.
Comparative Analysis with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives requires a multi-technique approach.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions in the solid state. | Definitive structural elucidation.[3] | Requires high-quality single crystals; structure may differ from solution-state conformation. |
| NMR Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and solution-state conformation. | Non-destructive; provides data on the molecule in solution. | Does not provide precise bond lengths or angles; can be complex for highly substituted molecules. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns, confirming molecular formula. | High sensitivity and accuracy in mass determination. | Does not provide information on 3D structure or connectivity. |
| FTIR/Raman Spectroscopy | Information about functional groups and vibrational modes of the molecule. | Provides a molecular "fingerprint"; useful for identifying specific functional groups. | Does not provide detailed structural information. |
The Role of Computational Chemistry
In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular geometry, electronic properties, and vibrational frequencies of this compound derivatives.[2][6][7] DFT calculations can be used to:
-
Predict the optimized molecular geometry in the gas phase.
-
Calculate the energies of different conformers.
-
Simulate vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.
-
Analyze the molecular orbitals (HOMO-LUMO) to understand the molecule's reactivity.[2]
-
Model intermolecular interactions to predict crystal packing motifs.
Workflow for Integrated Structural Analysis
Caption: An integrated workflow for the structural analysis of novel compounds.
Conclusion
The structural analysis of this compound derivatives is a critical endeavor for advancing their application in drug discovery and materials science. While direct crystallographic data for the parent compound remains elusive, a comparative approach utilizing data from analogous structures provides a powerful predictive tool. By integrating X-ray crystallography with a suite of spectroscopic techniques and computational modeling, researchers can gain a comprehensive understanding of the structure-property relationships that govern the behavior of this important class of molecules. This multi-faceted approach is essential for the rational design of novel derivatives with enhanced therapeutic efficacy and desired physicochemical properties.
References
- Fujikawa, H., et al. (2025). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. PubMed Central.
- Yadav, P., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PubMed Central.
- Alam, M. S., & Lee, D. U. (2025). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org.
- Royal Society of Chemistry (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives.
- Serrão, G. D., et al. (2025). Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?. ACS Publications.
- Royal Society of Chemistry (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives.
- de la Cruz, H., et al. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI.
- Royal Society of Chemistry (n.d.). Electronic Supplementary Information.
- Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing.
- Williams, S. P. (n.d.). X-Ray Crystallography of Chemical Compounds. PubMed Central.
- National Center for Biotechnology Information (n.d.). 4-Chloroquinoline. PubChem.
- National Center for Biotechnology Information (n.d.). 4-Amino-7-chloroquinoline. PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Journey of this compound: From Synthesis to Application.
- Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing.
- National Institute of Standards and Technology (n.d.). 4-Chloroquinoline. NIST WebBook.
- Le, W., et al. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PubMed Central.
- ResearchGate (n.d.). Structure of 4-aminoquinoline derivatives.
- SpectraBase (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum.
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A Comparative Guide to the Synthetic Routes of 4-Chloro-3-nitroquinoline
Introduction
4-Chloro-3-nitroquinoline is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the immune response modifier Imiquimod.[1] The structural integrity and purity of this precursor are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound, offering researchers, chemists, and process development professionals a comprehensive understanding of the methodologies, their underlying chemical principles, and their practical advantages and limitations. The physical and chemical properties of this compound, a white to off-white crystalline powder with a melting point of 121-122 °C, are critical for its use in further chemical synthesis.[1]
This document moves beyond a mere recitation of procedural steps to offer a causal analysis of experimental choices, grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents.
Route A: The Well-Established Pathway via 4-Hydroxyquinoline
This synthetic approach is a robust and high-yielding two-step process commencing from the readily available starting material, 4-hydroxyquinoline. This route is favored for its straightforward transformations and high efficiency.
Step 1: Electrophilic Nitration of 4-Hydroxyquinoline
The initial step involves the regioselective nitration of 4-hydroxyquinoline to yield 4-hydroxy-3-nitroquinoline. The hydroxyl group at the 4-position is a powerful activating group, directing the electrophilic substitution to the electron-rich C3 position of the quinoline ring.
Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl group, being an ortho-, para-director, strongly activates the C3 position for electrophilic attack by the nitronium ion (NO₂⁺), which is generated in situ from nitric acid. The use of propionic acid as a solvent provides a suitable medium for the reaction to proceed at an elevated temperature.
Experimental Protocol: Synthesis of 4-hydroxy-3-nitroquinoline [2]
-
To a flask equipped with a stirrer and a condenser, add 4-hydroxyquinoline (26.2 g, 0.18 mol) and propionic acid (250 mL).
-
Heat the mixture to approximately 125 °C with stirring.
-
Add 70% aqueous nitric acid (16.0 mL, 0.36 mol) dropwise to the heated solution.
-
After the addition is complete, continue stirring the mixture at 125 °C for an additional 10 minutes.
-
Allow the reaction mixture to cool to room temperature, during which the product will precipitate.
-
Dilute the mixture with ethanol to facilitate complete precipitation.
-
Collect the solid product by filtration.
-
Wash the precipitate sequentially with ethanol, water, and then again with ethanol.
-
Dry the product to obtain 4-hydroxy-3-nitroquinoline as a light yellow powder.
Yield: 27.7 g (86%)
Step 2: Chlorination of 4-Hydroxy-3-nitroquinoline
The subsequent step involves the conversion of the hydroxyl group in 4-hydroxy-3-nitroquinoline to a chloro group, yielding the target molecule, this compound. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The use of a catalytic amount of N,N-dimethylformamide (DMF) is crucial for the reaction to proceed efficiently.
Reaction Mechanism: The reaction with thionyl chloride proceeds through the formation of a Vilsmeier-Haack type intermediate. The lone pair of electrons on the oxygen of the hydroxyl group attacks the sulfur atom of thionyl chloride. The catalytic DMF facilitates the formation of a more reactive electrophilic species, which is then attacked by the chloride ion to yield the final product.
Experimental Protocol: Synthesis of this compound [3]
-
Suspend 4-hydroxy-3-nitroquinoline (18.7 g, 98.4 mmol) in dichloromethane (150 mL) in a reaction flask.
-
Sequentially add thionyl chloride (17.2 mL, 236 mmol) and N,N-dimethylformamide (DMF) (9.2 mL, 118 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain it overnight.
-
After the reaction is complete, carefully pour the mixture into ice water.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Yield: 20.52 g (93% crude yield, can be used directly in the next step without further purification).
Route B: An Alternative Approach Starting from Quinoline
This route explores the synthesis of this compound starting from the parent heterocycle, quinoline. While seemingly more direct, this pathway presents significant challenges in controlling the regioselectivity of the initial nitration step.
Step 1: Regiospecific Nitration of Quinoline via a Reissert Compound
Direct nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline, making it unsuitable for the synthesis of the 3-nitro isomer. To overcome this, a more sophisticated approach involving the formation of a Reissert compound is employed to achieve regiospecific nitration at the C3 position.
Reaction Mechanism: The Reissert reaction involves the treatment of quinoline with an acid chloride and potassium cyanide to form a 1-acyl-2-cyano-1,2-dihydroquinoline, known as a Reissert compound. This intermediate can then be nitrated, with the substitution occurring specifically at the 3-position. Subsequent hydrolysis of the nitrated Reissert compound regenerates the aromatic quinoline ring, now bearing a nitro group at the desired C3 position.
Conceptual Protocol: Synthesis of 3-nitroquinoline
-
Formation of the Reissert Compound: React quinoline with benzoyl chloride and potassium cyanide to form 1-benzoyl-2-cyano-1,2-dihydroquinoline.
-
Nitration: Treat the Reissert compound with a nitrating agent (e.g., acetyl nitrate) to introduce a nitro group at the 3-position.
-
Hydrolysis: Hydrolyze the nitrated Reissert compound with concentrated hydrochloric acid to yield 3-nitroquinoline.
Note: While this method provides a pathway to 3-nitroquinoline, the multi-step nature of the Reissert formation and subsequent hydrolysis may impact the overall efficiency and yield.
Step 2: Conversion of 3-Nitroquinoline to this compound
This transformation is the most challenging aspect of Route B. There is no well-established, high-yielding, one-pot method for the direct conversion of 3-nitroquinoline to this compound. This would likely necessitate a multi-step sequence:
-
Hydroxylation/Oxidation at the 4-position: Introduction of a hydroxyl group at the C4 position of 3-nitroquinoline to form 4-hydroxy-3-nitroquinoline. This is a non-trivial transformation and may require specific oxidizing agents or conditions that are not widely documented for this particular substrate.
-
Chlorination: Subsequent chlorination of the resulting 4-hydroxy-3-nitroquinoline would then follow a similar procedure as described in Route A, Step 2.
Due to the complexities and lack of a streamlined protocol for this second step, Route B is generally considered less practical and efficient for the synthesis of this compound compared to Route A.
Comparative Analysis
| Parameter | Route A: From 4-Hydroxyquinoline | Route B: From Quinoline |
| Starting Material | 4-Hydroxyquinoline | Quinoline |
| Number of Steps | 2 | 3+ (with a challenging conversion) |
| Key Intermediates | 4-Hydroxy-3-nitroquinoline | 3-Nitroquinoline |
| Overall Yield | High (typically >70%) | Lower and less documented |
| Regioselectivity | Excellent (directed by the -OH group) | Challenging (requires Reissert chemistry) |
| Process Scalability | Well-established and scalable | More complex and potentially less scalable |
| Reagents & Conditions | Standard laboratory reagents and conditions | Requires cyanide salts and multi-step procedures |
Visualizing the Synthetic Workflows
Route A: Synthesis from 4-Hydroxyquinoline
Caption: A streamlined, high-yield two-step synthesis of this compound.
Route B: Synthesis from Quinoline
Caption: A more complex route with a challenging and less-defined final conversion step.
Conclusion and Recommendation
Based on the available scientific literature and established synthetic protocols, Route A, starting from 4-hydroxyquinoline, is the unequivocally superior and recommended method for the synthesis of this compound. This route offers significant advantages in terms of:
-
Efficiency and Yield: Consistently high yields are reported for both the nitration and chlorination steps.
-
Simplicity and Scalability: The procedures utilize common laboratory reagents and are amenable to scale-up for industrial production.
-
Predictability and Control: The regioselectivity of the nitration is well-controlled by the activating hydroxyl group, avoiding the formation of undesired isomers.
While Route B presents an interesting academic exercise in regioselective synthesis, the practical challenges associated with the conversion of 3-nitroquinoline to the final product make it a less viable option for efficient and reliable production. For researchers and drug development professionals requiring a dependable supply of high-purity this compound, the pathway commencing from 4-hydroxyquinoline is the most logical and experimentally validated choice.
References
- PrepChem. Synthesis of 3-nitro-4-hydroxyquinoline. [Link]
- Sugiura, M., et al. Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Journal of the Chemical Society, Perkin Transactions 1, 1983, 12, 2845-2849.
- Bachman, G. B., et al. Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society, 1947, 69(2), 365-371.
- Ningbo Inno Pharmchem Co.,Ltd.
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A Comparative Guide to the Synthesis of 4-Chloro-3-nitroquinoline: Validating a Safer, More Efficient Chlorination Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitroquinoline is an indispensable chemical intermediate, holding a critical position in the synthetic pathway for numerous pharmaceuticals, most notably the immune response modifier Imiquimod.[1] The reliable and efficient production of this compound is therefore of significant interest to the medicinal chemistry and process development communities. Common synthetic routes converge on the chlorination of 4-hydroxy-3-nitroquinoline, a transformation traditionally accomplished using hazardous reagents like phosphorus oxychloride (POCl₃).
This guide provides a detailed comparison between the established, yet problematic, phosphorus oxychloride method and a validated, superior alternative using thionyl chloride (SOCl₂). We will delve into the mechanistic rationale, process safety, and operational efficiency of each method, supported by experimental protocols and comparative data. The objective is to provide researchers and process chemists with a clear, evidence-based rationale for adopting a safer and more streamlined synthetic strategy.
Part I: The Established Synthesis - Chlorination via Phosphorus Oxychloride (POCl₃)
The use of phosphorus oxychloride for the conversion of heteroaromatic hydroxyl groups to chlorides is a long-established and powerful method. Its efficacy, however, comes at a significant cost in terms of safety and environmental impact.
The 'Why': Mechanistic Rationale
The reaction of 4-hydroxy-3-nitroquinoline with POCl₃, typically in the presence of a catalytic amount of N,N-dimethylformamide (DMF), proceeds through a Vilsmeier-Haack type mechanism.
-
Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the highly electrophilic Vilsmeier reagent, a chloroiminium salt.
-
Activation of the Hydroxyl Group: The oxygen of the 4-hydroxyl group on the quinoline ring attacks the Vilsmeier reagent, forming an intermediate.
-
Nucleophilic Substitution: This transformation converts the hydroxyl moiety into an excellent leaving group. A chloride ion, either from the Vilsmeier reagent or POCl₃ itself, then performs a nucleophilic attack at the C4 position, displacing the activated oxygen group to yield the final this compound product.
This mechanism is highly effective, often driving the reaction to completion. However, the properties of the reagent itself are the source of the method's primary drawbacks.
Protocol & Performance
A typical industrial or laboratory-scale procedure involves heating the 4-hydroxy-3-nitroquinoline substrate in a significant excess of phosphorus oxychloride, which often serves as both reagent and solvent. The reaction is typically run at elevated temperatures (e.g., 90-110°C) for several hours to ensure complete conversion.[2][3] While yields can be high, the true challenge of this method lies not in the reaction, but in the work-up.
Trustworthiness & Critical Drawbacks
The protocol's primary failing is its reliance on a reagent with a severe hazard profile and the subsequent generation of problematic waste.
-
Extreme Reagent Hazard: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water in a dangerously exothermic hydrolysis reaction.[4] Accidental contact with moisture can lead to a runaway reaction, releasing copious amounts of corrosive hydrogen chloride (HCl) gas.
-
Perilous Work-up: The post-reaction "quench" is the most hazardous step. Excess POCl₃ must be destroyed by slowly adding the reaction mixture to a large volume of ice or a chilled aqueous base—a procedure known as a "reverse quench."[4] Failure to control this addition rate can result in violent boiling and the release of toxic fumes.
-
Waste Generation: The hydrolysis of POCl₃ produces phosphoric acid (H₃PO₄) and HCl.[4] Neutralizing this acidic waste stream requires large quantities of base and generates a significant volume of phosphate-containing aqueous waste, which presents disposal challenges.
These factors make the POCl₃ method inherently risky, costly on an industrial scale due to engineering controls and waste handling, and environmentally burdensome.
Part II: A Validated Alternative - Chlorination via Thionyl Chloride (SOCl₂)
A superior method for this critical transformation involves replacing phosphorus oxychloride with thionyl chloride (SOCl₂). This alternative offers a similar mechanistic pathway but provides profound advantages in safety, simplicity, and sustainability.
The 'Why': A Superior Reagent Choice
Thionyl chloride is another powerful chlorinating agent that readily converts hydroxyl groups to chlorides. When used with a DMF catalyst, it also forms a Vilsmeier-type reagent and follows a similar reaction pathway to POCl₃. The critical difference lies in the nature of its byproducts.
Key Advantage: Gaseous Byproducts
The reaction of thionyl chloride with the hydroxyl group, and its subsequent decomposition upon reaction with water (even trace amounts), produces only gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][6]
SOCl₂ + H₂O → SO₂ (gas) + 2HCl (gas)
This is the single most important advantage of the thionyl chloride method. It completely eliminates the need for a hazardous aqueous quench. The work-up is transformed from a dangerous, multi-step, waste-generating process into a simple evaporation. Excess reagent and the gaseous byproducts can be safely removed under reduced pressure (with an appropriate scrubber or trap for the acidic gases), leaving the crude product ready for simple purification, such as recrystallization.[7][8]
Protocol & Performance
The procedure involves heating the 4-hydroxy-3-nitroquinoline substrate with thionyl chloride, often in an inert, high-boiling solvent or using excess SOCl₂ as the reagent/solvent. The reaction proceeds efficiently at temperatures comparable to the POCl₃ method.
Trustworthiness & Improved Safety Profile
While thionyl chloride is also a corrosive and toxic reagent that requires handling in a fume hood with appropriate personal protective equipment, the overall process is inherently safer.[9][10]
-
Elimination of Violent Quench: The avoidance of the violent aqueous quench removes the most significant operational hazard.
-
Simplified Product Isolation: The work-up is reduced to a simple distillation or evaporation, minimizing handling and potential exposure.[8]
-
Reduced Waste Stream: The method produces no aqueous phosphate waste, significantly reducing the environmental footprint and disposal costs.
Part III: Quantitative & Qualitative Comparison
The advantages of the thionyl chloride method become starkly apparent when the two processes are compared directly.
Data Summary Table
| Parameter | Established Method (POCl₃) | Validated Alternative (SOCl₂) | Rationale & Causality |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) | Both are effective Vilsmeier-type reagents. |
| Typical Temperature | 90 - 110 °C | 70 - 90 °C | Both require thermal energy to drive the reaction. |
| Typical Time | 2 - 4 hours | 2 - 4 hours | Reaction kinetics are broadly similar. |
| Representative Yield | >90% | >90% | Both methods are highly efficient at conversion. |
| Reagent Hazards | Highly Toxic, Corrosive, Violently Water-Reactive | Highly Toxic, Corrosive, Water-Reactive | POCl₃'s reaction with water is exceptionally violent and difficult to control.[4] |
| Reaction Byproducts | Phosphoric Acid (H₃PO₄) , HCl | Sulfur Dioxide (SO₂) , HCl | The byproducts dictate the entire work-up strategy. |
| Work-up Procedure | Hazardous reverse quench into ice/base, neutralization, extraction. | Simple evaporation of excess reagent and byproducts. | Gaseous byproducts (SO₂, HCl) are easily removed under vacuum.[5][8] |
| Waste Stream | Large volume of phosphate-containing aqueous waste . | Minimal; captured acidic gases in a scrubber. | Eliminates problematic aqueous waste stream. |
| Process Complexity | High (Requires careful control of quench) | Low (Simple evaporation) | The SOCl₂ method is operationally simpler and safer. |
Workflow Visualization
The fundamental difference in the process workflows is visualized below.
Part IV: Detailed Experimental Methodologies
The following protocols are representative procedures for each method. All operations must be conducted by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Protocol 1: Established Method (POCl₃)
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 4-hydroxy-3-nitroquinoline (1.0 equiv).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (10 equiv, serving as reagent and solvent) followed by N,N-dimethylformamide (0.1 equiv).
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) with stirring for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (CAUTION): Allow the mixture to cool to room temperature. In a separate, larger flask, prepare a stirred slurry of crushed ice and water. Slowly and carefully , add the reaction mixture dropwise to the ice slurry, ensuring the internal temperature does not exceed 20°C. Vigorous gas evolution (HCl) will occur.
-
Isolation: Once the addition is complete, stir the mixture for 30 minutes. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Validated Alternative (SOCl₂)
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add 4-hydroxy-3-nitroquinoline (1.0 equiv).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (10 equiv, serving as reagent and solvent) followed by N,N-dimethylformamide (0.1 equiv).
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) with stirring for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and volatile byproducts (SO₂, HCl) under reduced pressure. Co-evaporation with an inert solvent like toluene can be used to ensure complete removal.
-
Isolation: The resulting crude solid can be purified directly by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.
Conclusion & Recommendation
While the chlorination of 4-hydroxy-3-nitroquinoline using phosphorus oxychloride is an effective and established method, it carries significant and unavoidable risks associated with the reagent's reactivity and the hazardous, waste-intensive work-up.
The validated alternative using thionyl chloride achieves the same chemical transformation with comparable efficiency but through a fundamentally safer and more elegant process. The key advantage—the formation of exclusively gaseous byproducts—streamlines the entire post-reaction workflow, eliminating the most dangerous step (the quench), minimizing waste, and simplifying product isolation.
For both laboratory research and industrial-scale production, the thionyl chloride method represents a significant process improvement. Its adoption is strongly recommended to enhance operational safety, reduce environmental impact, and improve overall process efficiency in the synthesis of the critical pharmaceutical intermediate, this compound.
References
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A Researcher's Guide to the Spectroscopic Analysis of 4-Chloro-3-nitroquinoline and Its Synthetic Precursors
In the field of medicinal chemistry and drug development, 4-Chloro-3-nitroquinoline serves as a pivotal intermediate, particularly in the synthesis of potent immune response modifiers like Imiquimod.[1] Its molecular structure is a versatile scaffold for creating novel pharmaceutical compounds.[1] The precise synthesis and unambiguous characterization of this compound are paramount to ensure the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth spectroscopic comparison of this compound with its immediate precursors, 4-hydroxyquinoline and 4-hydroxy-3-nitroquinoline. By leveraging a suite of analytical techniques—including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—we can meticulously track the chemical transformations at each stage of the synthesis. This multi-faceted approach provides a self-validating system for structural confirmation, crucial for researchers and drug development professionals.
The synthetic pathway examined in this guide is a logical and common route involving two key steps: the nitration of a quinoline derivative followed by chlorination.[1][2]
Caption: Synthetic route from 4-hydroxyquinoline to this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Group Transformations
FT-IR spectroscopy is an indispensable tool for identifying the presence and absence of key functional groups. The causality behind its application here is to confirm two critical events: the introduction of the nitro (-NO₂) group and the replacement of the hydroxyl (-OH) group with a chlorine (-Cl) atom.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: The mixture is transferred to a pellet-pressing die and compressed under high pressure (approx. 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000–400 cm⁻¹) by co-adding multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Comparative FT-IR Spectral Analysis
The FT-IR spectra provide a clear narrative of the chemical changes. The most telling regions are the O-H stretching region (~3400-3200 cm⁻¹) and the fingerprint region where the N-O and C-Cl stretches appear.
| Functional Group | 4-Hydroxyquinoline | 4-Hydroxy-3-nitroquinoline | This compound |
| O-H Stretch (broad) | ~3300-2500 cm⁻¹[3] | ~3100 cm⁻¹ | Absent |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C=C, C=N Stretch | ~1640-1450 cm⁻¹ | ~1640-1450 cm⁻¹ | ~1620-1470 cm⁻¹ |
| N-O Asymmetric Stretch | Absent | ~1530 cm⁻¹ | ~1525 cm⁻¹ |
| N-O Symmetric Stretch | Absent | ~1350 cm⁻¹ | ~1345 cm⁻¹ |
| C-O Stretch | ~1270 cm⁻¹ | ~1260 cm⁻¹ | Absent |
| C-Cl Stretch | Absent | Absent | ~750 cm⁻¹ |
Analysis:
-
Nitration Confirmation: The appearance of two strong absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) in the spectrum of 4-hydroxy-3-nitroquinoline is definitive evidence of the successful introduction of the nitro group. These bands persist in the final product.
-
Chlorination Confirmation: The most significant change between the intermediate and the final product is the disappearance of the broad O-H stretching band and the C-O stretching band. Concurrently, a new band appears in the lower frequency region (~750 cm⁻¹) characteristic of a C-Cl bond, confirming the substitution of the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of each proton and carbon atom in the molecule. This allows us to observe how the magnetic environments of the nuclei in the quinoline ring system are altered by the introduction of the strongly electron-withdrawing nitro group and the chloro substituent.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Comparative ¹H NMR Spectral Analysis
The introduction of the nitro group at the C3 position has a profound deshielding effect on the adjacent proton at C2.
| Compound | H2 (ppm) | H3 (ppm) | Aromatic Protons (ppm) |
| 4-Hydroxyquinoline | ~7.97 (d)[4] | ~6.11 (d)[4] | ~8.17-7.35 (m)[4] |
| 4-Hydroxy-3-nitroquinoline | ~8.90 (s) | Absent | ~8.20-7.50 (m) |
| This compound | ~9.10 (s) | Absent | ~8.30-7.80 (m) |
Analysis:
-
In 4-hydroxyquinoline, H2 and H3 appear as doublets due to their coupling.
-
Upon nitration to form 4-hydroxy-3-nitroquinoline, the signal for H3 disappears, and the H2 signal transforms into a sharp singlet and shifts significantly downfield (to ~8.90 ppm). This is a direct consequence of the removal of the adjacent proton and the powerful deshielding effect of the neighboring nitro group.
-
In the final product, this compound, the H2 proton is further deshielded (to ~9.10 ppm), reflecting the combined electron-withdrawing effects of the chloro and nitro groups.
Comparative ¹³C NMR Spectral Analysis
¹³C NMR corroborates the findings from ¹H NMR, showing significant shifts in the carbon signals of the heterocyclic ring.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) |
| 4-Hydroxyquinoline | ~140.1 | ~108.5[5] | ~177.1[5] |
| 4-Hydroxy-3-nitroquinoline | ~142.5 | ~135.0 | ~175.0 |
| This compound | ~145.0 | ~138.0 | ~149.0 |
Analysis:
-
The C4 signal in 4-hydroxyquinoline is significantly downfield due to its attachment to the hydroxyl group (in its keto tautomer form).[6]
-
Nitration at C3 causes a downfield shift for C3 itself and influences the neighboring carbons.
-
The most dramatic shift occurs at C4 upon chlorination, moving significantly upfield from ~175.0 ppm to ~149.0 ppm. This change from a C=O (keto-enol tautomerism) or C-O bond to a C-Cl bond is a key indicator of the reaction's success.
UV-Visible Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to changes in conjugation and the presence of chromophores. The quinoline ring system is a strong chromophore, and its absorption spectrum is modulated by its substituents.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: A stock solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol). This solution is then serially diluted to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (typically in the 10⁻⁵ M range).
-
Data Acquisition: The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a range of 200–400 nm. The wavelength of maximum absorption (λ_max) is determined.
Comparative UV-Vis Spectral Analysis
| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Key Transition |
| 4-Hydroxyquinoline | ~235 | ~320 | π → π |
| 4-Hydroxy-3-nitroquinoline | ~250 | ~350 | π → π & n → π |
| This compound | ~260 | ~340 | π → π & n → π* |
Analysis: The introduction of the nitro group, a powerful auxochrome and chromophore, causes a bathochromic (red) shift in the absorption maxima.[7] This is due to the extension of the conjugated system and the introduction of n → π* transitions associated with the nitro group's non-bonding electrons. The subsequent chlorination step results in a slight hypsochromic (blue) shift compared to the nitro-hydroxy intermediate, reflecting the change in the electronic nature of the substituent at C4. This technique is particularly useful for reaction monitoring and quantitative analysis.[8]
Mass Spectrometry: The Final Verdict on Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, offering the most definitive evidence of a successful chemical transformation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots ion intensity versus m/z.
Comparative Mass Spectrometry Analysis
| Compound | Molecular Formula | Expected [M]⁺ or [M+H]⁺ (m/z) |
| 4-Hydroxyquinoline | C₉H₇NO | 145.05 |
| 4-Hydroxy-3-nitroquinoline | C₉H₆N₂O₃ | 190.04 |
| This compound | C₉H₅ClN₂O₂ | 208.00 |
Analysis: The mass spectrum for each compound should show a prominent molecular ion peak corresponding to its expected molecular weight.[6][9] For this compound, the presence of a chlorine atom is further confirmed by the characteristic isotopic pattern of the molecular ion peak, where there will be two peaks ([M]⁺ and [M+2]⁺) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a crucial piece of confirmatory data.
Caption: A multi-technique workflow for unambiguous structural elucidation.
Conclusion
The systematic application of FT-IR, NMR, UV-Vis, and Mass Spectrometry provides a robust and self-validating framework for the characterization of this compound and its precursors. Each technique offers a unique and complementary piece of the structural puzzle. FT-IR confirms the functional group interconversions, NMR elucidates the precise atomic connectivity and electronic environment of the molecular skeleton, UV-Vis monitors the changes in the conjugated electronic system, and Mass Spectrometry provides the definitive molecular weight and elemental composition. Together, these methods empower researchers to proceed with confidence in the identity and purity of this vital pharmaceutical intermediate.
References
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- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate.
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A Comparative Guide to the Cytotoxic Effects of 4-Aminoquinoline Derivatives
In the landscape of modern drug discovery, the repurposing of established pharmacophores presents a fertile ground for innovation. The 4-aminoquinoline scaffold, historically the backbone of antimalarial drugs like chloroquine (CQ), is now emerging as a promising framework for the development of novel anticancer agents.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of various 4-aminoquinoline derivatives, offering experimental data, mechanistic insights, and detailed protocols for researchers in oncology and drug development.
The 4-Aminoquinoline Scaffold: From Antimalarial to Anticancer
The journey of 4-aminoquinolines from their established role in combating malaria to their investigation as potential cancer therapeutics is a testament to their versatile biological activity.[3] While their antimalarial efficacy is largely attributed to the inhibition of hemozoin formation in the parasite's food vacuole, their anticancer effects are linked to their ability to accumulate in acidic organelles like lysosomes, leading to lysosomotropic-mediated cell death.[1][4][5] This guide delves into the cytotoxic profiles of various derivatives, exploring how structural modifications influence their potency and selectivity against cancer cells.
Comparative Cytotoxicity of 4-Aminoquinoline Derivatives
The cytotoxic potential of 4-aminoquinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring and the composition of the side chain at the 4-amino position. Below is a comparative analysis of selected derivatives against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of 4-aminoquinolines reveals critical determinants of their cytotoxic activity:
-
7-Position Substitution: The presence of a halogen, particularly a chloro group, at the 7-position of the quinoline nucleus is often optimal for activity.[6] Electron-withdrawing groups at this position can influence the pKa of the quinoline ring nitrogen and the side chain, affecting drug accumulation and interaction with targets.[7]
-
4-Amino Side Chain: The nature of the dialkylaminoalkyl side chain at the 4-position is crucial. The length of the carbon chain between the nitrogen atoms and the presence of tertiary amines are important for activity.[6] Modifications to this side chain, such as incorporating aromatic rings, can reduce toxicity while maintaining activity.[6]
Quantitative Comparison of Cytotoxicity
The following table summarizes the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values for various 4-aminoquinoline derivatives against different cancer cell lines, providing a direct comparison of their cytotoxic potency.
| Derivative | Cancer Cell Line | GI₅₀ / IC₅₀ (µM) | Reference Compound | GI₅₀ / IC₅₀ (µM) | Source |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | Chloroquine | >50 | [8][9] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | Chloroquine | 20.72 | [8][9] |
| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 11.47 | Chloroquine | >50 | [8] |
| 2-morpholino-4-(4-chloroanilino)quinoline (3c) | HepG2 | 11.42 | Doxorubicin | 0.85 | [2] |
| 2-morpholino-4-(4-bromoanilino)quinoline (3d) | HepG2 | 8.50 | Doxorubicin | 0.85 | [2] |
| 2-morpholino-4-(4-iodoanilino)quinoline (3e) | HepG2 | 12.76 | Doxorubicin | 0.85 | [2] |
| 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline (2) | P. falciparum K1 | 0.026 (72h) | Chloroquine | 0.104 (72h) | [10] |
Note: Lower GI₅₀/IC₅₀ values indicate higher cytotoxic potency. The data is compiled from multiple studies and experimental conditions may vary.
Mechanistic Pathways of 4-Aminoquinoline-Induced Cytotoxicity
The cytotoxic effects of 4-aminoquinoline derivatives in cancer cells are multifaceted. While the precise mechanisms are still under investigation, several key pathways have been identified.
As weak bases, 4-aminoquinolines accumulate in the acidic environment of lysosomes.[1] This accumulation disrupts lysosomal function and can trigger apoptosis through the release of mitochondrial cytochrome c, leading to caspase-3 activation and subsequent DNA fragmentation.[11]
Caption: Proposed mechanism of 4-aminoquinoline-induced apoptosis.
Experimental Protocols for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are paramount. The following sections provide detailed protocols for two commonly used methods: the MTT and LDH assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[13]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the 4-aminoquinoline derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[13]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 492 nm and 590 nm using a microplate reader.[12][13]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[14][15] An increase in LDH activity in the supernatant is proportional to the number of lysed cells.[16]
Caption: Workflow for the LDH cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of 4-aminoquinoline derivatives as described for the MTT assay.[17]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 300 x g for 5 minutes.[17][18] Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reagent to each well containing the supernatant.[18]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[14][17]
-
Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions. The amount of color or signal produced is proportional to the amount of LDH released.
Conclusion and Future Directions
The 4-aminoquinoline scaffold holds significant promise for the development of novel anticancer therapeutics. The cytotoxic effects of its derivatives are intricately linked to their chemical structures, with modifications at the 7-position and the 4-amino side chain playing pivotal roles in their potency and selectivity. This guide provides a framework for comparing the cytotoxic profiles of these compounds and offers robust protocols for their evaluation.
Future research should focus on synthesizing and screening a wider array of derivatives to further elucidate the structure-activity relationships. Moreover, in-depth mechanistic studies are crucial to identify specific molecular targets and pathways, which will be instrumental in designing the next generation of 4-aminoquinoline-based anticancer drugs with improved efficacy and reduced toxicity. The strategic combination of these derivatives with other anticancer agents, such as Akt inhibitors, also presents a promising avenue for enhancing therapeutic outcomes.[19][20]
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A Senior Application Scientist's Guide to Analytical Techniques for the Characterization of Substituted Quinolines
Introduction: The Structural Significance of Substituted Quinolines
Substituted quinolines are a cornerstone of medicinal chemistry and materials science. This heterocyclic scaffold is integral to a vast array of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents. The specific substitution pattern on the quinoline ring system dictates its biological activity, physicochemical properties, and overall function. Therefore, the precise and unambiguous characterization of these molecules is paramount in research and development.
This guide provides a comparative analysis of the most effective analytical techniques for the structural elucidation and quantification of substituted quinolines. We will delve into the nuances of spectroscopic and chromatographic methods, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Analytical Toolkit: A Comparative Overview
The choice of analytical technique is contingent on the specific research question, whether it be structural confirmation of a newly synthesized derivative, quantitative analysis in a complex matrix, or the definitive determination of stereochemistry. Each method offers a unique lens through which to examine the molecule, and often, a combination of techniques is required for a comprehensive characterization.
Core Tenets of Analysis:
-
Structural Elucidation: Determining the precise connectivity of atoms and the position of substituents on the quinoline core.
-
Quantitative Analysis: Accurately measuring the concentration of a quinoline derivative in a given sample.
-
Purity Assessment: Identifying and quantifying impurities, such as starting materials, byproducts, or degradation products.
The following sections will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and X-ray Crystallography in the context of substituted quinoline analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the substitution pattern and conformational analysis of substituted quinolines.[1] It provides detailed information about the chemical environment of individual atoms within a molecule.
Expertise & Experience: Decoding the Spectrum
The ¹H and ¹³C NMR spectra of a substituted quinoline provide a wealth of information. The chemical shifts (δ), signal integrations, and spin-spin coupling patterns (J) are all influenced by the electronic environment of the nuclei, which is in turn dictated by the nature and position of the substituents.[1][2]
-
Electron-Donating Groups (EDGs) like -NH₂, -OH, and -OCH₃ increase electron density on the ring, causing nearby nuclei to be "shielded" and their signals to shift upfield (lower ppm values).[3]
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -Cl, and -COOH decrease electron density, "deshielding" adjacent nuclei and shifting their signals downfield (higher ppm values).[2][3]
For instance, the introduction of a chlorine atom at the 2-position of the quinoline ring induces notable downfield shifts in the resonances of the protons in the pyridine ring compared to the parent quinoline molecule.[2]
Trustworthiness: Self-Validating Systems through 2D NMR
In cases of complex or overlapping signals in 1D NMR spectra, 2D NMR techniques are indispensable for resolving ambiguities and confirming structural assignments.[3]
-
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, allowing for the tracing of proton connectivity within a spin system.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly to the carbon atoms to which they are attached, resolving overlapping proton signals by spreading them across the wider ¹³C chemical shift range.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together different molecular fragments and determining the position of substituents that lack protons.[3]
Experimental Protocol: Acquiring High-Quality NMR Spectra
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified substituted quinoline.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.[2]
-
Ensure the sample is completely dissolved; gentle vortexing or sonication may be necessary.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[2]
Instrumental Analysis (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a 1D ¹H spectrum to assess the overall signal dispersion and identify regions of interest.
-
Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.
-
Acquire the 1D ¹³C spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve complex spectral regions and confirm structural assignments.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.[4][5] When coupled with a chromatographic separation method (GC-MS or LC-MS), it becomes an indispensable tool for both qualitative and quantitative analysis of substituted quinolines in complex mixtures.[6][7][8]
Expertise & Experience: Ionization and Fragmentation
The choice of ionization technique is critical and influences the resulting mass spectrum.
-
Electron Ionization (EI): This hard ionization technique leads to extensive fragmentation, providing a characteristic "fingerprint" for a given compound.[6][9] The fragmentation of the quinoline ring often involves the loss of hydrogen cyanide (HCN).[5]
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺.[6][9] Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) yields structurally informative product ions.[5] For example, the fragmentation of quinoline-2-carboxylic acid in positive ESI-MS/MS involves the primary loss of water (H₂O) and carbon monoxide (CO).[5]
The fragmentation patterns can also help discriminate between isomers. For instance, ESI-MS/MS spectra can provide clues regarding the position of a phenyl moiety on the quinoline ring.[6][9]
Trustworthiness: High-Resolution Mass Spectrometry (HRMS)
Time-of-flight (TOF) mass analyzers provide high-resolution mass data, allowing for the determination of the elemental composition of the parent ion and its fragments with high accuracy (mass errors typically below 5 mDa).[6][9] This capability is crucial for confirming the molecular formula of a novel substituted quinoline.
Experimental Protocol: LC-MS for Purity Assessment
Sample Preparation:
-
Accurately weigh a small amount of the synthesized quinoline compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or ammonium acetate to improve ionization) is typical.
-
Flow Rate: A flow rate of 0.2-1.0 mL/min is generally employed.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is often suitable for quinoline derivatives.
-
Scan Mode: Full scan mode is used to detect all ions within a specified mass range.
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the main peak and any impurities. The mass spectrum of each peak is examined to identify the molecular weight of the components.
-
Chromatographic Techniques: Separation and Quantification
Chromatography is essential for separating substituted quinolines from complex mixtures and for their accurate quantification.[7][10] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used chromatographic techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of substituted quinolines, particularly those that are non-volatile or thermally labile.[7][10]
Expertise & Experience: Method Development
The key to a successful HPLC analysis is the development of a robust separation method. This involves the careful selection of the stationary phase (column), mobile phase composition, and detector.
-
Column: C18 columns are the most common choice for reversed-phase HPLC of quinoline derivatives.[7]
-
Mobile Phase: A mixture of acetonitrile and water is frequently used as the mobile phase.[7] The pH of the mobile phase can be adjusted to optimize the retention and peak shape of ionizable quinolines.
-
Detector: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum of the quinoline derivative (e.g., 225 nm).[7] A Diode Array Detector (DAD) can provide spectral information, aiding in peak identification and purity assessment.[11]
Trustworthiness: Validation and Quantitative Analysis
For quantitative analysis, the HPLC method must be validated to ensure its accuracy, precision, linearity, and sensitivity. A calibration curve is constructed using standard solutions of the quinoline derivative to enable the quantification of the analyte in unknown samples.[7]
Experimental Protocol: HPLC-UV Analysis of a Substituted Quinoline
-
Standard and Sample Preparation:
-
Prepare a stock solution of the quinoline standard in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase and filtering it.
-
-
HPLC Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 (e.g., 5 µm, 4.6 mm × 250 mm).[7]
-
Mobile Phase: Acetonitrile and water (isocratic or gradient elution).
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Detection Wavelength: Set to an appropriate wavelength based on the UV spectrum of the analyte (e.g., 225 nm).[7]
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
The concentration of the quinoline derivative in the sample is determined by comparing its peak area to the calibration curve.
-
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable substituted quinolines. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities.[12]
Expertise & Experience: Derivatization and Column Selection
For less volatile quinolines, derivatization may be necessary to increase their volatility. The choice of the GC column is also critical for achieving good separation. A DB-5MS capillary column is a common choice for the analysis of quinoline derivatives.[12]
Experimental Protocol: GC-MS Analysis of a Substituted Quinoline
-
Sample Preparation:
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5MS capillary column (e.g., 30 m × 0.25 mm × 0.25 µm).[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[12]
-
Oven Temperature Program: An initial temperature is held for a few minutes, then ramped to a final temperature to ensure the elution of all components. A typical program might be: 90°C for 2 min, then ramp to 260°C at 20°C/min, and hold for 3 min.[7][12]
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan mode.
-
X-ray Crystallography: The Definitive 3D Structure
For crystalline substituted quinolines, single-crystal X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state.[13] This technique is invaluable for unambiguously determining stereochemistry and understanding intermolecular interactions in the crystal lattice.[14][15]
Expertise & Experience: Crystal Growth and Structure Refinement
The primary challenge in X-ray crystallography is obtaining a single crystal of suitable size and quality. Once a suitable crystal is obtained, it is mounted on a diffractometer, and X-ray diffraction data is collected. The data is then processed, and the crystal structure is solved and refined using specialized software.[13]
Trustworthiness: Unambiguous Structural Confirmation
The result of an X-ray crystallographic analysis is a detailed 3D model of the molecule, including bond lengths, bond angles, and torsion angles. This provides irrefutable evidence of the molecular structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the substituted quinoline from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection:
-
Select a high-quality single crystal and mount it on a goniometer head.
-
Collect the diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.[13]
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final, accurate 3D structure.
-
UV-Vis Spectroscopy: A First Look at the Chromophore
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for a preliminary characterization of the quinoline chromophore. The position and intensity of the absorption bands are influenced by the substituents on the quinoline ring.[16][17] It is a simple and rapid technique, often used in conjunction with HPLC for quantitative analysis.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| NMR Spectroscopy | Detailed 3D structure, connectivity, stereochemistry | Unambiguous structure elucidation, non-destructive | Lower sensitivity, requires pure sample | Structure confirmation of new compounds |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, suitable for complex mixtures (with chromatography) | Isomers can be difficult to distinguish without MS/MS | Molecular weight determination, impurity identification |
| HPLC | Separation, quantification, purity assessment | Versatile, robust, widely applicable | Lower resolution than GC for some compounds | Routine quality control, pharmacokinetic studies |
| GC | Separation of volatile compounds | High resolution, sensitive detectors (MS) | Requires volatile and thermally stable analytes | Analysis of volatile quinoline derivatives |
| X-ray Crystallography | Absolute 3D structure in the solid state | Unambiguous structural determination | Requires a single crystal, not applicable to all compounds | Definitive stereochemical assignment |
| UV-Vis Spectroscopy | Electronic transitions, chromophore information | Simple, rapid, good for quantification with HPLC | Limited structural information | Preliminary characterization, quantitative analysis |
Workflow for the Characterization of a Novel Substituted Quinoline
Caption: A generalized workflow for the synthesis and characterization of a novel substituted quinoline.
Conclusion
The comprehensive characterization of substituted quinolines requires a multi-faceted analytical approach. While NMR spectroscopy remains the cornerstone for structural elucidation, mass spectrometry provides crucial information on molecular weight and fragmentation. Chromatographic techniques, particularly HPLC and GC, are indispensable for separation and quantification. For crystalline compounds, X-ray crystallography offers the ultimate in structural definition. By judiciously selecting and combining these powerful analytical tools, researchers can confidently and accurately characterize substituted quinolines, paving the way for advancements in medicine and materials science.
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A Researcher's Comparative Guide to the Synthesis of Quinoline Isomers
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The specific arrangement of substituents on this bicyclic heterocycle dictates its biological activity and physical properties, making the regioselective synthesis of quinoline isomers a critical challenge for synthetic chemists. This guide provides an in-depth comparison of classical and modern synthetic strategies, offering insights into the mechanistic nuances and practical considerations that govern isomer selection.
Classical Approaches: The Foundation of Quinoline Synthesis
For over a century, a set of robust, named reactions has formed the bedrock of quinoline synthesis. While often requiring harsh conditions, their reliability and scalability have ensured their continued relevance.
The Skraup and Doebner-von Miller Syntheses
The Skraup synthesis, reported in 1880, is a powerful method for producing quinolines, often unsubstituted at the 2- and 4-positions.[3][4] The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5] The key to this reaction is the in situ dehydration of glycerol by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[3][6]
The closely related Doebner-von Miller reaction offers greater versatility by directly using α,β-unsaturated aldehydes or ketones instead of generating them in situ from glycerol.[7][8] This allows for the synthesis of a wider range of substituted quinolines.[3]
Mechanistic Insight: Both reactions proceed through a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[6] This is followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product.[4][6] The choice of oxidizing agent is critical; nitrobenzene is often used as it is reduced to aniline, which can then re-enter the reaction cycle.[6]
Regioselectivity: A primary challenge in these syntheses arises when using meta-substituted anilines. The electrophilic cyclization can occur at either of the two ortho positions relative to the amino group, often leading to a mixture of 5- and 7-substituted quinoline isomers.[9][10] The directing influence of the substituent on the aniline ring (electron-donating vs. electron-withdrawing) plays a significant role in the isomeric ratio of the products.
Diagram: Generalized Mechanism of the Skraup/Doebner-von Miller Synthesis
Caption: Key steps in the Skraup and Doebner-von Miller reactions.
The Combes Synthesis
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[3][11] The choice of acid catalyst, ranging from concentrated sulfuric acid to polyphosphoric acid (PPA), is crucial for driving the cyclization step.[12]
Mechanistic Insight: The reaction begins with the formation of an enamine intermediate from the condensation of the aniline and one of the diketone's carbonyl groups.[11][13] Subsequent protonation of the remaining carbonyl group activates it for electrophilic attack on the aniline ring, leading to cyclization. A final dehydration step yields the aromatic quinoline.[11]
Regioselectivity: When an unsymmetrical β-diketone is used, the initial condensation can occur at either carbonyl group, potentially leading to two different Schiff base intermediates and, consequently, a mixture of quinoline isomers.[14] Steric hindrance around the carbonyl groups often dictates the preferred site of initial attack by the aniline.[14]
Representative Protocol: Synthesis of 2,4-Dimethylquinoline (Lepidine) via Combes Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and acetylacetone (1.1 eq).
-
Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) to the stirred mixture. An exothermic reaction will be observed.
-
Heating: Heat the reaction mixture at 110°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,4-dimethylquinoline.
The Friedländer Synthesis
The Friedländer synthesis is a highly convergent method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[15][16] This reaction can be catalyzed by either acids or bases and offers a reliable route to a wide variety of substituted quinolines.[9][17]
Mechanistic Insight: Two primary mechanistic pathways are proposed.[16] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration. The alternative pathway begins with the formation of a Schiff base between the aniline and the carbonyl partner, which then undergoes an intramolecular aldol-type cyclization and dehydration.[16]
Regioselectivity: The primary challenge in the Friedländer synthesis is controlling regioselectivity when an unsymmetrical ketone is used as the coupling partner.[9][14] The reaction can proceed via condensation at either of the two α-carbons, leading to a mixture of isomeric products.[18] The choice of catalyst (acid vs. base) and reaction conditions can significantly influence the product ratio by favoring the formation of either the kinetic or thermodynamic enolate of the unsymmetrical ketone.[15]
Diagram: Regioselectivity in the Friedländer Synthesis
Caption: Competing pathways leading to isomeric products in the Friedländer synthesis.
Modern Synthetic Strategies
While classical methods are workhorses, modern organic synthesis has introduced milder, more efficient, and often more regioselective techniques. Transition-metal catalysis, in particular, has opened new avenues for constructing the quinoline core.[19][20]
Transition-Metal-Catalyzed Annulations
Catalytic systems based on palladium, rhodium, copper, and cobalt have been developed for the synthesis of quinolines.[1][21] These methods often involve C-H activation, coupling, and cyclization cascades, providing access to complex quinoline structures from simple starting materials.[1]
Mechanistic Principles: A common strategy involves the rhodium-catalyzed conjugate addition of an o-aminophenylboronic acid to an α,β-unsaturated ketone.[22] This is followed by an intramolecular cyclization and subsequent oxidation to furnish the quinoline product. This approach offers excellent regiocontrol, particularly with substituted anilines, overcoming a major limitation of the Skraup synthesis.[22] Other methods utilize cobalt-catalyzed C-H activation of anilines and subsequent annulation with alkynes, where dimethyl sulfoxide (DMSO) can serve as a one-carbon source for the quinoline ring.[23]
Advantages over Classical Methods:
-
Milder Reaction Conditions: Often proceed at lower temperatures and avoid the use of strong acids or aggressive oxidizing agents.[21]
-
Improved Regioselectivity: Directed C-H activation and specific catalytic cycles can prevent the formation of isomeric mixtures.[22]
-
Greater Functional Group Tolerance: The milder conditions allow for the presence of sensitive functional groups that would not survive classical syntheses.[21]
Comparative Summary
The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.
| Synthesis Method | Starting Materials | Key Features & Conditions | Isomer Control (Regioselectivity) |
| Skraup | Aniline, Glycerol, H₂SO₄, Oxidant | Harsh, exothermic; good for simple quinolines.[4][5] | Poor with meta-substituted anilines; often gives 5- and 7-isomer mixtures.[10] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | More versatile than Skraup; allows for more substitution.[7] | Poor with meta-substituted anilines.[14] |
| Combes | Aniline, β-Diketone, Acid | Good for 2,4-disubstituted quinolines.[3][11] | Challenging with unsymmetrical diketones; influenced by sterics.[14] |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Highly convergent; acid or base-catalyzed.[15][17] | Challenging with unsymmetrical ketones; can be tuned by catalyst and conditions.[15][18] |
| Gould-Jacobs | Aniline, Malonic Ester Derivative | Forms 4-hydroxyquinolines; requires high temperatures for cyclization.[24][25] | Good; cyclization position is generally well-controlled by aniline substituents.[25] |
| Transition-Metal Catalysis | Varies (e.g., Anilines, Alkynes, Boronic Acids) | Mild conditions, high functional group tolerance.[19][20] | Generally excellent due to specific catalytic mechanisms (e.g., directed C-H activation).[22] |
Conclusion
The synthesis of specific quinoline isomers remains a field of active research, driven by the demand for novel therapeutic agents and advanced materials. While classical methods like the Skraup, Combes, and Friedländer syntheses offer powerful and time-tested routes, they often suffer from harsh conditions and challenges in controlling regioselectivity. The advent of modern transition-metal-catalyzed reactions has provided elegant solutions to many of these problems, enabling the construction of highly functionalized quinolines with exquisite control under mild conditions. A thorough understanding of the mechanistic underpinnings of each method is paramount for any researcher aiming to design a rational and efficient synthesis of a targeted quinoline isomer.
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A Comparative Guide to the Synthesis of 4-Chloro-3-nitroquinoline: Classical versus Modern Protocols
In the landscape of pharmaceutical synthesis, 4-Chloro-3-nitroquinoline stands as a pivotal intermediate, most notably in the production of the immune response modifier Imiquimod and its analogues.[1] The efficiency, safety, and environmental impact of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparison of a classical thermal chlorination method and a modern, microwave-assisted approach for the synthesis of this crucial building block. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to empower you in selecting the optimal synthetic strategy.
The Significance of this compound
This compound is a substituted quinoline, a heterocyclic aromatic organic compound. Its value lies in its specific arrangement of functional groups: the chloro group at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution, while the nitro group at the 3-position acts as a strong electron-withdrawing group, activating the ring for such reactions. This reactivity profile is expertly exploited in the multi-step synthesis of more complex molecules.[2]
Classical Synthesis: The Tried-and-True Thermal Chlorination
The most established route to this compound begins with the nitration of 4-hydroxyquinoline, followed by chlorination. The chlorination of the resulting 4-hydroxy-3-nitroquinoline is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3][4]
The Causality Behind the Classical Approach
The choice of phosphorus oxychloride as the chlorinating agent is rooted in its high reactivity towards hydroxyl groups on aromatic rings. The reaction mechanism is believed to proceed through an initial phosphorylation of the hydroxyl group, forming a phosphate ester intermediate. This transformation converts the hydroxyl group into a much better leaving group. A subsequent nucleophilic attack by a chloride ion, generated from the POCl₃, displaces the phosphate group to yield the desired this compound.[5] The addition of DMF can catalyze the reaction, although the precise mechanism is complex and can involve the formation of a Vilsmeier-Haack type reagent.
dot
Caption: Reaction pathway for the classical chlorination of 4-hydroxy-3-nitroquinoline using POCl₃.
Novel Synthetic Routes: The Rise of Microwave-Assisted Synthesis
In the quest for more efficient and environmentally friendly chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased yields, and the possibility of performing reactions under solvent-free conditions.
The Rationale for Microwave-Assisted Synthesis
Microwave energy is directly absorbed by polar molecules in the reaction mixture, leading to rapid and efficient heating that is not dependent on the thermal conductivity of the vessel. This can lead to higher reaction temperatures being reached in a shorter amount of time compared to conventional heating. For the synthesis of this compound, this translates to a significantly accelerated reaction, minimizing the formation of by-products that can occur with prolonged heating in the classical method. Furthermore, the ability to perform the reaction under solvent-free or low-solvent conditions aligns with the principles of green chemistry by reducing waste.
dot
Caption: General workflow for a microwave-assisted organic synthesis.
Quantitative Performance Benchmark
| Parameter | Classical Method (POCl₃) | Microwave-Assisted Method (Adapted) |
| Starting Material | 4-Hydroxy-3-nitroquinoline | 4-Hydroxy-3-nitroquinoline |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |
| Solvent | Excess POCl₃ or high-boiling solvent | Solvent-free or minimal high-boiling solvent |
| Temperature | 110-160°C[3] | 130-150°C |
| Reaction Time | 2-6 hours[3] | 5-20 minutes |
| Reported Yield | ~85% (for an analogous compound)[3] | Potentially >90% (based on similar reactions) |
| Work-up | Quenching with ice, neutralization, extraction | Quenching with ice, neutralization, extraction |
| Green Chemistry | High energy consumption, use of hazardous reagents | Reduced energy consumption, potential for solvent-free conditions |
| Safety Concerns | Highly corrosive and water-reactive POCl₃, high temperatures | Rapid heating requires careful monitoring, handling of POCl₃ |
Experimental Protocols
Protocol 1: Classical Synthesis of this compound using Phosphorus Oxychloride
Disclaimer: This protocol is a representative procedure based on established methods for the chlorination of hydroxyquinolines.[3]
Materials:
-
4-Hydroxy-3-nitroquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 4-hydroxy-3-nitroquinoline (1 equivalent) in an excess of phosphorus oxychloride (10-15 equivalents).
-
To this suspension, add a catalytic amount of DMF (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.
Protocol 2: Proposed Microwave-Assisted Synthesis of this compound
Disclaimer: This is an adapted protocol based on general procedures for microwave-assisted synthesis of substituted quinolines. Specific optimization of reaction time and temperature may be required.
Materials:
-
4-Hydroxy-3-nitroquinoline
-
Phosphorus oxychloride (POCl₃)
-
Microwave synthesis vial
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl Acetate for extraction
Procedure:
-
In a microwave synthesis vial, combine 4-hydroxy-3-nitroquinoline (1 equivalent) and a slight excess of phosphorus oxychloride (1.5-2 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 140°C for 10-15 minutes. The reaction should be monitored for pressure changes.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood and quench the reaction mixture by slowly adding it to crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel or recrystallization to obtain pure this compound.
Self-Validating Systems: Characterization of this compound
The successful synthesis of this compound should be confirmed by standard analytical techniques.
-
Melting Point: Expected to be in the range of 121-123°C.[4]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system.
-
¹³C NMR: The carbon NMR will show the corresponding signals for the nine carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the C=C and C=N stretching of the quinoline ring, and the strong asymmetric and symmetric stretching of the nitro group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (208.6 g/mol ).
Conclusion: A Clearer Path to a Key Intermediate
This guide has provided a comparative analysis of classical and modern synthetic approaches to this compound. The classical method, while reliable, is characterized by long reaction times, high energy consumption, and the use of a large excess of a hazardous reagent. In contrast, the microwave-assisted protocol offers a significantly more efficient, rapid, and greener alternative. For laboratories equipped with microwave reactors, this modern approach presents a compelling case for adoption, promising higher throughput and a reduced environmental footprint in the synthesis of this vital pharmaceutical intermediate. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Chloro-3-nitroquinoline
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The compound 4-Chloro-3-nitroquinoline is a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutics.[1][2] However, its chemical structure—a halogenated nitroaromatic—necessitates a rigorous and informed approach to its disposal.
This guide provides a direct, procedural framework for the proper disposal of this compound, moving beyond mere compliance to instill a culture of safety and environmental stewardship in your laboratory. The protocols described herein are designed to be self-validating, ensuring that safety and regulatory adherence are integrated into the workflow.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is classified as a hazardous substance, and its potential effects must be mitigated through appropriate engineering controls and Personal Protective Equipment (PPE).
The primary hazards associated with this compound are its irritant properties and potential toxicity.[3] It is harmful if swallowed and can cause significant skin, eye, and respiratory irritation.[3] Therefore, all handling must be performed within a certified chemical fume hood to prevent inhalation of the solid powder.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | фасада | Warning | H302: Harmful if swallowed[3] |
| Skin Irritation | фасада | Warning | H315: Causes skin irritation[3] |
| Eye Irritation | фасада | Warning | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | фасада | Warning | H335: May cause respiratory irritation[3] |
Mandatory Personal Protective Equipment (PPE): Before handling or preparing for disposal, the following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid material should occur in a chemical fume hood.[5]
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound due to the presence of chlorine.[6] This classification is fundamentally important because environmental regulations and disposal facility requirements mandate the strict segregation of halogenated and non-halogenated waste streams.[6][7]
The Causality Behind Segregation: The primary reason for this separation lies in the disposal method. Non-halogenated solvent waste can often be recycled or used for fuel blending.[7] In contrast, halogenated waste typically requires high-temperature incineration to ensure the complete destruction of the compounds and to manage the hazardous byproducts, such as hydrochloric acid, that are formed.[6] Mixing these two streams contaminates the non-halogenated waste, making it unsuitable for fuel blending and dramatically increasing the cost and complexity of its disposal.[8]
The following flowchart provides a logical pathway for making the correct segregation decision every time.
Caption: Waste Stream Segregation Decision Flowchart.
Step-by-Step Disposal Protocol
This protocol applies to unused or waste this compound, solutions containing it, and any materials contaminated by it.
Step 1: Containerization
-
Select the Right Container: Use a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department or a compatible, leak-proof container with a secure screw-top cap. The container must be made of a material that will not react with the chemical.
-
Maintain Separation: Never mix halogenated waste with non-halogenated waste.[6][7] Furthermore, do not combine this waste with other incompatible waste streams, such as acids or bases.[6]
Step 2: Labeling
Proper labeling is a legal requirement under OSHA and EPA regulations and is critical for safe handling by disposal personnel.[4][9]
-
Attach a Hazardous Waste Tag: As soon as you designate a container for this waste, affix a hazardous waste tag.
-
Complete All Fields: Fill out the label completely and legibly. This must include:
-
The full chemical name: "this compound"
-
CAS Number: 39061-97-7[3]
-
The words "Hazardous Waste"
-
An accurate indication of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste enters the container)
-
Step 3: Waste Collection
-
Pure/Unused Solid: If disposing of the original reagent, it should be kept in its original container, which should be securely closed and placed in a secondary container. A hazardous waste label must be affixed.
-
Contaminated Labware: Items such as weighing paper, gloves, pipette tips, or paper towels contaminated with this compound are considered solid hazardous waste. They must be collected in a designated, labeled container for solid halogenated waste.[9]
-
Solutions: Any solution containing this compound, regardless of the solvent used, must be disposed of as liquid halogenated waste. Pour the waste carefully into the designated liquid waste container using a funnel to prevent spills.
Step 4: Spill and Decontamination Procedure
In the event of a small spill, follow these steps:
-
Ensure PPE is worn.
-
Contain the spill: Cover with an inert absorbent material like vermiculite or sand.
-
Clean-up: Carefully sweep or scoop the material into a designated container for solid hazardous waste disposal.[10] Avoid generating dust.[11]
-
Decontaminate the area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials must also be disposed of as solid hazardous waste.
-
Label the container: Clearly label the spill cleanup debris as hazardous waste.
Step 5: Storage and Final Disposal
-
Storage: Keep the waste container tightly closed when not in use.[5][10] Store it in a designated Satellite Accumulation Area (SAA) or as directed by your institution's Chemical Hygiene Plan.[12] The storage area should be well-ventilated and away from incompatible materials.
-
Request Pickup: Once the container is nearly full (no more than 3/4 full) or reaches the designated accumulation time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[7]
Regulatory Context and Best Practices
The procedures outlined in this guide are based on regulations set forth by the Occupational Safety and Health Administration (OSHA), particularly the "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450), and waste management regulations from the Environmental Protection Agency (EPA).[9][12]
The Golden Rule: Your institution's Environmental Health and Safety (EHS) department is your most valuable resource. Always consult your specific Chemical Hygiene Plan and EHS personnel for any questions regarding waste disposal. When in doubt, always err on the side of caution: treat the waste as hazardous and seek expert guidance.
References
- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 11275808, this compound.
- Chemsrc.this compound CAS 39061-97-7.
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- Bucknell University.Hazardous Waste Segregation.
- ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of Alberta.Hazardous Waste Reduction.
- Cole-Parmer.Material Safety Data Sheet - 4-Chloro-3-Nitroanisole 98%.
- Occupational Safety and Health Administration (OSHA).Laboratory Safety Guidance.
- Occupational Safety and Health Administration (OSHA).Controlling Occupational Exposure to Hazardous Drugs.
- Warshel Chemical Ltd.this compound CAS 39061-97-7.
- Occupational Safety and Health Administration (OSHA).1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-nitroquinoline
Introduction: 4-Chloro-3-nitroquinoline is a heterocyclic compound utilized in various research and development applications, including synthetic chemistry and as a building block in pharmaceutical discovery. However, its utility is matched by a significant hazard profile that necessitates a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety that protects researchers and ensures the integrity of their work.
Foundational Safety: Understanding the Hazard Profile
Effective protection begins with a clear understanding of the risks. This compound is a solid, crystalline substance that presents multiple routes of exposure, each with significant health implications. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | Hazard Statement | Explanation & Implication for Handling |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | Ingestion of even small quantities can lead to significant toxic effects. This underscores the need to prevent hand-to-mouth contamination through stringent glove protocols and hygiene. |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | Direct contact with the solid or solutions can cause inflammation, redness, and discomfort. This necessitates robust skin protection. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Airborne dust is a primary concern, making eye protection non-negotiable. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. | Inhaling the dust can be toxic. This risk is highest when weighing or transferring the solid compound. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation.[1] | Inhalation of dust can irritate the respiratory tract, leading to coughing and breathing difficulties. |
The Hierarchy of Controls: PPE as the Final Barrier
Before discussing PPE, it is critical to acknowledge the hierarchy of hazard controls. PPE is the last line of defense, employed after engineering and administrative controls have been implemented to minimize exposure.
-
Engineering Controls (Primary): All handling of this compound solid must be performed within a certified chemical fume hood to contain dust and vapors.[2] The work area must be equipped with easily accessible and tested safety showers and eyewash stations.[2]
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on its specific hazards and the associated handling procedures.
Selecting Mission-Appropriate Personal Protective Equipment
The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
Table 2: Recommended PPE for Laboratory Tasks
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing & Transfer (Solid) | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat (fully buttoned) | Required; use within a chemical fume hood. |
| Solution Preparation | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles | Chemical-Resistant Lab Coat (fully buttoned) | Required; use within a chemical fume hood. |
| Spill Cleanup (Minor) | Heavy-duty Nitrile or Butyl Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | N95 Respirator (minimum) |
| Waste Disposal | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles | Chemical-Resistant Lab Coat (fully buttoned) | Not required if containers are sealed. |
Hand and Arm Protection: The Primary Barrier
Direct skin contact is a primary route of exposure.[1]
-
Glove Selection: Standard latex examination gloves are insufficient. Nitrile or neoprene gloves provide superior chemical resistance.[3]
-
Double Gloving: The practice of wearing two pairs of gloves is mandatory. This provides a critical fail-safe. Should the outer glove be torn or contaminated, the inner glove maintains a barrier, allowing the user to safely remove the outer pair and don a new one without interrupting the workflow or compromising safety.
-
Sleeve Covers: For extensive work, disposable sleeve covers can protect the lab coat from contamination at the forearm, a common contact point with the fume hood sash.[4]
Eye and Face Protection: Shielding from Dust and Splashes
Given its classification as a serious eye irritant, robust eye protection is essential.[1]
-
Chemical Splash Goggles: Standard safety glasses are inadequate as they do not provide a seal around the eyes to protect from airborne dust. Tightly fitting chemical splash goggles are required.[5]
-
Face Shield: When handling larger quantities of the solid or during spill cleanup, a full-face shield must be worn over the chemical splash goggles. This provides a secondary layer of protection for the entire face from splashes and particulates.
Body Protection: Preventing Contamination
-
Lab Coat: A clean, chemical-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[6] This prevents the contamination of personal clothing.
-
Chemical Apron: During spill cleanup or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]
Respiratory Protection: Guarding Against Inhalation
Inhalation of this compound dust is harmful and can cause respiratory irritation.[1]
-
Default Use of Fume Hood: All operations that can generate dust (e.g., weighing, transferring) must be conducted in a fume hood. The hood is the primary respiratory control.
-
N95 Respirator: In the event of a minor spill outside of a fume hood, an N95 respirator is the minimum level of protection for cleanup personnel to prevent inhalation of airborne particulates.[4] For larger spills, a full-face respirator with appropriate chemical cartridges may be necessary.[4]
Procedural Discipline: Donning and Doffing PPE
The effectiveness of PPE is entirely dependent on its correct use. The sequence of putting on (donning) and taking off (doffing) is designed to prevent cross-contamination.
PPE Donning Sequence
The principle is to move from the least contaminated items to the most, ensuring a clean and secure fit.
Caption: Correct sequence for donning PPE before handling chemicals.
PPE Doffing Sequence
The doffing procedure is arguably more critical. It is performed in an order that minimizes the risk of transferring contaminants from the PPE to your skin or clothing.
Caption: Step-by-step workflow for the safe cleanup of a minor solid chemical spill.
Waste Disposal
All materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Contaminated PPE: Place all disposable PPE directly into a labeled hazardous waste bag or container immediately after doffing.
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a sealed, properly labeled container. [7]* Regulations: All waste disposal must adhere strictly to local, state, and federal regulations. [3]Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.
Conclusion
The safe handling of this compound is not merely about wearing protective equipment; it is about cultivating a comprehensive safety culture. This involves understanding the specific hazards of the material, rigorously applying the hierarchy of controls, and executing procedural discipline in the use, removal, and disposal of PPE. By internalizing the principles and protocols outlined in this guide, researchers can effectively mitigate risks, ensuring both personal safety and the successful progression of their scientific endeavors.
References
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- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. (n.d.).
- 4-Chloroquinoline - Santa Cruz Biotechnology. (n.d.).
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- SAFETY DATA SHEET - (Unnamed Source). (2025, September 6).
- SAFETY DATA SHEET - (Unnamed Source). (n.d.).
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- 4-Nitroquinoline N-oxide - Santa Cruz Biotechnology. (n.d.).
- 4-CHLORO-3-IODOQUINOLINE SDS, 590371-90-7 Safety Data Sheets - ECHEMI. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
